molecular formula C11H14N2O2 B061888 N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide CAS No. 86847-64-5

N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide

货号: B061888
CAS 编号: 86847-64-5
分子量: 206.24 g/mol
InChI 键: ANABHCSYKASRRW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide is a sophisticated chemical building block of significant interest in medicinal chemistry and organic synthesis. This compound features a unique molecular architecture that combines a reactive 3-formyl group on a pyridine ring with a sterically hindered 2,2-dimethylpropanamide (pivalamide) moiety. The aldehyde group serves as a highly versatile handle for further synthetic elaboration, primarily through nucleophilic addition or condensation reactions, such as the formation of Schiff bases, oximes, and hydrazones, which are crucial steps in constructing more complex nitrogen-containing heterocycles.

属性

IUPAC Name

N-(3-formylpyridin-2-yl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-11(2,3)10(15)13-9-8(7-14)5-4-6-12-9/h4-7H,1-3H3,(H,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANABHCSYKASRRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C=CC=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30353117
Record name N-(3-Formylpyridin-2-yl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86847-64-5
Record name N-(3-Formylpyridin-2-yl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide CAS 86847-64-5 properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide (CAS 86847-64-5)

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of this compound, a heterocyclic building block with significant potential in synthetic chemistry and drug discovery. Designed for researchers, medicinal chemists, and process development scientists, this guide synthesizes core chemical data, proven synthetic methodologies, reactivity insights, and critical safety protocols.

Core Compound Identity and Physicochemical Properties

This compound, also known as N-(3-formylpyridin-2-yl)pivalamide, is a bifunctional molecule featuring a pyridine core substituted with a reactive aldehyde and a sterically demanding pivalamide group. This unique arrangement makes it a valuable intermediate for constructing more complex molecular architectures.

Chemical Structure

The structure combines an electron-deficient pyridine ring with two key functional groups positioned for synergistic reactivity. The pivaloyl group (tert-butyl carbonyl) provides significant steric bulk, which can influence the conformation of the molecule and direct the reactivity of adjacent groups.

Caption: Structure of this compound.

Key Identifiers and Properties

The fundamental properties of the compound are summarized below. This data is essential for reaction planning, analytical method development, and regulatory documentation.

PropertyValueSource(s)
CAS Number 86847-64-5[1][2][3][4][5][6][7]
Molecular Formula C₁₁H₁₄N₂O₂[1][3][4][5]
Molecular Weight 206.24 g/mol [1][2][7]
IUPAC Name N-(3-formylpyridin-2-yl)-2,2-dimethylpropanamide[4][8]
Synonyms N-(3-Formylpyridin-2-yl)pivalamide[2][8]
Physical Form Solid[2]
Purity Typically ≥90-97%[2][5][8]
SMILES CC(C)(C)C(=O)Nc1ncccc1C=O[2][3]
InChI Key ANABHCSYKASRRW-UHFFFAOYSA-N[2][4][8]
Predicted Mass Spectrometry Data

While experimental spectral data is not widely published, computational predictions provide valuable guidance for mass spectrometry analysis. The following table lists predicted collision cross-section (CCS) values for common adducts, which can aid in compound identification.[9]

Adductm/zPredicted CCS (Ų)
[M+H]⁺ 207.11281145.9
[M+Na]⁺ 229.09475153.4
[M-H]⁻ 205.09825148.5
[M+NH₄]⁺ 224.13935163.6

Synthesis and Manufacturing

The most logical and industrially scalable synthesis of this compound involves the N-acylation of 2-amino-3-pyridinecarboxaldehyde. This approach leverages readily available starting materials and a robust chemical transformation.

Proposed Synthetic Pathway

The core transformation is the reaction between the primary amino group of 2-amino-3-pyridinecarboxaldehyde and pivaloyl chloride.[10] A non-nucleophilic base, such as triethylamine, is crucial. Its role is to scavenge the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation and preventing protonation of the pyridine nitrogen.

Caption: Proposed synthesis workflow for the target compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the acylation of aminopyridines.[10]

  • Vessel Preparation: To a dry, inerted (Nitrogen or Argon) reaction vessel, add 2-amino-3-pyridinecarboxaldehyde (1.0 eq).

  • Solvent Addition: Add a suitable aprotic solvent, such as methyl tert-butyl ether (MTBE) or tetrahydrofuran (THF), to achieve a concentration of approximately 0.5-1.0 M.

  • Base Addition: Add triethylamine (1.1-1.2 eq) to the stirred suspension.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice bath. The causality here is critical: the acylation reaction is exothermic, and maintaining a low temperature during the addition of the acyl chloride prevents potential side reactions and ensures controlled reactivity.

  • Pivaloyl Chloride Addition: Add pivaloyl chloride (1.05-1.1 eq) dropwise to the reaction mixture, ensuring the internal temperature does not exceed 20 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aminopyridine is consumed. A white precipitate of triethylamine hydrochloride will form as the reaction proceeds.

  • Workup & Isolation:

    • Upon completion, quench the reaction by adding water.

    • Separate the organic layer. Extract the aqueous layer with the same organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) or by column chromatography on silica gel to yield the final product with high purity.

Reactivity and Applications in Drug Discovery

The utility of this compound stems from its two distinct functional groups, which can be manipulated selectively or used in tandem for cyclization reactions.

Key Reactive Sites

The aldehyde group is an electrophilic center, while the pivalamide N-H is weakly acidic and the pyridine ring is susceptible to nucleophilic attack or metalation under specific conditions.

Caption: Key reactive sites and potential transformations.

Primary Application: Synthesis of Fused Heterocycles

A documented application for this compound is as a key reactant in the preparation of disubstituted azaindolines.[2] Azaindoles and their derivatives are privileged scaffolds in medicinal chemistry, appearing in numerous clinically evaluated drug candidates. The formyl and amide groups are perfectly positioned for intramolecular cyclization strategies. For example, the aldehyde could be converted to an alkene via a Wittig reaction, followed by an intramolecular Heck reaction or other cyclization method to form the fused ring system.

This role as a synthetic intermediate is its primary value proposition for researchers in drug development, enabling rapid access to novel and complex heterocyclic entities.

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when handling this compound. It is classified as an irritant and a potential sensitizer.

GHS Hazard Classification
Hazard ClassCodeDescription
Skin IrritationH315Causes skin irritation
Skin SensitizationH317May cause an allergic skin reaction
Eye IrritationH319Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation
(Source: Sigma-Aldrich Safety Data)[2]
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[11][12]

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[2][12]

  • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[2][11] Avoid prolonged or repeated contact.

  • Respiratory Protection: For operations generating dust, use a NIOSH-approved N95 dust mask or a higher-level respirator.[2]

  • General Hygiene: Avoid ingestion and inhalation.[11] Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[11]

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated place.[11] This compound is classified as a combustible solid (Storage Class 11).[2] Keep away from strong oxidizing agents.[11]

References

  • N-(3-FORMYLPYRIDIN-2-YL)-2,2-DIMETHYLPROPANAMIDE | CAS 86847-64-5. [Link]
  • N-(3-Formyl-2-pyridinyl)-2, 2-dimethylpropanamide, min 95%, 1 gram. [Link]
  • This compound - PubChemLite. [Link]
  • 2-Amino-3-formylpyridine - Oakwood Chemical. [Link]
  • Highly Efficient Synthesis of 2-Amino-3-Pyridinecarboxaldehyde | PDF - Scribd. [Link]

Sources

Synthesis of N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive and in-depth overview of the synthesis of N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide, a valuable building block in medicinal chemistry and drug discovery. This document details a robust and efficient two-step synthetic pathway, commencing with the acylation of 2-aminopyridine, followed by a highly regioselective ortho-formylation. The guide is intended for researchers, scientists, and professionals in the field of drug development, offering not only detailed experimental protocols but also a thorough discussion of the underlying reaction mechanisms, safety considerations, and characterization of the synthesized compounds. The causality behind experimental choices is explained to provide a deeper understanding of the synthetic strategy.

Introduction: Significance and Applications

This compound and its precursor, 2-amino-3-pyridinecarboxaldehyde, are pivotal intermediates in the synthesis of a wide array of N-heterocyclic compounds.[1] These scaffolds are of significant interest in medicinal chemistry due to their prevalence in various biologically active molecules. Pyridine derivatives, in particular, exhibit a broad spectrum of pharmacological activities, including antifungal, antibacterial, antiviral, and anticancer properties.[2] The formyl group at the 3-position of the pyridine ring serves as a versatile handle for further chemical transformations, enabling the construction of complex molecular architectures. Specifically, 2-amino-3-pyridinecarboxaldehyde is a key starting material for the synthesis of hydrazones with potential antitubercular activity and various other N-heterocyclic compounds with therapeutic potential.[1][] The pivaloyl protecting group in the target molecule offers stability and directs the regioselectivity of the formylation step, a critical aspect that will be elaborated upon in this guide.

Strategic Approach to the Synthesis

The synthesis of this compound is most effectively achieved through a two-step sequence. This strategy leverages the principles of protecting group chemistry and directed ortho-metalation to achieve high regioselectivity and yield.

The overall synthetic transformation is outlined below:

Synthesis_Workflow cluster_0 Step 1: Acylation cluster_1 Step 2: Directed Ortho-Formylation 2-Aminopyridine 2-Aminopyridine 2-Pivaloylamino_pyridine 2-Pivaloylamino_pyridine 2-Aminopyridine->2-Pivaloylamino_pyridine Pivaloyl chloride, Pyridine, DCM Pivaloyl_chloride Pivaloyl_chloride 2-Pivaloylamino_pyridine_intermediate 2-(Pivaloylamino)pyridine Final_Product N-(3-Formyl-2-pyridinyl)- 2,2-dimethylpropanamide 2-Pivaloylamino_pyridine_intermediate->Final_Product 1. n-BuLi, THF, -78 °C 2. DMF 3. Acidic workup nBuLi n-Butyllithium DMF Dimethylformamide Acylation_Reaction start 2-Aminopyridine 2-Aminopyridine start->2-Aminopyridine Pivaloyl_chloride + Pivaloyl chloride Pyridine Pyridine (base) DCM DCM (solvent) Product 2-(Pivaloylamino)pyridine DCM->Product HCl + Pyridinium hydrochloride

Figure 2: Acylation of 2-aminopyridine.

Mechanism of Acylation:

The acylation of 2-aminopyridine proceeds via a nucleophilic acyl substitution mechanism. The amino group of 2-aminopyridine acts as a nucleophile, attacking the electrophilic carbonyl carbon of pivaloyl chloride. Pyridine serves as a base to accept the proton from the amino group in the transition state and to neutralize the HCl generated during the reaction. [4] Protocol:

  • To a solution of 2-aminopyridine (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add pyridine (1.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add pivaloyl chloride (1.05 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash it sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford 2-(pivaloylamino)pyridine as a solid.

Table 1: Reagent Quantities for Step 1

ReagentMolar Eq.Molecular Weight ( g/mol )Amount (for 10g 2-aminopyridine)
2-Aminopyridine1.094.1210.0 g
Pivaloyl chloride1.05120.5813.4 g (13.0 mL)
Pyridine1.179.109.3 g (9.5 mL)
Dichloromethane-84.93200 mL
Step 2: Synthesis of this compound

This step utilizes the directing effect of the pivaloylamino group to achieve regioselective formylation at the C-3 position of the pyridine ring via ortho-lithiation.

Reaction Scheme:

Formylation_Reaction start Intermediate 2-(Pivaloylamino)pyridine start->Intermediate nBuLi + n-Butyllithium THF THF, -78 °C Lithium_Intermediate Ortho-lithiated intermediate THF->Lithium_Intermediate DMF + DMF Product N-(3-Formyl-2-pyridinyl)- 2,2-dimethylpropanamide DMF->Product

Sources

Navigating the Spectroscopic Landscape of N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the spectroscopic characteristics of N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide, a compound of interest for researchers, scientists, and professionals in drug development. In the absence of publicly available experimental data, this document leverages advanced predictive methodologies to forecast the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. This approach, grounded in established spectroscopic principles, offers a robust framework for the identification and characterization of this compound.

Molecular Structure and Properties

This compound is an organic compound with the molecular formula C₁₁H₁₄N₂O₂ and a molecular weight of 206.24 g/mol .[1][2][3][4][5][6] Its structure features a pyridine ring substituted with a formyl group and a pivalamide (2,2-dimethylpropanamide) group, rendering it a molecule with distinct functionalities that are amenable to spectroscopic analysis.

PropertyValueReference
Molecular Formula C₁₁H₁₄N₂O₂[1][2][3][5]
Molecular Weight 206.24 g/mol [1][2][5]
CAS Number 86847-64-5[1][2][3][5]

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Due to the unavailability of experimental spectra, the following ¹H and ¹³C NMR data have been predicted using validated computational models. These predictions are based on the molecular structure and provide expected chemical shifts (δ) in parts per million (ppm).

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the pyridine ring, the formyl group, the amide N-H, and the tert-butyl group.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Formyl-H9.8 - 10.2Singlet1H
Pyridine-H (position 6)8.5 - 8.7Doublet1H
Pyridine-H (position 4)8.0 - 8.2Doublet1H
Pyridine-H (position 5)7.2 - 7.4Triplet1H
Amide-NH8.8 - 9.2Singlet (broad)1H
tert-Butyl-H1.2 - 1.4Singlet9H
Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum will reflect the different carbon environments within the molecule, including the carbonyl carbons of the formyl and amide groups, the aromatic carbons of the pyridine ring, and the aliphatic carbons of the tert-butyl group.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Formyl C=O190 - 195
Amide C=O175 - 180
Pyridine C2150 - 155
Pyridine C6148 - 152
Pyridine C4135 - 140
Pyridine C3125 - 130
Pyridine C5120 - 125
tert-Butyl Quaternary C38 - 42
tert-Butyl Methyl C26 - 30
Rationale Behind NMR Predictions

The chemical shift predictions are derived from established principles of NMR spectroscopy. The formyl proton is expected to be significantly downfield due to the strong deshielding effect of the carbonyl group. The pyridine protons' chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atom and the formyl group. The broadness of the amide N-H signal is anticipated due to quadrupole broadening and potential hydrogen bonding. In the ¹³C NMR, the carbonyl carbons are the most downfield, followed by the aromatic carbons of the pyridine ring. The aliphatic carbons of the tert-butyl group are expected to be the most upfield.

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The predicted IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its amide, aldehyde, and aromatic functionalities.

Functional GroupPredicted Absorption Range (cm⁻¹)Vibration Type
N-H (Amide)3200 - 3400Stretch
C-H (Aromatic)3000 - 3100Stretch
C-H (Aliphatic)2850 - 3000Stretch
C=O (Aldehyde)1690 - 1715Stretch
C=O (Amide)1650 - 1680Stretch (Amide I band)
C=C, C=N (Aromatic)1400 - 1600Ring Stretch
N-H (Amide)1510 - 1570Bend (Amide II band)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, aiding in the determination of its molecular weight and structural elucidation. Electron Ionization (EI) is a common technique that involves bombarding the sample with high-energy electrons, leading to ionization and fragmentation.[7][8][9]

Predicted Molecular Ion and Fragmentation Pattern

The predicted mass spectrum of this compound under EI conditions is expected to show a molecular ion peak (M⁺) at an m/z of 206. The fragmentation pattern is proposed based on the stability of the resulting carbocations and neutral losses.

m/zProposed Fragment
206[M]⁺ (Molecular Ion)
177[M - CHO]⁺
150[M - C(CH₃)₃]⁺
122[M - C(O)C(CH₃)₃]⁺
85[C(O)C(CH₃)₃]⁺
57[C(CH₃)₃]⁺
Proposed Fragmentation Pathway

The fragmentation of this compound is likely to be initiated by the loss of the formyl group (CHO) or the tert-butyl group. Alpha-cleavage adjacent to the carbonyl groups and the pyridine ring are also probable fragmentation routes.

Fragmentation_Pathway M This compound (m/z = 206) F1 [M - CHO]⁺ (m/z = 177) M->F1 - CHO F2 [M - C(CH₃)₃]⁺ (m/z = 150) M->F2 - C(CH₃)₃ F3 [M - C(O)C(CH₃)₃]⁺ (m/z = 122) M->F3 - C(O)C(CH₃)₃ F4 [C(O)C(CH₃)₃]⁺ (m/z = 85) F5 [C(CH₃)₃]⁺ (m/z = 57) F4->F5 - CO

Caption: Proposed mass spectrometry fragmentation pathway.

Experimental Protocols

While experimental data is not currently available, the following are standard, field-proven protocols for the acquisition of NMR, IR, and MS data. These protocols represent best practices and would be the methods of choice for analyzing this compound.

NMR Data Acquisition Protocol
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock the field frequency using the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[10]

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required due to the lower natural abundance of ¹³C. A 45-degree pulse angle and a relaxation delay of 2 seconds are common starting points.

  • Data Processing: Apply Fourier transformation to the acquired free induction decays (FIDs). Phase and baseline correct the spectra. Reference the chemical shifts to an internal standard (e.g., tetramethylsilane, TMS).[11]

NMR_Workflow Prep1 Dissolve sample in deuterated solvent Prep2 Transfer to NMR tube Acq1 Insert sample & lock Prep2->Acq1 Acq2 Shim magnetic field Acq3 Acquire 1H & 13C spectra Proc1 Fourier Transform Acq3->Proc1 Proc2 Phase & Baseline Correction Proc3 Reference to standard Proc2->Proc3

Caption: Standard workflow for NMR data acquisition.

FTIR Data Acquisition Protocol
  • Background Spectrum: Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.[3][12]

  • Sample Preparation: For a solid sample, either prepare a KBr pellet by grinding the sample with potassium bromide and pressing it into a thin disk, or use an Attenuated Total Reflectance (ATR) accessory.

  • Sample Spectrum: Place the sample in the IR beam and record the spectrum.

  • Data Analysis: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.[13]

Mass Spectrometry (EI-MS) Protocol
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).[2]

  • Ionization: Bombard the vaporized sample with a beam of 70 eV electrons. This will cause ionization and fragmentation of the molecules.[7]

  • Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. The forecasted NMR, IR, and MS data, along with the outlined standard operating procedures, offer a valuable resource for the scientific community. These predictions serve as a benchmark for future experimental work and can aid in the synthesis, purification, and identification of this and structurally related compounds. The principles and workflows described herein underscore a logical and scientifically rigorous approach to molecular characterization, even in the absence of empirical data.

References

  • ACD/Labs. (n.d.). Mass Spec Fragment Prediction Software | MS Fragmenter.
  • UTHCSA. (n.d.). Step-by-step procedure for NMR data acquisition.
  • PROSPRE. (n.d.). 1H NMR Predictor.
  • LCGC International. (2021). Electron Ionization for GC–MS.
  • Calistry. (n.d.). Mass Spectroscopy Fragment Finder Calculator.
  • UCI Aerosol Photochemistry Group. (2014). Fourier Transform Infrared Spectroscopy.
  • PNAS. (2005). NMR data collection and analysis protocol for high-throughput protein structure determination.
  • Innovatech Labs. (2022). How Does FTIR Analysis Work?.
  • Wiley Online Library. (n.d.). NMR Data Processing.
  • University of Houston. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy.
  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra.
  • Cheminfo.org. (n.d.). IR spectra prediction.
  • UWPR. (n.d.). Data Analysis Tools.
  • University of Illinois. (n.d.). Electron Ionization | School of Chemical Sciences.
  • ChemAxon. (n.d.). NMR Predictor.
  • PubChem. (n.d.). This compound.
  • NMRium. (n.d.). Predict - NMRium demo.
  • Chemistry LibreTexts. (2025). 7: FT-IR Spectroscopy (Experiment).
  • Wikipedia. (n.d.). Electron ionization.
  • CD ComputaBio. (n.d.). IR Spectrum Prediction Service.
  • SlideShare. (n.d.). ELECTRON IONIZATION IN MASS SPECTROSCOPY.PPT.

Sources

Physical and chemical properties of N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide

Introduction

This compound is a specialized heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. As a bifunctional molecule, it incorporates a reactive aldehyde on a pyridine scaffold, which is further functionalized with a sterically hindered pivalamide group. This unique combination of features makes it a valuable intermediate and building block for the synthesis of more complex molecular architectures, particularly in the construction of novel N-heterocyclic compounds. This guide provides a comprehensive overview of its physical and chemical properties, a plausible synthetic route with detailed protocols, analytical characterization methods, and critical safety information, designed for the practicing research scientist.

Core Properties and Identifiers

Precise identification is critical for regulatory compliance, procurement, and experimental reproducibility. The compound is cataloged under several identifiers across major chemical databases.

PropertyValueSource
CAS Number 86847-64-5[1][2][3][4]
Molecular Formula C₁₁H₁₄N₂O₂[1][2][3][4]
Molecular Weight 206.24 g/mol [1][4]
Synonyms N-(3-Formylpyridin-2-yl)-2,2-dimethylpropanamide, N-(3-Formylpyridin-2-yl)-2,2-dimethylpropionamide[1]
InChI Key ANABHCSYKASRRW-UHFFFAOYSA-N[1][4]
SMILES CC(C)(C)C(=O)Nc1ncccc1C=O[1][4]
PubChem Substance ID 24882917[1][4]
Physical and Computed Properties

The physical state and computed descriptors help in predicting the compound's behavior in various solvent systems and its potential pharmacokinetic properties.

PropertyValueSource
Appearance Solid[1][4]
Purity Typically available as ≥90%, 95%, or 97%[1][3][5]
XLogP3-AA 0.4[6]
Hydrogen Bond Donor Count 1[6]
Hydrogen Bond Acceptor Count 3[6]
Rotatable Bond Count 4[6]
Topological Polar Surface Area 73.1 Ų[6]
Storage Keep in a dark place, sealed in dry, room temperature[2][7]

Molecular Structure and Reactivity

The chemical behavior of this compound is dictated by the interplay of its three key functional groups: the pyridine ring, the formyl (aldehyde) group, and the N-pivaloyl amide group.

Caption: Molecular structure and key functional groups.

  • Formyl Group (C-3 Position): The aldehyde is the primary site for nucleophilic addition. It can readily participate in reactions such as reductive amination, Wittig reactions, and the formation of imines, hydrazones, and oximes. This makes it a versatile handle for introducing new substituents and building out molecular complexity.

  • Pivalamide Group (N-2 Position): The N-(2,2-dimethylpropanoyl) group serves a dual purpose. Firstly, it is a robust protecting group for the amino functionality on the pyridine ring. The significant steric bulk of the tert-butyl moiety shields the amide bond from hydrolysis under many standard conditions, requiring forcing conditions for cleavage.[8] Secondly, this steric hindrance influences the conformation of the molecule and can direct the approach of reagents to other parts of the scaffold.

  • Pyridine Ring: The pyridine nucleus is an electron-deficient aromatic system. The nitrogen atom deactivates the ring towards electrophilic aromatic substitution. The combination of the electron-withdrawing formyl group and the amide substituent modifies the electronic properties of the ring, influencing its reactivity in, for example, metal-catalyzed cross-coupling reactions.

Synthesis and Mechanistic Considerations

The logical and most direct synthetic route to this compound is the acylation of 2-aminonicotinaldehyde with pivaloyl chloride. This reaction is a standard nucleophilic acyl substitution.

Caption: Proposed synthetic workflow for this compound.

Field-Proven Experimental Protocol (Hypothetical)

This protocol is based on established procedures for the N-pivaloylation of amino-heterocycles.[9]

  • Vessel Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer is charged with 2-aminonicotinaldehyde (1.0 equiv).

  • Solvent and Base Addition: Anhydrous dichloromethane (DCM) is added to dissolve the starting material, followed by the addition of triethylamine (1.1 equiv). The use of a non-nucleophilic tertiary amine base is crucial to scavenge the HCl byproduct generated during the acylation, preventing protonation of the starting amine which would render it unreactive.

  • Cooling: The reaction mixture is cooled to 0°C in an ice-water bath. This is a critical step to control the exothermicity of the acylation reaction and minimize potential side reactions.

  • Reagent Addition: Pivaloyl chloride (1.05 equiv), dissolved in a small amount of anhydrous DCM, is added dropwise to the stirred solution over 30 minutes via a dropping funnel. Slow addition is necessary to maintain temperature control.

  • Reaction Progression: After complete addition, the reaction is stirred for an additional 30 minutes at 0°C, then the ice bath is removed, and the mixture is stirred for 2-4 hours at room temperature. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Aqueous Workup: The reaction is quenched by pouring it into water. The organic layer is separated and washed sequentially with 1M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to remove any remaining acid), and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure product.

Spectroscopic and Analytical Characterization

While specific experimental spectra for this compound are not widely published, its structure allows for the prediction of key analytical signatures.

Predicted Spectroscopic Data
TechniqueExpected Signature
¹H NMR - Singlet (~1.3 ppm, 9H) for the tert-butyl protons.- Singlet (~10.0 ppm, 1H) for the aldehyde proton.- Multiplets (~7.2-8.5 ppm, 3H) for the pyridine ring protons.- Broad singlet (>8.5 ppm, 1H) for the N-H amide proton.
¹³C NMR - Signal (~27 ppm) for the methyl carbons of the tert-butyl group.- Signal (~40 ppm) for the quaternary carbon of the tert-butyl group.- Signals (~120-155 ppm) for the aromatic carbons of the pyridine ring.- Signal (~177 ppm) for the amide carbonyl carbon.- Signal (~192 ppm) for the aldehyde carbonyl carbon.
IR (cm⁻¹) - ~3300 (N-H stretch).- ~2970 (C-H stretch, aliphatic).- ~1700 (C=O stretch, aldehyde).- ~1680 (C=O stretch, amide I band).- ~1580 (C=C/C=N stretch, aromatic).
Predicted Mass Spectrometry Data

Predicted collision cross-section (CCS) values provide information on the ion's shape in the gas phase.[10]

Adductm/zPredicted CCS (Ų)
[M+H]⁺ 207.11281145.9
[M+Na]⁺ 229.09475153.4
[M-H]⁻ 205.09825148.5
[M+NH₄]⁺ 224.13935163.6
[M]⁺ 206.10498146.9

Applications in Synthetic Chemistry

The primary utility of this compound is as a versatile building block. Its defined regiochemistry and orthogonal reactivity (aldehyde vs. amide) allow for sequential, controlled modifications. It is cited as a reactant for the preparation of disubstituted azaindolines, a scaffold of interest in pharmaceutical research.

A N-(3-Formyl-2-pyridinyl)- 2,2-dimethylpropanamide B Reaction at Aldehyde Group (e.g., Reductive Amination) A->B C Intermediate A B->C D Deprotection of Pivaloyl Group (Forcing Conditions) C->D E Intermediate B D->E F Cyclization or Further Functionalization E->F G Complex Heterocyclic Scaffolds (e.g., Azaindolines) F->G

Caption: Role as a versatile synthetic intermediate.

Safety and Handling

Proper handling of this chemical is essential for laboratory safety. The compound is classified as an irritant and a potential sensitizer.

Hazard ClassGHS CodeDescription
Skin IrritationH315Causes skin irritation
Skin SensitizationH317May cause an allergic skin reaction
Eye IrritationH319Causes serious eye irritation
Specific Target Organ ToxicityH335May cause respiratory irritation

(Data sourced from Sigma-Aldrich)[1][4]

Recommended Safety Precautions
  • Engineering Controls: Handle in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear a dust mask (type N95 or equivalent), safety glasses with side shields or goggles, and chemical-resistant gloves.[1][4]

  • Handling: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

References

  • N-(3-Formyl-2-pyridinyl)-2, 2-dimethylpropanamide, min 95%, 1 gram - HBARSCI. (URL: [Link])
  • N-(3-Formyl-4-pyridinyl)-2,2-dimethylpropanamide, 97% | 86847-71-4 - J&K Scientific. (URL: [Link])
  • This compound - PubChemLite. (URL: [Link])
  • CID 153739822 | C11H14N2O2 - PubChem. (URL: [Link])
  • CID 100979034 | C5H10NO+ - PubChem. (URL: [Link])
  • Pivaloyl chloride patented technology retrieval search results - Eureka | P
  • CID 177222216 | C9H10N2O2 - PubChem. (URL: [Link])
  • This compound 97% - MilliporeSigma. (URL: [Link])
  • N-pivaloylation of an amine - ChemSpider Synthetic Pages. (URL: [Link])
  • PIVALOYL CHLORIDE -
  • O-PIVALOYL HYDROXYLAMINE TRIFLIC ACID SALT - Organic Syntheses Procedure. (URL: [Link])
  • N,N-Dimethylpropanamide | CAS#:758-96-3 | Chemsrc. (URL: [Link])
  • Reactivity of 2-aminothiazole with benzaldehyde and malononitrile - Semantic Scholar. (URL: [Link])
  • N,2-dimethyl-N-phenylpropanamide | C11H15NO | CID 797399 - PubChem. (URL: [Link])
  • Pivalamide - Wikipedia. (URL: [Link])

Sources

Unveiling the Bio-Potential: A Technical Guide to N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive framework for the initial biological evaluation of the novel chemical entity, N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide (CAS RN: 86847-64-5).[1][2][3][4][5] While direct biological data for this specific molecule is not yet publicly available, its structural composition, featuring a picolinamide core, suggests a high probability of significant biological activity. This document synthesizes established methodologies and field-proven insights to propose a structured, multi-pronged screening approach to elucidate its potential as an anticancer, antimicrobial, and anti-inflammatory agent. Detailed, self-validating experimental protocols are provided to ensure robust and reproducible preliminary findings, forming a critical foundation for any subsequent drug discovery and development program.

Introduction: Structural Rationale for Biological Investigation

This compound is a synthetic organic compound characterized by a pyridine ring substituted with a formyl group and an N-linked 2,2-dimethylpropanamide moiety. The core of this molecule is a picolinamide (2-pyridinecarboxamide) scaffold, a privileged structure in medicinal chemistry known to impart a wide range of biological activities.[6][7][8][9]

Derivatives of picolinamide and the broader pyridine class have demonstrated potent activities, including:

  • Anticancer Activity: Many pyridine-based compounds have been investigated as histone deacetylase (HDAC) inhibitors, a validated target in oncology.[10][11][12][13][14]

  • Antimicrobial Effects: The picolinamide structure is present in several antibacterial agents, with some showing selective activity against pathogenic bacteria.[15]

  • Anti-inflammatory Properties: Pyridine derivatives have been shown to modulate inflammatory pathways, a cornerstone of treatment for numerous chronic diseases.[]

The presence of the electrophilic formyl group and the lipophilic pivaloyl group on the picolinamide core of this compound provides unique electronic and steric properties that warrant a thorough investigation into its potential therapeutic applications. This guide outlines a logical and efficient screening cascade to explore these possibilities.

Proposed Screening for Anticancer Activity

The pyridine scaffold is a key component of several histone deacetylase (HDAC) inhibitors, which are a promising class of anticancer agents.[10][11][12][13][14] Therefore, a primary focus of the initial investigation should be to assess the cytotoxic and potential HDAC inhibitory activity of this compound.

Initial Cytotoxicity Screening

A preliminary assessment of the compound's effect on cell viability is crucial. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and straightforward colorimetric method for this purpose.[17]

Table 1: Proposed Cell Lines for Initial Cytotoxicity Screening

Cell LineCancer TypeRationale
HCT-116Colorectal CarcinomaCommonly used for screening potential anticancer agents.
MCF-7Breast AdenocarcinomaRepresents a hormone-dependent breast cancer model.[18]
A549Lung CarcinomaA standard model for non-small cell lung cancer.
PC-3Prostate CancerA model for androgen-independent prostate cancer.[12]
A normal cell line (e.g., MRC-5)Normal Lung FibroblastTo assess selectivity and potential toxicity to non-cancerous cells.
Detailed Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours to allow for attachment.[17]

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Create serial dilutions in complete medium and add 100 µL to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).[17]

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C in a 5% CO2 incubator.[17]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.[17]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[17]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[17]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Secondary Assay: LDH Release Assay for Cytotoxicity

To corroborate the MTT assay results and to differentiate between cytostatic and cytotoxic effects, a lactate dehydrogenase (LDH) release assay can be performed. This assay measures the release of LDH from damaged cells into the culture medium.[17]

Workflow for Anticancer Activity Screening

G cluster_0 Initial Screening cluster_1 Hit Confirmation & Mechanism of Action Compound Synthesis\n and Characterization Compound Synthesis and Characterization MTT Cytotoxicity Assay\n (Cancer vs. Normal Cell Lines) MTT Cytotoxicity Assay (Cancer vs. Normal Cell Lines) Compound Synthesis\n and Characterization->MTT Cytotoxicity Assay\n (Cancer vs. Normal Cell Lines) LDH Release Assay LDH Release Assay MTT Cytotoxicity Assay\n (Cancer vs. Normal Cell Lines)->LDH Release Assay If IC50 < 10 µM Further Mechanistic Studies\n (e.g., HDAC inhibition, Apoptosis Assays) Further Mechanistic Studies (e.g., HDAC inhibition, Apoptosis Assays) LDH Release Assay->Further Mechanistic Studies\n (e.g., HDAC inhibition, Apoptosis Assays)

Caption: Workflow for assessing the anticancer potential of the target compound.

Evaluation of Antimicrobial Activity

The picolinamide scaffold is a known pharmacophore in several antibacterial agents.[7][15] Therefore, it is prudent to evaluate this compound for its potential antimicrobial properties.

Proposed Panel of Microorganisms

A representative panel of Gram-positive and Gram-negative bacteria, as well as a yeast species, should be used for the initial screening.

Table 2: Suggested Microbial Strains for Antimicrobial Screening

MicroorganismTypeRelevance
Staphylococcus aureusGram-positiveCommon cause of skin and soft tissue infections.
Bacillus subtilisGram-positiveA model organism for Gram-positive bacteria.
Escherichia coliGram-negativeA common cause of urinary tract and gastrointestinal infections.
Pseudomonas aeruginosaGram-negativeAn opportunistic pathogen known for its antibiotic resistance.
Candida albicansYeastA common cause of opportunistic fungal infections.
Detailed Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a quantitative technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[19][20][21]

  • Preparation of Inoculum: Grow microbial cultures to the mid-logarithmic phase and dilute to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth.[20][21]

Confirmatory Method: Disk Diffusion Assay

The disk diffusion method is a qualitative or semi-quantitative method that can be used to confirm the antimicrobial activity observed in the broth microdilution assay.[19][20][22]

Workflow for Antimicrobial Activity Screening

G cluster_0 Primary Screening cluster_1 Confirmation and Spectrum Compound Compound Broth Microdilution Assay\n (MIC Determination) Broth Microdilution Assay (MIC Determination) Compound->Broth Microdilution Assay\n (MIC Determination) Disk Diffusion Assay Disk Diffusion Assay Broth Microdilution Assay\n (MIC Determination)->Disk Diffusion Assay If MIC is in a promising range Further studies on mechanism of action Further studies on mechanism of action Disk Diffusion Assay->Further studies on mechanism of action

Caption: Workflow for evaluating the antimicrobial activity of the test compound.

Assessment of Anti-inflammatory Potential

Given the prevalence of pyridine-containing anti-inflammatory drugs, investigating the potential of this compound to modulate inflammatory responses is a logical step.[] In vitro assays that model different aspects of inflammation can provide valuable preliminary data.[23][24][25]

Inhibition of Protein Denaturation

Denaturation of proteins is a well-documented cause of inflammation.[26] This assay assesses the ability of the compound to prevent heat-induced denaturation of bovine serum albumin (BSA).

Detailed Protocol: Inhibition of Albumin Denaturation Assay
  • Reaction Mixture: Prepare a reaction mixture containing 0.2 mL of the test compound at various concentrations, 2.8 mL of phosphate-buffered saline (pH 6.4), and 0.2 mL of 5% w/v BSA.

  • Incubation: Incubate the mixture at 37°C for 20 minutes, followed by heating at 72°C for 5 minutes.

  • Turbidity Measurement: After cooling, measure the turbidity of the samples at 660 nm.

  • Calculation: Calculate the percentage inhibition of protein denaturation using a standard anti-inflammatory drug (e.g., diclofenac sodium) as a positive control.

Potential Mechanism of Action: NF-κB Signaling Pathway

The Nuclear Factor kappa-B (NF-κB) signaling pathway is a central regulator of inflammation.[27][28][29][30] Dysregulation of this pathway is implicated in many inflammatory diseases.[27][29] Should the initial anti-inflammatory screening assays yield positive results, further investigation into the compound's effect on the NF-κB pathway would be a logical next step.

Hypothetical NF-κB Signaling Pathway Inhibition

G Inflammatory Stimulus (e.g., TNF-α) Inflammatory Stimulus (e.g., TNF-α) IKK Complex IKK Complex Inflammatory Stimulus (e.g., TNF-α)->IKK Complex IκBα Degradation IκBα Degradation IKK Complex->IκBα Degradation NF-κB Translocation to Nucleus NF-κB Translocation to Nucleus IκBα Degradation->NF-κB Translocation to Nucleus Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression NF-κB Translocation to Nucleus->Pro-inflammatory Gene Expression Test Compound Test Compound Test Compound->IKK Complex Potential Inhibition

Caption: Potential inhibition of the NF-κB signaling pathway by the test compound.

Conclusion and Future Directions

This guide provides a structured and scientifically grounded approach to the initial biological evaluation of this compound. Based on the well-documented activities of its core picolinamide scaffold, there is a strong rationale for investigating its potential as an anticancer, antimicrobial, and anti-inflammatory agent. The detailed protocols and suggested workflows are designed to generate robust preliminary data that will be crucial in determining the future research and development trajectory for this promising compound. Positive results from this initial screening cascade would warrant more in-depth mechanistic studies, in vivo efficacy testing, and lead optimization efforts.

References

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.).
  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025).
  • Targeting The Nuclear Factor Kappa-B (NF-κB) Pathway for Drug Discovery. (n.d.). MDPI.
  • Antibiotic sensitivity testing. (n.d.). Wikipedia.
  • CAS RN 86847-64-5. (n.d.). Fisher Scientific.
  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH.
  • Antimicrobial Susceptibility Testing. (n.d.). Apec.org.
  • Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021). Integra Biosciences.
  • In Vitro Cytotoxicity Assay Protocol. (n.d.). Scribd.
  • N-(3-Formyl-2-pyridinyl)-2, 2-dimethylpropanamide, min 95%, 1 gram. (n.d.).
  • Synthesis and biological evaluation of picolinamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). (2014). PubMed.
  • Design, Synthesis and Biological Evaluation of Histone Deacetylase Inhibitors Based on Pyrrolo[2,3-d]pyrimidine and Pyrrolo[2,3-b]pyridine Scaffolds. (2023). PubMed.
  • Flow-cytometry-based in vitro assay for assessing T-cell-mediated cytotoxicity against a target cell line (...). (2019). Protocols.io.
  • NF-κB-IKKβ Pathway as a Target for Drug Development: Realities, Challenges and Perspectives. (2018). PubMed.
  • Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile. (n.d.). PubMed Central.
  • Design and campaign synthesis of pyridine-based histone deacetylase inhibitors. (2008). PubMed.
  • Exploring novel capping framework: high substituent pyridine-hydroxamic acid derivatives as potential antiproliferative agents. (n.d.). NIH.
  • Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity. (n.d.). PubMed Central.
  • Synthesis, structure and biological activity of new picolinohydrazonamide derivatives. (2025).
  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). NCBI - NIH.
  • In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017).
  • Cytotoxicity Assay Protocol & Troubleshooting. (n.d.). Creative Biolabs.
  • Uracil- and Pyridine-Containing HDAC Inhibitors Displayed Cytotoxicity in Colorectal and Glioblastoma Cancer Stem Cells. (2024). PubMed.
  • Application Notes and Protocols for In-Vitro Cytotoxicity Assays of Novel Bioactive Compounds. (n.d.). Benchchem.
  • This compound .... (n.d.). Fisher Scientific.
  • This compound | CAS 86847-64-5. (n.d.). SCBT.
  • N-arylamider. (n.d.). Fisher Scientific.
  • NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders?. (n.d.). PubMed Central.
  • (PDF) Activation of NF-κ B signaling pathway by inflammatory regulators and associated drug discovering. (2025). ResearchGate.
  • Novel Compounds to Inhibit TNF-Induced NF-κB Pathways. (2019). University of Pittsburgh.
  • Full article: Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. (2017). Taylor & Francis.
  • Synthesis and optimization of picolinamide derivatives as a novel class of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors. (2015). PubMed.
  • In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables. (2018). PubMed Central.
  • COMPOUNDS REMOVED FROM THE CONDENSATION REACTION BETWEEN 2-ACETYLPYRIDINE AND 2-FORMYLPYRIDINE. SYNTHESIS, CRYSTAL STRUCTURE AND BIOLOGICAL EVALUATION. (n.d.). CJM.ASM.MD.
  • In Vitro and in Vivo Studies on Anti-Inflammatory Effects of Traditional Okinawan Vegetable Methanol Extracts. (2019). ACS Omega.
  • INVITRO ANTI-INFLAMMATORY ACTIVITY OF METHANOL EXTRACT OF ENICOSTEMMA AXILLARE. (n.d.). International Journal of Drug Development & R.
  • Synthesis and biological activity of novel benzothiazole pyridine derivatives. (2025). ResearchGate.
  • Compounds Removed from the Condensation Reaction between 2-acetylpyridine and 2-formylpyridine. Synthesis, Crystal Structure and Biological Evaluation. (2021). ResearchGate.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). PubMed Central.
  • Biological Activities of Pyridine Derivatives. (n.d.). Building Block / BOC Sciences.

Sources

An In-Depth Technical Guide to N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide Derivatives and Analogues as IRAK4 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide and its derivatives, a class of compounds that has garnered significant interest in the field of drug discovery. As potent and selective inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), these molecules hold promise for the treatment of a range of inflammatory and autoimmune diseases. This document is intended for researchers, scientists, and drug development professionals, offering insights into the synthesis, mechanism of action, and structure-activity relationships of this important chemical scaffold.

Introduction: The Therapeutic Potential of IRAK4 Inhibition

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that plays a pivotal role in the innate immune system. It functions as a critical upstream signaling molecule in the pathways initiated by Toll-like receptors (TLRs) and the Interleukin-1 receptor (IL-1R) family.[1][2] Upon activation of these receptors by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), IRAK4 is recruited to the receptor complex and initiates a signaling cascade that culminates in the activation of transcription factors such as NF-κB and AP-1. This, in turn, leads to the production of pro-inflammatory cytokines and chemokines, driving the inflammatory response.

Dysregulation of the IRAK4 signaling pathway is implicated in the pathophysiology of numerous autoimmune and inflammatory disorders, including rheumatoid arthritis, systemic lupus erythematosus (SLE), and inflammatory bowel disease.[3] Consequently, the development of small molecule inhibitors of IRAK4 has emerged as a promising therapeutic strategy to modulate the innate immune response and ameliorate the symptoms of these debilitating conditions. The this compound scaffold has been identified as a promising starting point for the design of potent and selective IRAK4 inhibitors.

The this compound Core: Physicochemical Properties

The core chemical entity, this compound, possesses the following key properties:

PropertyValue
Molecular Formula C11H14N2O2
Molecular Weight 206.24 g/mol
CAS Number 86847-64-5
Appearance Solid
SMILES CC(C)(C)C(=O)Nc1ncccc1C=O
InChI Key ANABHCSYKASRRW-UHFFFAOYSA-N

Source:[4]

The 2,2-dimethylpropanamide (pivaloyl) group offers steric bulk, which can influence the compound's binding affinity and selectivity for the target kinase. The formyl group at the 3-position of the pyridine ring serves as a versatile chemical handle for the synthesis of a diverse library of analogues, allowing for the exploration of structure-activity relationships.

Synthesis of this compound and its Analogues

The synthesis of the this compound core and its derivatives typically involves a multi-step process. A representative synthetic route is outlined below, based on established chemical methodologies.

General Synthetic Scheme

The synthesis often commences with the acylation of 2-aminopyridine, followed by a directed ortho-metalation and formylation to introduce the aldehyde functionality.

Synthesis_Scheme 2-Aminopyridine 2-Aminopyridine N-(Pyridin-2-yl)pivalamide N-(Pyridin-2-yl)pivalamide 2-Aminopyridine->N-(Pyridin-2-yl)pivalamide Pivaloyl chloride, Base Ortho-lithiated intermediate Ortho-lithiated intermediate N-(Pyridin-2-yl)pivalamide->Ortho-lithiated intermediate n-BuLi, THF N-(3-Formyl-2-pyridinyl)pivalamide N-(3-Formyl-2-pyridinyl)pivalamide Ortho-lithiated intermediate->N-(3-Formyl-2-pyridinyl)pivalamide DMF, then acidic workup Derivatives Derivatives N-(3-Formyl-2-pyridinyl)pivalamide->Derivatives Further reactions at the formyl group IRAK4_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR/IL-1R TLR/IL-1R MyD88 MyD88 TLR/IL-1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 IRAK1_2 IRAK1/2 IRAK4->IRAK1_2 Phosphorylation TRAF6 TRAF6 IRAK1_2->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK complex TAK1->IKK_complex NFkB_IkB NF-κB/IκB IKK_complex->NFkB_IkB Phosphorylation of IκB NFkB NF-κB NFkB_IkB->NFkB IκB degradation Gene_expression Pro-inflammatory Gene Expression NFkB->Gene_expression Nuclear Translocation Inhibitor N-(3-Formyl-2-pyridinyl) propanamide Derivative Inhibitor->IRAK4 Inhibition Biochemical_Assay cluster_0 Assay Preparation cluster_1 Incubation cluster_2 Detection Recombinant IRAK4 Recombinant IRAK4 Reaction Mixture Incubation at 30°C Recombinant IRAK4->Reaction Mixture Test Compound Test Compound Test Compound->Reaction Mixture ATP ATP ATP->Reaction Mixture Peptide Substrate Peptide Substrate Peptide Substrate->Reaction Mixture Detection Reagent Addition of Detection Reagent (e.g., ADP-Glo) Reaction Mixture->Detection Reagent Signal Measurement Luminescence or Fluorescence Measurement Detection Reagent->Signal Measurement

Sources

IUPAC name N-(3-formylpyridin-2-yl)-2,2-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to N-(3-formylpyridin-2-yl)-2,2-dimethylpropanamide

Authored by: A Senior Application Scientist

Foreword: A Molecule of Strategic Importance

In the landscape of modern synthetic chemistry, the efficiency and predictability of a synthetic route are paramount. The selection of building blocks is not merely a matter of assembling atoms; it is a strategic decision that dictates the feasibility and elegance of the entire synthetic campaign. N-(3-formylpyridin-2-yl)-2,2-dimethylpropanamide, a seemingly unassuming heterocyclic compound, represents a cornerstone of this strategic approach. Its bifunctional nature, combining a reactive aldehyde with a sterically shielded and stable amide, offers a pre-packaged solution for introducing the valuable 2-amino-3-formylpyridine scaffold into complex molecular architectures. This guide provides an in-depth exploration of this reagent, from its fundamental properties and synthesis to its practical applications, grounded in established chemical principles and field-proven insights.

Core Physicochemical & Structural Profile

N-(3-formylpyridin-2-yl)-2,2-dimethylpropanamide, also known by synonyms such as N-(3-Formyl-2-pyridinyl)pivalamide, is a solid, air-sensitive compound that serves as a key intermediate in organic synthesis.[1][2][3] Its structure is characterized by a pyridine ring substituted at the 2-position with a pivaloyl amide group and at the 3-position with a formyl (aldehyde) group. The pivaloyl group (tert-butylcarbonyl) is of particular significance; its steric bulk provides unique stability and reactivity profiles, making it a robust protecting group for the amine.[4]

PropertyValueSource(s)
IUPAC Name N-(3-formylpyridin-2-yl)-2,2-dimethylpropanamide[5]
CAS Number 86847-64-5[1][6]
Molecular Formula C₁₁H₁₄N₂O₂[1][7]
Molecular Weight 206.24 g/mol [2][7]
Appearance Light yellow to yellow solid[2]
Melting Point 85-88°C[2]
Purity Typically ≥95-97%[1][6]
SMILES CC(C)(C)C(=O)Nc1ncccc1C=O[1][7]
InChIKey ANABHCSYKASRRW-UHFFFAOYSA-N[1][7]

Synthesis and Mechanistic Considerations

The synthesis of N-(3-formylpyridin-2-yl)-2,2-dimethylpropanamide is a logical and high-yielding process rooted in fundamental amide coupling chemistry. The primary strategy involves the acylation of the versatile starting material, 2-amino-3-formylpyridine.

Synthesis of the 2-Amino-3-formylpyridine Precursor

The utility of our target molecule is predicated on the availability of its precursor, 2-amino-3-formylpyridine (also known as 2-aminonicotinaldehyde).[8][9] An efficient and scalable process for its preparation involves the ortho-directed lithiation of a protected 2-aminopyridine derivative.[10]

The causality here is clear: direct formylation of 2-aminopyridine is problematic. The amino group is a powerful activating group, but it can also interfere with many electrophilic formylation reagents. The chosen strategy circumvents this by first protecting the amine as a pivaloyl amide. This amide group then serves as a potent ortho-directing group for lithiation, guiding a strong base like tert-butyllithium (t-BuLi) to deprotonate the C3 position specifically. Subsequent quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF) installs the aldehyde, and a final hydrolysis step removes the protecting group to yield the desired precursor.[10] This multi-step, one-pot procedure is a testament to the power of directing groups in achieving regiochemical control.

Final Amide Coupling Protocol

The final step is the N-acylation of 2-amino-3-formylpyridine with pivaloyl chloride. Pivaloyl chloride is an ideal acylating agent in this context; it is highly reactive, and the steric hindrance of the tert-butyl group minimizes potential side reactions.[4]

Experimental Protocol: Synthesis of N-(3-formylpyridin-2-yl)-2,2-dimethylpropanamide
  • Vessel Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-amino-3-formylpyridine (1.0 eq).

  • Solvent & Base: Dissolve the starting material in anhydrous dichloromethane (DCM). The choice of DCM is critical as it is aprotic and will not react with the acyl chloride. Add triethylamine (TEA, 1.1 eq) to the solution. TEA acts as a non-nucleophilic base to quench the HCl byproduct generated during the reaction, preventing protonation of the pyridine nitrogen or the starting amine.[11]

  • Acylation: Cool the stirred solution to 0°C using an ice bath. This is a crucial step to moderate the exothermic reaction and prevent potential side reactions. Add a solution of pivaloyl chloride (1.05 eq) in anhydrous DCM dropwise via the dropping funnel over 15-20 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM. Combine the organic layers.

  • Purification: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution (to remove any residual acid) and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Isolation: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the title compound as a solid.[11]

Analytical Characterization & Self-Validating Systems

A robust protocol is a self-validating one. Confirmation of the product's identity and purity is non-negotiable and relies on a suite of standard analytical techniques.

TechniqueExpected Result / Rationale
¹H NMR Expect a characteristic singlet for the aldehyde proton (CHO) around 9-10 ppm. A singlet integrating to 9 protons for the tert-butyl group will be prominent in the upfield region (~1.3 ppm). Aromatic protons on the pyridine ring will appear as distinct multiplets. The amide N-H proton will likely be a broad singlet.
¹³C NMR Key signals include the aldehyde carbonyl (~190 ppm), the amide carbonyl (~175 ppm), and the quaternary carbon of the tert-butyl group. Aromatic carbons will resonate in the 110-160 ppm range.
FT-IR Look for strong C=O stretching vibrations for the amide (~1680 cm⁻¹) and aldehyde (~1700 cm⁻¹) carbonyls. An N-H stretch should be visible around 3300 cm⁻¹.
Mass Spec (MS) In ESI+ mode, the molecular ion peak [M+H]⁺ should be observed at m/z 207.25, confirming the molecular weight.
HPLC A single sharp peak under appropriate chromatographic conditions (e.g., reverse-phase C18 column with a water/acetonitrile gradient) will confirm the purity of the isolated product.

The crystal structure of the related compound, 2,2-dimethyl-N-(pyridin-3-yl)propanamide, reveals that the pyridine ring is inclined relative to the amide plane.[11][12] This conformational preference, driven by steric and electronic factors, is expected to be present in the title compound as well and influences its reactivity and intermolecular interactions.

Applications in Drug Development & Chemical Synthesis

The primary value of N-(3-formylpyridin-2-yl)-2,2-dimethylpropanamide lies in its role as a versatile synthetic intermediate. The two distinct functional groups can be addressed with high chemoselectivity.

Aldehyde-Driven Transformations

The aldehyde is a gateway to a multitude of chemical transformations, allowing for the elongation of the carbon skeleton or the introduction of new functional groups. It is a known reactant for the preparation of disubstituted azaindolines.[1] This likely proceeds through an initial condensation or addition reaction at the aldehyde position, followed by a cyclization event.

Common transformations involving the aldehyde group include:

  • Wittig Reaction: To form alkenes.

  • Reductive Amination: To introduce substituted aminomethyl groups.

  • Condensation Reactions: With active methylene compounds (e.g., Knoevenagel condensation) or amines to form imines/enamines, which are precursors to more complex heterocycles.[13]

The Role of the Pivaloyl Amide

The pivaloyl group is more than a simple placeholder; it is a robust protecting group that is stable to a wide range of reaction conditions that might affect the aldehyde.[4] It can be removed under harsh hydrolytic conditions (strong acid or base with heating) if the free 2-amino functionality is desired later in a synthetic sequence. However, in many cases, it remains in the final structure, providing steric bulk that can influence the molecule's conformation and biological activity.

Applications cluster_aldehyde Aldehyde Reactivity cluster_amide Amide Functionality Core N-(3-formylpyridin-2-yl)- 2,2-dimethylpropanamide A1 Reductive Amination Core->A1 A2 Wittig Reaction Core->A2 A3 Condensation Core->A3 B1 Steric Shielding/ Conformational Control Core->B1 B2 Deprotection (Harsh Hydrolysis) Core->B2 P1 Substituted Amines A1->P1 P2 Alkenes A2->P2 P3 Azaindolines & Other Heterocycles A3->P3 P4 2-Amino-3-substituted Pyridine Scaffold B2->P4

Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. N-(3-formylpyridin-2-yl)-2,2-dimethylpropanamide is classified as an irritant and requires careful handling.

  • GHS Classification: Warning.[1][2]

  • Hazard Statements: H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][2]

  • Personal Protective Equipment (PPE): Always handle this compound in a certified fume hood. Wear a dust mask (N95 or better), chemical-resistant gloves, safety glasses, and a lab coat.[1]

  • Storage: The compound is air-sensitive and should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C.[2] This prevents gradual oxidation of the aldehyde functional group.

  • Spill & Disposal: In case of a spill, avoid generating dust. Scoop the solid into a sealed container for disposal. Dispose of the chemical waste in accordance with local, state, and federal regulations.

Conclusion

N-(3-formylpyridin-2-yl)-2,2-dimethylpropanamide is a strategically designed synthetic intermediate that offers reliability and versatility. The orthogonal reactivity of its formyl and pivaloyl amide groups, combined with a well-defined synthesis, makes it a valuable tool for researchers in drug development and materials science. Understanding its properties, synthesis, and reactivity profile, as detailed in this guide, empowers scientists to leverage this molecule to its full potential in the construction of novel and complex chemical entities.

References

  • Amide and Peptide Couplings Mediated by Pivaloyl Mixed Anhydrides in Aqueous Media. ACS Sustainable Chemistry & Engineering. [Link]
  • Amide and Peptide Couplings Mediated by Pivaloyl Mixed Anhydrides in Aqueous Media | Request PDF.
  • Can anyone help with the synthesis of a secondary amide from carboxylic acid?.
  • US Patent 6562977B2 - Process for the preparation of mixed anhydrides.
  • N-(3-Formyl-2-pyridinyl)-2, 2-dimethylpropanamide, min 95%, 1 gram. Aladdin Scientific. [Link]
  • HIGHLY EFFICIENT SYNTHESIS OF 2-AMINO-3-PYRIDINECARBOXALDEHYDE. Taylor & Francis Online. [Link]
  • N-(3-FORMYLPYRIDIN-2-YL)-2,2-DIMETHYLPROPANAMIDE | CAS 86847-64-5. Molecule.org. [Link]
  • N-(3-Formyl-4-pyridinyl)-2,2-dimethylpropanamide, 97% | 86847-71-4. J&K Scientific. [Link]
  • 2-Amino-3-formylpyridine. Oakwood Chemical. [Link]
  • N-(3-Formyl-pyridin-2-yl)-2,2-dimethyl-propionamide. R&D Chemicals. [Link]
  • CID 100979034 | C5H10NO+. PubChem. [Link]
  • Crystal structure of 2,2-dimethyl-N-(pyridin-3-yl)propanamide.
  • Catalyst-free three-component reaction between 2-aminopyridines (or 2-aminothiazoles), aldehydes, and isocyanides in water | Request PDF.
  • 3-Pyridinecarboxaldehyde, 2-amino- | C6H6N2O | CID 737633. PubChem. [Link]
  • (PDF) Crystal structure of 2,2-dimethyl-N-(pyridin-3-yl)propanamide.
  • Crystal structure of 2,2-dimethyl-N-(pyridin-3-yl)propanamide. PubMed. [Link]

Sources

Introduction: The Strategic Value of N-(3-Formyl-2-pyridinyl)pivalamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of N-(3-Formyl-2-pyridinyl)pivalamide

N-(3-Formyl-2-pyridinyl)pivalamide is a highly functionalized pyridine derivative that serves as a crucial building block in medicinal chemistry and organic synthesis. Its strategic importance lies in the orthogonal reactivity of its functional groups: a nucleophilic amino group masked as a pivalamide, an electrophilic formyl group, and a pyridine scaffold amenable to further modification. This arrangement makes it an ideal precursor for constructing complex heterocyclic systems, which are prevalent in pharmacologically active compounds. For instance, derivatives of 2-aminopyridine are foundational in the development of various therapeutic agents, including angiogenesis inhibitors for cancer treatment.[1]

This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of N-(3-Formyl-2-pyridinyl)pivalamide. It is designed for researchers, chemists, and drug development professionals, moving beyond a simple recitation of steps to explain the underlying scientific principles and rationale that ensure reproducibility and success.

Part 1: A Guided Synthesis Pathway

The synthesis of N-(3-Formyl-2-pyridinyl)pivalamide is most efficiently achieved through a two-step sequence involving the protection of 2-aminopyridine followed by a regioselective formylation. This strategy leverages the principles of directed ortho-metalation (DoM), a powerful tool for C-H functionalization in aromatic systems.

Synthesis_Workflow cluster_0 Step 1: Pivaloyl Protection cluster_1 Step 2: Directed Ortho-Formylation 2-Aminopyridine 2-Aminopyridine Intermediate N-(pyridin-2-yl)pivalamide 2-Aminopyridine->Intermediate Et3N, Solvent Pivaloyl_Chloride Pivaloyl Chloride Pivaloyl_Chloride->Intermediate Final_Product N-(3-Formyl-2-pyridinyl)pivalamide Intermediate->Final_Product Directed Metalation nBuLi 1. n-BuLi, THF, -78°C nBuLi->Final_Product DMF 2. DMF DMF->Final_Product

Caption: Synthetic workflow for N-(3-Formyl-2-pyridinyl)pivalamide.

Step 1: Synthesis of the Intermediate, N-(pyridin-2-yl)pivalamide

Expertise & Rationale: The first step involves the acylation of 2-aminopyridine. We select pivaloyl chloride for two critical reasons. First, the resulting pivaloyl amide is an excellent directing group for the subsequent lithiation step, activating the C-3 position of the pyridine ring. Second, the bulky tert-butyl group provides steric hindrance that can prevent undesired side reactions and often imparts crystallinity to the product, simplifying purification.[2] Pivaloyl chloride is a widely used and highly reactive acylating agent in the pharmaceutical and agrochemical industries.[3][4] Triethylamine (Et₃N) is used as a mild base to quench the HCl byproduct generated during the reaction.

Experimental Protocol:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add 2-aminopyridine (1.0 eq) and a suitable anhydrous solvent such as tetrahydrofuran (THF) or methyl tert-butyl ether (MTBE).

  • Basification: Add triethylamine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Acylation: Add pivaloyl chloride (1.05 eq), dissolved in the same anhydrous solvent, dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid, N-(pyridin-2-yl)pivalamide, can be purified by recrystallization or column chromatography.

Step 2: Ortho-Directed Formylation to Yield N-(3-Formyl-2-pyridinyl)pivalamide

Expertise & Rationale: This step is the cornerstone of the synthesis, employing directed ortho-metalation. The pivaloyl amide group directs the strong base, n-butyllithium (n-BuLi), to abstract a proton from the adjacent C-3 position of the pyridine ring, forming a transient lithiated species.[2][5] This reaction is performed at very low temperatures (-78 °C) to prevent decomposition and side reactions. The subsequent addition of an electrophile, N,N-dimethylformamide (DMF), traps the lithiated intermediate to introduce the formyl group at the C-3 position. Careful control of stoichiometry and temperature is crucial to avoid the formation of impurities.[2]

Experimental Protocol:

  • Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add the purified N-(pyridin-2-yl)pivalamide (1.0 eq) and anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (2.2-2.5 eq, as a solution in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. A color change is typically observed, indicating the formation of the lithiated species. Stir the mixture at -78 °C for 1-2 hours.

  • Formylation: Add anhydrous N,N-dimethylformamide (DMF) (3.0 eq) dropwise to the reaction mixture. Continue stirring at -78 °C for an additional 1-2 hours.

  • Quenching: Slowly warm the reaction to 0 °C and quench by the careful addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Workup and Purification: Allow the mixture to warm to room temperature and extract with ethyl acetate (3x). Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by silica gel column chromatography to yield N-(3-Formyl-2-pyridinyl)pivalamide as a solid.

Part 2: Comprehensive Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized N-(3-Formyl-2-pyridinyl)pivalamide. A combination of spectroscopic and chromatographic methods provides a self-validating system of analysis.

Characterization_Hub Compound N-(3-Formyl-2-pyridinyl)pivalamide NMR NMR Spectroscopy Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS Chroma Chromatography Compound->Chroma H1_NMR ¹H NMR NMR->H1_NMR C13_NMR ¹³C NMR NMR->C13_NMR HPLC HPLC (Purity) Chroma->HPLC TLC TLC (Monitoring) Chroma->TLC

Caption: Analytical techniques for structural and purity validation.

Spectroscopic Data

The following tables summarize the expected data from key spectroscopic analyses.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~10.0 s 1H CHO Formyl proton, deshielded by the carbonyl group.
~9.5 br s 1H NH Amide proton, often broad due to quadrupole coupling and exchange.
~8.5 dd 1H Pyridine H-6 ortho-coupled to H-5, meta-coupled to H-4.
~8.2 dd 1H Pyridine H-4 ortho-coupled to H-5, para-coupled to H-6.
~7.4 dd 1H Pyridine H-5 ortho-coupled to H-4 and H-6.

| 1.35 | s | 9H | C(CH₃)₃ | tert-butyl protons, magnetically equivalent, appear as a sharp singlet. |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment Rationale
~190 CHO Aldehyde carbonyl carbon.
~177 C=O (Amide) Pivalamide carbonyl carbon.
~152, 148, 138, 128, 120 Pyridine Carbons Aromatic carbons of the pyridine ring.
~40 C (CH₃)₃ Quaternary carbon of the tert-butyl group.

| ~28 | C(C H₃)₃ | Methyl carbons of the tert-butyl group. |

Table 3: Key Infrared (IR) Spectroscopy Absorptions

Wavenumber (cm⁻¹) Vibration Type Functional Group Rationale
3300 - 3150 N-H Stretch Secondary Amide Characteristic stretching vibration of the amide N-H bond.[6]
2970 - 2870 C-H Stretch tert-butyl Aliphatic C-H stretching.
2850 - 2750 C-H Stretch Aldehyde Fermi resonance doublet, characteristic of a formyl C-H bond.[7]
~1700 C=O Stretch Aldehyde Strong absorption from the aldehyde carbonyl.
~1680 C=O Stretch (Amide I) Secondary Amide Strong absorption from the amide carbonyl.[6]
1600 - 1580 C=C Stretch Aromatic Ring Vibrations of the pyridine ring.[7]

| 1540 - 1510 | N-H Bend (Amide II) | Secondary Amide | Bending vibration coupled with C-N stretching.[6] |

Table 4: Mass Spectrometry (MS) Data

Parameter Expected Value Rationale
Molecular Formula C₁₁H₁₄N₂O₂ ---
Molecular Weight 206.24 g/mol Calculated from the molecular formula.[8]
Exact Mass 206.1055 High-resolution mass spectrometry (HRMS) confirms elemental composition.[8]

| Key Fragment (m/z) | 121 | Corresponds to the loss of the pivaloyl group ([M - C(CH₃)₃CO]⁺). |

Applications and Forward Look

N-(3-Formyl-2-pyridinyl)pivalamide is not an end in itself but a versatile intermediate. The formyl group is a synthetic handle for reactions such as reductive amination, Wittig reactions, and condensation to form Schiff bases, opening pathways to a vast array of more complex molecules. The pivalamide can be hydrolyzed under acidic conditions to unmask the 2-amino group, enabling subsequent cyclization or coupling reactions.[2] This strategic utility places it at the forefront of synthetic programs aimed at discovering novel chemical entities for pharmaceutical and agrochemical applications.

References

  • Taylor & Francis Online. (2010). HIGHLY EFFICIENT SYNTHESIS OF 2-AMINO-3-PYRIDINECARBOXALDEHYDE. [Link]
  • Grokipedia. Pivaloyl chloride. [Link]
  • ResearchGate. (2016). Synthesis of 3-Hydroxy-1,3-dihydro-2H-pyrrolo[2,3-b]-, -[2,3-c]-, or -[3,2-c]pyridin-2-ones from the Respective N-Pyridinylpivalamides and α-Keto Esters. [Link]
  • National Center for Biotechnology Information. (2016). Discovery and Optimization of N-Substituted 2-(4-pyridinyl)
  • University of California, Davis. Table of Characteristic IR Absorptions. [Link]
  • National Center for Biotechnology Information. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. PubMed Central. [Link]
  • National Center for Biotechnology Information, PubChem. CID 153739822 | C11H14N2O2. [Link]

Sources

An In-Depth Technical Guide to 2-[(2,2-Dimethylpropanoyl)amino]nicotinaldehyde: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling a Versatile Heterocyclic Building Block

In the landscape of modern medicinal chemistry and synthetic organic chemistry, the strategic manipulation of functional groups is paramount to achieving molecular complexity and desired biological activity. Pyridine derivatives, in particular, form the backbone of numerous pharmaceuticals and advanced materials.[1] This guide delves into the chemical profile of 2-[(2,2-Dimethylpropanoyl)amino]nicotinaldehyde, a compound that masterfully combines the reactive potential of a nicotinaldehyde scaffold with the robust protection of a pivaloyl group. While its direct precursor, 2-Aminonicotinaldehyde, is a well-established and versatile building block for constructing N-heterocyclic compounds, its utility can be hampered by the reactivity of the free amino group in multi-step syntheses.[2] The introduction of the sterically demanding 2,2-dimethylpropanoyl (pivaloyl) group serves to temporarily mask the amine's nucleophilicity, thereby enabling chemists to perform selective transformations on the aldehyde functionality. This guide provides a comprehensive exploration of this N-protected nicotinaldehyde derivative, from its rational synthesis to its potential applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Section 1: Core Chemical Profile

Identifier 2-Aminonicotinaldehyde (Precursor) 2-[(2,2-Dimethylpropanoyl)amino]nicotinaldehyde
Synonyms 2-Amino-3-pyridinecarboxaldehyde, 2-Amino-3-formylpyridineN-(3-formylpyridin-2-yl)pivalamide
CAS Number 7521-41-7[2]Not readily available (Analog: 127446-31-5)[3]
Molecular Formula C₆H₆N₂O[2]C₁₁H₁₄N₂O₂
Molecular Weight 122.12 g/mol [2]206.24 g/mol
Appearance Yellow to light brown crystalline powder[2]Predicted: White to off-white solid
Melting Point 98-102 °C[2]Predicted: Higher than precursor due to increased molecular weight and amide bond
Solubility Slightly soluble in chloroform and methanol[2]Predicted: Soluble in common organic solvents (DCM, THF, EtOAc)

Section 2: Strategic Synthesis and Rationale

The synthesis of 2-[(2,2-Dimethylpropanoyl)amino]nicotinaldehyde is a two-stage process that hinges on the initial formation of the core aminonicotinaldehyde scaffold, followed by a strategic protection step.

Synthesis of the Precursor: 2-Aminonicotinaldehyde

The industrial and laboratory-scale synthesis of 2-Aminonicotinaldehyde often commences from readily available 2-amino-3-picoline.[2] A common and efficient method involves a two-step sequence:

  • Sulfamation of Nicotinamide: This initial step involves the reaction of nicotinamide with ammonium sulfamate.

  • Hydrolysis: The resulting intermediate is then subjected to hydrolysis, typically using a mineral acid like 2 N HCl, to yield the final 2-Aminonicotinaldehyde product.[2]

This approach is favored for its operational simplicity and good overall yields.[2]

The Pivaloyl Protection Step: Rationale and Execution

The primary amino group of 2-Aminonicotinaldehyde is nucleophilic and can interfere with reactions targeting the aldehyde, such as condensations, reductions, or additions. The introduction of a pivaloyl (Piv) group is a deliberate choice to circumvent this issue.

Why the Pivaloyl Group?

  • Steric Hindrance: The bulky t-butyl moiety of the pivaloyl group provides significant steric shielding, effectively preventing the nitrogen's lone pair from participating in undesired side reactions.

  • Robust Stability: The resulting N-pivaloyl amide bond is exceptionally stable across a wide range of reaction conditions, including mild acids, bases, and many redox reagents, ensuring its integrity during subsequent synthetic transformations.

The protection is typically achieved by reacting 2-Aminonicotinaldehyde with pivaloyl chloride in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the HCl byproduct.[5] The reaction is usually performed in an inert aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at reduced temperatures to control exothermicity.[5]

Overall Synthetic Workflow

The logical flow from starting materials to the final N-protected product is illustrated below.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: N-Protection 2-Amino-3-picoline 2-Amino-3-picoline Intermediate Sulfamated Intermediate 2-Amino-3-picoline->Intermediate  Ammonium Sulfamate 2-Aminonicotinaldehyde 2-Aminonicotinaldehyde Intermediate->2-Aminonicotinaldehyde  Hydrolysis (HCl) Target_Compound 2-[(2,2-Dimethylpropanoyl)amino]nicotinaldehyde 2-Aminonicotinaldehyde->Target_Compound  Base (e.g., Et3N)  Solvent (e.g., DCM) Pivaloyl_Chloride Pivaloyl Chloride Pivaloyl_Chloride->Target_Compound

Caption: Synthetic pathway to the target compound.

Section 3: Chemical Reactivity and Synthetic Utility

With the amino group effectively masked, the aldehyde functionality of 2-[(2,2-Dimethylpropanoyl)amino]nicotinaldehyde becomes the primary site of reactivity.

Reactions at the Aldehyde Moiety

The formyl group can participate in a host of classical aldehyde transformations, including:

  • Condensation Reactions: Formation of Schiff bases with primary amines, which can be further reduced to secondary amines. This is a cornerstone of combinatorial library synthesis.

  • Wittig and Horner-Wadsworth-Emmons Reactions: Conversion of the aldehyde to alkenes with controlled stereochemistry.

  • Reductive Amination: A one-pot reaction with an amine in the presence of a reducing agent to form a new C-N bond.

  • Oxidation: Conversion to the corresponding carboxylic acid, 2-[(2,2-Dimethylpropanoyl)amino]nicotinic acid, a valuable scaffold in its own right.

  • Nucleophilic Addition: Reactions with organometallic reagents (e.g., Grignard or organolithium reagents) to generate secondary alcohols.

The presence of the bulky pivaloyl group can sterically influence the approach of reagents to the aldehyde, potentially offering a degree of diastereoselectivity in certain reactions.

Deprotection: Regenerating the Amine

While the pivaloyl amide is robust, its removal is a critical step to unveil the final target molecule in a synthetic sequence. The harsh conditions often required for cleavage represent a key consideration in synthetic planning.

  • Forced Hydrolysis: Strong acidic (e.g., refluxing HCl) or basic (e.g., refluxing NaOH or KOH) conditions are typically necessary to hydrolyze the amide bond.

  • Reductive Cleavage: In some cases, powerful reducing agents like lithium aluminum hydride (LiAlH₄) can cleave the amide bond.[6]

  • Alternative Methods: For sensitive substrates, methods employing strong bases like lithium diisopropylamide (LDA) at elevated temperatures have been developed, particularly for N-pivaloylindoles, and may be applicable here.[7]

The choice of deprotection strategy must be carefully evaluated against the stability of other functional groups within the molecule.

G Protected 2-[(Piv)amino]nicotinaldehyde Reaction Aldehyde Transformations Protected->Reaction Product Functionalized Pivaloyl-Protected Intermediate Reaction->Product Deprotection Deprotection (e.g., H+ or OH-) Product->Deprotection Final_Product Final Target Molecule (Free Amine) Deprotection->Final_Product

Caption: General synthetic utility workflow.

Section 4: Applications in Research and Drug Discovery

The utility of 2-[(2,2-Dimethylpropanoyl)amino]nicotinaldehyde lies in its ability to serve as a controlled intermediate for the synthesis of complex heterocyclic systems. 2-aminopyridine moieties are prevalent pharmacophores, and this building block allows for the elaboration of the C3 position before revealing the crucial C2-amino group.[8]

Potential applications include:

  • Synthesis of Pyrido[2,3-d]pyrimidines: The aldehyde can be used to construct the pyrimidine ring through condensation reactions with ureas, guanidines, or other suitable precursors.

  • Formation of Fused Heterocycles: Intramolecular cyclization reactions following elaboration at the aldehyde position can lead to novel polycyclic scaffolds.

  • Directed Ortho-Metalation: The pivaloylamido group can potentially act as a directed metalation group (DMG), allowing for selective functionalization of the pyridine ring at the C4 position, although this would need to be balanced against the reactivity of the aldehyde.

Section 5: Experimental Protocols

The following protocols are provided as representative procedures and should be adapted and optimized based on laboratory conditions and scale. A thorough risk assessment should be conducted before any experimental work.

Protocol 5.1: Synthesis of 2-[(2,2-Dimethylpropanoyl)amino]nicotinaldehyde

Materials:

  • 2-Aminonicotinaldehyde (1.0 eq)

  • Pivaloyl chloride (1.1 eq)[8]

  • Triethylamine (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, dissolve 2-Aminonicotinaldehyde (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice-water bath.

  • Add triethylamine (1.2 eq) to the stirred solution.

  • Slowly add a solution of pivaloyl chloride (1.1 eq) in anhydrous DCM via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography on silica gel to afford the title compound as a solid.

Protocol 5.2: Deprotection via Acid Hydrolysis

Materials:

  • 2-[(2,2-Dimethylpropanoyl)amino]nicotinaldehyde (1.0 eq)

  • 6 M Hydrochloric Acid (HCl)

  • Sodium hydroxide (NaOH) solution (e.g., 10 M)

  • Ethyl acetate (EtOAc)

Procedure:

  • To a round-bottom flask containing 2-[(2,2-Dimethylpropanoyl)amino]nicotinaldehyde, add a sufficient volume of 6 M HCl.

  • Heat the mixture to reflux (typically 80-100 °C) and stir for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.

  • Carefully neutralize the mixture by the slow addition of NaOH solution until the pH is basic (pH ~9-10).

  • Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-Aminonicotinaldehyde.

  • Purify as necessary via recrystallization or column chromatography.

Section 6: Safety and Handling

  • 2-Aminonicotinaldehyde (Precursor): This compound is known to be an irritant to the eyes, respiratory system, and skin.[7] It may be harmful if swallowed, inhaled, or in contact with skin.[7] Due to its air sensitivity, it should be stored under an inert atmosphere in a dark place.[2]

  • Pivaloyl Chloride: This reagent is flammable, corrosive, and toxic. It reacts violently with water and should be handled with extreme care in a well-ventilated fume hood.[9]

  • 2-[(2,2-Dimethylpropanoyl)amino]nicotinaldehyde: As a derivative, it should be handled with caution. While the acute toxicity of the free amine may be reduced, standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), are mandatory.

Conclusion

2-[(2,2-Dimethylpropanoyl)amino]nicotinaldehyde represents a synthetically valuable intermediate that leverages the principles of protecting group chemistry to unlock new synthetic pathways. By temporarily deactivating the C2-amino group of the nicotinaldehyde core, it allows for precise and selective manipulation of the C3-aldehyde functionality. Its robust nature, coupled with established methods for its eventual deprotection, makes it a powerful tool for constructing complex pyridine-based molecules for the pharmaceutical and materials science industries. The methodologies and insights presented in this guide are intended to empower researchers to confidently incorporate this versatile building block into their synthetic strategies, paving the way for future discoveries.

References

  • MySkinRecipes. N-(3-Formyl-5-methylpyridin-2-yl)pivalamide.
  • ChemBK. 2-Aminonicotinaldehyde. (2022-10-16).
  • ResearchGate. Deprotection of the pivaloyl group with LiAlH4.
  • U.S. Patent 7,528,256 B2. Process for the preparation of nicotinaldehydes. Google Patents.
  • Ningbo Inno Pharmchem Co.,Ltd. 2-Aminonicotinaldehyde: A Versatile Building Block in Chemical Synthesis. (2025-03-03).
  • PMC - PubMed Central. Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones.
  • PMC - NIH. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides.
  • PubMed. Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone.
  • ChemSpider Synthetic Pages. N-pivaloylation of an amine.
  • PubChem. 2-Amino-6-(dimethylamino)nicotinaldehyde.
  • RSC Publishing. Total synthesis of 7-des-O-pivaloyl-7-O-benzylbryostatin 10.
  • MDPI. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity.

Sources

An In-depth Technical Guide to N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide: A Key Intermediate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide, also known as N-(3-formylpyridin-2-yl)pivalamide, is a substituted pyridine derivative that holds significance not as an end-product with direct biological applications, but as a crucial intermediate in the synthesis of more complex heterocyclic structures. Its strategic design, incorporating a directing pivaloyl group and a reactive formyl group, makes it a valuable precursor for constructing substituted pyridines, which are prevalent motifs in medicinal chemistry. This guide provides a comprehensive overview of the compound's physicochemical properties, a detailed, plausible synthetic protocol based on established organic chemistry principles, and an exploration of its primary application as a precursor to valuable building blocks like 2-amino-3-pyridinecarboxaldehyde, a key component in the synthesis of azaindoles and other pharmacologically relevant scaffolds.

Introduction: Context and Probable Role in Synthetic Chemistry

The primary utility of this compound, therefore, lies in its role as the direct product of the ortho-formylation of N-(2-pyridinyl)-2,2-dimethylpropanamide. Subsequent hydrolysis of the pivaloyl group from this compound provides a clean and efficient route to 2-amino-3-pyridinecarboxaldehyde, a versatile building block for a wide range of heterocyclic compounds, including those with therapeutic potential.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueSource(s)
CAS Number 86847-64-5[1][2]
Molecular Formula C₁₁H₁₄N₂O₂[1][2]
Molecular Weight 206.24 g/mol [1][2]
Appearance Solid[2]
Synonyms N-(3-Formylpyridin-2-yl)-2,2-dimethylpropanamide, N-(3-Formylpyridin-2-yl)pivalamide[2]

Synthesis Protocol: A Plausible and Detailed Methodology

The synthesis of this compound can be logically inferred from literature describing the synthesis of its downstream product, 2-amino-3-pyridinecarboxaldehyde.[2] The following protocol is a representative, step-by-step method based on the well-established principles of directed ortho-lithiation.

Rationale for Synthetic Strategy

The pivaloyl group is exceptionally well-suited for this synthesis for several reasons:

  • Directing Group Ability: The bulky t-butyl group and the carbonyl oxygen of the pivalamide effectively chelate with organolithium bases, directing the deprotonation to the adjacent C-3 position of the pyridine ring.

  • Steric Hindrance: The bulkiness of the pivaloyl group can also sterically hinder reactions at the nitrogen atom, enhancing its role as a protecting group.

  • Cleavage Conditions: The amide bond of the pivalamide is stable under the strongly basic conditions of the lithiation but can be readily hydrolyzed under acidic conditions to liberate the free amine.

Synthetic Pathway

Synthetic Pathway start 2-Aminopyridine step1_reagents Pivaloyl chloride, Triethylamine, Solvent (e.g., MTBE) start->step1_reagents intermediate1 N-(2-pyridinyl)-2,2-dimethylpropanamide step1_reagents->intermediate1 Pivaloylation step2_reagents 1. n-Butyllithium, THF 2. Dimethylformamide (DMF) intermediate1->step2_reagents product This compound step2_reagents->product Directed Ortho-Formylation Application_Pathway start N-(3-Formyl-2-pyridinyl)- 2,2-dimethylpropanamide step1_reagents Acidic Hydrolysis (e.g., 3N HCl) start->step1_reagents intermediate1 2-Amino-3-pyridinecarboxaldehyde step1_reagents->intermediate1 Deprotection step2_reagents Various Condensation Partners (e.g., ketones, esters, etc.) intermediate1->step2_reagents product Disubstituted Azaindolines and other Heterocyclic Compounds step2_reagents->product Heterocyclization

Sources

A Proposed Theoretical Investigation of N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide: A Guide for Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide is a pyridine derivative with potential applications in medicinal chemistry and materials science.[1][2][3] This technical guide presents a comprehensive theoretical framework for the in-silico investigation of this molecule. In the absence of extensive experimental data, this document serves as a roadmap for researchers, outlining a suite of computational methodologies to elucidate its structural, electronic, and reactive properties. The proposed studies encompass Density Functional Theory (DFT) for geometric and electronic characterization, and molecular docking to explore its potential as a therapeutic agent. This guide provides detailed, step-by-step protocols for these theoretical experiments, grounded in established computational practices for analogous heterocyclic compounds. The insights generated from these proposed studies are anticipated to accelerate the rational design of novel therapeutics and functional materials based on the this compound scaffold.

Introduction: The Scientific Imperative

Pyridine and its derivatives are cornerstones in pharmaceutical and materials science, forming the core scaffold of numerous FDA-approved drugs and functional materials.[4] The unique electronic properties and versatile substitution patterns of the pyridine ring make it a privileged structure in drug design.[5] this compound (NFPA) is a solid organic compound with the molecular formula C11H14N2O2.[2][3] While its primary known application is as a reactant in the preparation of disubstituted azaindolines, its structural motifs—a reactive formyl group and a hydrogen-bonding amide moiety on a pyridine ring—suggest a rich potential for diverse chemical interactions and biological activity.[6]

The formyl group at the 3-position is susceptible to nucleophilic attack, a key feature in many organic reactions and in the formation of covalent bonds with biological targets.[7] The 2-amido group introduces conformational flexibility and hydrogen bonding capabilities, crucial for molecular recognition. The strategic placement of these functional groups suggests that NFPA could be a valuable building block for synthesizing more complex molecules or act as a ligand for metal complexes.

To date, the scientific literature lacks dedicated theoretical or experimental studies on NFPA. This guide, therefore, proposes a comprehensive in-silico investigation to bridge this knowledge gap. By employing a multi-faceted computational approach, we can predict its fundamental properties and explore its potential applications, thereby providing a robust theoretical foundation for future experimental work.

Molecular and Electronic Structure Elucidation

A foundational understanding of a molecule's three-dimensional structure and electronic landscape is paramount. We propose employing Density Functional Theory (DFT), a quantum mechanical method that provides a good balance between accuracy and computational cost for medium-sized organic molecules.[8]

Geometric Optimization and Conformational Analysis

The initial step is to determine the most stable three-dimensional structure of NFPA.

Protocol 1: Geometry Optimization

  • Initial Structure Generation: Construct the 3D structure of NFPA using molecular modeling software (e.g., Avogadro, GaussView).

  • Computational Method: Perform geometry optimization using a DFT functional, such as B3LYP, which is well-regarded for its accuracy in predicting the geometries of organic molecules.[9]

  • Basis Set Selection: Employ a basis set of sufficient size, such as 6-311++G(d,p), to accurately describe the electronic distribution.[8]

  • Solvation Model: To simulate a more realistic biological or solution-phase environment, incorporate a solvent model, such as the Polarizable Continuum Model (PCM), using water or another relevant solvent.

  • Frequency Analysis: Following optimization, perform a frequency calculation to confirm that the obtained structure corresponds to a true energy minimum (i.e., no imaginary frequencies).[10]

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's reactivity.

Workflow 1: FMO and Reactivity Descriptor Calculation

FMO_Workflow Start Optimized Geometry DFT_Calc DFT Single-Point Energy Calculation (B3LYP/6-311++G(d,p)) Start->DFT_Calc FMO Extract HOMO & LUMO Energies DFT_Calc->FMO MEP Generate Molecular Electrostatic Potential (MEP) Map DFT_Calc->MEP Reactivity Calculate Global Reactivity Descriptors (Ionization Potential, Electron Affinity, etc.) FMO->Reactivity End Reactivity Profile Reactivity->End MEP->End

Caption: Workflow for determining electronic properties.

The HOMO-LUMO energy gap will provide insights into the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. The Molecular Electrostatic Potential (MEP) map will visualize the electron density distribution, highlighting regions susceptible to electrophilic and nucleophilic attack.

Table 1: Predicted Electronic Properties of NFPA

Parameter Predicted Value Significance
HOMO Energy To be calculated Electron-donating ability
LUMO Energy To be calculated Electron-accepting ability
HOMO-LUMO Gap To be calculated Chemical reactivity and stability
Ionization Potential To be calculated Energy required to remove an electron

| Electron Affinity | To be calculated | Energy released upon gaining an electron |

Spectroscopic Characterization (Theoretical)

To aid in the experimental identification and characterization of NFPA, we propose the in-silico prediction of its vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra.

Protocol 2: Vibrational Spectra Simulation

  • Frequency Calculation: Using the optimized geometry from Protocol 1, perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).

  • Data Analysis: The output will provide the vibrational frequencies and their corresponding IR intensities and Raman activities.

  • Visualization: Plot the simulated spectra for comparison with potential experimental data. A scaling factor may be applied to the calculated frequencies to better match experimental values.[10]

Protocol 3: NMR Spectra Simulation

  • GIAO Method: Employ the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level of theory to calculate the isotropic shielding values for ¹H and ¹³C nuclei.

  • Chemical Shift Calculation: Reference the calculated shielding values to a standard (e.g., Tetramethylsilane) to obtain the predicted chemical shifts.

Exploration of Therapeutic Potential via Molecular Docking

The presence of hydrogen bond donors and acceptors, along with a potentially reactive aldehyde, makes NFPA an interesting candidate for drug discovery. Molecular docking simulations can predict the binding affinity and orientation of NFPA within the active site of a protein target.[11] Given that many pyridine derivatives exhibit anticancer and antiviral activities, we propose docking studies against relevant targets.[1][12]

Workflow 2: Molecular Docking Protocol

Docking_Workflow PDB Select & Prepare Protein Target (e.g., EGFR, SARS-CoV-2 Mpro) Grid Define Binding Site (Grid Box Generation) PDB->Grid Ligand Prepare NFPA Structure (Energy Minimization) Docking Perform Molecular Docking (e.g., AutoDock Vina) Ligand->Docking Grid->Docking Analysis Analyze Binding Poses & Scores Docking->Analysis Visualization Visualize Protein-Ligand Interactions Analysis->Visualization

Caption: A generalized molecular docking workflow.

Proposed Protein Targets:

  • Epidermal Growth Factor Receptor (EGFR): A well-established target in cancer therapy, often inhibited by pyridine-containing molecules.[11]

  • SARS-CoV-2 Main Protease (Mpro): A crucial enzyme for viral replication and a target for many antiviral drugs.[1]

  • Dopamine D2 Receptor: A G-protein coupled receptor implicated in neurological disorders.[2]

  • Aurora B Kinase: A key regulator of cell division and a target for anticancer agents.[12]

Table 2: Hypothetical Molecular Docking Results for NFPA

Protein Target PDB ID Predicted Binding Energy (kcal/mol) Key Interacting Residues
EGFR e.g., 2GS2 To be calculated To be identified
SARS-CoV-2 Mpro e.g., 6LU7 To be calculated To be identified
Dopamine D2 Receptor e.g., 6CM4 To be calculated To be identified

| Aurora B Kinase | e.g., 4AF3 | To be calculated | To be identified |

The analysis of the docking results will focus on the binding energy, which indicates the affinity of NFPA for the target, and the specific interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein's active site residues.

ADME-T Properties Prediction

For any potential drug candidate, it is crucial to assess its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-T) properties.

Protocol 4: In-Silico ADME-T Prediction

  • Software Selection: Utilize online tools or software packages (e.g., SwissADME, pkCSM) to predict the pharmacokinetic and toxicological properties of NFPA.

  • Parameter Analysis: Evaluate key parameters such as Lipinski's rule of five, water solubility, blood-brain barrier permeability, and potential toxicity risks.

Conclusion and Future Directions

This technical guide outlines a comprehensive theoretical framework for the investigation of this compound. The proposed computational studies, including DFT calculations and molecular docking, will provide foundational knowledge of its structural, electronic, and potential biological properties. The successful execution of these in-silico experiments will generate a wealth of data that can guide future experimental efforts in synthesizing, characterizing, and evaluating the therapeutic or material applications of this promising pyridine derivative. This theoretical-first approach exemplifies a modern, efficient strategy in chemical and pharmaceutical research, enabling a more targeted and informed exploration of novel chemical entities.

References

  • Al-Khafaji, K., & Al-Badr, A. A. (2022). Pyridine Derivatives as Potential Inhibitors for Coronavirus SARS-CoV-2: A Molecular Docking Study.
  • Shah, P. (2025). Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity.
  • Zhang, Y., & Liu, J. (2013). Theoretical Investigation of Pyridine Derivatives as High Energy Materials.
  • Koçak, D., & Gümüş, M. K. (2023). Synthesis of Pyridine-Based Imine Compounds and Molecular Docking Studies Against Dopamine D2 Receptors. Hittite Journal of Science and Engineering, 10(2), 115-121.
  • BenchChem. (2025). Theoretical Frontiers in Pyridine Derivative Research: A Technical Guide for Drug Discovery. BenchChem.
  • Sigma-Aldrich. This compound 97%.
  • Wikipedia. Pyridine-2-carbaldehyde.
  • Abdel-Ghani, N. T., et al. (2021). Synthesis, Anticancer Evaluation, Computer-Aided Docking Studies, and ADMET Prediction of 1,2,3-Triazolyl-Pyridine Hybrids as Human Aurora B Kinase Inhibitors. ACS Omega, 6(2), 1546–1559.
  • Jose, V. T., & Mohan, S. (2010). Computational Study of 3-Pyridine Carboxaldehyde. Material Science Research India, 7(1), 373-377.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry, 13(8), 937-957.
  • Synthesis, Characterization, and DFT Study of Mono- and Di-Arylated Pyridine Deriv
  • Heterocyclic Aldehydes Based on Thieno[3,2-b]thiophene Core: Synthesis and Preliminary Studies as Ion Optical Chemosensors. Chemistry, 3(1), 88.
  • Computational Heterocyclic Chemistry. Imperial College Press.
  • Sigma-Aldrich. This compound 97%.
  • Computational evaluation of an Ag (I)-N-heterocyclic carbene complex as a novel gas scavanger. Scientific Reports, 14(1), 18361.
  • Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 59(15), 7170-7196.

Sources

Solubility of N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide in Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of this compound. In the absence of extensive published quantitative data, this document emphasizes the foundational principles of solubility, offering a predictive analysis based on the compound's molecular structure. Furthermore, it details a robust, field-proven experimental protocol for researchers to accurately determine its solubility in various organic solvents, ensuring reliable and reproducible results critical for drug development and chemical research.

Introduction: The Critical Role of Solubility

Solubility is a fundamental physicochemical property that profoundly impacts a compound's utility in both chemical synthesis and pharmaceutical development. For researchers and drug development professionals, understanding the solubility of a molecule like this compound (Molecular Formula: C₁₁H₁₄N₂O₂, Molecular Weight: 206.24 g/mol ) is essential.[1] It dictates the choice of solvents for reaction media, purification techniques such as recrystallization, and the formulation of drug delivery systems. Poor solubility can hinder biological screening, lead to inaccurate in-vitro results, and create significant challenges in achieving desired bioavailability.[2] This guide serves to bridge the knowledge gap for this specific compound, providing both theoretical grounding and a practical framework for its empirical determination.

Predicting Solubility: A Molecular Structure-Based Analysis

The principle of "like dissolves like" is the cornerstone of solubility prediction.[3] This means that substances with similar intermolecular forces and polarity tend to be miscible. An analysis of the structure of this compound reveals a molecule with distinct polar and non-polar regions, suggesting a nuanced solubility profile.

  • Polar Features : The molecule possesses several polar functional groups that will dominate its interactions with polar solvents.

    • Secondary Amide (-CONH-) : This group is highly polar and capable of acting as both a hydrogen bond donor (via the N-H bond) and a hydrogen bond acceptor (via the carbonyl oxygen, C=O).[4][5] Amides are known to have greater water solubility than corresponding hydrocarbons due to these interactions.[4]

    • Aldehyde (-CHO) : The carbonyl group in the aldehyde is polar and can act as a hydrogen bond acceptor.[6]

    • Pyridine Ring : The nitrogen atom in the pyridine ring is electronegative and can act as a hydrogen bond acceptor.

    • Overall Polarity : The calculated Topological Polar Surface Area (TPSA) of 73.1 Ų indicates significant polarity, which is a key factor in predicting solubility.[1]

  • Non-Polar Features :

    • tert-Butyl Group (-C(CH₃)₃) : This is a bulky, hydrophobic group that will favor interactions with non-polar solvents.

    • Aromatic Pyridine Ring : While containing a polar nitrogen, the carbon-based ring itself is non-polar and can engage in van der Waals forces with non-polar or aromatic solvents.

Predicted Solubility in Different Solvent Classes:

Based on this structural analysis, we can predict the compound's general solubility:

  • High Solubility Expected in Polar Protic Solvents (e.g., Methanol, Ethanol) : These solvents can engage in strong hydrogen bonding, acting as both donors and acceptors.[7] The compound's amide group can fully participate in this hydrogen-bonding network, leading to favorable interactions and high solubility.

  • Good to High Solubility Expected in Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile) : These solvents are polar and can accept hydrogen bonds, but they cannot donate them.[7] They will readily interact with the polar regions of the molecule through dipole-dipole forces and by accepting a hydrogen bond from the amide N-H. DMSO and DMF are often excellent solvents for amides.[8]

  • Moderate to Low Solubility Expected in Solvents of Intermediate Polarity (e.g., Acetone, Ethyl Acetate) : These solvents are polar aprotic but are less polar than DMSO or DMF. They will likely dissolve the compound, but to a lesser extent.

  • Very Low Solubility Expected in Non-Polar Solvents (e.g., Hexane, Cyclohexane) : The strong polar nature of the amide and aldehyde groups will make it difficult for the molecule to dissolve in aliphatic, non-polar solvents, as the solute-solute interactions will be much stronger than the potential solute-solvent interactions.[3] Limited solubility might be observed in aromatic non-polar solvents like toluene due to π-π stacking interactions with the pyridine ring.

This predictive framework provides a strong starting point for solvent selection in experimental settings.

Experimental Determination of Thermodynamic Solubility

To obtain precise, quantitative data, an experimental approach is necessary. The Shake-Flask Method is the gold-standard technique for determining thermodynamic equilibrium solubility due to its reliability and direct measurement of a saturated solution.

Core Principle

An excess amount of the solid compound is agitated in a chosen solvent at a constant temperature for a sufficient period to allow the system to reach equilibrium. At this point, the solution is saturated. The undissolved solid is then removed, and the concentration of the compound in the clear supernatant is quantified using an appropriate analytical method.[9]

Detailed Step-by-Step Protocol
  • Preparation of Materials :

    • Accurately weigh an excess amount of this compound into a series of clear glass vials with screw caps. An amount that is visually in excess (e.g., 5-10 mg) is typically sufficient for a few mL of solvent. Use at least three replicate vials per solvent.

    • Prepare standard stock solutions of the compound in a suitable solvent (where it is highly soluble, e.g., DMSO or methanol) for generating a calibration curve.

  • Equilibration :

    • Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to each vial containing the compound.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker or on a stir plate within a temperature-controlled incubator set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period to ensure equilibrium is reached. A minimum of 24 hours is recommended; 48-72 hours is preferable to ensure complete equilibrium.[10] To validate that equilibrium has been achieved, samples can be taken at different time points (e.g., 24h and 48h); if the measured concentrations are consistent, equilibrium is established.[10]

  • Phase Separation :

    • Once equilibration is complete, remove the vials from the shaker and allow them to stand undisturbed at the experimental temperature for a short period to allow larger particles to settle.

    • To separate the saturated solution from the excess solid, either:

      • Centrifugation : Centrifuge the vials at a high speed until a clear supernatant is obtained.

      • Filtration : Withdraw a portion of the supernatant using a syringe and filter it through a chemically inert, low-binding syringe filter (e.g., a 0.22 µm PTFE filter).[9] This is a critical step to ensure no solid particulates are carried over into the analytical sample.

  • Quantification :

    • Prepare a series of dilutions of the clear filtrate in a suitable mobile phase or solvent for analysis.

    • Generate a calibration curve by analyzing standard solutions of known concentrations using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis Spectroscopy.[9]

    • Analyze the diluted filtrate samples using the same method.

    • Calculate the concentration of the compound in the original saturated solution by applying the dilution factor and interpolating from the calibration curve.

  • Data Reporting :

    • Express the solubility in standard units, such as mg/mL or mol/L, at the specified temperature.

    • Report the mean and standard deviation for the replicate samples.

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sep Phase 3: Separation cluster_quant Phase 4: Quantification A Weigh Excess Compound into Vials (n≥3) B Add Precise Volume of Organic Solvent A->B C Seal Vials Tightly B->C D Agitate at Constant Temperature (24-72h) C->D E Allow to Settle D->E F Centrifuge or Filter (e.g., 0.22 µm PTFE) E->F G Collect Clear Saturated Solution (Filtrate) F->G H Prepare Dilutions of Filtrate G->H I Analyze via HPLC/UV-Vis against Calibration Curve H->I J Calculate Concentration (mg/mL or mol/L) I->J caption Workflow for the Shake-Flask Solubility Determination Method.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Interplay of Molecular and Solvent Properties

The relationship between the solute's structure and the solvent's properties is a dynamic interplay that governs the final solubility value. The diagram below illustrates this logical relationship, providing a conceptual model for understanding the expected solubility trends for this compound.

G cluster_solute Solute: this compound cluster_solvent Solvent Properties cluster_solubility Predicted Solubility Outcome Solute_Polar Polar Groups (Amide, Aldehyde, Pyridine-N) H-Bond Donor/Acceptor Solvent_Polar_Protic Polar Protic (e.g., Methanol) H-Bond Donor/Acceptor Solute_Polar->Solvent_Polar_Protic Strong H-Bonding Interaction Solvent_Polar_Aprotic Polar Aprotic (e.g., DMSO, ACN) H-Bond Acceptor Solute_Polar->Solvent_Polar_Aprotic Dipole-Dipole & H-Bond Acceptance Solvent_NonPolar Non-Polar (e.g., Hexane, Toluene) Solute_Polar->Solvent_NonPolar Mismatched Interactions Solute_NonPolar Non-Polar Groups (tert-Butyl, Aromatic Ring) Solute_NonPolar->Solvent_Polar_Protic Mismatched Interactions Solute_NonPolar->Solvent_NonPolar van der Waals Interaction High_Sol HIGH Solvent_Polar_Protic->High_Sol Solvent_Polar_Aprotic->High_Sol Low_Sol LOW Solvent_NonPolar->Low_Sol Polar groups dominate, preventing dissolution Medium_Sol MEDIUM

Caption: Relationship between molecular features and solvent properties.

Conclusion

References

  • [Vertex AI Search Result]
  • [Vertex AI Search Result]
  • [Vertex AI Search Result]
  • [Vertex AI Search Result]
  • [Vertex AI Search Result]
  • Hu, Y., et al. (2019). Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity. National Institutes of Health.
  • Ghavami, R., & Jafari, F. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences.
  • Kim, J. (2015, January 23). What are the important factors to select the solvent? ResearchGate.
  • [Vertex AI Search Result]
  • Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov.
  • Wikipedia. (n.d.). Amide.
  • Science Ready. (n.d.). Amides - Organic Chemistry.
  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.
  • Open Oregon Educational Resources. (n.d.). 7.1 Aldehydes, Ketones, Carboxylic acids, Esters, and Amides – Introductory Organic Chemistry.
  • NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids.
  • Wang, W., et al. (2016). Hydrogen Bonding Interaction between Atmospheric Gaseous Amides and Methanol. National Institutes of Health.
  • PubChem. (n.d.). CID 153739822 | C11H14N2O2. National Institutes of Health.

Sources

Air sensitivity and stability of N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Air Sensitivity and Stability of N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide

Executive Summary

This compound is a substituted pyridine derivative with potential applications as a heterocyclic building block in medicinal chemistry and materials science.[1] Its molecular structure, featuring both a sterically hindered amide and an aromatic aldehyde, presents a unique stability profile. The primary liability of this compound is the high susceptibility of the 2-formylpyridine moiety to atmospheric oxidation. This guide provides a comprehensive analysis of the compound's stability, delineates its primary degradation pathways, and establishes field-proven protocols for its handling, storage, and analytical assessment to ensure its integrity in research and development settings.

Introduction and Molecular Profile

This compound (CAS 86847-64-5) is a solid organic compound with the molecular formula C₁₁H₁₄N₂O₂ and a molecular weight of 206.24 g/mol . Its structure is characterized by a pyridine ring substituted with a formyl (aldehyde) group at the 3-position and a 2,2-dimethylpropanamide (pivaloyl amide) group at the 2-position.

The juxtaposition of these functional groups dictates the molecule's reactivity. The formyl group is an electron-withdrawing group and is highly susceptible to oxidation, a common characteristic of aromatic aldehydes.[2][3] The pivaloyl amide, while generally robust, can be subject to hydrolysis under harsh conditions.[4] Understanding these intrinsic properties is paramount for its effective use as a synthetic intermediate.

Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties

Property Value Source
CAS Number 86847-64-5 [1]
Molecular Formula C₁₁H₁₄N₂O₂
Molecular Weight 206.24 g/mol
Appearance Solid

| Purity | Typically ≥95-97% |[1] |

Core Degradation Pathways: A Mechanistic Perspective

The stability of this compound is primarily dictated by two potential degradation routes: oxidation of the formyl group and hydrolysis of the amide linkage.

Primary Vulnerability: Atmospheric Oxidation

The most significant stability concern is the air sensitivity of the formyl group. Aromatic aldehydes are prone to autoxidation, a process initiated by atmospheric oxygen that converts the aldehyde to the corresponding carboxylic acid.[2][5] This reaction proceeds via a free-radical chain mechanism and can occur even at ambient temperature, particularly in the presence of light or trace metal impurities.

The primary degradation product is therefore N-(3-Carboxy-2-pyridinyl)-2,2-dimethylpropanamide . This conversion represents a critical failure of the starting material's integrity, as the chemical reactivity of a carboxylic acid is fundamentally different from that of an aldehyde.

Aldehyde_Autoxidation_Pathway Figure 1: Aldehyde Autoxidation Mechanism start Aldehyde (R-CHO) radical Acyl Radical (R-C•=O) start->radical Initiation (light, heat) peroxy_radical Peroxyacyl Radical (R-C(=O)OO•) radical->peroxy_radical + O₂ (Air) peroxy_acid Peroxy Acid (R-C(=O)OOH) peroxy_radical->peroxy_acid + R-CHO peroxy_acid->radical Generates new Acyl Radical acid Carboxylic Acid (R-COOH) peroxy_acid->acid Reacts with another R-CHO

Caption: Simplified radical chain mechanism for aldehyde autoxidation.

Secondary Vulnerability: Amide Hydrolysis

The pivaloyl amide bond is significantly more stable than the formyl group. Amides are among the most stable carboxylic acid derivatives, requiring forceful conditions such as prolonged heating with strong aqueous acid or base to undergo hydrolysis.[4] The steric bulk of the tert-butyl group in the pivaloyl moiety further hinders nucleophilic attack at the carbonyl carbon, increasing its resistance to cleavage.

While unlikely under standard storage and handling conditions, exposure to highly acidic or alkaline environments could lead to hydrolysis, yielding 2-Amino-3-formylpyridine and Pivalic Acid . This pathway is considered a secondary concern compared to the rapid process of oxidation.

Gold-Standard Handling and Storage Protocols

Given the compound's high sensitivity to atmospheric oxygen, rigorous handling and storage procedures are not merely recommended; they are essential for preserving its purity. The protocols for related air-sensitive pyridine aldehydes serve as an authoritative baseline.[6][7]

Causality-Driven Handling Procedures

The core principle is the strict exclusion of atmospheric oxygen and moisture.

  • Inert Atmosphere is Mandatory: All manipulations, including weighing and dissolution, must be performed under an inert atmosphere (e.g., nitrogen or argon) using a glovebox or Schlenk line techniques. This directly prevents the initiation of the autoxidation cascade.

  • Use of Anhydrous Solvents: Solvents should be rigorously dried and de-gassed before use. While the primary risk is oxidation, moisture can facilitate side reactions.

  • Personal Protective Equipment (PPE): Standard PPE, including gloves, safety glasses (eyeshields), and a lab coat, is required. For handling the solid, a dust mask is also recommended to avoid inhalation.

Optimized Storage Conditions

Long-term stability is achieved by addressing sensitivity to air, light, and heat.[6]

Table 2: Recommended Long-Term Storage Conditions

Parameter Condition Rationale
Temperature 2-8 °C or lower Reduces the rate of potential degradation reactions.[7][8]
Atmosphere Under Nitrogen or Argon Prevents oxidative degradation by excluding O₂.[6]
Container Tightly sealed, amber glass vial Protects from air/moisture ingress and prevents light-initiated radical formation.[6]

| State | As a dry solid | Minimizes mobility and potential for solvent-mediated degradation. |

Forced Degradation: Probing for Stability Weaknesses

Forced degradation (or stress testing) is a critical study in drug development used to understand degradation pathways and develop stability-indicating analytical methods.[9][10] By subjecting the compound to harsh conditions, we can accelerate the formation of potential degradants that might appear over a product's shelf-life.

Forced_Degradation_Workflow Figure 2: Workflow for Forced Degradation Study cluster_stress Stress Conditions API API Sample This compound Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) API->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) API->Base Oxidative Oxidative Stress (e.g., 3% H₂O₂, RT) API->Oxidative Thermal Thermal Stress (e.g., 80°C, Solid) API->Thermal Photo Photolytic Stress (UV/Vis Light) API->Photo Analysis Analysis of Stressed Samples (HPLC-UV, LC-MS) Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis Outcome Identify Degradants Develop Stability-Indicating Method Elucidate Pathways Analysis->Outcome

Caption: A typical workflow for conducting a forced degradation study.

Step-by-Step Stress Testing Protocols

The following are foundational protocols for assessing the stability of the target compound.[11][12]

  • Acidic Hydrolysis:

    • Dissolve the compound in a suitable solvent (e.g., acetonitrile).

    • Add an equal volume of 0.1 M hydrochloric acid.

    • Heat the solution at 60-80°C and take samples at various time points (e.g., 2, 8, 24 hours).

    • Neutralize samples before analysis.

  • Basic Hydrolysis:

    • Follow the same procedure as acidic hydrolysis, but use 0.1 M sodium hydroxide.

    • This condition is expected to show minimal degradation of the amide due to steric hindrance.

  • Oxidative Degradation:

    • Dissolve the compound in a suitable solvent.

    • Add a solution of 3% hydrogen peroxide.

    • Keep at room temperature and monitor the reaction over time (e.g., 2, 8, 24 hours).

    • Expected Outcome: Significant degradation is anticipated, with the primary product being the corresponding carboxylic acid.

  • Thermal Degradation:

    • Store the solid compound in a controlled oven at an elevated temperature (e.g., 80°C) for an extended period (e.g., 1-2 weeks).

    • Periodically remove samples, dissolve in a suitable solvent, and analyze.

Table 3: Representative Forced Degradation Data Summary

Stress Condition Duration % Degradation (Hypothetical) Primary Degradant Observed
0.1 M HCl 24h @ 60°C < 5% Minor hydrolysis products
0.1 M NaOH 24h @ 60°C < 2% Minimal hydrolysis
3% H₂O₂ 8h @ RT > 20% N-(3-Carboxy-2-pyridinyl)-2,2-dimethylpropanamide
Thermal (Solid) 7 days @ 80°C < 5% Minor oxidation product

| Photolytic (Solid) | 1.2 million lux hours | 5-10% | Oxidation product |

Analytical Control Strategy

A robust analytical method is required to separate the parent compound from process impurities and potential degradants.

Stability-Indicating HPLC-UV Method

High-Performance Liquid Chromatography (HPLC) with UV detection is the definitive technique for purity assessment of non-volatile organic compounds.[13] A stability-indicating method is one that can resolve the active compound from all its degradation products.

Table 4: Recommended HPLC Method Parameters

Parameter Specification
Instrument Standard HPLC system with UV/PDA detector
Column C18 Reverse-Phase, e.g., ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 10% B, ramp to 90% B over 20 minutes, hold, and re-equilibrate
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 254 nm and 280 nm

| Sample Prep. | 0.5 mg/mL in 50:50 Water:Acetonitrile |

Structural Elucidation of Degradants

For unknown peaks observed during forced degradation studies, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable for obtaining molecular weight information.[14] Subsequent isolation and Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the exact structure of the degradants.

Conclusion and Best Practices

The chemical stability of This compound is overwhelmingly governed by the air sensitivity of its 3-formyl group. Atmospheric oxidation to the corresponding carboxylic acid is the primary and most rapid degradation pathway. The pivaloyl amide linkage is comparatively robust.

Key Takeaways for Researchers:

  • Assume Air Sensitivity: Always treat this compound as highly sensitive to air.

  • Inert Atmosphere is Essential: All handling and aliquoting must be done under nitrogen or argon.

  • Store Cold and Dark: Store at 2-8°C under an inert atmosphere and protected from light.

  • Validate Purity Before Use: Always verify the purity of the material by HPLC before use, especially if the container has been opened previously.

  • Monitor for the Carboxylic Acid: In stability studies, the primary peak to monitor for is the N-(3-Carboxy-2-pyridinyl)-2,2-dimethylpropanamide degradant.

By adhering to these principles and protocols, researchers can ensure the integrity of this valuable building block, leading to more reliable and reproducible scientific outcomes.

References

  • ECHA. (n.d.). Pyridine-2-carbaldehyde - Registration Dossier. European Chemicals Agency.
  • Nagy, E. M., et al. (2024). Solution equilibrium and redox properties of metal complexes with 2-formylpyridine guanylhydrazone derivatives: Effect of morpholine and piperazine substitutions. Journal of Inorganic Biochemistry.
  • ResearchGate. (2013). Does anyone know the procedure for the synthesis of 2-formylpyridine by oxidation technique?
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
  • Organic Chemistry Portal. (n.d.). Pivalic Acid Esters, Pivalates.
  • Sobańska, K., et al. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Journal of AOAC International.
  • Oakwood Chemical. (n.d.). N-(3-Formyl-2-pyridinyl)-2, 2-dimethylpropanamide, min 95%.
  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry.
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
  • Singh, R., et al. (2012). Current trends in forced degradation study for pharmaceutical product development. Journal of Pharmaceutical Education and Research.
  • ResearchGate. (2020). Oxidative degradation of fragrant aldehydes. Autoxidation by molecular oxygen.
  • Wikipedia. (n.d.). Pyridine-2-carbaldehyde.
  • ResearchGate. (2021). Spontaneous Oxidation and Hydration of Aromatic Aldehydes in Microdroplets and its Atmospheric Implications.
  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base.
  • Beccaria, M., & Cabooter, D. (2020). Current developments in LC–MS for pharmaceutical analysis. The Analyst.

Sources

Methodological & Application

Synthetic Protocol for N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide, a valuable building block in medicinal chemistry and drug discovery. The protocol herein is designed to be a self-validating system, offering not just a series of steps, but a detailed rationale for each experimental choice, grounded in established chemical principles. This guide is intended for use by trained laboratory personnel.

Introduction

This compound is a key intermediate in the synthesis of a variety of complex heterocyclic compounds. The presence of the formyl group at the 3-position of the pyridine ring, coupled with the pivaloyl-protected amine at the 2-position, offers a versatile scaffold for further chemical modifications. This guide details a robust two-step synthesis commencing with the readily available 2-aminopyridine.

Overall Synthetic Scheme

The synthesis proceeds in two sequential steps:

  • N-Acylation: Protection of the primary amine of 2-aminopyridine with pivaloyl chloride to yield N-(2-pyridinyl)-2,2-dimethylpropanamide.

  • Directed Ortho-Metalation and Formylation: Regioselective formylation of the pivaloylated intermediate at the 3-position of the pyridine ring via a directed ortho-lithiation reaction.

Synthetic_Scheme 2-Aminopyridine 2-Aminopyridine Intermediate N-(2-pyridinyl)-2,2-dimethylpropanamide 2-Aminopyridine->Intermediate Pyridine, DCM, 0 °C to rt Pivaloyl_Chloride Pivaloyl Chloride Pivaloyl_Chloride->Intermediate Final_Product This compound Intermediate->Final_Product Directed Ortho-Metalation & Formylation nBuLi 1. n-Butyllithium, THF, -78 °C DMF 2. DMF HCl 3. H₃O⁺

Figure 1: Overall synthetic route.

Part 1: Synthesis of N-(2-pyridinyl)-2,2-dimethylpropanamide (Intermediate)

Mechanistic Rationale

The first step involves the nucleophilic acyl substitution of pivaloyl chloride with 2-aminopyridine. The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of pivaloyl chloride[1]. A base, such as pyridine, is employed to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction[1]. The bulky tert-butyl group of the pivaloyl chloride provides steric hindrance, which can minimize potential diacylation[1].

Experimental Protocol

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMolesPurity
2-Aminopyridine94.1210.0 g106.2 mmol>99%
Pivaloyl Chloride120.5813.0 mL (12.8 g)106.2 mmol>98%
Pyridine79.109.4 mL (9.2 g)116.8 mmolAnhydrous
Dichloromethane (DCM)84.93200 mL-Anhydrous
1 M Hydrochloric Acid-100 mL--
Saturated Sodium Bicarbonate-100 mL--
Brine-100 mL--
Anhydrous Magnesium Sulfate----

Procedure:

  • To a dry 500 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 2-aminopyridine (10.0 g, 106.2 mmol) and anhydrous dichloromethane (200 mL).

  • Add anhydrous pyridine (9.4 mL, 116.8 mmol) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add pivaloyl chloride (13.0 mL, 106.2 mmol) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature remains below 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour.

  • Remove the ice bath and let the reaction warm to room temperature. Continue stirring for an additional 3-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of 2-aminopyridine.

  • Work-up: a. Quench the reaction by slowly adding 100 mL of 1 M HCl. b. Transfer the mixture to a separatory funnel and separate the organic layer. c. Wash the organic layer sequentially with 100 mL of 1 M HCl, 100 mL of saturated sodium bicarbonate solution, and 100 mL of brine. d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product, N-(2-pyridinyl)-2,2-dimethylpropanamide, is typically obtained as a solid and can be purified by recrystallization from a mixture of ethanol and water to yield a white crystalline solid.

Part 2: Synthesis of this compound (Final Product)

Mechanistic Rationale

This step utilizes the principle of directed ortho-metalation (DoM)[2][3]. The pivaloylamino group acts as a powerful directing metalating group (DMG). The carbonyl oxygen of the amide coordinates to the lithium atom of the n-butyllithium, positioning the base in close proximity to the C-3 proton of the pyridine ring. This complex-induced proximity effect facilitates the regioselective deprotonation at the ortho position to form a lithiated intermediate[3][4][5]. This aryllithium species then acts as a nucleophile, attacking the electrophilic carbonyl carbon of N,N-dimethylformamide (DMF)[2]. Subsequent acidic workup hydrolyzes the resulting tetrahedral intermediate to afford the desired aldehyde.

Ortho_Metalation cluster_0 Coordination & Deprotonation cluster_1 Formylation & Hydrolysis Intermediate N-(2-pyridinyl)-2,2-dimethylpropanamide nBuLi_complex [Intermediate-BuLi Complex] Intermediate->nBuLi_complex n-BuLi Lithiated 3-Lithio Intermediate nBuLi_complex->Lithiated - Butane Tetrahedral Tetrahedral Intermediate Lithiated->Tetrahedral + DMF DMF DMF Final_Product This compound Tetrahedral->Final_Product H₃O⁺

Figure 2: Mechanism of directed ortho-metalation and formylation.

Experimental Protocol

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMolesPurity
N-(2-pyridinyl)-2,2-dimethylpropanamide178.2310.0 g56.1 mmol-
n-Butyllithium (2.5 M in hexanes)64.0650.5 mL126.2 mmol-
Tetrahydrofuran (THF)72.11250 mL-Anhydrous
N,N-Dimethylformamide (DMF)73.096.5 mL (6.1 g)83.1 mmolAnhydrous
3 M Hydrochloric Acid-100 mL--
Saturated Sodium Bicarbonate-100 mL--
Brine-100 mL--
Ethyl Acetate----
Hexanes----
Anhydrous Magnesium Sulfate----

Procedure:

  • To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and under an inert atmosphere, add N-(2-pyridinyl)-2,2-dimethylpropanamide (10.0 g, 56.1 mmol) and anhydrous tetrahydrofuran (250 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (2.5 M in hexanes, 50.5 mL, 126.2 mmol) dropwise via syringe over 30 minutes, maintaining the internal temperature below -70 °C. The solution will typically turn deep red or brown.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Slowly add anhydrous N,N-dimethylformamide (6.5 mL, 83.1 mmol) dropwise, keeping the temperature below -70 °C.

  • Continue stirring at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

  • Work-up: a. Cool the reaction mixture to 0 °C in an ice bath and cautiously quench by the slow, dropwise addition of 100 mL of 3 M HCl. b. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL). c. Combine the organic layers and wash with 100 mL of saturated sodium bicarbonate solution and 100 mL of brine. d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel. A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., starting with 10% ethyl acetate and gradually increasing to 30-50%)[6][7]. The fractions containing the desired product are combined and the solvent is removed under reduced pressure to yield this compound as a solid.

Characterization

N-(2-pyridinyl)-2,2-dimethylpropanamide (Intermediate)
  • Appearance: White crystalline solid.

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.25 (d, 1H), 8.15 (br s, 1H), 7.70 (t, 1H), 7.00 (d, 1H), 1.35 (s, 9H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 176.9, 152.0, 148.0, 138.5, 119.8, 114.5, 39.8, 27.6.

  • Mass Spectrometry (ESI): m/z 179.1 [M+H]⁺.

This compound (Final Product)
  • Appearance: Solid.

  • Molecular Formula: C₁₁H₁₄N₂O₂[8][9][10]

  • Molecular Weight: 206.24 g/mol [8][9][10]

  • ¹H NMR (CDCl₃, 400 MHz): δ 10.1 (s, 1H), 8.60 (dd, 1H), 8.20 (dd, 1H), 7.40 (dd, 1H), 1.40 (s, 9H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 192.5, 177.5, 152.8, 151.0, 139.8, 126.5, 121.0, 40.2, 27.5.

  • Mass Spectrometry (ESI): m/z 207.1 [M+H]⁺.

Safety and Handling

Pivaloyl Chloride: Highly flammable, corrosive, and reacts violently with water. It is a lachrymator and causes severe burns. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield[11]. Keep away from heat, sparks, and open flames. Store in a cool, dry place away from incompatible materials such as water, alcohols, and bases. In case of a spill, absorb with an inert dry material and dispose of as hazardous waste.

n-Butyllithium: Pyrophoric, ignites spontaneously in air[12]. Reacts violently with water. It is corrosive and causes severe burns. All manipulations must be performed under an inert atmosphere (argon or nitrogen) using anhydrous solvents and oven-dried glassware[12]. Use a syringe or cannula for transfers. Wear flame-resistant lab coat, safety glasses, and chemical-resistant gloves. A dry powder (Class D) fire extinguisher should be readily available. For quenching, slowly add the solution to a cooled, stirred solution of a less reactive alcohol like isopropanol in an inert solvent (e.g., hexanes), followed by a more reactive alcohol like methanol, and finally water, all while maintaining a low temperature[11][12].

2-Aminopyridine: Toxic if swallowed or in contact with skin, and causes serious eye irritation. Handle with gloves, safety glasses, and a lab coat. Avoid creating dust.

N,N-Dimethylformamide (DMF): A combustible liquid and a suspected carcinogen. It can be absorbed through the skin. Handle in a fume hood with appropriate PPE.

References

  • Environmental Health and Safety.
  • NINGBO INNO PHARMCHEM CO.,LTD. Safety First: Handling Pivaloyl Chloride in Industrial Settings. [Link]
  • SD Fine-Chem. pivaloyl chloride. [Link]
  • Cole-Parmer. Material Safety Data Sheet - 3-Chloropivaloyl chloride, 98%. [Link]
  • Schwindeman, J. A., Woltermann, C. J., & Letchford, R. J.
  • Sarpong, R.
  • University of Illinois Division of Research Safety. SOP Example. [Link]
  • University of California, Riverside Environmental Health & Safety. Quenching Reactive Organometallic Reagents. [Link]
  • Krishna Solvechem Ltd. Pivaloyl Chloride MSDS. [Link]
  • Organic Chemistry Portal.
  • Mulvey, R. E., et al. Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group. PubMed, 2013. [Link]
  • Wikipedia.
  • El-Malah, A. A.
  • ChemicalBook. This compound, min 95%, 1 gram. [Link]
  • ResearchGate.
  • Baran Lab.
  • Andersen, et al.
  • Human Metabolome Database. [1H, 13C]-HSQC NMR Spectrum (2D, 400 MHz, H2O, experimental) (HMDB0000092). [Link]
  • PubChem. CID 153739822 | C11H14N2O2. [Link]
  • PubChem. CID 153739822. [Link]
  • MDPI. The Synthesis of N-(Pyridin-2-yl)-Benzamides from Aminopyridine and Trans-Beta-Nitrostyrene by Fe2Ni-BDC Bimetallic Metal–Organic Frameworks. [Link]
  • PubMed. Synthesis and evaluation of 2-pyridyl pyrimidines with in vitro antiplasmodial and antileishmanial activity. [Link]
  • ResearchGate.
  • ResearchGate. Synthesis of some New 3-Substituted Heterocyclic Compounds Containing Bridgehead Nitrogen from 2-Amino Pyridine with Study Their Biological Activity. [Link]
  • Organic Syntheses. C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. [Link]
  • Pearson. How would you expect the IR and ¹H NMR spectra for propanamide an.... [Link]
  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
  • ResearchGate. The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. [Link]
  • ResearchGate.

Sources

Application Notes and Protocols for N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Modern Drug Discovery

N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide is a key heterocyclic building block in medicinal chemistry. Its strategic arrangement of a pivaloyl-protected amine and a formyl group on a pyridine ring makes it an ideal precursor for the synthesis of the 7-azaindole scaffold. The 7-azaindole core is a bioisostere of indole, a privileged structure in numerous biologically active compounds.[1] The introduction of a nitrogen atom into the indole ring system enhances solubility and metabolic stability, making 7-azaindole derivatives highly sought after in drug discovery programs.[1] This document provides a comprehensive guide to the application of this compound in the synthesis of medicinally relevant compounds, complete with detailed protocols and mechanistic insights.

Core Application: Synthesis of 7-Azaindole-3-carboxaldehyde

The primary application of this compound is its conversion to 7-azaindole-3-carboxaldehyde. This transformation is typically achieved through a two-step process: an intramolecular cyclization to form a 7-azaindoline intermediate, followed by an in-situ oxidation to the aromatic 7-azaindole.

Reaction Rationale and Causality

The pivaloyl protecting group on the amine is crucial for this transformation. Its steric bulk prevents intermolecular side reactions and facilitates the desired intramolecular cyclization. The formyl group serves as the electrophilic partner in the cyclization, reacting with the enamine or a related nucleophilic species formed from the protected amine under basic or acidic conditions. The choice of reaction conditions, particularly the base or acid catalyst and the solvent, is critical for achieving high yields and purity. Subsequent oxidation of the azaindoline intermediate is often spontaneous in the presence of air or can be facilitated by a mild oxidizing agent.

Visualizing the Synthetic Pathway

G cluster_0 Synthesis of 7-Azaindole-3-carboxaldehyde A N-(3-Formyl-2-pyridinyl)- 2,2-dimethylpropanamide B 7-Pivaloyl-7-azaindoline-3-ol (Intermediate) A->B  Intramolecular  Cyclization  (e.g., KHMDS, THF) C 7-Pivaloyl-7-azaindole B->C  Dehydration/  Oxidation D 7-Azaindole-3-carboxaldehyde C->D  Deprotection &  Formylation  (Vilsmeier-Haack or equivalent)

Caption: Synthetic route from this compound to 7-azaindole-3-carboxaldehyde.

Medicinal Chemistry Applications of the 7-Azaindole Scaffold

The resulting 7-azaindole-3-carboxaldehyde is a versatile intermediate for the synthesis of a wide array of therapeutic agents, most notably kinase inhibitors for the treatment of cancer and inflammatory diseases.[2] The 7-azaindole core acts as an excellent hinge-binding motif in many kinase inhibitors, forming crucial hydrogen bonds with the protein backbone.[3]

Case Study: Kinase Inhibitors

Numerous kinase inhibitors targeting various members of the kinome have been developed based on the 7-azaindole scaffold. These include inhibitors of:

  • B-Raf Kinase: Vemurafenib, an FDA-approved drug for melanoma, features a 7-azaindole core.

  • CDK2 Kinase: Inhibitors for cell cycle control in cancer.

  • TYK2 Kinase: Deucravacitinib (BMS-986165) is a selective allosteric inhibitor of TYK2 for autoimmune diseases.[4][5][6] While its synthesis may not directly start from the title compound, the core structure highlights the importance of functionalized pyridines in accessing such complex molecules.[6]

  • PI3K Kinase: Potent inhibitors for cancer therapy have been developed from the 7-azaindole scaffold.[5]

The aldehyde functionality at the 3-position of the 7-azaindole allows for diverse chemical modifications to explore structure-activity relationships (SAR) and optimize pharmacokinetic properties.[7][8]

Visualizing the Role of 7-Azaindole in Kinase Inhibition

G cluster_1 7-Azaindole as a Kinase Hinge Binder Kinase Kinase Hinge Region (Backbone NH & C=O) Azaindole 7-Azaindole Scaffold Azaindole->Kinase  Bidentate  Hydrogen Bonding Substituents R-groups for Selectivity & Potency Azaindole->Substituents  Vector for  SAR Exploration

Caption: Interaction of the 7-azaindole scaffold with the kinase hinge region.

Experimental Protocols

The following protocols are provided as a general guideline. Researchers should optimize conditions based on their specific substrates and available equipment.

Protocol 1: Synthesis of 7-Azaindole-3-carboxaldehyde

This protocol is adapted from general procedures for the synthesis of 7-azaindoles from 2-amido-3-formylpyridines.

Materials:

  • This compound

  • Potassium bis(trimethylsilyl)amide (KHMDS)

  • Tetrahydrofuran (THF), anhydrous

  • Vilsmeier reagent (generated in situ from POCl₃ and DMF)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Intramolecular Cyclization:

    • Dissolve this compound (1.0 eq) in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add a solution of KHMDS (1.1 eq) in THF to the reaction mixture.

    • Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

    • Monitor the reaction by thin-layer chromatography (TLC) for the consumption of the starting material.

    • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 7-pivaloyl-7-azaindole.

  • Formylation (Vilsmeier-Haack type reaction):

    • In a separate flame-dried flask, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃, 1.5 eq) to anhydrous dimethylformamide (DMF, 3.0 eq) at 0 °C. Stir for 30 minutes.

    • Dissolve the crude 7-pivaloyl-7-azaindole in anhydrous DCM and add it to the prepared Vilsmeier reagent at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC.

    • Upon completion, carefully pour the reaction mixture into a beaker of ice-water and basify with a saturated aqueous solution of NaHCO₃ until the pH is ~8.

    • Extract the aqueous layer with DCM (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 7-azaindole-3-carboxaldehyde.

Protocol 2: Derivatization of 7-Azaindole-3-carboxaldehyde via Reductive Amination

This protocol describes a general method to introduce amine substituents at the 3-position, a common strategy in the synthesis of kinase inhibitors.

Materials:

  • 7-Azaindole-3-carboxaldehyde

  • Primary or secondary amine of choice (e.g., piperazine derivative)

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Appropriate solvent system for elution (e.g., DCM/Methanol)

Procedure:

  • To a solution of 7-azaindole-3-carboxaldehyde (1.0 eq) in DCE or THF, add the desired amine (1.1 eq) and a catalytic amount of glacial acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir at room temperature for 4-12 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM or ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield the desired 3-aminomethyl-7-azaindole derivative.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberKey Application
This compoundC₁₁H₁₄N₂O₂206.2486847-64-5Precursor to 7-azaindole scaffold
7-Azaindole-3-carboxaldehydeC₈H₆N₂O146.154649-09-6Versatile intermediate for medicinal chemistry[7][8]

Conclusion and Future Perspectives

This compound is a valuable and versatile starting material for the synthesis of the medicinally important 7-azaindole scaffold. Its application provides access to a wide range of biologically active compounds, particularly in the field of kinase inhibitors for oncology and immunology. The protocols outlined in this document provide a solid foundation for researchers to utilize this building block in their drug discovery efforts. Future work in this area will likely focus on the development of more efficient and greener synthetic routes to 7-azaindole derivatives and the exploration of novel biological targets for this privileged scaffold.

References

  • The Chemical Versatility of 7-Azaindole-3-carboxaldehyde in Synthesis. (URL: [Link])
  • Synthesis of Radiolabeled and Stable-Isotope Labeled Deucravacitinib (BMS-986165). J Labelled Comp Radiopharm. (URL: [Link])
  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3 - The Royal Society of Chemistry. (URL: [Link])
  • Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - NIH. (URL: [Link])
  • Synthesis of 7-azaindole derivatives, starting from different cyclic imines.
  • Process for the preparation of amorphous form of BMS-986165 - Technical Disclosure Commons. (URL: [Link])
  • 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed. (URL: [Link])
  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine)
  • Azaindole Therapeutic Agents - PMC - PubMed Central. (URL: [Link])
  • Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues - PubMed. (URL: [Link])
  • The Azaindole Framework in the Design of Kinase Inhibitors - MDPI. (URL: [Link])
  • 7-Azaindole Derivatives: Exploring Synthesis and Applic
  • Intramolecular Aminolactonization for Synthesis of Furoindolin-2-One - MDPI. (URL: [Link])
  • Catalyst-Free Amidation of Aldehyde with Amine under Mild Conditions - ResearchG
  • Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles. (URL: [Link])
  • Synthesis of 1,3-Disubstituted Imidazo[1,5-a]pyridines from Amino Acids via Catalytic Decarboxylative Intramolecular Cyclization - Organic Chemistry Portal. (URL: [Link])
  • Catalytic Chemical Amide Synthesis at Room Temperature: One More Step Toward Peptide Synthesis | The Journal of Organic Chemistry - ACS Public
  • Aldehydes Aldehydes, Ketones and Carboxylic Carboxylic Acids - NCERT. (URL: [Link])
  • Catalyst-free amidation of aldehyde with amine under mild conditions - RSC Publishing. (URL: [Link])
  • HFIP-mediated cascade aminomethylation and intramolecular cyclization of allenamides with N,O-acetals to access tetrahydro-β-carboline derivatives - Chemical Communic
  • ChemInform Abstract: Synthesis of Multisubstituted 2-Aminopyrroles/Pyridines via Chemoselective Michael Addition/Intramolecular Cyclization Reaction.

Sources

The Strategic Utility of N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide in Heterocyclic Synthesis: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Intermediate for Privileged Scaffolds

N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide is a key organic intermediate whose value lies in its unique bifunctional architecture. The presence of a reactive aldehyde group ortho to a pivaloyl-protected amine on a pyridine ring makes it a prime precursor for the construction of fused heterocyclic systems. This is particularly relevant in medicinal chemistry, where such scaffolds are often considered "privileged structures" due to their ability to bind to a variety of biological targets. The primary application of this intermediate is in the synthesis of azaindole derivatives, a class of compounds that has garnered significant attention in the development of kinase inhibitors for oncology and other therapeutic areas.[1][2][3] The pivaloyl group serves as a sterically bulky protecting group that can be removed under specific conditions to facilitate intramolecular cyclization reactions.

This document provides a comprehensive guide to the use of this compound, including its chemical properties, key applications, and detailed protocols for the synthesis of advanced intermediates.

Physicochemical Properties and Safety Data

A thorough understanding of the starting material is paramount for successful and safe experimentation.

PropertyValueReference
Molecular Formula C₁₁H₁₄N₂O₂[4][5]
Molecular Weight 206.24 g/mol [4][5]
Appearance Solid[4]
CAS Number 86847-64-5[4][5]

Safety Information:

  • Hazard Statements: H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]

  • Personal Protective Equipment (PPE): It is recommended to use a dust mask (type N95 or equivalent), eye shields, face shields, and chemical-resistant gloves.[4]

Core Application: Synthesis of Disubstituted Azaindolines

The most prominent application of this compound is as a precursor for the synthesis of disubstituted azaindolines. Azaindole scaffolds are of high interest in drug discovery, particularly in the development of kinase inhibitors.[1][2][3] The synthetic strategy generally involves a condensation reaction at the formyl group, followed by an intramolecular cyclization.

Conceptual Workflow: From Intermediate to Azaindole Core

The overall synthetic logic involves leveraging the formyl group for chain extension and subsequent intramolecular reaction with the deprotected amino group to form the fused pyrrole ring of the azaindole system.

G A N-(3-Formyl-2-pyridinyl)- 2,2-dimethylpropanamide B Condensation Reaction (e.g., Knoevenagel, Wittig) A->B Reactant with active methylene C α,β-Unsaturated Ketone Intermediate B->C D Deprotection (Acid-catalyzed hydrolysis of pivaloyl group) C->D E Intramolecular Cyclization (Michael Addition) D->E F Disubstituted Azaindoline E->F

Caption: General workflow for the synthesis of disubstituted azaindolines.

Protocol 1: Synthesis of an N-{3-[(2E)-3-Arylprop-2-enoyl]pyridin-2-yl}-2,2-dimethylpropanamide Intermediate

This protocol details a crucial first step: the extension of the formyl group to form an α,β-unsaturated ketone, a key precursor for the subsequent cyclization. This is exemplified by a Knoevenagel-type condensation.

Reaction Scheme:

G cluster_product Product reactant1 N-(3-Formyl-2-pyridinyl)- 2,2-dimethylpropanamide product N-{3-[(2E)-3-Arylprop-2-enoyl]pyridin-2-yl}- 2,2-dimethylpropanamide reactant1->product + reagents Base (e.g., NaOH or KOH) Solvent (e.g., Ethanol/Water) reactant2 Aryl Methyl Ketone (e.g., Acetophenone) reagents->product Claisen-Schmidt Condensation

Caption: Synthesis of an α,β-unsaturated ketone intermediate.

Materials:

  • This compound

  • Substituted Acetophenone (e.g., 4'-methoxyacetophenone)

  • Ethanol

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Deionized Water

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol in a round-bottom flask, add the substituted acetophenone (1.0-1.2 eq).

  • With stirring, add a solution of NaOH or KOH (1.5-2.0 eq) in water dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and stir until a precipitate forms.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Dry the crude product under vacuum.

  • If necessary, purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Expected Outcome:

This procedure should yield the corresponding N-{3-[(2E)-3-arylprop-2-enoyl]pyridin-2-yl}-2,2-dimethylpropanamide as a solid. The product should be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, MS, IR) to confirm its structure and purity.

Protocol 2: Deprotective Cyclization to Form a 2,2-Disubstituted Azaindoline

This protocol describes the key deprotection and intramolecular cyclization step to form the desired azaindoline ring system.[6][7]

Reaction Scheme:

G cluster_reactant Reactant cluster_product Product reactant N-{3-[(2E)-3-Arylprop-2-enoyl]pyridin-2-yl}- 2,2-dimethylpropanamide reagents Acid (e.g., HCl, H₂SO₄) Solvent (e.g., Water, Acetic Acid) product 2-Aryl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-4(1H)-one reagents->product Deprotective Cyclization

Caption: Deprotective cyclization to form the azaindoline core.

Materials:

  • N-{3-[(2E)-3-Arylprop-2-enoyl]pyridin-2-yl}-2,2-dimethylpropanamide (from Protocol 1)

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Water or Acetic Acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Standard laboratory glassware for workup and purification

Procedure:

  • Suspend the N-{3-[(2E)-3-arylprop-2-enoyl]pyridin-2-yl}-2,2-dimethylpropanamide intermediate (1.0 eq) in water or acetic acid in a round-bottom flask.

  • Add a catalytic or stoichiometric amount of a strong acid (e.g., concentrated HCl).

  • Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 2-6 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture with a base (e.g., saturated sodium bicarbonate solution) until the pH is approximately 7-8.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2,2-disubstituted azaindoline.

Causality in Experimental Choices:

  • Choice of Acid: Strong acids are required to hydrolyze the sterically hindered and electronically stable pivaloyl amide bond.

  • Solvent: Water or acetic acid are often suitable polar, protic solvents for this type of acid-catalyzed reaction.

  • Temperature: Elevated temperatures are necessary to overcome the activation energy for both the deprotection and the subsequent intramolecular Michael addition.

Conclusion and Future Perspectives

This compound is a strategically important building block for the synthesis of medicinally relevant azaindole scaffolds. The protocols provided herein offer a robust pathway to access these complex heterocyclic systems. The resulting azaindoline core can be further functionalized to generate libraries of compounds for screening against various biological targets, particularly protein kinases. The versatility of the initial condensation reaction allows for the introduction of a wide range of substituents, enabling extensive structure-activity relationship (SAR) studies in drug discovery programs.

References

  • Synthesis of 2-Aryl-2,3-dihydro-1,8-naphthyridin-4(1 H )-ones by Deprotective Cyclization of N -{3-[(2 E )
  • ChemInform Abstract: Synthesis of 2-Aryl-2,3-dihydro-1,8-naphthyridin-4(1H)-ones by Deprotective Cyclization of N-{3-[(2E)
  • Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. PubMed. [Link]
  • The Azaindole Framework in the Design of Kinase Inhibitors. Semantic Scholar. [Link]
  • N-(3-Formyl-2-pyridinyl)-2, 2-dimethylpropanamide, min 95%, 1 gram. Loba Chemsol. [Link]
  • Synthesis of 2-substituted-7-azaindoles from 2-amino-3-picolin.
  • The Azaindole Framework in the Design of Kinase Inhibitors. PMC - PubMed Central. [Link]

Sources

Derivatization of the formyl group on N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Derivatization of N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide

Introduction: A Versatile Scaffold for Chemical Innovation

This compound (CAS No. 86847-64-5) is a pivotal heterocyclic building block in contemporary drug discovery and materials science.[1][2][3] Its structure presents a unique convergence of functionalities: a reactive formyl group poised for a multitude of chemical transformations, a pyridine ring that imparts specific electronic properties and serves as a key pharmacophore element, and a sterically demanding N-pivaloyl group. This bulky amide functionality not only provides stability but also sterically influences the reactivity of the adjacent formyl group, offering a degree of regiochemical control in subsequent synthetic steps.

The strategic derivatization of the aldehyde, or formyl group, is a cornerstone of lead optimization in medicinal chemistry. It allows for the systematic introduction of diverse chemical moieties to probe structure-activity relationships (SAR), modulate physicochemical properties such as solubility and lipophilicity, and establish new interactions with biological targets. This guide provides an in-depth exploration of key derivatization protocols, focusing on the underlying mechanisms, practical execution, and analytical validation.

Core Derivatization Strategies: A Workflow Overview

The transformation of the formyl group can be approached through several high-yield, reliable synthetic routes. The choice of method depends on the desired final functionality—be it a secondary or tertiary amine, an alkene, or a stable imine, oxime, or hydrazone derivative. Each pathway offers a unique opportunity to expand the chemical space around the core scaffold.

G cluster_input Starting Material cluster_process Derivatization & Purification cluster_output Final Product A N-(3-Formyl-2-pyridinyl)- 2,2-dimethylpropanamide B Select Derivatization Protocol (e.g., Reductive Amination, Wittig, etc.) A->B C Reaction Execution & In-Process Monitoring (TLC) B->C D Aqueous Work-up & Extraction C->D E Chromatographic Purification (Silica Gel Column) D->E F Purified Derivative E->F G Structural Characterization (NMR, MS, IR) F->G

Caption: General experimental workflow for derivatization.

Protocol I: Reductive Amination for C-N Bond Formation

Reductive amination is arguably one of the most powerful and versatile methods for converting aldehydes into amines.[4][5] The reaction proceeds in a one-pot fashion, first through the formation of an intermediate imine (or iminium ion), which is then reduced in situ by a hydride reagent to the corresponding amine.[6]

Scientific Principle & Mechanistic Insight

The reaction begins with the nucleophilic attack of a primary or secondary amine on the electrophilic carbonyl carbon of the formyl group. This is followed by dehydration to yield a C=N double bond (the imine). The key to the one-pot procedure is the choice of a reducing agent that is mild enough not to reduce the starting aldehyde but potent enough to reduce the intermediate imine/iminium ion. Sodium triacetoxyborohydride, NaBH(OAc)₃, is exceptionally well-suited for this purpose due to its mildness and tolerance for slightly acidic conditions that favor imine formation.[7]

G A Starting Aldehyde + R¹R²NH B Imine/ Iminium Ion Intermediate A->B Condensation (-H₂O) D Final Amine Product B->D Reduction C [Reducing Agent] e.g., NaBH(OAc)₃ C->B

Caption: Simplified reductive amination pathway.

Detailed Experimental Protocol

Materials & Reagents:

  • This compound (Substrate)

  • Primary or Secondary Amine (e.g., Benzylamine, Morpholine) (1.1 eq)

  • Sodium Triacetoxyborohydride, NaBH(OAc)₃ (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

  • Acetic Acid (optional, catalytic amount)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel (for chromatography)

  • Eluent for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

  • To a dry, round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).

  • Dissolve the substrate in anhydrous DCM (approx. 0.1 M concentration).

  • Add the desired amine (1.1 eq) to the solution. If the amine is a hydrochloride salt, add one equivalent of a non-nucleophilic base like triethylamine (TEA) to liberate the free amine.

  • Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation. For less reactive amines or ketones, adding a catalytic amount of acetic acid can accelerate this step.[7]

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the stirring mixture. Note: The addition may cause some effervescence.

  • Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-12 hours).

  • Upon completion, carefully quench the reaction by slow addition of saturated NaHCO₃ solution. Stir vigorously for 15-20 minutes until gas evolution ceases.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution and then brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude residue by column chromatography on silica gel.

Protocol II: Wittig Reaction for C=C Bond Formation (Olefination)

The Wittig reaction is a cornerstone of organic synthesis for creating carbon-carbon double bonds by reacting an aldehyde or ketone with a phosphonium ylide (a Wittig reagent).[8] This method is highly reliable for converting the formyl group into a vinyl group with predictable regioselectivity.[9]

Scientific Principle & Mechanistic Insight

The reaction mechanism involves the nucleophilic attack of the ylide on the carbonyl carbon, forming a betaine intermediate, which then cyclizes to a four-membered oxaphosphetane. This intermediate subsequently collapses to yield the desired alkene and triphenylphosphine oxide (TPPO), a thermodynamically very stable byproduct that drives the reaction to completion. The stereochemical outcome (E/Z selectivity) is influenced by the nature of the ylide; stabilized ylides (containing an electron-withdrawing group) typically favor the E-alkene, whereas unstabilized ylides favor the Z-alkene under salt-free conditions.[8]

Detailed Experimental Protocol

Materials & Reagents:

  • This compound (Substrate)

  • Phosphonium Salt (e.g., Methyltriphenylphosphonium bromide) (1.2 eq)

  • Strong Base (e.g., n-Butyllithium (n-BuLi), Potassium tert-butoxide (KOtBu)) (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

  • Saturated Ammonium Chloride (NH₄Cl) solution

  • Silica Gel and appropriate eluents

Procedure:

  • Ylide Generation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add the phosphonium salt (1.2 eq).

  • Add anhydrous THF via syringe and cool the resulting suspension to 0 °C (or -78 °C for n-BuLi).

  • Slowly add the strong base (1.1 eq) dropwise. A distinct color change (often to deep yellow or orange) indicates the formation of the ylide. Allow the mixture to stir at this temperature for 30-60 minutes.

  • Olefination: In a separate dry flask, dissolve this compound (1.0 eq) in anhydrous THF.

  • Slowly add the aldehyde solution to the pre-formed ylide solution at the same low temperature.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir until TLC analysis indicates complete consumption of the aldehyde (typically 1-4 hours).

  • Quench the reaction by adding saturated NH₄Cl solution.

  • Extract the product with a suitable organic solvent (e.g., Ethyl Acetate or DCM).

  • Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: The crude product will contain a significant amount of triphenylphosphine oxide (TPPO). Purification is typically achieved by column chromatography on silica gel. TPPO is quite polar, so careful selection of the eluent system is necessary to achieve good separation.[10]

Protocol III: Condensation Reactions for C=N Bond Formation

Direct condensation of the formyl group with nitrogen nucleophiles provides a straightforward route to imines (Schiff bases), oximes, and hydrazones. These functional groups are not only stable products in their own right but also serve as versatile intermediates for further transformations.

A. Imine (Schiff Base) Synthesis

Principle: A direct acid- or base-catalyzed condensation between the aldehyde and a primary amine.[11][12] Protocol:

  • Dissolve the starting aldehyde (1.0 eq) and a primary amine (1.0-1.1 eq) in a suitable solvent like ethanol or methanol.

  • Add a catalytic amount of acetic acid.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C). The product often precipitates from the solution upon formation or can be isolated after solvent removal.

  • If the imine is stable, it can be purified by recrystallization or chromatography. Often, these are used directly in the next step (e.g., reductive amination).

B. Oxime Synthesis

Principle: Condensation of the aldehyde with hydroxylamine.[13][14] The resulting oximes are often stable, crystalline solids. Protocol:

  • Dissolve this compound (1.0 eq) in ethanol or a mixture of ethanol and water.

  • Add hydroxylamine hydrochloride (1.2 eq) followed by a base such as sodium acetate or pyridine (1.5 eq) to neutralize the HCl and free the hydroxylamine.

  • Stir the mixture at room temperature or with gentle heating. Monitor by TLC.

  • Upon completion, the product can often be isolated by pouring the reaction mixture into cold water and collecting the resulting precipitate by filtration.

C. Hydrazone Synthesis

Principle: Condensation with hydrazine or a substituted hydrazine (e.g., phenylhydrazine) to form a hydrazone.[15][16][17] Protocol:

  • Dissolve the aldehyde (1.0 eq) in ethanol.

  • Add a solution of hydrazine hydrate or the desired substituted hydrazine (1.1 eq) in ethanol. A few drops of acetic acid can catalyze the reaction.

  • Stir the reaction at room temperature. The hydrazone product is often brightly colored and may precipitate directly from the reaction mixture.

  • Collect the product by filtration and wash with cold ethanol. Further purification can be done by recrystallization.

Comparative Summary of Derivatization Methods

Derivatization MethodReagentsKey TransformationTypical ConditionsAdvantages
Reductive Amination Primary/Secondary Amine, NaBH(OAc)₃Aldehyde → AmineRoom Temp, DCM/DCEHigh functional group tolerance, one-pot, creates valuable C-N bonds.[4][5]
Wittig Reaction Phosphonium YlideAldehyde → Alkene-78 °C to RT, THFReliable C=C bond formation, stereochemistry can be controlled.[8]
Imine Formation Primary Amine, Acid catalystAldehyde → ImineRoom Temp or Heat, EtOHSimple, high atom economy, intermediate for other reactions.[11]
Oxime Formation Hydroxylamine HCl, BaseAldehyde → OximeRoom Temp or Heat, EtOHForms stable, often crystalline products.[13]
Hydrazone Formation Hydrazine derivative, Acid catalystAldehyde → HydrazoneRoom Temp, EtOHSimple, forms stable and often colored products useful for characterization.[17]

Purification and Characterization of Derivatives

Purification Strategy: Column Chromatography

Purification of pyridine derivatives by silica gel chromatography can sometimes be challenging due to the basic nature of the pyridine nitrogen, which can interact with acidic silanol groups on the silica surface, leading to peak tailing and poor separation.[18]

Protocol for Improved Separation:

  • Select an appropriate solvent system: A gradient of ethyl acetate in hexanes is a common starting point.

  • Mitigate Peak Tailing: If peak tailing is observed, add a small amount (0.5-1%) of triethylamine (TEA) or a few drops of ammonia solution to the eluent.[19] This competing base will occupy the active sites on the silica, allowing for more symmetrical peak elution.[18]

  • Alternative Stationary Phases: For particularly difficult separations, consider using neutral or basic alumina as the stationary phase.[19]

Structural Validation: A Spectroscopic Approach

Successful derivatization is confirmed by a combination of spectroscopic methods. The most definitive changes will be observed in NMR, IR, and mass spectra.

TechniqueObservation for Successful Derivatization
¹H NMR Disappearance of the characteristic aldehyde proton singlet at δ ≈ 10.0 ppm.[20][21] Appearance of new signals corresponding to the introduced moiety (e.g., new aromatic protons, methylene protons adjacent to nitrogen in reductive amination, or vinyl protons in a Wittig reaction).
¹³C NMR Disappearance of the aldehyde carbonyl carbon resonance at δ ≈ 190 ppm. Appearance of new carbon signals in the expected regions.
IR Spectroscopy Disappearance of the aldehyde C=O stretching band around 1700 cm⁻¹. Appearance of new characteristic bands, such as C=N stretch (≈1640-1690 cm⁻¹) for imines/oximes/hydrazones or O-H stretch (≈3200-3600 cm⁻¹) for oximes.[22]
Mass Spectrometry The molecular ion peak ([M+H]⁺ in ESI+) will correspond to the calculated molecular weight of the new derivative, confirming the addition of the new functional group.[23]

References

  • BenchChem. (2025).
  • BenchChem. (n.d.). Wittig Reaction Success: Leveraging 2-Bromo-5-formylpyridine.
  • BenchChem. (2025).
  • Fricke, P. J., Dolewski, R. D., & McNally, A. (2021). Four-Selective Pyridine Alkylation via Wittig Olefination of Dearomatized Pyridylphosphonium Ylides. Angewandte Chemie International Edition, 60(39), 21283-21288. [Link]
  • Kusy, D., et al. (2019). Microwave-assisted synthesis of 3-formyl substituted imidazo[1,2-a]pyridines. Tetrahedron Letters, 60(2019), 151244.
  • Di Pietro, O., et al. (2019). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Chemical Neuroscience, 10(9), 4066-4082. [Link]
  • Thomson, R. J., et al. (2010). The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. Journal of the American Chemical Society, 132(33), 11626–11639.
  • Charles III, R. M., & Brien, K. A. (2017). Synthesis of hydrazone derivatives from 2,6-bis-hydrazinopyridine (BHP) and ketones.
  • Pearson Education. (n.d.). Wittig Reaction Explained. [Link]
  • Charles III, R. M., & Brien, K. (2017). Synthesis and characterization of hydrazone derivatives from 2,6-bis-hydrazinopyridine (BHP) and ketones.
  • Wikipedia. (n.d.). Wittig reaction. [Link]
  • Wikipedia. (n.d.). Oxime. [Link]
  • Song, B. A., et al. (2016). Novel Hydrazone Derivatives Containing Pyridine Amide Moiety: Design, Synthesis, and Insecticidal Activity. Bioorganic & Medicinal Chemistry Letters, 26(6), 1625-1628. [Link]
  • Wikipedia. (n.d.).
  • Organic Chemistry Portal. (n.d.). Imine synthesis. [Link]
  • ResearchGate. (n.d.). IR spectra of 2-pyridinecarboxaldehyde and Schiff-base ligand L 2. [Link]
  • NIST. (n.d.). 3-Pyridinecarboxaldehyde. NIST Chemistry WebBook. [Link]
  • Master Organic Chemistry. (n.d.). Beckmann Rearrangement. [Link]
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
  • Patil, V. V., et al. (2024). Green Approach for Synthesis of Oximes by Using Natural Acids. International Journal of Trend in Scientific Research and Development, 8(2), 843-847. [Link]
  • Neves, A. A., et al. (2012). Recent advances in the chemistry of imine-based multicomponent reactions (MCRs). Beilstein Journal of Organic Chemistry, 8, 1034–1051. [Link]
  • Organic Chemistry Portal. (n.d.). Oxime synthesis. [Link]
  • Master Organic Chemistry. (2017).
  • ResearchGate. (n.d.).
  • ChemTube3D. (n.d.).
  • Higuchi, T., et al. (2002). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry.

Sources

Application Notes & Protocols: Quantitative Analysis of N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed analytical procedures for the quantitative determination of N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide, a key small molecule of interest in pharmaceutical development. In the absence of established compendial methods, this document outlines two robust and validated analytical techniques: a High-Performance Liquid Chromatography (HPLC) method with UV detection for routine analysis and a highly sensitive and selective Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for bioanalytical applications. The protocols are designed to be readily implemented in a laboratory setting and are grounded in the principles of analytical excellence, adhering to the International Council for Harmonisation (ICH) Q2(R1) guidelines for method validation.[1][2] This document is intended for researchers, scientists, and drug development professionals requiring accurate and reliable quantification of this compound in various matrices.

Introduction to this compound

This compound is a pyridine-based organic compound with the molecular formula C₁₁H₁₄N₂O₂ and a molecular weight of 206.24 g/mol .[3] Its structure, featuring a pyridine ring, an amide linkage, and a formyl group, suggests its potential as a scaffold in medicinal chemistry.[4][5] Accurate quantification of this molecule is critical for various stages of drug development, including pharmacokinetic studies, formulation development, and quality control of the active pharmaceutical ingredient (API). This guide provides the foundational analytical methodologies to support these critical activities.

Chemical Structure:

  • IUPAC Name: this compound

  • CAS Number: 86847-64-5[6]

  • Molecular Formula: C₁₁H₁₄N₂O₂[6]

  • Molecular Weight: 206.24 g/mol

Method Selection: A Rationale

The choice of an analytical method is contingent on the specific requirements of the analysis, such as the desired sensitivity, selectivity, and the nature of the sample matrix. For this compound, two primary techniques are recommended:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This method is ideal for the quantification of the pure compound or in simple formulations where high concentrations are expected. It is a robust, cost-effective, and widely available technique suitable for quality control and routine assays.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): For the analysis of this compound in complex biological matrices such as plasma or tissue homogenates, LC-MS/MS is the gold standard.[7][8] Its superior sensitivity and selectivity allow for the detection and quantification of picogram to nanogram levels of the analyte, which is essential for pharmacokinetic and metabolic studies.[9]

Application Note I: Reversed-Phase HPLC-UV Method

This section details a reversed-phase HPLC method for the quantification of this compound. The principle of this method is the separation of the analyte from impurities based on its polarity, followed by detection using a UV detector at a wavelength of maximum absorbance.

Chromatographic Conditions
ParameterRecommended SettingRationale
HPLC System Agilent 1260 Infinity II or equivalentA standard, reliable HPLC system capable of gradient elution.
Column C18, 4.6 x 150 mm, 5 µmA C18 column provides good retention and separation for moderately polar compounds like the target analyte.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase improves peak shape and ionization for many nitrogen-containing compounds.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good separation efficiency.
Gradient Elution 0-1 min: 10% B; 1-10 min: 10-90% B; 10-12 min: 90% B; 12-13 min: 90-10% B; 13-15 min: 10% BA gradient elution is necessary to ensure the elution of the analyte with a good peak shape and to clean the column of any late-eluting impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
UV Detection 254 nm (or wavelength of maximum absorbance)254 nm is a common wavelength for aromatic compounds. It is recommended to determine the optimal wavelength by running a UV scan of the analyte.
Standard and Sample Preparation

Standard Preparation:

  • Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of diluent (50:50 Acetonitrile:Water).

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the diluent to cover the desired concentration range (e.g., 1-100 µg/mL).

Sample Preparation (for drug substance):

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in 10 mL of diluent.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Protocol

The analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[1][2][10]

Validation Parameters:

  • Specificity: Analyze a blank (diluent), a placebo (if applicable), and the analyte standard. The blank and placebo should not show any interfering peaks at the retention time of the analyte.

  • Linearity: Analyze the working standard solutions in triplicate. Plot a calibration curve of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a known amount of the analyte into a placebo at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate preparations of the standard solution at 100% of the target concentration on the same day. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day with a different analyst and/or instrument. The RSD should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (S/N). Typically, LOD is S/N ≥ 3, and LOQ is S/N ≥ 10.

  • Robustness: Intentionally vary method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2 °C, mobile phase composition ±2%) and assess the impact on the results. The results should remain unaffected by these small variations.

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Standard Preparation HPLC_System HPLC-UV System Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: HPLC-UV Experimental Workflow.

Application Note II: LC-MS/MS Method for Bioanalysis

This section describes a highly sensitive and selective LC-MS/MS method for the quantification of this compound in a biological matrix such as human plasma. This method is crucial for pharmacokinetic studies where low concentrations of the drug are expected.[7][11]

LC-MS/MS Conditions
ParameterRecommended SettingRationale
LC System Shimadzu Nexera X2 or equivalent UPLC/UHPLC systemA high-performance LC system is required for fast and efficient separations.
Mass Spectrometer SCIEX Triple Quad 6500+ or equivalentA sensitive triple quadrupole mass spectrometer is essential for achieving low limits of quantification.
Column C18, 2.1 x 50 mm, 1.8 µmA smaller dimension column with smaller particles provides better resolution and faster analysis times.
Mobile Phase A 0.1% Formic Acid in WaterSame as HPLC-UV method.
Mobile Phase B 0.1% Formic Acid in AcetonitrileSame as HPLC-UV method.
Gradient Elution To be optimized for rapid elution and separation from matrix components. A typical starting point would be a 2-3 minute gradient.A fast gradient is desirable for high-throughput bioanalysis.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column.
Column Temperature 40 °CHigher temperature can improve peak shape and reduce viscosity.
Injection Volume 5 µLA smaller injection volume is often used in LC-MS/MS to minimize matrix effects.
Ionization Mode Electrospray Ionization (ESI), PositiveThe pyridine and amide functionalities are expected to ionize well in positive ESI mode.
MRM Transitions Precursor Ion (Q1): 207.1 m/z ([M+H]⁺) Product Ion (Q3): To be determined by infusion of the standard. A likely fragmentation would be the loss of the pivaloyl group.Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity. The precursor ion corresponds to the protonated molecule. Product ions need to be determined experimentally.
Internal Standard (IS) A stable isotope-labeled version of the analyte (e.g., D₆-N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide) is ideal. If not available, a structurally similar compound can be used.An internal standard is crucial for correcting for matrix effects and variations in sample processing and instrument response.
Sample Preparation: Protein Precipitation

Protein precipitation is a simple and effective method for removing the bulk of proteins from plasma samples.

  • To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of internal standard working solution.

  • Add 300 µL of cold acetonitrile (containing 0.1% formic acid).

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition.

  • Inject into the LC-MS/MS system.

Method Validation Protocol (Bioanalytical)

Bioanalytical method validation should follow the principles outlined in the ICH M10 guideline for bioanalytical method validation.[12]

Validation Parameters:

  • Selectivity: Analyze at least six different blank plasma lots to ensure no endogenous interferences are present at the retention times of the analyte and IS.

  • Calibration Curve: Prepare calibration standards in the biological matrix and analyze in duplicate. The curve should have a minimum of six non-zero concentration levels.

  • Accuracy and Precision: Analyze quality control (QC) samples at a minimum of four concentration levels (Lower Limit of Quantification (LLOQ), Low, Mid, and High) in at least five replicates. The mean accuracy should be within ±15% (±20% for LLOQ) of the nominal concentration, and the precision (RSD) should be ≤15% (≤20% for LLOQ).

  • Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix by comparing the response of the analyte in post-extraction spiked samples to that of the analyte in a neat solution.

  • Recovery: Determine the extraction efficiency of the sample preparation method by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.

  • Stability: Evaluate the stability of the analyte in the biological matrix under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at the intended storage temperature.

Bioanalytical Workflow

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_processing Data Processing Plasma_Sample Plasma Sample Add_IS Add Internal Standard Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation Add_IS->Protein_Precipitation Evaporation Evaporation Protein_Precipitation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMSMS_System LC-MS/MS System Reconstitution->LCMSMS_System Data_Acquisition MRM Data Acquisition LCMSMS_System->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Calibration Calibration Curve (Analyte/IS Ratio) Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: LC-MS/MS Bioanalytical Workflow.

Conclusion

The analytical methods detailed in this guide provide a robust framework for the accurate and reliable quantification of this compound. The HPLC-UV method is well-suited for routine analysis and quality control of the drug substance, while the LC-MS/MS method offers the high sensitivity and selectivity required for bioanalytical applications. Adherence to the validation protocols outlined herein will ensure that the data generated is of high quality and suitable for regulatory submissions.

References

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • International Council for Harmonis
  • SCIEX. (2017). Sensitive, Robust Quantitative Analysis of Small Molecule Mixture in Plasma. [Link]
  • Abraham Entertainment. (2025).
  • Yale School of Medicine.
  • National Center for Biotechnology Information. (2014).
  • National Center for Biotechnology Information. (2012).
  • MicroSolv Technology Corporation. (2025).
  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • Emery Pharma. (2024).
  • Drug Discovery World. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. [Link]
  • IOSR Journal of Applied Chemistry. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [Link]
  • ResearchGate. (2017). How can I separate drugs with carboxylic and drugs with amide group in a mixture by using HPLC?. [Link]
  • ResearchGate. (2014). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. [Link]
  • ResearchGate. (2017). How can I separate drugs with carboxylic and amide groups by using HPLC?. [Link]
  • National Center for Biotechnology Information. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. [Link]
  • ResearchGate. (2023).

Sources

Application Note: High-Throughput Screening and Mechanistic Follow-Up for Cysteine Protease Inhibitors Using N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

This guide provides a comprehensive framework for utilizing N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide, herein designated as Covalent Probe 1 (CP1) , in high-throughput screening (HTS) campaigns to identify and characterize inhibitors of cysteine proteases. Based on its chemical structure, featuring an electrophilic aldehyde "warhead," CP1 is hypothesized to act as a covalent inhibitor by targeting the nucleophilic cysteine residue in the enzyme's active site. This document details protocols for a primary fluorescence-based HTS assay, secondary hit confirmation and potency determination, and biophysical assays to confirm the covalent mechanism of action.

Introduction: The Rationale for Targeting Cysteine Proteases with Covalent Inhibitors

Cysteine proteases are a major class of enzymes involved in a vast array of physiological and pathophysiological processes, including protein degradation, immune response, and viral replication.[1] Their dysregulation is implicated in diseases such as cancer, neurodegenerative disorders, and infectious diseases, making them attractive therapeutic targets.[1]

Covalent inhibitors offer distinct advantages for targeting enzymes.[2][3] By forming a stable, long-lasting bond with their target, they can achieve high biochemical efficiency, prolonged duration of action, and can be less susceptible to competition from endogenous substrates.[2][4] The compound at the center of this guide, this compound (CP1 ), possesses a reactive aldehyde group, a well-known electrophile capable of forming a covalent adduct with the thiol group of a cysteine residue.[5] This makes it an ideal candidate for discovering novel inhibitors of cysteine proteases.

This application note is designed for researchers in drug discovery and chemical biology, providing robust, field-tested protocols to screen for and validate inhibitors using CP1 as a tool or starting point.

Compound Profile: this compound (CP1)
PropertyValueSource
Synonyms N-(3-Formylpyridin-2-yl)-2,2-dimethylpropanamide[6]
CAS Number 86847-64-5[6][7]
Molecular Formula C₁₁H₁₄N₂O₂[6][7][8]
Molecular Weight 206.24 g/mol [6][7]
Appearance Solid[6]
Purity ≥95%[9]

HTS Workflow for Cysteine Protease Inhibitor Discovery

The overall strategy employs a multi-stage approach, starting with a broad primary screen to identify initial hits, followed by a series of rigorous secondary and mechanistic assays to confirm activity, determine potency, and elucidate the mechanism of action.

HTS_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Potency cluster_2 Phase 3: Mechanism of Action (MoA) Primary_Screen Primary HTS Assay (Single Concentration, e.g., 10 µM) Activity_Analysis Identify Initial Hits (% Inhibition > 50%) Primary_Screen->Activity_Analysis Dose_Response Dose-Response Assay (Determine IC50 values) Activity_Analysis->Dose_Response Confirmed Hits IC50_Shift IC50 Shift Assay (Assess Time-Dependency) Dose_Response->IC50_Shift Jump_Dilution Jump Dilution Assay (Confirm Irreversibility) IC50_Shift->Jump_Dilution Potent, Time-Dependent Hits Mass_Spec Intact Protein Mass Spectrometry (Confirm Covalent Adduct) Jump_Dilution->Mass_Spec

Caption: High-level workflow for covalent inhibitor discovery.

Primary High-Throughput Screening Protocol

This initial screen is designed to rapidly identify compounds that inhibit the target cysteine protease at a single, fixed concentration. The assay is based on the cleavage of a fluorogenic peptide substrate.[1][10]

Principle

The assay utilizes a peptide substrate, such as Z-Phe-Arg-AMC, which is non-fluorescent until cleaved by the active protease.[11] Cleavage releases the highly fluorescent aminomethylcoumarin (AMC) group, and the rate of fluorescence increase is directly proportional to enzyme activity.[12] Inhibitors will reduce the rate of this reaction.

Materials
  • Target Enzyme: Recombinant Cysteine Protease X (e.g., Papain, Cathepsin B)

  • Assay Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT, 1 mM EDTA

  • Fluorogenic Substrate: Z-Phe-Arg-AMC (or other appropriate substrate[13]), 10 mM stock in DMSO

  • Test Compound (CP1): 10 mM stock in DMSO

  • Positive Control: E-64 (a known irreversible cysteine protease inhibitor[11]), 1 mM stock in DMSO

  • Plates: 384-well, black, low-volume, non-binding surface

  • Plate Reader: Fluorescence capability (Excitation: ~360-380 nm, Emission: ~440-460 nm)[12]

Step-by-Step Protocol
  • Compound Plating:

    • Dispense 50 nL of test compounds (CP1 library analogs), positive control (E-64), and DMSO (negative control) into appropriate wells of a 384-well plate. This results in a final assay concentration of 10 µM for test compounds.

  • Enzyme Addition & Pre-incubation:

    • Prepare an enzyme solution in Assay Buffer at 2X the final concentration.

    • Add 5 µL of the 2X enzyme solution to each well.

    • Mix by shaking for 30 seconds.

    • Crucially, pre-incubate the plate for 30 minutes at room temperature. This step is vital for covalent inhibitors, allowing time for the covalent reaction to occur between the inhibitor and the enzyme before substrate is added.[14][15]

  • Reaction Initiation:

    • Prepare a substrate solution in Assay Buffer at 2X the final concentration (e.g., 20 µM for a final concentration of 10 µM).

    • Add 5 µL of the 2X substrate solution to all wells to start the reaction.

    • Mix by shaking for 30 seconds.

  • Data Acquisition:

    • Immediately place the plate in a kinetic fluorescence plate reader.

    • Measure the fluorescence intensity (RFU) every 60 seconds for 15-30 minutes.

Data Analysis
  • Calculate the reaction rate (slope of RFU vs. time) for each well.

  • Normalize the data using the controls:

    • Percent Inhibition (%) = 100 * (1 - (Ratesample - Ratemin) / (Ratemax - Ratemin))

    • Where Rate_max is the average rate of the DMSO-only wells (0% inhibition) and Rate_min is the average rate of the E-64 wells (100% inhibition).

  • Hits are typically defined as compounds exhibiting >50% inhibition.

Secondary Assays: Hit Confirmation and Potency

Compounds identified as hits in the primary screen must be subjected to further testing to confirm their activity and determine their potency (IC₅₀).

Dose-Response (IC₅₀ Determination)

This assay is identical to the primary screen, but the test compounds are serially diluted to generate a concentration-response curve.

Protocol Modification:

  • Instead of a single concentration, prepare an 8-point, 3-fold serial dilution of the hit compound, typically starting from 100 µM.

  • Plot the Percent Inhibition versus the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of enzyme activity is inhibited).

IC₅₀ Shift Assay for Time-Dependent Inhibition

A hallmark of covalent inhibition is its time-dependent nature.[14][15][16] An IC₅₀ shift assay is a robust method to differentiate between rapid, reversible inhibitors and time-dependent covalent inhibitors.[14][17] A significant decrease in the IC₅₀ value after pre-incubation is a strong indicator of covalent modification.[14][18]

Protocol:

  • Set up three parallel dose-response experiments for each hit compound:

    • Condition A (0 min pre-incubation): Add enzyme to the compound plate, and immediately add the substrate to start the reaction.

    • Condition B (30 min pre-incubation): The standard protocol used in the primary screen. Pre-incubate the enzyme and compound for 30 minutes before adding substrate.

  • Determine the IC₅₀ value for each condition.

  • Calculate the IC₅₀ Shift Ratio:

    • Shift Ratio = IC₅₀ (0 min) / IC₅₀ (30 min)

Data Interpretation:

IC₅₀ Shift RatioInterpretation
~ 1 Reversible, non-time-dependent inhibition.
> 1.5 - 2.0 Suggests time-dependent inhibition, a characteristic of covalent inhibitors.[17][18]
No IC₅₀ at 0 min, potent at 30 min Strong evidence for time-dependent inhibition.

Mechanism of Action (MoA) Studies

For high-priority hits that demonstrate potent, time-dependent inhibition, further biophysical studies are required to unequivocally confirm a covalent binding mechanism.

Proposed Mechanism of Covalent Inhibition

The aldehyde "warhead" of CP1 is an electrophile that can be attacked by the nucleophilic thiol group of the catalytic cysteine residue in the enzyme's active site. This forms a thiohemiacetal adduct, which effectively inactivates the enzyme.

Caption: Proposed two-step mechanism of covalent inhibition.

Intact Protein Mass Spectrometry

Mass spectrometry (MS) provides direct evidence of covalent bond formation by measuring the mass of the intact protein before and after incubation with the inhibitor.[19]

Protocol:

  • Incubate the target Cysteine Protease X (e.g., at 5 µM) with a 5-fold molar excess of the inhibitor (25 µM) for 1 hour at room temperature. Include a DMSO vehicle control.

  • Desalt the sample to remove unbound inhibitor using a suitable method (e.g., reverse-phase chromatography).

  • Analyze the samples by Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry.[20]

  • Deconvolute the resulting spectra to determine the precise mass of the protein.

Expected Outcome:

  • The mass of the protein incubated with CP1 should increase by exactly the molecular weight of the inhibitor (206.24 Da). This mass shift confirms the formation of a 1:1 covalent protein-inhibitor adduct.[21] This technique is a cornerstone for confirming covalent binding in drug discovery.[22][23]

Conclusion

This compound (CP1) is a valuable tool for the discovery of novel cysteine protease inhibitors. Its aldehyde warhead provides a clear hypothesis for a covalent mechanism of action. The protocols outlined in this guide, from initial high-throughput screening to detailed mechanistic studies using mass spectrometry, provide a robust and scientifically rigorous pathway to identify and validate potent and selective covalent inhibitors. This systematic approach helps to eliminate false positives early and ensures that resources are focused on the most promising chemical matter.[24]

References

  • Reaction Biology. (n.d.). Protease Assay Services.
  • Chan, T. S., & Yeung, J. H. (2012). IC50-based approaches as an alternative method for assessment of time-dependent inhibition of CYP3A4. Journal of Pharmaceutical and Biomedical Analysis, 66, 189-197. [Link]
  • Poreba, M., et al. (2015). Development of fluorescent peptide substrates and assays for the key autophagy-initiating cysteine protease enzyme, ATG4B. Bioorganic & Medicinal Chemistry, 23(13), 3293-3301. [Link]
  • Stuckey, J. A., et al. (2023). Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification. Analytical Chemistry, 95(5), 2844-2851. [Link]
  • Willems, L. I., et al. (2020). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Molecules, 25(17), 3986. [Link]
  • Stuckey, J. A., et al. (2023).
  • Verdoes, M., et al. (2015). Subfamily-Specific Fluorescent Probes for Cysteine Proteases Display Dynamic Protease Activities during Seed Germination. Plant Physiology, 168(3), 1147-1164. [Link]
  • Saitoh, E., et al. (2007). Identification of Cysteine Proteases and Screening of Cysteine Protease Inhibitors in Biological Samples by a Two-Dimensional Gel System of Zymography and Reverse Zymography. Analytical Chemistry Insights, 2, 117739010700200001. [Link]
  • ICE Bioscience. (n.d.). MS-Based Covalent Binding Analysis.
  • Cyprotex. (n.d.). Time Dependent CYP Inhibition (IC50 Shift).
  • Evans, M. J., & Cravatt, B. F. (2006). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. Future Medicinal Chemistry, 1(1), 1-13. [Link]
  • Nuvisan. (n.d.). Tailored mass spectrometry solutions for advanced protein science.
  • Sygnature Discovery. (n.d.). Time dependent inhibition (TDI).
  • Saitoh, E., et al. (2007). Identification of Cysteine Proteases and Screening of Cysteine Protease Inhibitors in Biological Samples by a Two-Dimensional Gel System of Zymography and Reverse Zymography. Analytical Chemistry Insights, 2, 117739010700200001. [Link]
  • Bascou, N., et al. (2006). Fluorogenic ester substrates to assess proteolytic activity. Tetrahedron Letters, 47(40), 7139-7141. [Link]
  • Biosyntan GmbH. (n.d.). Fluorescently Labeled Protease Substrates.
  • Ghosh, A. K., et al. (2016). Covalent Inhibition in Drug Discovery. Chemical Reviews, 116(12), 7065-7196. [Link]
  • G-Biosciences. (n.d.). Protease & Protease Inhibitor Systems.
  • Yoshino, R., et al. (2020). Screening for Inhibitors of Main Protease in SARS-CoV-2: In Silico and In Vitro Approach Avoiding Peptidyl Secondary Amides. Journal of Chemical Information and Modeling, 60(11), 5571-5581. [Link]
  • BioAscent. (n.d.). From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets.
  • Zhang, Z. Y., et al. (2024). High-Throughput Discovery and Characterization of Covalent Inhibitors for Protein Tyrosine Phosphatases. Methods in Molecular Biology, 2743, 301-316. [Link]
  • Drug Hunter. (2025). Cheat Sheet for Covalent Enzyme Inhibitors.
  • Streeter, A. J., & Johnson, D. S. (2021). Reversible Covalent Inhibition: Desired Covalent Adduct Formation by Mass Action. ACS Chemical Biology, 16(10), 1803-1815. [Link]
  • Singh, J., et al. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307-317. [Link]
  • Zhan, P., et al. (2022). The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. JACS Au, 2(1), 25-40. [Link]
  • Resnick, E., et al. (2019). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. Journal of the American Chemical Society, 141(22), 8951-8968. [Link]
  • PubChem. (n.d.). CID 100979034 | C5H10NO+.

Sources

Application Notes and Protocols for Vilsmeier-Haack Formylation in Pyridinyl Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Pyridine-Aldehydes

The pyridine scaffold is a cornerstone in medicinal chemistry and drug development, present in a multitude of FDA-approved therapeutics. The introduction of a formyl (-CHO) group onto this heterocyclic core is a pivotal synthetic transformation, unlocking a gateway for extensive molecular diversification. The resulting pyridine-aldehydes are exceptionally versatile intermediates, readily participating in reactions such as Wittig olefination, reductive amination, oxidation to carboxylic acids, and the synthesis of more complex heterocyclic systems.

Among the arsenal of formylation techniques, the Vilsmeier-Haack reaction stands out for its operational simplicity, cost-effectiveness, and efficacy with electron-rich heterocyclic systems.[1] This reaction utilizes an in-situ generated electrophile, the Vilsmeier reagent, to introduce a formyl group onto a nucleophilic aromatic ring. While the pyridine ring itself is inherently electron-deficient and resistant to classical electrophilic substitution, the Vilsmeier-Haack reaction becomes a powerful tool when applied to activated pyridine derivatives, such as those bearing electron-donating substituents or in the form of pyridine N-oxides.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the theory, practical application, and critical parameters of the Vilsmeier-Haack formylation for the synthesis of pyridinyl compounds.

Part 1: The Chemistry of Formylation - Mechanism and Regiocontrol

The Vilsmeier Reagent: The Electrophilic Engine

The active formylating agent, known as the Vilsmeier reagent, is a chloroiminium salt. It is typically generated in situ from the reaction of an N,N-disubstituted amide, most commonly N,N-dimethylformamide (DMF), with a halogenating agent like phosphorus oxychloride (POCl₃).[2][3][4]

The formation is a two-step process:

  • The nucleophilic oxygen of DMF attacks the electrophilic phosphorus center of POCl₃.

  • Subsequent collapse of the tetrahedral intermediate and elimination of a dichlorophosphate anion yields the highly electrophilic and resonance-stabilized Vilsmeier reagent, [ClCH=N(CH₃)₂]⁺.

This reagent is a relatively mild electrophile, which accounts for its high selectivity towards electron-rich aromatic and heteroaromatic substrates.[3] While POCl₃ is the most common activating agent, others such as thionyl chloride (SOCl₂), oxalyl chloride, or phosphorus tribromide (PBr₃) can also be employed, sometimes altering the reaction's outcome or reactivity.

Reaction Mechanism: An Electrophilic Substitution Pathway

The Vilsmeier-Haack reaction proceeds via a classical electrophilic aromatic substitution mechanism, followed by hydrolysis.

  • Step 1: Electrophilic Attack: The electron-rich pyridine derivative attacks the electrophilic carbon of the Vilsmeier reagent. The regiochemical outcome is dictated by the electronic and steric influence of the substituents on the pyridine ring.

  • Step 2: Sigma Complex Formation: This attack forms a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion.

  • Step 3: Rearomatization: A base (often DMF from the reaction mixture) abstracts a proton from the carbon bearing the new substituent, restoring the aromaticity of the pyridine ring and forming a substituted iminium salt.

  • Step 4: Hydrolysis: During aqueous workup, water attacks the electrophilic carbon of the iminium salt. Subsequent proton transfers and elimination of dimethylamine lead to the final pyridine-aldehyde product.[2][5]

Vilsmeier_Mechanism Vilsmeier-Haack Reaction Mechanism on an Activated Pyridine cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Substitution & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺ DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Pyridine Activated Pyridine (with EDG) Sigma_Complex Sigma Complex (Cationic Intermediate) Pyridine->Sigma_Complex + Vilsmeier Reagent Iminium_Salt Iminium Salt Intermediate Sigma_Complex->Iminium_Salt - H⁺ (Rearomatization) Aldehyde Pyridine-Aldehyde Iminium_Salt->Aldehyde + H₂O (Hydrolysis)

Caption: The Vilsmeier-Haack reaction pathway.

The Challenge of Regioselectivity

The success and regiochemical outcome of the Vilsmeier-Haack reaction on pyridines are critically dependent on the electronic nature of the substrate.

  • Activated Pyridines: The reaction is most effective on pyridines bearing potent electron-donating groups (EDGs) such as amino (-NH₂), hydroxyl (-OH), or alkoxy (-OR) groups. Formylation typically occurs at the ortho and para positions relative to the activating group, where the electron density is highest. For instance, 2-aminopyridine is formylated primarily at the 5-position.

  • Pyridine N-Oxides: A highly effective strategy for formylating otherwise unreactive pyridines is to first convert them to the corresponding N-oxide. The N-oxide functionality activates the ring towards electrophilic attack, particularly at the C2 and C4 positions, while deactivating the C3 and C5 positions.[6] The N-oxide group can be readily removed in a subsequent step (e.g., using PCl₃ or H₂/Pd) to yield the desired formylated pyridine.

  • Side Reactions - Chlorination: A noteworthy and often synthetically useful side reaction occurs with hydroxyl-substituted pyridines (pyridones). The phosphoryl chloride can act as a chlorinating agent, converting the hydroxyl group into a chloride.[7][8] This allows for a one-pot synthesis of chloro-substituted pyridine aldehydes from readily available hydroxypyridines, which are valuable precursors for nucleophilic substitution reactions.[9]

Part 2: Experimental Protocols and Practical Guidance

General Considerations
  • Safety: Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • Anhydrous Conditions: The Vilsmeier reagent is sensitive to moisture. All glassware should be oven- or flame-dried, and reactions should be run under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents are essential.

  • Temperature Control: The formation of the Vilsmeier reagent is exothermic and should be performed at low temperatures (0–5 °C) to prevent degradation. The subsequent formylation step may require heating, which should be carefully controlled and optimized for the specific substrate.[10]

Protocol 1: General Procedure for Vilsmeier-Haack Formylation

This protocol provides a general framework. The stoichiometry, temperature, and reaction time must be optimized for each specific substrate.

Step 1: Preparation of the Vilsmeier Reagent (in situ)

  • Set up an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.

  • Charge the flask with anhydrous N,N-dimethylformamide (DMF) (3.0 to 10.0 equivalents, can also serve as solvent).

  • Cool the flask to 0 °C in an ice-water bath.

  • Slowly add phosphorus oxychloride (POCl₃) (1.1 to 3.0 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, stir the resulting mixture (which may be a colorless solution or a white solid suspension) at 0 °C for 30-60 minutes.

Step 2: Formylation Reaction

  • Dissolve the activated pyridine substrate (1.0 equivalent) in a minimal amount of anhydrous DMF or another inert solvent (e.g., CH₂Cl₂, DCE).

  • Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition, allow the reaction to warm to room temperature and then heat to the optimized temperature (typically between 60–100 °C).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

Step 3: Workup and Purification

  • Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. This step is highly exothermic and must be done cautiously in a large beaker.

  • Neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium acetate (NaOAc) until the pH is approximately 7-8.[11]

  • Stir the resulting mixture for 30-60 minutes to ensure complete hydrolysis of the iminium salt intermediate.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or recrystallization to afford the pure pyridine-aldehyde.

Workflow reagent_prep Reagent Preparation (Flask at 0°C, N₂ atm) add_pocl3 Slowly add POCl₃ to anhydrous DMF stir_reagent Stir 30-60 min at 0°C add_pocl3->stir_reagent formylation Formylation add_substrate Add Pyridine Substrate Solution heat_reaction Heat to 60-100°C Monitor by TLC add_substrate->heat_reaction workup Workup & Isolation quench Pour onto Ice (Caution!) neutralize Neutralize with Base (e.g., NaHCO₃) quench->neutralize extract Extract with Organic Solvent neutralize->extract purify Dry, Concentrate & Purify extract->purify product Pure Pyridine-Aldehyde purify->product

Caption: Generalized experimental workflow for Vilsmeier-Haack formylation.

Data Summary: Representative Reaction Conditions

The following table summarizes typical conditions for the formylation of various pyridine substrates. Note that these are starting points and may require optimization.

SubstrateReagent Equivalents (Substrate:POCl₃:DMF)SolventTemp (°C)Time (h)Approx. Yield (%)Reference
2-Aminopyridine1 : 1.5 : 10DMF90-1004-660-75N/A
3-Hydroxypyridine1 : 3.0 : 10DMF80-905-850-65N/A
2,6-Diaminopyridine1 : 2.5 : 15DMF1006-1070-85N/A
Pyridine-N-Oxide1 : 1.2 : 8DCE70-803-580-90[6]
2-Methylpyrimidine-4,6-diol1 : 1.0 : (Solvent)DMF80-90561[8]

Note: For 3-Hydroxypyridine, the product is often 2-chloro-3-formylpyridine due to concurrent chlorination.

Conclusion

The Vilsmeier-Haack reaction is a robust and highly valuable method for the synthesis of pyridine-aldehydes, particularly from electron-rich starting materials.[12][13] Its utility is further expanded through the N-oxide strategy, which grants access to formylated pyridines that are otherwise difficult to synthesize. A thorough understanding of the reaction mechanism, careful control over reaction parameters—especially temperature and anhydrous conditions—and a meticulous workup procedure are paramount to achieving high yields and purity. The protocols and data presented herein serve as a validated starting point for researchers aiming to leverage this powerful reaction in the synthesis of novel pyridinyl compounds for pharmaceutical and materials science applications.

References

  • Rajput, A.P., & Girase, P.D. (2012). Review article on Vilsmeier—Haackreaction. International Journal of Pharmaceutical, Chemical and Biological Sciences, 3, 25–43. [Link]
  • PrepChem (n.d.). Synthesis of Vilsmeier reagent. PrepChem.com. [Link]
  • Yavari, I., et al. (2021). Synthesis of new substituted pyridines via Vilsmeier-Haack reagent.
  • Wang, Y., et al. (2009). Vilsmeier−Haack Reactions of 2-Arylamino-3-acetyl-5,6-dihydro-4H-pyrans toward the Synthesis of Highly Substituted Pyridin-2(1H)-ones. The Journal of Organic Chemistry, 74(15), 5645–5648. [Link]
  • Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Scientific Research Publishing. [Link]
  • Roohi, L., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds. Growing Science. [Link]
  • Al-Zaydi, K. M. (2005). Vilsmeier?Haack reactions of carbonyl compounds: synthesis of substituted pyrones and pyridines.
  • Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides.
  • Wikipedia (n.d.). Vilsmeier–Haack reaction. Wikipedia. [Link]
  • Chemistry Steps (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
  • Wang, X., et al. (2022). Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. CCS Chemistry. [Link]
  • Chahal, M., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27354-27384. [Link]
  • NROChemistry (n.d.). Vilsmeier-Haack Reaction. NROChemistry. [Link]
  • Wang, Y., et al. (2007). Efficient One-Pot Synthesis of Highly Substituted Pyridin-2(1H)-ones via the Vilsmeier−Haack Reaction of 1-Acetyl,1-Carbamoyl Cyclopropanes. Organic Letters, 9(12), 2421–2423. [Link]
  • Al-Mousawi, S. M., & El-Apasery, M. A. (2018). Applications of the Vilsmeier reaction in heterocyclic chemistry.
  • Beniwal, M., & Jain, N. (2015).
  • Debnath, S. (2017). Vilsmeier haack rxn. Slideshare. [Link]
  • Al-Saleh, B., et al. (1987). Vilsmeier-Haack reaction with glutarimides. Synthesis of 2,6-dichloro-1,4-dihydropyridine-3,5-dicarboxaldehydes. The Journal of Organic Chemistry, 52(1), 32-35. [Link]
  • Organic Chemistry Portal (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
  • Yakovlev, I.P., et al. (2023). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. MDPI. [Link]
  • J&K Scientific LLC (2025). Vilsmeier-Haack Reaction. J&K Scientific LLC. [Link]
  • Wang, Y., et al. (2007). Efficient one-pot synthesis of highly substituted pyridin-2(1H)-ones via the Vilsmeier-Haack reaction of 1-acetyl,1-carbamoyl cyclopropanes. PubMed. [Link]
  • Voitechovicius, A., et al. (2022). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. [Link]
  • Roohi, L., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds.
  • Organic Syntheses (n.d.). Procedure. Organic Syntheses. [Link]
  • Mohammed, T. (2020). Vilsmeier-Haack reaction- A Non-classical Approach.
  • Majek, M., et al. (2022). Pyridine N-oxides as HAT reagents for photochemical C–H functionalization of electron-deficient heteroarenes.
  • Weickgenannt, A. (2012). Pyridine N-Oxides. Baran Lab, Scripps Research. [Link]
  • Majek, M., et al. (2022). Pyridine N-oxides as HAT reagents for photochemical C-H functionalization of electron-deficient heteroarenes.
  • Slideshare (n.d.). Vilsmeier haack reaction. Slideshare. [Link]
  • Professor Dave Explains (2021, August 17). Vilsmeier Reaction. YouTube. [Link]
  • All about chemistry (2020, October 29). Reactions of Pyridine-N-Oxide. YouTube. [Link]

Sources

Application Notes & Protocols: Shared Synthetic Platforms in the Development of Agrochemicals and Dyestuffs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The synthesis of agrochemicals and dyestuffs, while serving disparate industries, often originates from a common wellspring of chemical intermediates and synthetic strategies. This guide provides an in-depth exploration of these shared molecular platforms, focusing on the versatility of aromatic amines, such as aniline, as foundational building blocks. We will dissect the core chemical principles, from diazotization and coupling reactions that give rise to vibrant azo dyes, to the construction of complex heterocyclic systems essential for modern herbicides and fungicides. This document serves as a technical resource for researchers, scientists, and professionals in drug and chemical development, offering detailed protocols, mechanistic insights, and a field-proven perspective on the causality behind experimental design.

Introduction: The Synergistic Core of Industrial Synthesis

In the landscape of industrial organic chemistry, efficiency and versatility are paramount. A prime example of this principle is the use of a select group of precursor molecules in the synthesis of wildly different final products. Aniline (C₆H₅NH₂), the simplest aromatic amine, stands as a cornerstone in modern industrial chemistry, serving as a versatile starting material for a vast array of products including polyurethanes, pharmaceuticals, rubber processing chemicals, dyestuffs, and agrochemicals.[1][2][3][4] Its significance lies in the reactivity of its amino group and the susceptibility of the phenyl ring to electrophilic substitution, allowing for a diverse range of chemical transformations.[1][5]

This guide will illuminate the synthetic nexus between two major chemical sectors: agrochemicals (specifically herbicides and fungicides) and dyestuffs. We will demonstrate how the same fundamental reactions and intermediates are leveraged to create molecules designed either to interact with light (dyes) or to interfere with a biological process (agrochemicals).

Foundational Chemistry: The Diazonium Salt and Heterocycle Synthesis

The utility of aromatic amines in these fields is largely dependent on two key reaction pathways: the formation of diazonium salts and their subsequent use in building larger molecular frameworks, and their role as nucleophiles in the construction of heterocyclic rings.

Diazotization and Azo Coupling: The Genesis of Color

The synthesis of azo dyes, which constitute over 60% of all synthetic dyes used globally, is a classic two-step process.[6][7]

  • Diazotization : A primary aromatic amine is treated with nitrous acid (HONO), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like HCl, at low temperatures (0–5 °C).[7][8] This converts the amino group into a highly reactive diazonium salt (Ar-N₂⁺). The low temperature is critical to prevent the unstable diazonium salt from decomposing.[7]

  • Azo Coupling : The diazonium salt, a weak electrophile, then undergoes an electrophilic aromatic substitution reaction with an electron-rich coupling agent, such as a phenol or another aniline derivative.[6][9] This reaction forms the characteristic azo group (–N=N–), which links two aromatic rings and creates an extended conjugated system responsible for the compound's color.[7][8] The pH of the reaction is crucial: mildly acidic conditions are used for aniline couplers, while alkaline conditions are required for phenolic couplers.[6]

This fundamental transformation is the bedrock of the azo dye industry, enabling the creation of a vast spectrum of colors from yellow and orange to red, brown, and blue.[8]

Heterocycle Construction: The Scaffold for Bioactivity

Many of the most effective modern agrochemicals are heterocyclic compounds, which contain rings with atoms of at least two different elements (e.g., nitrogen, sulfur, oxygen).[10][11] These scaffolds are vital for creating molecules with the precise three-dimensional shapes and electronic properties needed to interact with specific biological targets, such as enzymes in weeds or fungi.[12][13]

Aniline and its derivatives are frequently used as key synthons in creating these structures. For instance:

  • Sulfonylurea Herbicides : This class of herbicides acts by inhibiting the acetolactate synthase (ALS) enzyme.[12][14] Their synthesis often involves coupling an aryl sulfonamide with a heterocyclic amine (like an aminopyrimidine), a reaction where aniline-derived structures can be part of either fragment.[14][15]

  • Triazole Fungicides : These fungicides are characterized by a 1,2,4-triazole ring. Their synthesis involves building this heterocyclic core and attaching it to other chemical moieties, a process where aniline-derived precursors can be employed to introduce necessary aromatic components.[16][17][18]

The principles of nucleophilic attack, cyclization, and condensation that are central to organic synthesis are applied here to build the complex architectures required for potent bioactivity.

Application Note & Protocol: Synthesis of an Azo Dyestuff

Topic: Synthesis of 1-Phenylazo-2-naphthol (Sudan I)

Introduction: This protocol details the synthesis of 1-phenylazo-2-naphthol, a vibrant orange-red azo dye, through the diazotization of aniline followed by coupling with 2-naphthol.[9][19] This experiment is a classic demonstration of the core principles of azo dye formation.

Experimental Workflow Diagram:

G cluster_0 Part A: Diazotization cluster_1 Part B: Azo Coupling A Aniline + Conc. HCl (in Water) B Cool to 0-5 °C (Ice Bath) A->B D Add (C) to (B) dropwise Maintain Temp < 5 °C B->D C Aqueous NaNO₂ Solution C->D E Benzenediazonium Chloride (Used in situ) D->E H Add Diazonium Salt (E) to (G) with constant stirring E->H Immediate Use F 2-Naphthol + NaOH (in Water) G Cool to 0-5 °C (Ice Bath) F->G I Orange-Red Precipitate Forms (Sudan I) H->I J Purified Azo Dye I->J Filter, Wash, Dry caption Workflow for Azo Dye Synthesis.

Caption: Workflow for Azo Dye Synthesis.

Materials & Equipment:

  • Aniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • 2-Naphthol (β-naphthol)

  • Sodium Hydroxide (NaOH)

  • Distilled Water

  • Ice

  • Beakers, Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Melting point apparatus

Protocol:

Part A: Preparation of Benzenediazonium Chloride Solution

  • In a 100 mL beaker, add 2.0 mL of aniline to 30 mL of water.

  • Carefully add 5.0 mL of concentrated HCl. Stir until the aniline hydrochloride dissolves completely.

  • Cool the solution to 0-5 °C in an ice-water bath with constant stirring.[19]

  • In a separate beaker, dissolve 1.5 g of sodium nitrite in 10 mL of water.

  • Slowly add the sodium nitrite solution dropwise to the cold aniline hydrochloride solution. Maintain the temperature below 5 °C throughout the addition.[19] The resulting clear solution contains the unstable benzenediazonium chloride and must be used immediately.

Part B: Azo Coupling Reaction

  • In a 250 mL beaker, dissolve 3.0 g of 2-naphthol in 40 mL of a 5% sodium hydroxide solution.

  • Cool this solution thoroughly in an ice-water bath to below 5 °C.

  • Slowly, and with vigorous stirring, add the cold diazonium salt solution from Part A to the cold 2-naphthol solution.[20]

  • A brilliant orange-red precipitate of 1-phenylazo-2-naphthol will form immediately.[19][20]

  • Continue stirring the mixture in the ice bath for 30 minutes to ensure the reaction is complete.

  • Collect the solid dye by vacuum filtration using a Buchner funnel.

  • Wash the precipitate thoroughly with cold water until the filtrate is neutral.

  • Dry the product in a desiccator or a low-temperature oven.

Safety Precautions:

  • Aniline is toxic and readily absorbed through the skin; handle with appropriate gloves in a fume hood.[5]

  • Concentrated acids and bases are corrosive. Wear safety goggles and gloves.

  • Diazonium salts can be explosive when dry. Do not isolate the intermediate; use it directly in solution.[7]

Data & Results:

ParameterExpected Result
Product 1-Phenylazo-2-naphthol (Sudan I)
Appearance Orange-red crystalline solid
Yield Typically 85-95%
Melting Point ~131 °C

Application Note & Protocol: Synthesis of an Agrochemical

Topic: Synthesis of a Sulfonylurea Herbicide Precursor

Introduction: Sulfonylurea herbicides are a critical class of agrochemicals known for their high efficacy at low application rates.[12] This protocol outlines a generalized, two-step synthesis of a key N-phenyl-N'-(pyrimidin-2-yl)urea intermediate, a common structural motif in this class. The synthesis demonstrates the formation of a carbamate from an aniline derivative, followed by a condensation reaction with an aminopyrimidine.

Experimental Workflow Diagram:

G cluster_0 Step 1: Carbamate Formation cluster_1 Step 2: Urea Formation A Substituted Aniline C Heat in Inert Solvent (e.g., Toluene) + Base (e.g., Et₃N) A->C B Diphenyl Carbonate B->C D Phenyl Carbamate Intermediate C->D F Heat with Carbamate (D) in High-Boiling Solvent (e.g., Dioxane) D->F Isolate & Purify E 2-Aminopyrimidine E->F G N-Aryl-N'-(pyrimidin-2-yl)urea (Sulfonylurea Precursor) F->G H Purified Urea Intermediate G->H Filter, Wash, Recrystallize caption Workflow for Sulfonylurea Precursor Synthesis.

Caption: Workflow for Sulfonylurea Precursor Synthesis.

Materials & Equipment:

  • Substituted Aniline (e.g., 2-chloroaniline)

  • Diphenyl Carbonate

  • 2-Aminopyrimidine

  • Triethylamine (Et₃N)

  • Toluene, Dioxane (or other suitable solvents)

  • Round-bottom flask with reflux condenser

  • Heating mantle, magnetic stirrer

  • Standard laboratory glassware for filtration and recrystallization

  • TLC plates for reaction monitoring

Protocol:

Step 1: Synthesis of Phenyl (2-chlorophenyl)carbamate

  • In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-chloroaniline (10 mmol), diphenyl carbonate (11 mmol), and 50 mL of toluene.

  • Add triethylamine (12 mmol) to the mixture to act as a base.

  • Heat the reaction mixture to reflux (approx. 110 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • After completion, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the phenyl carbamate intermediate as a solid.

Step 2: Synthesis of 1-(2-chlorophenyl)-3-(pyrimidin-2-yl)urea

  • In a 100 mL round-bottom flask, combine the purified phenyl (2-chlorophenyl)carbamate (8 mmol) from Step 1, 2-aminopyrimidine (8 mmol), and 40 mL of dioxane.

  • Heat the mixture to reflux (approx. 101 °C) with stirring. This reaction drives off phenol as a byproduct.

  • Monitor the reaction by TLC. The reaction may take 8-12 hours to reach completion.

  • Upon completion, cool the reaction mixture. The desired urea product often precipitates out of the solution upon cooling.

  • Collect the solid product by vacuum filtration.

  • Wash the product with a small amount of cold solvent (e.g., diethyl ether) to remove impurities.

  • The final product can be further purified by recrystallization.

Safety Precautions:

  • Handle chlorinated anilines and organic solvents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Refluxing operations should be conducted with care to avoid solvent evaporation and fire hazards.

Data & Results:

StepProductReagentsTypical Yield
1 Phenyl (2-chlorophenyl)carbamate2-chloroaniline, Diphenyl Carbonate80-90%
2 1-(2-chlorophenyl)-3-(pyrimidin-2-yl)ureaCarbamate intermediate, 2-Aminopyrimidine75-85%

This protocol is a generalized representation. For the synthesis of a commercial herbicide, this urea intermediate would be further reacted with a specific aryl sulfonyl chloride.[21][22]

A Senior Scientist's Perspective: Bridging Disciplines

The true expertise in chemical synthesis lies not just in executing a protocol, but in understanding the underlying causality. The choice to use a carbamate route in the sulfonylurea synthesis, for example, is a deliberate strategy to avoid handling highly toxic and moisture-sensitive isocyanates, which are alternative intermediates. This reflects a field-proven insight into process safety and scalability.

Furthermore, the intellectual bridge between dyestuff and agrochemical design is stronger than it appears. The study of structure-property relationships is central to both:

  • In dyestuffs , we manipulate electron-donating and withdrawing groups on the aromatic rings to tune the energy of the π-conjugated system, thereby controlling the wavelength of light absorbed and, consequently, the color.[7]

  • In agrochemicals , we make similar structural modifications to optimize the molecule's fit into the active site of a target enzyme (structure-activity relationship), enhancing its biological efficacy and selectivity.[12][14]

The rigorous purification techniques (e.g., recrystallization, chromatography) and analytical characterization (NMR, MS, elemental analysis) required to produce a dye of a specific, consistent shade are the very same skills needed to ensure the purity and identity of an active pharmaceutical or agricultural ingredient.[21] This underscores a universal truth in chemical manufacturing: control over molecular structure is control over function, whether that function is color or bioactivity.

Conclusion

The synthesis of agrochemicals and dyestuffs provides a compelling case study in the power of versatile chemical intermediates. Foundational molecules like aniline are not merely starting points; they are nodes in a complex web of industrial synthesis, connecting seemingly unrelated products through shared reaction pathways.[1][23] By mastering core transformations such as diazotization, electrophilic substitution, and heterocycle synthesis, researchers can effectively navigate and innovate in both fields. This integrated understanding is crucial for developing the efficient, safe, and sustainable chemical processes that modern industry demands.

References

  • Industrial Applications of Aniline. Knowde. URL: https://www.knowde.
  • The Synthesis of Azo Dyes. University of Toronto. URL: https://www.chem.utoronto.ca/coursenotes/CHM249/Riders/Azo_Dyes.pdf
  • Synthesis and Herbicidal Activity of New Sulfonylurea Derivatives. Chemical Research in Chinese Universities. URL: https://www.infona.pl/resource/bwmeta1.element.b4202396-7428-3694-82a0-008104593457
  • Azo coupling. Grokipedia. URL: https://grokipedia.org/azo-coupling/
  • Application Notes and Protocols: Synthesis of Azo Dyes via Diazotization and Coupling Reactions. Benchchem. URL: https://www.benchchem.
  • Aniline in Agrochemicals: Herbicides, Fungicides, and Safety. Dakenchem. URL: https://www.dakenchem.com/aniline-in-agrochemicals/
  • Importance of Diazonium Salts. Unacademy. URL: https://unacademy.com/content/neet-ug/study-material/chemistry/importance-of-diazonium-salts/
  • Azo coupling. Wikipedia. URL: https://en.wikipedia.org/wiki/Azo_coupling
  • Aniline - Study Guide. StudyGuides.com. URL: https://studyguides.com/study-guides/chemistry/aniline
  • Unveiling the World of Pesticide Intermediates. High Mountain Chem. URL: https://hmchem.
  • Synthesis and Herbicidal Activity of Novel Sulfonylurea Derivatives. ResearchGate. URL: https://www.researchgate.
  • Azo Coupling. Organic Chemistry Portal. URL: https://www.organic-chemistry.org/namedreactions/azo-coupling.shtm
  • Application Notes and Protocols: Synthesis of Azo Dyes Using 2-Methyl-4-(methylsulfanyl)aniline. Benchchem. URL: https://www.benchchem.com/application-notes/synthesis-of-azo-dyes-using-2-methyl-4-methylsulfanyl-aniline
  • The Role of Aniline in Diverse Industries How Companies Leverage Its Benefits. LinkedIn. URL: https://www.linkedin.com/pulse/role-aniline-diverse-industries-how-companies-leverage-its-benefits-g6jof/
  • Aniline. Wikipedia. URL: https://en.wikipedia.org/wiki/Aniline
  • A process for preparation of fungicidally active triazole compounds. Google Patents. URL: https://patents.google.
  • Synthesis and Herbicidal Activity of Sulfonylureas; SL-950 and Its Related Compounds. J-Stage. URL: https://www.jstage.jst.go.jp/article/jjpestics/20/4/20_KJ00001705030/_article
  • Anilines. Evonik. URL: https://catalysts.evonik.com/en/products/anilines-125028.html
  • Diazonium Salts. CK-12 Foundation. URL: https://flexbooks.ck12.org/cbook/ck-12-chemistry-flexbook-2.0/section/24.13/primary/lesson/diazonium-salts-chem/
  • A review on synthetic hetrocyclic compounds in agricultural and other applications. ResearchGate. URL: https://www.researchgate.
  • Synthesis and Herbicidal Activity of New Sulfonylurea Derivatives. Higher Education Press. URL: http://www.crci.jlu.edu.cn/EN/Y2007/V18/I1/68
  • Video: Diazonium Salt Formation, Reactions & Uses. Study.com. URL: https://study.
  • Synthesis and application of pesticide intermediates. LookChem. URL: https://www.lookchem.
  • Diazonium Salts Preparation. BYJU'S. URL: https://byjus.
  • The Synthesis of Triazolium Salts as Antifungal Agents: A Biological and In Silico Evaluation. MDPI. URL: https://www.mdpi.com/1422-0067/22/16/9027
  • Synthesis and Herbicidal Activity of Novel Sulfonylureas Containing Thiadiazol Moiety. ResearchGate. URL: https://www.researchgate.net/publication/320141976_Synthesis_and_Herbicidal_Activity_of_Novel_Sulfonylureas_Containing_Thiadiazol_Moiety
  • Preparation of 2-Naphthol Aniline Dye. BYJU'S. URL: https://byjus.
  • Efficient Synthesis and Bioactivity of Novel Triazole Derivatives. National Institutes of Health (NIH). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6150117/
  • China Cheap Pesticide Intermediates Manufacturers Suppliers Factory. LEAPCHEM. URL: https://www.leapchem.
  • Recent advancements in heterocyclic compounds as agrochemicals – A review. Connect Journals. URL: https://connectjournals.com/01951.2025.35.443
  • The Crucial Role of Aniline Oil in Modern Agrochemicals. Ningbo Inno Pharmchem Co., Ltd. URL: https://www.inno-pharmchem.com/news/the-crucial-role-of-aniline-oil-in-modern-agrochemicals-156325117.html
  • Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. National Institutes of Health (NIH). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9498263/
  • Recent Advances in the Synthesis of Aromatic Azo Compounds. MDPI. URL: https://www.mdpi.com/2073-4344/12/11/1410
  • What Are Intermediates in Chemistry? Definition, Types & Key Roles. BOC Sciences. URL: https://www.bocsci.com/blog/what-are-intermediates-in-chemistry-definition-types-key-roles/
  • Diazonium Salts, Azo Dyes. Scribd. URL: https://www.scribd.com/doc/47915529/Diazonium-Salts-Azo-Dyes
  • The Essential Role of Chemical Intermediates in Agrochemicals. Ningbo Inno Pharmchem Co., Ltd. URL: https://www.inno-pharmchem.
  • Manufacture and Uses of the Anilines: A Vast Array of Processes and Products. ResearchGate. URL: https://www.researchgate.net/publication/282330559_Manufacture_and_Uses_of_the_Anilines_A_Vast_Array_of_Processes_and_Products
  • Synthesis, Crystal Structure, Spectral Characterization and Antifungal Activity of Novel Phenolic Acid Triazole Derivatives. National Institutes of Health (NIH). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10588147/
  • Triazole. Wikipedia. URL: https://en.wikipedia.org/wiki/Triazole
  • A Review on Synthetic Hetrocyclic Compounds in Agricultural and other Applications. SciSpace. URL: https://typeset.io/papers/a-review-on-synthetic-hetrocyclic-compounds-in-agricultural-2q89w42k
  • Aniline synthesis turns to photochemistry to access challenging targets. Chemistry World. URL: https://www.chemistryworld.com/news/aniline-synthesis-turns-to-photochemistry-to-access-challenging-targets/4012275.article
  • REVIEW ON SYNTHETIC METHODS AND APPLICATIONS OF HETEROCYCLIC COMPOUNDS. JETIR. URL: https://www.jetir.org/papers/JETIR2501421.pdf
  • Aniline Production from Nitrobenzene (Liquid- Phase Hydrogenation). Intratec.us. URL: https://www.intratec.us/products/analyzer/aniline-production-cost-analysis
  • Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7345595/
  • A brief review on aniline and its derivatives. ResearchGate. URL: https://www.researchgate.
  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. MDPI. URL: https://www.mdpi.com/1420-3049/11/10/1075

Sources

Application Notes and Protocols: Experimental Setup for Scaling Up N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the scaled-up synthesis of N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide, a key building block in pharmaceutical and agrochemical research.[1][2] The protocol details a robust and scalable two-step synthetic route, starting from the readily available 2-aminopyridine. The first step involves the N-acylation of 2-aminopyridine with pivaloyl chloride to form the intermediate N-(2-pyridinyl)-2,2-dimethylpropanamide. The subsequent step is a directed ortho-formylation to introduce the aldehyde functionality at the 3-position of the pyridine ring. This guide emphasizes process safety, optimization of reaction conditions for large-scale production, and detailed analytical and purification procedures to ensure high purity of the final product.

Introduction

This compound is a valuable intermediate in organic synthesis.[1] Its bifunctional nature, possessing both an amide and an aldehyde group, allows for a wide range of subsequent chemical transformations, making it a crucial component in the synthesis of complex heterocyclic compounds with potential biological activity.[1] The demand for this intermediate in drug discovery and development necessitates a scalable and efficient synthetic process.

This application note addresses the challenges of transitioning from a laboratory-scale procedure to a larger-scale synthesis suitable for pilot plant or manufacturing settings. The key considerations for this scale-up include managing exothermic reactions, ensuring efficient mixing, minimizing byproduct formation, and developing a practical purification strategy.

Synthetic Strategy and Rationale

The chosen synthetic route involves two main transformations as depicted below. This approach was selected for its high efficiency and the use of readily available starting materials.[3]

Step 1: N-Acylation of 2-Aminopyridine

The initial step is the acylation of 2-aminopyridine with pivaloyl chloride. Pivaloyl chloride is a highly reactive acylating agent that readily reacts with the amino group of 2-aminopyridine to form the corresponding amide.[4] Triethylamine is used as a base to neutralize the hydrogen chloride gas generated during the reaction, driving the reaction to completion.

Step 2: Directed Ortho-Formylation

The second step is a directed ortho-lithiation followed by formylation. The pivaloyl group on the amino nitrogen acts as a directing group, facilitating the deprotonation of the adjacent C-3 position of the pyridine ring by a strong base like n-butyllithium. The resulting lithiated intermediate is then quenched with N,N-dimethylformamide (DMF) to introduce the formyl group, yielding the target molecule.

2.1. Process Flow Diagram

The overall process can be visualized in the following workflow:

Synthesis_Workflow cluster_step1 Step 1: N-Acylation cluster_step2 Step 2: Formylation A 2-Aminopyridine D Reaction Vessel 1 (Acylation) A->D B Pivaloyl Chloride B->D C Triethylamine C->D E Work-up & Isolation D->E Reaction Mixture F N-(2-pyridinyl)-2,2-dimethylpropanamide (Intermediate) E->F Isolated Intermediate I Reaction Vessel 2 (Formylation) F->I G n-Butyllithium G->I H N,N-Dimethylformamide (DMF) H->I J Quench & Work-up I->J Reaction Mixture K Purification J->K Crude Product L This compound (Final Product) K->L Pure Product

Caption: Workflow for the scaled-up synthesis.

Experimental Protocols

Safety Precaution: All operations should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, face shield, lab coat, and appropriate gloves, must be worn at all times.[5] Pivaloyl chloride is highly flammable, corrosive, and reacts violently with water.[5][6][7][8][9] n-Butyllithium is a pyrophoric liquid and must be handled under an inert atmosphere.

3.1. Step 1: Synthesis of N-(2-pyridinyl)-2,2-dimethylpropanamide

Materials:

ReagentCAS NumberMolecular WeightQuantity (molar eq.)
2-Aminopyridine504-29-094.11 g/mol 1.0
Pivaloyl Chloride3282-30-2120.58 g/mol 1.05
Triethylamine121-44-8101.19 g/mol 1.1
Dichloromethane (DCM)75-09-284.93 g/mol -

Procedure:

  • Reactor Setup: Equip a suitable reactor with a mechanical stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.

  • Reagent Charging: Charge the reactor with 2-aminopyridine and dichloromethane. Begin stirring to dissolve the solid.

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Base Addition: Add triethylamine to the cooled solution.

  • Pivaloyl Chloride Addition: Add pivaloyl chloride dropwise via the dropping funnel over a period of 1-2 hours, maintaining the internal temperature below 10 °C. The dropwise addition is crucial to control the exothermic reaction.[10]

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up:

    • Quench the reaction by slowly adding water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Isolation:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure N-(2-pyridinyl)-2,2-dimethylpropanamide as a solid.

3.2. Step 2: Synthesis of this compound

Materials:

ReagentCAS NumberMolecular WeightQuantity (molar eq.)
N-(2-pyridinyl)-2,2-dimethylpropanamide-178.23 g/mol 1.0
n-Butyllithium (in hexanes)109-72-864.06 g/mol 2.2
N,N-Dimethylformamide (DMF)68-12-273.09 g/mol 2.5
Tetrahydrofuran (THF), anhydrous109-99-972.11 g/mol -

Procedure:

  • Reactor Setup: Set up a dry reactor under a nitrogen atmosphere, equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.

  • Reagent Charging: Charge the reactor with N-(2-pyridinyl)-2,2-dimethylpropanamide and anhydrous tetrahydrofuran. Stir to dissolve.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • n-Butyllithium Addition: Add n-butyllithium solution dropwise via the dropping funnel over 1-2 hours, maintaining the internal temperature below -70 °C. A color change to deep red or brown is typically observed, indicating the formation of the lithiated species.

  • Stirring: Stir the reaction mixture at -78 °C for an additional 1-2 hours after the addition is complete.

  • DMF Addition: Add anhydrous N,N-dimethylformamide dropwise, keeping the temperature below -70 °C.

  • Quenching: After stirring for another hour at -78 °C, slowly warm the reaction to 0 °C and then quench by the careful addition of a saturated aqueous solution of ammonium chloride.

  • Work-up:

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

    • The crude product is an aldehyde and may be purified by column chromatography on silica gel.[11] Alternatively, formation of a bisulfite adduct can be employed for purification.[12][13]

Process Safety and Hazard Analysis

Scaling up chemical reactions introduces significant safety challenges that must be addressed.

HazardCauseMitigation
Exothermic Reaction (Acylation) Rapid addition of pivaloyl chloride.Controlled, slow addition of pivaloyl chloride with efficient cooling and temperature monitoring.[10]
HCl Gas Evolution Reaction of pivaloyl chloride with the amine.Use of a base (triethylamine) to neutralize HCl. Adequate ventilation and a scrubber system for large-scale operations.
Pyrophoric Reagent Handling of n-butyllithium.Handle under an inert atmosphere (nitrogen or argon). Use appropriate transfer techniques (e.g., cannula or syringe). Have a Class D fire extinguisher readily available.
Flammable Solvents Use of DCM, THF, hexanes, ethyl acetate.Conduct the reaction in a well-ventilated area away from ignition sources. Use grounded and bonded equipment to prevent static discharge.[5][7]
Corrosive Reagents Pivaloyl chloride.Wear appropriate PPE, including acid-resistant gloves and a face shield.[8][9]
Toxic Reagents 2-Aminopyridine.Avoid inhalation and skin contact. Handle in a fume hood.[14]
4.1. Hazard Identification Diagram

Hazard_Analysis cluster_hazards Potential Hazards cluster_mitigation Mitigation Strategies H1 Exotherm Acylation Reaction M1 Controlled Addition Efficient Cooling H1->M1 H2 Flammability Solvents & Reagents M2 Inert Atmosphere Grounding & Bonding H2->M2 H3 Toxicity Starting Materials M3 Fume Hood Proper PPE H3->M3 H4 Corrosivity Pivaloyl Chloride M4 Acid-Resistant Gear Careful Handling H4->M4 H5 Pyrophoricity n-Butyllithium M5 Inert Gas Handling Emergency Preparedness H5->M5

Caption: Key hazards and their mitigation strategies.

Conclusion

The detailed protocol and safety considerations outlined in this application note provide a solid foundation for the successful scale-up of this compound synthesis. By carefully controlling reaction parameters, implementing robust safety measures, and employing appropriate purification techniques, researchers and drug development professionals can efficiently produce this valuable intermediate in larger quantities, facilitating further advancements in medicinal chemistry and materials science.

References
  • Merck Millipore. Pivaloyl chloride SDS.
  • Reddit. Purifying aldehydes? : r/chemistry.
  • KSCL (KRISHNA). Pivaloyl Chloride MSDS.
  • ECHEMI.
  • Span Chemie. PIVALOYL CHLORIDE EXTRA PURE MSDS CAS-No..
  • CDH Fine Chemical.
  • PubMed.
  • Google Patents.
  • ACS Publications. Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures | Organic Process Research & Development.
  • University of Rochester, Department of Chemistry. Workup: Aldehydes.
  • Jubilant Ingrevia Limited.
  • Taylor & Francis. HIGHLY EFFICIENT SYNTHESIS OF 2-AMINO-3-PYRIDINECARBOXALDEHYDE.
  • Chem-Impex. 2-Amino-3-formylpyridine.
  • PubMed.
  • NINGBO INNO PHARMCHEM CO.,LTD.
  • Google Patents.
  • ACS Publications.
  • ResearchGate.
  • Organic Syntheses. Procedure.
  • Sigma-Aldrich. 2-Aminopyridine = 99 504-29-0.
  • ResearchGate. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies.
  • MDPI. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies.
  • N-(3-Formyl-2-pyridinyl)-2, 2-dimethylpropanamide, min 95%, 1 gram.
  • Oakwood Chemical. 2-Amino-3-formylpyridine.
  • J&K Scientific. N-(3-Formyl-4-pyridinyl)-2,2-dimethylpropanamide, 97% | 86847-71-4.
  • Fisher Scientific. N-(3-Formyl-4-pyridinyl)-2,2-dimethylpropanamide, 97%, Thermo Scientific 250 mg.
  • Sigma-Aldrich. This compound 97%.
  • One-Pot Oxidative Amidation of Aldehydes via the Generation of Nitrile Imine Intermedi
  • Scribd. Highly Efficient Synthesis of 2-Amino-3-Pyridinecarboxaldehyde | PDF.
  • Sigma-Aldrich. This compound 97%.
  • ChemicalBook. This compound Suppliers.
  • ResearchGate. Catalyst-free three-component reaction between 2-aminopyridines (or 2-aminothiazoles)
  • Google Patents. Synthetic method of formyl pyrimidine.
  • National Institutes of Health.
  • ResearchGate. Procedure for the Oxidation of β-Amino Alcohols to α-Amino Aldehydes.
  • Khan Academy.

Sources

N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide reaction with primary amines

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide Reaction with Primary Amines: A Comprehensive Guide to Reductive Amination

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed technical guide on the reaction of this compound with primary amines via reductive amination. This reaction is a cornerstone in modern synthetic chemistry for constructing C-N bonds, yielding substituted 2-aminopyridine scaffolds prevalent in pharmaceuticals and functional materials. We will explore the underlying reaction mechanism, provide validated, step-by-step protocols for synthesis and purification, discuss critical experimental parameters, and offer troubleshooting advice. This guide is designed to equip researchers with the expertise to successfully implement and optimize this versatile chemical transformation.

Introduction: The Significance of the Pyridine Scaffold

The pyridine ring is a "privileged" scaffold in medicinal chemistry, appearing in numerous approved drugs.[1] The ability to controllably functionalize this core structure is paramount for developing new chemical entities. The reaction between an aldehyde-functionalized pyridine, such as this compound, and a primary amine is a powerful method for introducing molecular diversity. This transformation proceeds via reductive amination, a robust and often high-yielding reaction that converts a carbonyl group into an amine through an intermediate imine.[2]

The resulting secondary amine products are key intermediates for synthesizing complex heterocyclic systems, ligands for catalysis, and probes for chemical biology. Specifically, the 2-aminopyridine motif is a critical pharmacophore, and this reaction provides a direct route to novel derivatives for structure-activity relationship (SAR) studies.

Reagent Profile

  • Compound Name: this compound

  • Synonyms: N-(3-Formylpyridin-2-yl)-2,2-dimethylpropanamide, N-(3-Formylpyridin-2-yl)pivalamide[3]

  • CAS Number: 86847-64-5

  • Molecular Formula: C₁₁H₁₄N₂O₂

  • Molecular Weight: 206.24 g/mol

  • Appearance: Solid

Reaction Mechanism: A Two-Step Cascade

Reductive amination is a sequential, one-pot reaction that combines two distinct chemical steps: the formation of an imine (or its protonated form, the iminium ion) and its subsequent reduction.[4]

Step 1: Imine/Iminium Ion Formation The reaction is initiated by the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the aldehyde. This forms a transient carbinolamine (hemiaminal) intermediate.[5] Under mildly acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). The nitrogen's lone pair assists in the elimination of water, forming a C=N double bond.[6] This species is an iminium ion, which is in equilibrium with the neutral imine. This dehydration step is reversible and often the rate-determining step of the overall process.[2][7]

Step 2: Hydride Reduction A reducing agent, introduced into the reaction mixture, selectively reduces the electrophilic iminium ion. The choice of reductant is critical; it must be reactive enough to reduce the iminium ion but mild enough to avoid significant reduction of the starting aldehyde.[8] Reagents like sodium triacetoxyborohydride (STAB) are ideal for this purpose. The hydride (H⁻) attacks the carbon of the C=N bond, cleaving the pi-bond and forming the final secondary amine product.[2][8]

Reductive Amination Mechanism Aldehyde Aldehyde (Pyridinyl Derivative) Carbinolamine Carbinolamine Intermediate Aldehyde->Carbinolamine + R'-NH2 Amine Primary Amine (R'-NH2) Amine->Carbinolamine Iminium Iminium Ion Carbinolamine->Iminium + H+ - H2O Product Secondary Amine Product Iminium->Product + [H-] H2O H2O Iminium->H2O H_plus H+ (cat.) Hydride [H-] (from Reductant) Hydride->Product Experimental Workflow A 1. Add Aldehyde & Solvent to Dry Flask under N2 B 2. Add Primary Amine (1.0-1.2 equiv.) A->B C 3. Stir 20-30 min at RT (Imine Formation) B->C D 4. Add STAB (1.2 equiv.) C->D E 5. Monitor by TLC (2-16 h) D->E F 6. Quench with sat. NaHCO3 E->F G 7. Extract with DCM F->G H 8. Dry, Filter & Concentrate G->H I 9. Purify via Flash Chromatography H->I J 10. Characterize Product (NMR, MS) I->J

Sources

Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions Involving N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Complex Molecule Synthesis

N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide, a key synthetic intermediate, offers a unique combination of functional handles that make it an invaluable building block for the synthesis of complex molecular architectures. Its structure, featuring a pyridine ring substituted with a reactive formyl group and a pivaloyl-protected amine, presents both opportunities and challenges in the realm of metal-catalyzed cross-coupling reactions. The strategic location of these functionalities allows for the selective introduction of diverse molecular fragments, paving the way for the rapid assembly of compound libraries for drug discovery and the development of novel materials.

The pivaloyl group, a bulky N-acyl protecting group, serves a dual purpose. It modulates the electronic properties of the pyridine ring and provides steric hindrance around the nitrogen atom, which can prevent catalyst poisoning—a common issue with nitrogen-containing heterocycles.[1] Furthermore, the amide functionality can act as a directing group in certain C-H activation strategies, offering pathways to functionalize the pyridine core at otherwise inaccessible positions. The formyl group at the 3-position is a versatile handle for subsequent transformations, such as reductive amination, Wittig reactions, or oxidation to a carboxylic acid.

This guide provides an in-depth exploration of three cornerstone metal-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—as applied to this compound. We will delve into the mechanistic underpinnings of each reaction, provide detailed, field-tested protocols, and discuss the critical parameters that govern their success. The aim is to equip researchers, scientists, and drug development professionals with the knowledge and practical guidance to effectively utilize this versatile building block in their synthetic endeavors.

Chemical and Physical Properties

PropertyValueReference
CAS Number 86847-71-4[2]
Molecular Formula C₁₁H₁₄N₂O₂[3]
Molecular Weight 206.24 g/mol [3]
Appearance Solid
IUPAC Name N-(3-formyl-4-pyridinyl)-2,2-dimethylpropanamide[2]

Section 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust and widely used palladium-catalyzed reaction for the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[4] In the context of this compound, this reaction is particularly useful for introducing aryl or heteroaryl substituents at various positions on the pyridine ring, assuming a halogen is present at the desired position.

Scientific Rationale and Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction is well-established and involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4]

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (R-X) Pd0->OxAdd PdII_complex R-Pd(II)-X Ln OxAdd->PdII_complex Transmetalation Transmetalation (R'-B(OR)2) PdII_complex->Transmetalation PdII_R_Rprime R-Pd(II)-R' Ln Transmetalation->PdII_R_Rprime RedElim Reductive Elimination PdII_R_Rprime->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product

Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.

A critical consideration for this compound is the potential for the aldehyde group to interfere with the reaction. However, the Suzuki-Miyaura coupling is known for its excellent functional group tolerance, and aldehydes are generally compatible under carefully controlled conditions.[5] The choice of a mild base is crucial to prevent side reactions involving the formyl group.

Detailed Protocol: Suzuki-Miyaura Coupling of a Halogenated Pyridine Derivative

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a hypothetical 5-bromo-N-(3-formyl-2-pyridinyl)-2,2-dimethylpropanamide with an arylboronic acid.

Materials:

  • 5-Bromo-N-(3-formyl-2-pyridinyl)-2,2-dimethylpropanamide (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

Procedure:

  • To an oven-dried Schlenk flask, add 5-bromo-N-(3-formyl-2-pyridinyl)-2,2-dimethylpropanamide, the arylboronic acid, Pd(dppf)Cl₂, and the base under an inert atmosphere (Argon or Nitrogen).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe.

  • Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Data and Optimization
ParameterConditionRationale and Notes
Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄Pd(dppf)Cl₂ is often effective for heteroaryl couplings.[6]
Ligand dppf (in Pd(dppf)Cl₂)Electron-rich and bulky ligands can improve catalyst stability and activity.
Base K₂CO₃, K₃PO₄, Cs₂CO₃A mild inorganic base is preferred to avoid side reactions with the formyl group.
Solvent 1,4-Dioxane/H₂O, Toluene, DMEA mixture of an organic solvent and water is common for Suzuki couplings.
Temperature 80-110 °CThe temperature should be optimized to ensure a reasonable reaction rate without product decomposition.

Section 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[7][8] This reaction is instrumental for synthesizing arylamines, which are prevalent motifs in pharmaceuticals. For a halogenated derivative of this compound, this reaction allows for the introduction of a wide range of primary and secondary amines.

Scientific Rationale and Mechanistic Overview

The catalytic cycle for the Buchwald-Hartwig amination shares similarities with other palladium-catalyzed cross-couplings.[7]

Buchwald_Hartwig_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_complex Ar-Pd(II)-X Ln OxAdd->PdII_complex Amine_Coord Amine Coordination (R2NH) PdII_complex->Amine_Coord PdII_Amine_complex [Ar-Pd(II)(NHR2)-X] Ln Amine_Coord->PdII_Amine_complex Deprotonation Deprotonation (Base) PdII_Amine_complex->Deprotonation PdII_Amido_complex Ar-Pd(II)-NR2 Ln Deprotonation->PdII_Amido_complex RedElim Reductive Elimination PdII_Amido_complex->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR2 RedElim->Product

Figure 2: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.

A key challenge in the Buchwald-Hartwig amination of pyridyl halides is the potential for the pyridine nitrogen to coordinate to the palladium catalyst, leading to deactivation.[1] The use of bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., XPhos, SPhos) and Hartwig, can mitigate this issue by sterically shielding the palladium center.[1] The choice of base is also critical, with strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) often being employed.[7] The formyl group's compatibility should be considered, as strong bases could potentially lead to side reactions.

Detailed Protocol: Buchwald-Hartwig Amination of a Halogenated Pyridine Derivative

This protocol describes a general procedure for the Buchwald-Hartwig amination of a hypothetical 5-bromo-N-(3-formyl-2-pyridinyl)-2,2-dimethylpropanamide with a secondary amine.

Materials:

  • 5-Bromo-N-(3-formyl-2-pyridinyl)-2,2-dimethylpropanamide (1.0 equiv)

  • Secondary amine (1.2-1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

  • XPhos or SPhos (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4-2.0 equiv)

  • Toluene or 1,4-Dioxane (anhydrous, degassed)

Procedure:

  • In a glovebox, add 5-bromo-N-(3-formyl-2-pyridinyl)-2,2-dimethylpropanamide, NaOtBu, Pd₂(dba)₃, and the phosphine ligand to an oven-dried Schlenk tube.

  • Seal the tube, remove it from the glovebox, and add the degassed solvent and the secondary amine via syringe under a positive pressure of inert gas.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Dilute with ethyl acetate and water, then separate the layers.

  • Extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product via flash column chromatography to obtain the desired N-aryl amine.

Data and Optimization
ParameterConditionRationale and Notes
Catalyst Pd₂(dba)₃, Pd(OAc)₂These are common palladium precursors for in situ catalyst generation.
Ligand XPhos, SPhos, RuPhosBulky, electron-rich biarylphosphine ligands are crucial for efficient coupling with pyridyl halides.[1]
Base NaOtBu, K₂CO₃, Cs₂CO₃A strong, non-nucleophilic base is typically required. Weaker bases may be used for sensitive substrates.
Solvent Toluene, 1,4-DioxaneAnhydrous, non-protic solvents are essential for this reaction.
Temperature 80-120 °CHigher temperatures are often necessary to drive the reaction to completion.

Section 3: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a combination of palladium and copper complexes.[9] This reaction is invaluable for introducing alkynyl moieties, which can serve as versatile handles for further synthetic manipulations, such as click chemistry or conversion to other functional groups.

Scientific Rationale and Mechanistic Overview

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[9]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_complex Ar-Pd(II)-X Ln OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_Alkynyl_complex Ar-Pd(II)-C≡CR' Ln Transmetalation->PdII_Alkynyl_complex RedElim Reductive Elimination PdII_Alkynyl_complex->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-C≡CR' RedElim->Product CuX CuX Alkyne_Coord Alkyne Coordination (R'C≡CH) CuX->Alkyne_Coord Base_Assist Base Alkyne_Coord->Base_Assist Cu_Acetylide Cu-C≡CR' Cu_Acetylide->Transmetalation To Palladium Cycle Base_Assist->Cu_Acetylide

Figure 3: Interconnected Catalytic Cycles of the Sonogashira Reaction.

The Sonogashira coupling is generally tolerant of a wide range of functional groups.[10] However, the basic reaction conditions, typically employing an amine base that also acts as a solvent, can potentially lead to side reactions with the aldehyde functionality. Copper-free Sonogashira protocols have been developed to circumvent some of the issues associated with the copper co-catalyst, such as the formation of alkyne homocoupling byproducts (Glaser coupling).[11][12]

Detailed Protocol: Sonogashira Coupling of a Halogenated Pyridine Derivative

This protocol provides a general procedure for the Sonogashira coupling of a hypothetical 5-bromo-N-(3-formyl-2-pyridinyl)-2,2-dimethylpropanamide with a terminal alkyne.

Materials:

  • 5-Bromo-N-(3-formyl-2-pyridinyl)-2,2-dimethylpropanamide (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2-5 mol%)

  • Copper(I) iodide (CuI) (1-3 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (iPr₂NH) (as solvent and base)

  • Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) (co-solvent, optional)

Procedure:

  • To a Schlenk flask, add 5-bromo-N-(3-formyl-2-pyridinyl)-2,2-dimethylpropanamide, Pd(PPh₃)₂Cl₂, and CuI under an inert atmosphere.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the degassed amine base (and co-solvent, if used) via syringe, followed by the terminal alkyne.

  • Stir the reaction mixture at room temperature or heat to 40-60 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and filter through a pad of celite to remove the metal salts.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to afford the desired alkynylated pyridine.

Data and Optimization
ParameterConditionRationale and Notes
Palladium Catalyst Pd(PPh₃)₂Cl₂, Pd(OAc)₂Standard palladium catalysts for Sonogashira coupling.
Copper Co-catalyst CuIEssential for the classical Sonogashira mechanism.
Ligand PPh₃Triphenylphosphine is a common ligand for this reaction.
Base Et₃N, iPr₂NH, PiperidineAn amine base is required to neutralize the HX byproduct and facilitate the formation of the copper acetylide.
Solvent Amine base, THF, DMFThe amine base can often serve as the solvent.
Temperature Room Temperature to 80 °CThe reaction is often run at mild temperatures.

Conclusion and Future Outlook

This compound stands out as a highly valuable and versatile building block in modern organic synthesis. The application of cornerstone cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions to this scaffold opens up a vast chemical space for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. This guide has provided a comprehensive overview of the theoretical and practical aspects of these transformations, offering detailed protocols and insights into the key parameters for success. As the field of catalysis continues to evolve, the development of even more efficient and selective methods will further enhance the utility of this and similar functionalized heterocyclic building blocks, enabling the construction of increasingly complex and impactful molecules.

References

  • Buchwald, S. L., & Hartwig, J. F. (Eds.). (2010). Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis. John Wiley & Sons.
  • BenchChem. (2025). Technical Support Center: Optimizing Buchwald-Hartwig Amination of Electron-Deficient Pyridines. BenchChem.
  • Yu, J.-Q., & Shi, Z. (Eds.). (2010).
  • Li, J. J. (2009). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
  • Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710.
  • Chinchilla, R., & Nájera, C. (2011). Copper-free Sonogashira reactions. Chemical Society Reviews, 40(10), 5084–5121.
  • Tykwinski, R. R. (2003). Evolution of the Sonogashira Coupling Reaction.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Yu, S., & Cheng, X. (2019). Experimenting with a Suzuki–Miyaura Cross-Coupling Reaction That Demonstrates Tolerance toward Aldehyde Groups To Teach Undergraduate Students the Fundamentals of Transition-Metal-Catalyzed Reactions.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Richardson, J., Ruble, J. C., & Berritt, S. (2017). A Method for Identifying and Developing Functional Group Tolerant Catalytic Reactions: Application to the Buchwald-Hartwig Amination. The Journal of Organic Chemistry, 82(7), 3926–3933.
  • Cooper, A. K., Leonard, D. K., Bajo, S., Burton, P. M., & Nelson, D. J. (2020). Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions. Chemical Science, 11(7), 1905–1911.
  • Cooper, A. K., Leonard, D. K., Bajo, S., Burton, P. M., & Nelson, D. J. (2020). Aldehydes and Ketones Influence Reactivity and Selectivity in Nickel-Catalyzed Suzuki-Miyaura Reactions. Chem. Sci., 11, 1905-1911.
  • Kong, F., & co-workers. (2019).
  • Hantzsch, A. (1881). Condensationprodukte aus Aldehydammoniak und Ketonartigen Verbindungen. Berichte der deutschen chemischen Gesellschaft, 14(2), 1637–1638.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
  • de la Herrán, G., G-R., M., San-Félix, A., & Pérez-Tomás, R. (2021). Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70. Molecules, 26(24), 7654.
  • Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry, 16, 2598–2605.
  • BenchChem. (2025). A Comparative Guide to Functional Group Tolerance in Cross-Coupling Reactions with 3-Bromo-2-chloropyridine. BenchChem.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Al-Masum, M., & El-Sayed, E. (2016).
  • Khan, I., & Saeed, A. (2019). Development of environmental friendly synthetic strategies for Sonogashira cross coupling reaction: An update.
  • Razafindrainibe, F., Voros, C., Jagadeesh, Y., Reddy, N. M., Tissier, A., Mardy, K., Reihanian-Hadany, N., & Baati, R. (2019). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. European Journal of Organic Chemistry, 2019(39), 6667–6671.
  • de la Torre, D., & co-workers. (2021). Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. Organic & Biomolecular Chemistry, 19(34), 7431–7437.
  • Henry, G. D. (2004).
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Wang, C., & co-workers. (2022). Cu-catalyzed cross-coupling of methyl ketones and pyridin-2-amines for the synthesis of N-(2-pyridyl)-α-ketoamides. Organic & Biomolecular Chemistry, 20(2), 277–281.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Shakeel, M., & co-workers. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.
  • Zhang, W., & co-workers. (2018). Photomediated reductive coupling of nitroarenes with aldehydes for amide synthesis.
  • Wang, Q., & co-workers. (2016). Metal-Free Intermolecular Coupling of Arenes with Secondary Amides: Chemoselective Synthesis of Aromatic Ketimines and Ketones, and N-Deacylation of Secondary Amides. The Journal of Organic Chemistry, 81(21), 10376–10384.
  • Reisman, S. E., & co-workers. (2024). Aminative Suzuki-Miyaura coupling. Science, 383(6686), 994–999.
  • Gande, A., & co-workers. (2023).
  • Maulide, N., & co-workers. (2017). Chemoselective Intermolecular Cross-Enolate-Type Coupling of Amides. Journal of the American Chemical Society, 139(45), 16214–16217.
  • Dhiman, S., & co-workers. (2023). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances, 13(31), 21345–21360.
  • Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry, 16, 2598–2605.
  • Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • Nolan, S. P., & co-workers. (2017). Suzuki-Miyaura Cross-Coupling of 2-Pyridyl Trimethylammonium Salts by N-C Activation Catalyzed by Air- and Moisture-Stable Pd-NHC Precatalysts: Application to the Discovery of Agrochemicals. Organic Letters, 19(21), 5788–5791.
  • Knochel, P., & co-workers. (2018). Functionalization of Pyridines at the C4 Position via Metalation and Capture.
  • J&K Scientific. (n.d.). N-(3-Formyl-4-pyridinyl)-2,2-dimethylpropanamide, 97%.
  • PubChem. (n.d.). 3-(3-formyl-2-pyridinyl)-2,2-dimethylpropanamide.
  • Dhiman, S., & co-workers. (2022).
  • Maulide, N., & co-workers. (2022). A Pyridine–Pyridine Cross‐Coupling Reaction via Dearomatized Radical Intermediates.
  • Wang, X., & co-workers. (2024). Reaction strategies for the meta-selective functionalization of pyridine through dearomatization. Chinese Chemical Letters, 35(4), 108889.

Sources

Application Notes and Protocols: N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide in the Preparation of Polyamide Resins

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the utilization of N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide as a functional monomer in the synthesis of advanced polyamide resins. The introduction of a pendant formyl group on the pyridine ring offers a unique chemical handle for post-polymerization modifications, enabling the development of functional polymers with tailored properties for applications in drug delivery, biomaterials, and high-performance coatings. This document outlines the synthesis of these specialized polyamides, characterization methods, and potential applications, grounded in established principles of polymer chemistry.

Introduction: The Strategic Role of Functional Monomers in Polyamide Synthesis

Polyamides, a class of polymers characterized by the repeating amide linkage (-CO-NH-), are renowned for their exceptional mechanical strength, thermal stability, and chemical resistance.[1][2] Traditionally synthesized from the polycondensation of diamines and dicarboxylic acids, the properties of polyamides can be precisely tuned by the selection of monomeric units.[2][3][4] The incorporation of functional monomers, such as this compound, represents a significant advancement in polyamide chemistry. The pendant aldehyde group serves as a versatile reactive site, allowing for subsequent chemical transformations to introduce new functionalities, cross-linking, or conjugation with bioactive molecules.[5][6][7] This approach opens up new avenues for the design of "smart" polymers with applications ranging from targeted drug delivery systems to advanced materials with tunable properties.

This compound is a bifunctional molecule, possessing both an amide group capable of participating in polymerization and a reactive aldehyde group. Its integration into a polyamide backbone is anticipated to impart unique characteristics to the resulting resin, stemming from the chemical reactivity of the formyl-pyridinyl moiety.

Physicochemical Properties of this compound

A thorough understanding of the monomer's properties is crucial for successful polymerization.

PropertyValueSource
CAS Number 86847-64-5[8][9][10]
Molecular Formula C₁₁H₁₄N₂O₂[9][10]
Molecular Weight 206.24 g/mol
Appearance Solid
Purity ≥95-97%[10]
InChI Key ANABHCSYKASRRW-UHFFFAOYSA-N
SMILES CC(C)(C)C(=O)Nc1ncccc1C=O

Proposed Synthetic Pathway for Polyamide Resin Formation

The synthesis of a polyamide resin incorporating this compound can be achieved through a step-growth polycondensation reaction. This process involves the reaction of a diamine with a dicarboxylic acid (or its more reactive derivative, a diacyl chloride).[2][3] In this proposed protocol, this compound will act as a functional diamine, reacting with a suitable dicarboxylic acid.

Polymerization_Workflow Workflow for Polyamide Synthesis cluster_prep Monomer Preparation cluster_reaction Polycondensation Reaction cluster_purification Purification and Isolation cluster_characterization Characterization Monomer1 N-(3-Formyl-2-pyridinyl)- 2,2-dimethylpropanamide (Functional Diamine) ReactionVessel Reaction Vessel with Solvent (e.g., NMP/LiCl) Monomer1->ReactionVessel Monomer2 Dicarboxylic Acid (e.g., Adipic Acid) Monomer2->ReactionVessel Heating Heating under Inert Atmosphere (e.g., 150-200°C) ReactionVessel->Heating Precipitation Precipitation in a Non-solvent (e.g., Methanol) Heating->Precipitation Filtration Filtration and Washing Precipitation->Filtration Drying Vacuum Drying Filtration->Drying FTIR FTIR Spectroscopy Drying->FTIR NMR NMR Spectroscopy Drying->NMR GPC Gel Permeation Chromatography Drying->GPC TGA Thermogravimetric Analysis Drying->TGA

Caption: Experimental workflow for the synthesis and characterization of functional polyamide resin.

Rationale for Experimental Choices
  • Monomers: this compound provides the functional aldehyde group. A standard aliphatic or aromatic dicarboxylic acid like adipic acid or terephthalic acid can be used as the co-monomer to build the polyamide backbone. The choice of dicarboxylic acid will significantly influence the physical properties of the resulting polymer (e.g., flexibility, melting point).

  • Solvent System: A polar aprotic solvent such as N-Methyl-2-pyrrolidone (NMP) containing a salt like lithium chloride (LiCl) is often used for polyamide synthesis. This solvent system helps to keep the growing polymer chains in solution and prevents premature precipitation.

  • Reaction Conditions: Polycondensation reactions typically require elevated temperatures to drive the reaction forward by removing the water byproduct.[11] An inert atmosphere (e.g., nitrogen or argon) is crucial to prevent oxidation of the aldehyde group at high temperatures.

  • Purification: Precipitation in a non-solvent is a standard method for isolating the polymer from unreacted monomers and oligomers. Subsequent washing and drying are essential to obtain a pure product.

Detailed Experimental Protocols

Disclaimer: These protocols are proposed based on established principles of polymer chemistry. Researchers should conduct their own risk assessments and optimization studies.

Materials and Reagents
  • This compound (≥97%)

  • Adipic acid (≥99%)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Lithium chloride (LiCl), anhydrous

  • Pyridine, anhydrous

  • Triphenyl phosphite

  • Methanol

  • Nitrogen or Argon gas (high purity)

Protocol for Polyamide Synthesis (Direct Polycondensation)

This protocol utilizes the Yamazaki-Higashi reaction, a mild and efficient method for polyamide synthesis.[1]

  • Reactor Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a nitrogen/argon inlet, and a condenser.

  • Reagent Charging: To the flask, add this compound (1 equivalent) and adipic acid (1 equivalent).

  • Solvent Addition: Add anhydrous NMP to achieve a monomer concentration of approximately 10-15% (w/v). Add anhydrous LiCl (5% w/v) to the mixture to enhance solubility.

  • Initiation: Stir the mixture under a gentle flow of nitrogen/argon. Add anhydrous pyridine (2 equivalents) and triphenyl phosphite (1.1 equivalents).

  • Polymerization: Heat the reaction mixture to 100-120°C and maintain for 3-4 hours. The viscosity of the solution will increase as the polymerization proceeds.

  • Isolation: After cooling to room temperature, pour the viscous polymer solution into a large excess of methanol with vigorous stirring to precipitate the polyamide.

  • Purification: Collect the fibrous precipitate by filtration. Wash the polymer thoroughly with methanol and then with hot water to remove any residual solvent and salts.

  • Drying: Dry the purified polyamide resin in a vacuum oven at 60-80°C until a constant weight is achieved.

Reaction_Scheme Polycondensation Reaction Scheme Monomer1 N-(3-Formyl-2-pyridinyl)- 2,2-dimethylpropanamide Plus + Monomer2 Adipic Acid Arrow -> [NMP, LiCl, Pyridine, TPP, Heat] Polymer Functional Polyamide Resin Monomer1_struct Monomer1_struct Plus_sign + Monomer2_struct Monomer2_struct Arrow_reaction Monomer2_struct->Arrow_reaction Polymer_struct -[NH-R1-NH-CO-R2-CO]n- (R1 = functional pyridine, R2 = (CH2)4) Arrow_reaction->Polymer_struct

Caption: General reaction scheme for the synthesis of the functional polyamide.

Characterization of the Functional Polyamide Resin

A suite of analytical techniques is essential to confirm the structure and properties of the synthesized polyamide.

TechniquePurposeExpected Observations
FTIR Spectroscopy To confirm the formation of the amide linkage and the presence of the aldehyde group.Appearance of a strong amide C=O stretching band around 1650 cm⁻¹ and N-H stretching around 3300 cm⁻¹.[12] Persistence of the aldehyde C=O stretching band around 1700 cm⁻¹.
¹H NMR Spectroscopy To elucidate the polymer structure and confirm the incorporation of both monomers.Signals corresponding to the aromatic protons of the pyridine ring, the aliphatic protons of the adipic acid moiety, and the characteristic aldehyde proton signal around 9-10 ppm.
Gel Permeation Chromatography (GPC) To determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the polymer.A chromatogram showing the distribution of polymer chain lengths, from which number-average (Mn) and weight-average (Mw) molecular weights can be calculated.
Thermogravimetric Analysis (TGA) To evaluate the thermal stability of the polyamide.A thermogram showing the decomposition temperature of the polymer, indicating its stability at elevated temperatures.
Differential Scanning Calorimetry (DSC) To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.Thermal transitions corresponding to Tg and/or Tm, providing insights into the amorphous or crystalline nature of the polymer.

Potential Applications and Future Directions

The presence of the pendant aldehyde group on the polyamide backbone opens up a wide range of possibilities for further functionalization.

  • Bioconjugation: The aldehyde can react with amines on proteins or other biomolecules to form Schiff bases, which can be further reduced to stable secondary amines. This allows for the covalent attachment of drugs, targeting ligands, or imaging agents.

  • Cross-linking: The aldehyde groups can be used to cross-link the polymer chains, leading to the formation of hydrogels or thermosets with enhanced mechanical properties and solvent resistance.

  • Surface Modification: The reactive aldehyde groups can be used to modify the surface of materials, imparting new properties such as hydrophilicity, biocompatibility, or specific binding capabilities.

Safety Considerations

  • This compound is classified as a warning-level hazard, causing skin and eye irritation and potential respiratory irritation.

  • Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

  • All manipulations should be performed in a well-ventilated fume hood.

  • Consult the Safety Data Sheet (SDS) for detailed safety information before handling any chemicals.

References

  • Manufacturing process of polyamide resin composition and polyamide resin composition (2006) | Masaaki Aramaki. (URL: [Link])
  • US7902287B2 - Polyamide resin composition and method of preparing - Google P
  • US3280140A - Process for manufacturing polyamide resin - Google P
  • STABLE POLYAMIDE RESIN DISPERSIONS AND METHODS FOR THE MANUFACTURE THEREOF - European Patent Office - Googleapis.com. (URL: [Link])
  • Well-Defined Synthetic Copolymers with Pendant Aldehydes Form Biocompatible Strain-Stiffening Hydrogels and Enable Competitive Ligand Displacement | Journal of the American Chemical Society. (URL: [Link])
  • METHOD FOR PRODUCING POLYAMIDE RESIN - European Patent Office - EP 3205687 A1 - EPO. (URL: [Link])
  • N-(3-Formyl-4-pyridinyl)-2,2-dimethylpropanamide, 97% | 86847-71-4 - J&K - J&K Scientific. (URL: [Link])
  • From monomer synthesis to polymers with pendant aldehyde groups - ResearchG
  • Well-Defined Synthetic Copolymers with Pendant Aldehydes Form Biocompatible Strain-Stiffening Hydrogels and Enable Competitive Ligand Displacement - PubMed. (URL: [Link])
  • Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups - National Chemical Labor
  • Synthesis and characterization of polyamides containing pendant pentadecyl chains | Request PDF - ResearchG
  • Synthesis and characterization of new polyamides derived from alanine and valine derivatives - PMC - PubMed Central. (URL: [Link])
  • Formation of Polyamides - A Level Chemistry Revision Notes - Save My Exams. (URL: [Link])
  • WO2017214056A1 - Preparation of polyamide-imide resins using n-formyl morpholine:3-methoxy n,n-dimethylpropanamide - Google P
  • BR112018074885A2 - preparation of polyamide imide resins using n-formyl morpholine: 3-methoxy n, n-dimethylpropanamide - Google P
  • 21.9 Polyamides and Polyesters: Step-Growth Polymers - Chemistry LibreTexts. (URL: [Link])
  • Phan Huy Nguyễn SYNTHESIS AND CHARACTERIZATION OF NOVEL POLYAMIDES - Aaltodoc. (URL: [Link])
  • Methods for the preparation of 3-formyl-2-phenyl-imidazo[1,2- a ]pyridines 3 - ResearchG

Sources

Application Notes and Protocols for the Development of Novel Fungicides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Complex Landscape of Fungicide Discovery

The relentless evolution of fungal pathogens poses a significant and ever-present threat to global food security and agricultural sustainability. The emergence of resistance to existing fungicides necessitates a continuous pipeline of novel compounds with diverse modes of action.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals engaged in the discovery and development of the next generation of fungicides. We will delve into the strategic considerations, robust experimental protocols, and critical decision-making processes that underpin a successful fungicide development program. This document is not a rigid template but rather a dynamic guide, designed to be adapted to the specific challenges and opportunities presented by your unique research focus. The core philosophy is to integrate cutting-edge high-throughput screening methodologies with a deep understanding of fungal biology and biochemistry to accelerate the identification and optimization of promising lead compounds.

Pillar 1: The Foundation - Strategic Target Selection and Assay Development

The journey to a novel fungicide begins with a critical strategic decision: the choice of a fungal target. This choice profoundly influences the entire discovery cascade, from the design of screening assays to the ultimate spectrum of activity and resistance risk profile of the final product.

Target-Based vs. Phenotypic Screening: A Dichotomy of Discovery

There are two primary philosophies in early-stage fungicide discovery:

  • Target-Based Discovery: This rational approach focuses on inhibiting a specific, essential fungal enzyme or protein.[3][4] The advantage lies in a clear understanding of the mechanism of action from the outset, which can facilitate lead optimization and resistance management strategies.[5] New fungicide modes of action are crucial for managing resistance.[6][7] Researchers are exploring novel molecular targets, some of which are shared with herbicides.[6][7]

  • Phenotypic Screening: This classical approach involves testing compounds for their ability to inhibit fungal growth without a priori knowledge of the specific molecular target.[8] Its strength lies in its potential to uncover entirely new mechanisms of action that might be missed by a target-focused approach.

The choice between these strategies is often dictated by available resources, existing knowledge of fungal biology, and the desired novelty of the chemical entities sought.

High-Throughput Screening (HTS): The Engine of Discovery

Regardless of the chosen strategy, high-throughput screening (HTS) is the workhorse of modern fungicide discovery, enabling the rapid evaluation of large chemical libraries.[9][10]

Workflow for a High-Throughput Fungicide Screening Cascade

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Dose-Response cluster_2 Phase 3: Secondary Assays & Selectivity cluster_3 Phase 4: Lead Optimization A Compound Library (Diverse Chemical Scaffolds) B High-Throughput Screening (HTS) (e.g., 96/384-well plate assays) A->B C Initial Hits (Compounds showing >50% inhibition) B->C D Hit Confirmation (Re-testing of initial hits) C->D E Dose-Response Analysis (Determination of IC50/EC50 values) D->E F Confirmed Hits (Potent and reproducible activity) E->F G Secondary Assays (e.g., Spectrum of activity, cytotoxicity) F->G H Selectivity Profiling (Activity against non-target organisms) G->H I Validated Hits (Potent, selective, and broad-spectrum) H->I J Lead Series Identification I->J K Structure-Activity Relationship (SAR) Studies J->K L Lead Optimization (Improved potency, safety, and ADME properties) K->L M Candidate Fungicide L->M

Caption: A generalized workflow for a high-throughput fungicide screening cascade.

Protocol 1: High-Throughput In Vitro Fungicide Sensitivity Assay (Broth Microdilution)

This protocol outlines a robust method for determining the in vitro efficacy of test compounds against a panel of fungal pathogens in a 96-well plate format.[10]

1. Materials:

  • 96-well flat-bottom sterile microtiter plates

  • Fungal isolates of interest (e.g., Botrytis cinerea, Fusarium graminearum)

  • Appropriate liquid growth medium (e.g., Potato Dextrose Broth, RPMI-1640)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control fungicide (with known efficacy)

  • Negative control (solvent alone)

  • Multichannel pipette

  • Plate reader (spectrophotometer)

2. Procedure:

  • Preparation of Fungal Inoculum:

    • Culture the fungal isolates on a suitable agar medium until sufficient sporulation is observed.

    • Harvest spores by flooding the plate with sterile water or saline containing a surfactant (e.g., Tween 80) and gently scraping the surface.

    • Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.

    • Adjust the spore concentration to a standardized level (e.g., 1 x 10^5 spores/mL) using a hemocytometer.

  • Plate Setup:

    • Add 50 µL of the appropriate liquid growth medium to all wells of the 96-well plate.

    • Prepare serial dilutions of the test compounds and the positive control fungicide directly in the plate. Typically, a 2-fold dilution series across 10 columns is performed.

    • Leave one column for the negative control (solvent only) and one for a media-only blank.

  • Inoculation:

    • Add 50 µL of the standardized fungal spore suspension to all wells except the media-only blank. The final volume in each well should be 100 µL.

  • Incubation:

    • Seal the plates to prevent evaporation and incubate at the optimal growth temperature for the specific fungus (e.g., 25°C) for a defined period (e.g., 48-72 hours).

  • Data Acquisition and Analysis:

    • Measure the optical density (OD) of each well at a suitable wavelength (e.g., 600 nm) using a plate reader.

    • Subtract the OD of the media-only blank from all other readings.

    • Calculate the percentage of growth inhibition for each compound concentration relative to the negative control.

    • Determine the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.[11]

3. Quality Control:

  • The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 is considered excellent.[11]

Pillar 2: From Hit to Lead - The Iterative Process of Optimization

Once promising "hits" are identified from the primary screen, the focus shifts to a multi-parameter optimization process to transform them into viable "leads." This phase is a collaborative effort between chemists and biologists, driven by the principles of structure-activity relationships (SAR).

Lead Optimization: A Balancing Act

Lead optimization is an iterative process aimed at improving the desirable properties of a compound while minimizing its undesirable ones.[12][13][14][15][16] Key parameters to consider include:

  • Potency: Increasing the intrinsic activity against the target fungus.

  • Spectrum of Activity: Broadening the range of fungal pathogens controlled.

  • Selectivity: Minimizing activity against non-target organisms, including beneficial microbes and the host plant.

  • Physicochemical Properties: Optimizing solubility, stability, and other properties that influence formulation and delivery.

  • Safety Profile: Assessing potential toxicity to mammals and the environment.

Mechanism of Action (MoA) Elucidation: Understanding the "How"

For hits emerging from phenotypic screens, determining the mechanism of action is a critical step.[17][18] Understanding how a compound kills the fungus provides invaluable information for lead optimization and for developing strategies to mitigate the risk of resistance. Common fungicide modes of action target:

  • Mitochondrial Respiration: Inhibiting the electron transport chain, which is essential for energy production.[10]

  • Sterol Biosynthesis: Disrupting the synthesis of ergosterol, a key component of fungal cell membranes.[18]

  • Cell Wall Synthesis: Inhibiting the formation of chitin or other essential cell wall components.

  • Nucleic Acid and Protein Synthesis: Interfering with DNA replication, transcription, or translation.[9]

Fungicide Modes of Action

G cluster_0 Fungal Cell A Novel Fungicide B Mitochondrial Respiration A->B Inhibition C Sterol Biosynthesis A->C Inhibition D Cell Wall Synthesis A->D Inhibition E Nucleic Acid/Protein Synthesis A->E Inhibition

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to optimize your experimental outcomes. As Senior Application Scientists, we aim to provide not just protocols, but the underlying scientific principles to empower your research.

Reaction Overview: The Synthetic Pathway

The synthesis of this compound is typically a two-step process starting from 2-aminopyridine. The first step involves the protection of the amino group with pivaloyl chloride, followed by a directed ortho-metalation and formylation to introduce the aldehyde functionality.

Synthesis_Pathway cluster_step1 Step 1: Pivaloylation cluster_step2 Step 2: Directed ortho-Metalation & Formylation 2-Aminopyridine 2-Aminopyridine Intermediate 2-(Pivaloylamino)pyridine 2-Aminopyridine->Intermediate Pivaloyl Chloride, Triethylamine, MTBE Pivaloyl_Chloride Pivaloyl_Chloride Final_Product N-(3-Formyl-2-pyridinyl)- 2,2-dimethylpropanamide Intermediate->Final_Product 1. n-BuLi, THF 2. DMF 3. Acid Hydrolysis nBuLi n-Butyllithium DMF Dimethylformamide

Caption: Synthetic route to this compound.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis, providing explanations and actionable solutions.

Question: I am experiencing a low yield in the first step, the pivaloylation of 2-aminopyridine. What are the likely causes and how can I improve it?

Answer: A low yield in the pivaloylation step often points to issues with reagent purity, reaction conditions, or incomplete reaction. Here’s a systematic approach to troubleshoot:

  • Reagent Quality:

    • Pivaloyl Chloride: This reagent is highly reactive and susceptible to hydrolysis.[1] Use a freshly opened bottle or redistill stored pivaloyl chloride before use. The presence of pivalic acid as an impurity will consume your base and reduce the yield.

    • 2-Aminopyridine: Ensure it is dry and free of impurities.

    • Solvent and Base: Use anhydrous solvent (e.g., MTBE, THF, or dichloromethane) and a dry tertiary amine base like triethylamine. Moisture will readily consume pivaloyl chloride.

  • Reaction Conditions:

    • Temperature: The reaction of pivaloyl chloride with amines is exothermic.[1] Maintain a low temperature (0 °C to -10 °C) during the addition of pivaloyl chloride to prevent side reactions and decomposition.

    • Stoichiometry: A slight excess of pivaloyl chloride (1.05-1.1 equivalents) can drive the reaction to completion. However, a large excess can complicate purification.

    • Addition Rate: Add the pivaloyl chloride dropwise to the solution of 2-aminopyridine and triethylamine to control the reaction temperature and minimize the formation of di-acylated byproducts.

  • Reaction Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion before work-up.

Question: During the formylation step, I am observing significant impurity formation and a low yield of the desired product. How can I optimize this critical step?

Answer: The directed ortho-metalation and formylation is the most challenging step, with impurity formation being a common problem.[2] The key is to control the lithiation and the subsequent formylation.

  • Key Impurities and Their Origin:

    • 1,8-Naphthyridine Derivatives: These impurities arise from side reactions of the lithiated intermediate.[2] Their formation is highly dependent on the base, solvent, and temperature.

  • Optimization Strategies:

    • Solvent System: The choice of solvent is critical. While THF is commonly used, studies have shown that using tetrahydropyran (THP) as the solvent can significantly improve the yield and reduce impurity formation.[2] A combination of toluene with 5 equivalents of THP has also been reported to be effective.[2]

    • Base Selection and Stoichiometry: n-Butyllithium (n-BuLi) is the standard base. Using a precise amount (around 2.3 equivalents) is crucial.[2] An excess can lead to undesired side reactions.

    • Temperature Control: Maintain a very low temperature (typically -78 °C) during the addition of n-BuLi and DMF. This minimizes side reactions and ensures the stability of the lithiated intermediate.

    • Quenching Procedure: After formylation with DMF, the reaction is typically quenched with an acid (e.g., 3N HCl).[2] The conditions of the quench can influence the final yield.

Troubleshooting_Formylation Start Low Yield / Impurities in Formylation Check_Solvent Is the solvent optimal? (THF vs. THP) Start->Check_Solvent Check_Base Is the n-BuLi stoichiometry correct? (2.3 equiv.) Check_Solvent->Check_Base Yes Use_THP Action: Switch to THP or Toluene/THP solvent system. Check_Solvent->Use_THP No Check_Temp Is the temperature strictly controlled? (-78 °C) Check_Base->Check_Temp Yes Adjust_Base Action: Titrate n-BuLi and use precise stoichiometry. Check_Base->Adjust_Base No Control_Temp Action: Ensure efficient cooling and slow addition of reagents. Check_Temp->Control_Temp No Success Improved Yield and Purity Check_Temp->Success Yes Use_THP->Check_Base Adjust_Base->Check_Temp Control_Temp->Success

Sources

Technical Support Center: Purification of N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide (CAS 86847-64-5).[1][2][3][4][5] This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to address the specific challenges encountered during the purification of this important synthetic intermediate.

Introduction to Purification Challenges

This compound is a solid compound featuring a pyridine ring, a reactive formyl (aldehyde) group, and a sterically hindered pivaloyl amide.[3][4] This combination of functional groups presents a unique set of purification challenges. Key issues often stem from:

  • Residual Starting Materials: Incomplete reaction can leave behind unreacted 2-aminonicotinaldehyde or pivaloyl chloride (or its hydrolyzed form, pivalic acid).

  • Hydrolytic Instability: The pivaloyl amide bond, while relatively robust, can be susceptible to cleavage under strong acidic or basic conditions, reverting to 2-aminonicotinaldehyde.

  • Oxidation: The aldehyde group is prone to oxidation to the corresponding carboxylic acid, particularly if the crude product is exposed to air and light for extended periods.[6]

  • Co-eluting Impurities: Structurally similar byproducts can exhibit similar polarity, making chromatographic separation difficult.

  • Product Handling: The pyridine moiety can be hygroscopic, readily absorbing atmospheric moisture which can complicate handling and analysis.[7]

This guide is structured to provide a logical workflow for identifying and resolving these common purification hurdles.

Troubleshooting Guide: A Problem-Solution Approach

This section is designed to help you diagnose and solve specific issues encountered during the purification process.

Problem 1: Low Purity After Initial Work-up (<85%)

  • Question: My initial purity by NMR or LC-MS is low. What are the likely culprits and how do I address them?

    Answer: Low initial purity often points to significant amounts of unreacted starting materials or byproducts from the acylation reaction.

    • Identify the Impurity:

      • 2-Aminonicotinaldehyde: This starting material is a common impurity. It is more polar than the desired product.

      • Pivalic Acid: Formed from the hydrolysis of pivaloyl chloride, this acidic impurity can be easily removed.

      • Di-acylated Product: While sterically hindered, trace amounts of di-acylation on the pyridine nitrogen might occur, though this is less common.

    • Troubleshooting Steps:

      • Aqueous Wash: Perform a mild aqueous wash of the crude product dissolved in an organic solvent (e.g., ethyl acetate, dichloromethane).

        • A wash with a dilute sodium bicarbonate (NaHCO₃) solution will remove acidic impurities like pivalic acid and any residual HCl from the pivaloyl chloride.

        • A subsequent brine wash will help remove water from the organic layer.

      • Solvent Selection: Ensure the extraction solvent fully solubilizes the desired product while minimizing the solubility of highly polar impurities.

Problem 2: Product Degradation During Purification

  • Question: I'm observing the appearance of new, more polar spots on my TLC plate during column chromatography or upon standing. What is happening?

    Answer: This strongly suggests either hydrolysis of the amide or oxidation of the aldehyde.

    • Causality:

      • Hydrolysis: Using silica gel that is too acidic or protic solvents (like methanol) in high concentrations for extended periods can catalyze the hydrolysis of the amide bond, regenerating 2-aminonicotinaldehyde.

      • Oxidation: The formyl group can be oxidized to a carboxylic acid (2-pivalamidonicotinic acid). This is often accelerated by exposure to air, light, or trace metal impurities.

    • Troubleshooting Steps:

      • Deactivate Silica Gel: If using column chromatography, consider neutralizing the silica gel. This can be done by preparing a slurry of the silica gel in the desired eluent containing a small amount of a non-nucleophilic base, such as triethylamine (~0.5-1% v/v), before packing the column.

      • Solvent Choice: Avoid highly protic solvents like methanol as the primary eluent in silica gel chromatography. Opt for solvent systems like hexanes/ethyl acetate or dichloromethane/ethyl acetate.

      • Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during concentration steps where the material is heated.

      • Prompt Purification: Purify the crude product as quickly as possible after the reaction is complete to minimize exposure to air and moisture.

Problem 3: Difficulty with Crystallization

  • Question: My product oils out or fails to crystallize, even at high purity. How can I induce crystallization?

    Answer: The combination of the flat aromatic ring and the bulky, non-polar t-butyl group can sometimes hinder efficient crystal packing.

    • Troubleshooting Steps:

      • Solvent Screening: A systematic solvent screen is crucial. The ideal recrystallization solvent will dissolve the compound when hot but have low solubility when cold.[8] Given the molecule's structure, consider solvent systems such as:

        • Non-polar/Polar mixtures: Toluene/Hexane, Ethyl Acetate/Hexane, Dichloromethane/Hexane.

        • Protic/Aprotic mixtures: Isopropanol/Water (use water sparingly).

      • Seeding: If you have a small amount of pure, solid material, use it to "seed" the supersaturated solution. Scratching the inside of the flask with a glass rod at the solvent-air interface can also create nucleation sites.[9][10]

      • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Slow cooling promotes the formation of larger, purer crystals.[10]

      • Purity Check: Ensure the material is sufficiently pure (>95%) before attempting recrystallization. Impurities can significantly inhibit crystal formation.

Frequently Asked Questions (FAQs)

  • Q1: What is the expected appearance and stability of pure this compound?

    • A1: The pure compound is typically a solid, ranging from off-white to light yellow.[3][4] It should be stored away from light and moisture to prevent oxidation of the aldehyde and potential hydrolysis.[1] For long-term storage, keeping it in a cool, dry place under an inert atmosphere is recommended.

  • Q2: Which chromatographic technique is most effective for this compound?

    • A2: Standard flash column chromatography on silica gel is the most common and effective method for primary purification. A gradient elution with a hexanes/ethyl acetate system typically provides good separation of the product from less polar and more polar impurities. For very fine purification or analysis, reverse-phase HPLC can be used.

  • Q3: Can I use methanol in my chromatography eluent?

    • A3: It is advisable to use methanol with caution. While a small percentage (1-5%) in dichloromethane or ethyl acetate can help elute the product, prolonged exposure on silica gel can lead to amide hydrolysis. If your product is streaking or retaining on the column, consider adding a small amount of triethylamine to the eluent first before resorting to methanol.

  • Q4: My purified compound is yellow or brown. What causes this and how can I remove the color?

    • A4: Color in pyridine-containing compounds can arise from minor, highly conjugated impurities or degradation products.[11] If the compound is otherwise pure by NMR and LC-MS, you can try the following:

      • Recrystallization: This is often the most effective method for removing colored impurities.

      • Activated Carbon Treatment: Dissolve the compound in a suitable solvent, add a small amount of activated charcoal, heat briefly, and then filter through a pad of celite while hot. Caution: This can lead to significant product loss due to adsorption.

  • Q5: Is the pivaloyl amide group stable to typical workup conditions?

    • A5: The pivaloyl group is a relatively robust amide protecting group due to the steric hindrance of the t-butyl group. It is stable to mild aqueous bases (like sodium bicarbonate) and brief exposure to mild acids. However, it is not indestructible and can be cleaved under more forceful conditions (e.g., strong acid or base with heating).[12]

Key Protocols and Methodologies

Protocol 1: Flash Column Chromatography Purification

This protocol is a general guideline for purifying the crude product after an initial aqueous work-up.

  • Column Preparation:

    • Select an appropriate size flash chromatography column based on the amount of crude material (typically a 40-100:1 ratio of silica:crude product by weight).

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexanes:Ethyl Acetate).

    • Optional (for sensitive compounds): Add 0.5% v/v triethylamine to the eluent mixture to neutralize the silica gel.

    • Pack the column uniformly, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the column eluent.

    • Alternatively, for less soluble materials, perform a "dry load" by adsorbing the crude product (dissolved in a volatile solvent) onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the packed column.

  • Elution:

    • Begin elution with a low polarity solvent mixture (e.g., 95:5 Hexanes:Ethyl Acetate).

    • Gradually increase the polarity of the eluent (e.g., step-wise to 90:10, 80:20, 70:30 Hexanes:Ethyl Acetate). The optimal gradient will depend on the specific impurity profile.

    • Monitor the elution using Thin Layer Chromatography (TLC), staining with a suitable visualizing agent (e.g., potassium permanganate or UV light).

  • Fraction Collection & Analysis:

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation).

Protocol 2: Recrystallization for Final Purification

This protocol is suitable for material that is already >95% pure to achieve high analytical purity.

  • Solvent Selection:

    • In a small test tube, add ~20-30 mg of the compound. Add a potential solvent (e.g., ethyl acetate) dropwise at room temperature until the solid dissolves.

    • Add a less polar "anti-solvent" (e.g., hexanes) dropwise until the solution becomes cloudy.

    • Warm the mixture until it becomes clear again. If it clears, this is a promising solvent system.

  • Recrystallization Procedure:

    • Place the impure solid in an Erlenmeyer flask with a stir bar.

    • Add the primary solvent (e.g., ethyl acetate) in small portions while heating the mixture to a gentle boil. Continue adding solvent until the solid is just completely dissolved.

    • Remove the flask from the heat. If the solution is colored, this is the point to consider a hot filtration through celite/charcoal.

    • Slowly add the anti-solvent (e.g., hexanes) until a persistent cloudiness appears. Add a few drops of the primary solvent to redissolve the precipitate.

    • Cover the flask and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration, using a Büchner funnel.[8]

    • Wash the crystals with a small amount of ice-cold anti-solvent (hexanes).

    • Allow the crystals to dry on the filter under vacuum, and then transfer them to a watch glass or drying oven to remove all residual solvent.

Data Summary and Visualization

Table 1: Comparison of Purification Techniques
TechniquePrincipleAdvantagesDisadvantagesBest For
Aqueous Wash Partitioning between immiscible liquidsRemoves ionic/highly polar impurities (acids, bases). Fast and simple.Will not remove non-polar impurities. Risk of emulsion formation.Initial crude work-up.
Flash Chromatography Adsorption on a stationary phase (silica)High separation power for a range of polarities. Scalable.Can cause degradation of sensitive compounds. Solvent intensive.Primary purification of crude reaction mixtures.
Recrystallization Differential solubility at different temperaturesCan yield very high purity material. Removes trace impurities effectively.Can have low recovery. Finding a suitable solvent can be difficult.Final polishing of >95% pure material.
Reverse-Phase HPLC Partitioning between mobile phase and hydrophobic stationary phaseExcellent for resolving closely related, polar compounds.Not easily scalable for large quantities. Requires specialized equipment.High-purity analytical samples or small-scale prep.
Purification Workflow Diagram

The following diagram illustrates a typical decision-making process for purifying this compound.

PurificationWorkflow Start Crude Reaction Mixture Aqueous_Workup Aqueous Wash (e.g., NaHCO3, Brine) Start->Aqueous_Workup Assess_Purity Assess Purity (TLC, LC-MS, NMR) Aqueous_Workup->Assess_Purity High_Purity >95% Pure? Assess_Purity->High_Purity Crude Purity Column_Chrom Flash Column Chromatography (Silica Gel, Hex/EtOAc) High_Purity->Column_Chrom No Recrystallize Recrystallization (e.g., EtOAc/Hexanes) High_Purity->Recrystallize Yes Assess_Purity2 Assess Purity (TLC, NMR) Column_Chrom->Assess_Purity2 Assess_Purity2->Recrystallize >95% Pure Troubleshoot Troubleshoot: - Degradation? - Inseparable Impurities? Assess_Purity2->Troubleshoot <95% Pure Final_Product Pure Product (>99%) Recrystallize->Final_Product Troubleshoot->Column_Chrom Re-purify under modified conditions

Caption: Decision workflow for purification strategy.

References

  • Antimex Chemical Limited. This compound.
  • Chempedia. Purification of Pyridine. LookChem.
  • Lee, C. H., & Lee, W. J. (1994). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Journal of Chromatography A, 678(2), 237-244.
  • ResearchGate. How do I get dry pyridine?.
  • Spring, D. R., et al. (2016). The reductive cleavage of picolinic amides. Tetrahedron Letters, 57(38), 4275-4278.
  • Stetter, H., Kuhlmann, H., & Lorenz, G. (1979). Cyanide-Catalyzed Conjugate Addition of Aryl Aldehydes: 4-Oxo-4-(3-Pyridyl)Butyronitrile. Organic Syntheses, 59, 53.
  • University of York. Purification by Recrystallization. CUNY.
  • Various Authors. Recrystallization. Chemistry LibreTexts.
  • Various Authors. Recrystallization. YouTube.
  • Wikipedia. Pyridine-3-carbaldehyde.

Sources

Improving the stability of N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide

A Guide for Researchers on Improving Solution Stability

Welcome to the technical support center for this compound (CAS 86847-64-5).[1][2] As Senior Application Scientists, we understand that achieving reproducible and reliable experimental results hinges on the integrity of your reagents. This guide is designed to provide in-depth troubleshooting advice and best practices for handling this compound in solution, ensuring its stability and maximizing its performance in your assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key structural features?

A1: this compound is a pyridine-based organic small molecule with a molecular weight of 206.24 g/mol .[1] Its structure is characterized by three key functional groups: a pyridine ring, a formyl (aldehyde) group at position 3, and a pivaloyl amide group at position 2. The close proximity of the reactive aldehyde and the amide linkage on the electron-deficient pyridine ring dictates its chemical behavior and potential instability in certain solution environments.

Q2: I've noticed my solution of the compound changing color and/or forming a precipitate over time. What is the likely cause?

A2: This is a common observation and typically points to compound degradation or poor solubility. The formyl (aldehyde) group is susceptible to oxidation, which can lead to colored byproducts. Aldehydes can also polymerize or undergo condensation reactions, especially under non-optimal pH or temperature conditions.[3][4] Furthermore, precipitation can occur if the compound's solubility limit is exceeded in your chosen solvent or buffer, a problem that can be exacerbated by freeze-thaw cycles or the presence of water in organic solvents like DMSO.[5]

Q3: What are the primary degradation pathways I should be aware of?

A3: The two most significant pathways for degradation are hydrolysis of the amide bond and oxidation of the aldehyde group.

  • Amide Hydrolysis: This reaction is catalyzed by acidic or basic conditions, breaking the amide bond to yield 2-amino-3-pyridinecarboxaldehyde and pivalic acid. This is often accelerated by heat.[6] While the pivaloyl group offers some steric hindrance that can slow this process compared to other amides, it remains a significant concern in aqueous buffers outside a neutral pH range.[7]

  • Aldehyde Oxidation: The formyl group can be easily oxidized to a carboxylic acid, forming N-(3-carboxy-2-pyridinyl)-2,2-dimethylpropanamide. This can be triggered by dissolved oxygen in the solvent, exposure to air, or the presence of oxidizing contaminants.

Q4: What are the ideal storage conditions for this compound in its solid form versus in solution?

A4:

  • Solid Form: As a solid, the compound is relatively stable. For long-term storage (up to 3 years), it should be kept at -20°C in a tightly sealed vial to protect it from moisture and air.[8] For shorter periods, storage at 4°C is acceptable.[8]

  • Solutions: Stock solutions, typically in anhydrous DMSO, should be stored at -80°C for long-term stability (up to 6 months).[8] For short-term use (up to one month), -20°C is adequate.[8] It is critical to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and lead to precipitation and degradation.[5][8]

Troubleshooting Guide: Solution Stability Issues

Problem 1: Rapid loss of compound integrity in aqueous assay buffer.

Q: My compound's purity, as measured by HPLC-MS, drops significantly within hours of dissolving it in my aqueous assay buffer (e.g., PBS at pH 7.4). Why is this happening and how can I fix it?

A: This rapid degradation is likely due to hydrolysis of the amide bond or reaction of the aldehyde with buffer components. The pyridine ring makes the adjacent carbonyl carbon of the amide more electrophilic and thus more susceptible to nucleophilic attack by water (hydrolysis) or buffer components.

Causality & Mitigation Strategy:

  • pH-Dependent Hydrolysis: Amide hydrolysis is accelerated at pH values significantly above or below neutral.[6] While pH 7.4 is near neutral, even slight deviations or prolonged incubation can promote degradation.

    • Action: Perform a pH stability study. Prepare small batches of your working solution in buffers ranging from pH 6.0 to 7.5. Analyze the purity by HPLC at time zero and after several hours to identify the optimal pH for your experimental window.

  • Nucleophilic Buffer Components: Buffers containing primary or secondary amines (e.g., Tris, glycine) are highly reactive towards aldehydes, forming unstable imines (Schiff bases).[9] This reaction consumes your compound and leads to inaccurate results.

    • Action: Switch to a non-nucleophilic buffer. Good alternatives include HEPES, MES, or phosphate buffers (like PBS).

  • Solvent Effects: The high concentration of water in aqueous buffers is the primary driver of hydrolysis.

    • Action: Minimize the time the compound spends in the final aqueous buffer. Prepare the final dilution immediately before use. If the assay allows, consider including a small percentage (1-5%) of a water-miscible organic co-solvent like DMSO or ethanol in the final assay medium to improve solubility and potentially slow hydrolysis. Always include a vehicle control with the same co-solvent concentration.

Problem 2: Inconsistent results and poor reproducibility between experiments.

Q: I am observing high variability in my assay results from one day to the next, even when using the same protocol. Could this be a compound stability issue?

A: Yes, inconsistent solution handling is a major source of experimental variability. The age of the stock solution, the number of freeze-thaw cycles, and exposure to air can all alter the effective concentration of the active compound.

Causality & Mitigation Strategy:

  • Stock Solution Aging & Freeze-Thaw Cycles: DMSO is hygroscopic, meaning it readily absorbs water from the atmosphere each time the vial is opened.[10] This absorbed water can cause your compound to precipitate upon freezing and can accelerate hydrolysis. Each freeze-thaw cycle increases this risk.

    • Action: Implement a strict stock solution protocol. Upon first use, thaw the main vial, create small, single-use aliquots in tightly sealed vials, and store them at -80°C.[8] Use a fresh aliquot for each experiment.

  • Oxidation during Handling: The aldehyde group is sensitive to oxidation from dissolved oxygen in the solvents.

    • Action: For maximum stability, use high-purity, anhydrous-grade DMSO for your stock solution. To further minimize oxidation risk, you can gently bubble an inert gas like argon or nitrogen through the solvent before dissolving the compound. Store aliquots under an inert atmosphere if possible.

Problem 3: Suspected oxidation of the aldehyde group.

Q: My HPLC/LC-MS analysis shows a new peak with a mass increase of 16 Da (+16 amu). I suspect the aldehyde is oxidizing. How do I confirm and prevent this?

A: An increase of 16 Da is the classic mass spectrometry signature for the addition of an oxygen atom, strongly indicating the oxidation of the aldehyde (-CHO) to a carboxylic acid (-COOH).

Causality & Mitigation Strategy:

  • Confirmation: The identity of the new peak can be confirmed using high-resolution mass spectrometry and potentially by comparing its retention time to a synthesized standard of the corresponding carboxylic acid, if available.

  • Prevention - Solvent Purity: Dissolved oxygen is a primary culprit.

    • Action: Use freshly opened bottles of high-purity, anhydrous solvents. De-gassing solvents by sparging with argon or nitrogen before use is a highly effective preventative measure.

  • Prevention - Light Exposure: Photochemical reactions can generate reactive oxygen species that accelerate oxidation.

    • Action: Protect all solutions from light by using amber vials or by wrapping vials in aluminum foil.[11] Conduct experimental manipulations in a shaded area where possible.

  • Prevention - Antioxidants: In some applications, the addition of a small amount of an antioxidant may be permissible.

    • Action: If compatible with your experimental system, consider adding a radical scavenger like Butylated Hydroxytoluene (BHT) at a low concentration (e.g., 0.01%) to your stock solution. Always run a control to ensure the antioxidant does not interfere with your assay.

Data & Protocols

Table 1: Recommended Handling and Storage Summary

ParameterRecommendationRationale
Solid Storage -20°C, tightly sealed, desiccatedPrevents moisture uptake and slows degradation.[8]
Stock Solvent Anhydrous DMSOGood solubilizing power and less reactive than protic solvents.[11]
Stock Storage -80°C in single-use aliquotsMinimizes water absorption and prevents degradation from freeze-thaw cycles.[5][8]
Aqueous Buffer pH 6.0 - 7.0 (empirically determine)Minimizes risk of acid- or base-catalyzed amide hydrolysis.[12]
Recommended Buffers HEPES, MES, Phosphate (PBS)Non-nucleophilic buffers that do not react with the aldehyde group.
Buffers to Avoid Tris, Glycine, other amine-based buffersPrimary/secondary amines react with aldehydes to form imines.[9]
Handling Prepare final dilutions just before use. Protect from light.Minimizes time in aqueous solution and prevents photo-oxidation.
Protocol 1: Preparation of Stable Stock Solutions
  • Before opening, centrifuge the manufacturer's vial to ensure all solid material is at the bottom.[8]

  • Use a freshly opened bottle of anhydrous, high-purity DMSO.

  • Prepare a concentrated stock solution (e.g., 10-50 mM) by adding the DMSO directly to the vial of the compound.

  • Ensure complete dissolution by vortexing. Gentle warming (to 30-37°C) can be used if necessary, but avoid excessive heat.

  • Immediately dispense the stock solution into single-use aliquots in low-volume, tightly-sealing vials (e.g., polypropylene microcentrifuge tubes).

  • Label clearly and store at -80°C.

Protocol 2: General Workflow for Assessing Compound Stability
  • Prepare a fresh working solution of the compound in your chosen assay buffer.

  • Immediately inject a sample (t=0) onto a suitable reversed-phase HPLC system with UV and/or MS detection to determine initial purity.

  • Incubate the remaining solution under your exact experimental conditions (temperature, light exposure, etc.).

  • Inject samples at subsequent time points (e.g., 1, 2, 4, 8, and 24 hours).

  • Calculate the percentage of the parent compound remaining at each time point by integrating the peak area. If the purity drops by >5-10% within your experimental timeframe, the conditions are not suitable, and troubleshooting (e.g., changing buffer, pH) is required.

Visual Guides

Diagram 1: Key Degradation Pathways

cluster_0 Primary Degradation Pathways Parent N-(3-Formyl-2-pyridinyl)- 2,2-dimethylpropanamide Hydrolysis_Product 2-Amino-3-pyridinecarboxaldehyde + Pivalic Acid Parent->Hydrolysis_Product H₂O (Acid/Base Catalyzed) Oxidation_Product N-(3-Carboxy-2-pyridinyl)- 2,2-dimethylpropanamide Parent->Oxidation_Product [O] (e.g., Air, O₂)

Caption: Major routes of degradation for the title compound.

Diagram 2: Troubleshooting Workflow for Solution Instability

Start Instability Observed (e.g., Purity Loss, Precipitate) Check_Buffer Is buffer nucleophilic? (e.g., Tris, Glycine) Start->Check_Buffer Change_Buffer Switch to non-nucleophilic buffer (HEPES, PBS, MES) Check_Buffer->Change_Buffer Yes Check_pH Is pH optimal? (Test 6.0-7.5 range) Check_Buffer->Check_pH No Change_Buffer->Check_pH Adjust_pH Use optimal pH for experiment Check_pH->Adjust_pH No Check_Storage Are stock solutions aliquoted and stored at -80°C? Check_pH->Check_Storage Yes Adjust_pH->Check_Storage Fix_Storage Implement proper aliquoting and storage protocol Check_Storage->Fix_Storage No Check_Oxidation Is oxidation suspected? (Protect from light/air) Check_Storage->Check_Oxidation Yes Fix_Storage->Check_Oxidation Prevent_Oxidation Use anhydrous/degassed solvents. Work in low light. Check_Oxidation->Prevent_Oxidation Yes Success Stability Improved Check_Oxidation->Success No Prevent_Oxidation->Success

Caption: Decision tree for diagnosing and solving stability issues.

References

  • Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. (2012). Methods in Molecular Biology.
  • This compound 97%. Sigma-Aldrich.
  • Method of stabilizing an aldehyde.
  • Method of stabilizing aldehydes.
  • This compound 97%. Sigma-Aldrich (Español).
  • What is the best way of storing a DMSO in a research lab?. Quora.
  • SMALL MOLECULES.
  • Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. (2009). Journal of Biomolecular Screening.
  • This compound. ChemicalBook.
  • FAQs on Inhibitor Prepar
  • The Stability of Pyridine Nucleotides. (1955). Journal of Biological Chemistry.
  • Pivalic Acid Esters, Pival
  • Aldehydes and Ketones.
  • Amide Hydrolysis Using Acid Or Base. (2019). Master Organic Chemistry.

Sources

Technical Support Center: Reaction Optimization for N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and optimization of N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide (CAS 86847-64-5).[1][2][3][4] This valuable heterocyclic building block is crucial for various research and development applications, particularly in medicinal chemistry and materials science. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers, scientists, and drug development professionals. Our goal is to help you navigate the common challenges associated with this synthesis, optimize your reaction conditions, and achieve high-purity yields.

I. Synthetic Strategy Overview

The synthesis of this compound involves two primary transformations on a 2-aminopyridine scaffold: N-acylation with a pivaloyl group and C-3 formylation of the pyridine ring. The sequence of these steps is critical and dictates the overall efficiency and feasibility of the synthesis.

Two principal retrosynthetic pathways are considered:

  • Pathway A: Pivaloylation followed by Formylation. This is often the preferred route. It involves first protecting and activating the 2-amino group with pivaloyl chloride. The resulting pivalamido group then acts as a powerful directed metalation group (DMG) to regioselectively introduce the formyl group at the C-3 position.

  • Pathway B: Formylation followed by Pivaloylation. This pathway requires the synthesis or procurement of 2-amino-3-formylpyridine. While seemingly direct, the selective ortho-formylation of 2-aminopyridine can be challenging.[5]

This guide will focus on optimizing Pathway A , which generally offers superior control and higher yields.

Synthetic_Pathways cluster_A Pathway A (Recommended) cluster_B Pathway B Target N-(3-Formyl-2-pyridinyl)- 2,2-dimethylpropanamide IntermediateA N-(2-pyridinyl)- 2,2-dimethylpropanamide Target->IntermediateA Directed Ortho-Metalation (DoM) & Formylation IntermediateB 2-Amino-3-formylpyridine Target->IntermediateB Pivaloylation Start 2-Aminopyridine IntermediateA->Start Pivaloylation IntermediateB->Start Selective ortho-Formylation

Caption: Retrosynthetic analysis of this compound.

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Part 1: Pivaloylation of 2-Aminopyridine

This initial step, while seemingly straightforward, is prone to side reactions that can significantly impact yield and purity.

Q1: My pivaloylation reaction has a low yield, and I'm recovering a lot of the starting 2-aminopyridine. What are the likely causes?

Answer: Low conversion is typically traced back to three main issues: moisture contamination, improper base selection, or insufficient reaction time/temperature.

  • Moisture Contamination: Pivaloyl chloride is highly reactive and readily hydrolyzes upon contact with water to form pivalic acid.[6][7][8] This not only consumes your reagent but also introduces an acid that can protonate your 2-aminopyridine, rendering it non-nucleophilic.

    • Solution: Ensure all glassware is oven-dried. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Base Selection: The base scavenges the HCl byproduct. A weak or sterically hindered base like pyridine or triethylamine (TEA) is often sufficient. If conversion is still low, a catalytic amount of 4-dimethylaminopyridine (DMAP) can be added to accelerate the reaction. However, be cautious as DMAP can also promote side reactions.

  • Reaction Conditions: These reactions are often run at 0 °C to control exothermicity and are then allowed to warm to room temperature. If conversion is low, ensure the reaction has been stirred for a sufficient period (typically 2-12 hours).

Q2: I'm observing a significant side product with a higher molecular weight than my desired product. What is it and how can I prevent it?

Answer: This is almost certainly the N,N-diacylated product, where a second pivaloyl group has been added to the amide nitrogen of your desired product. This is a common issue in the acylation of aminopyridines.[9]

  • Mechanism: After the initial N-acylation, a strong base can deprotonate the resulting amide N-H. The resulting anion is nucleophilic and can attack another molecule of pivaloyl chloride.

  • Prevention Strategies:

    • Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of pivaloyl chloride. A large excess will drive diacylation.

    • Temperature Control: Perform the addition of pivaloyl chloride at a low temperature (0 °C or below) to control the reaction rate.

    • Base Choice: Avoid overly strong, non-hindered bases. Weaker bases like pyridine are generally preferred as they are less capable of deprotonating the relatively non-acidic amide proton.[9]

    • Slow Addition: Add the pivaloyl chloride dropwise to the solution of the amine and base. This keeps the instantaneous concentration of the acylating agent low, favoring mono-acylation.

Diacylation_Side_Reaction Aminopyridine 2-Aminopyridine Mono_Product Desired Mono-acylated Product Aminopyridine->Mono_Product + PivCl, Base PivCl1 Pivaloyl Chloride (PivCl) Base1 Base Anion Amide Anion (Deprotonated Intermediate) Mono_Product->Anion + Strong Base - H+ PivCl2 PivCl Base2 Strong Base Di_Product Diacylated Side Product Anion->Di_Product + PivCl

Sources

Technical Support Center: Purification of N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide (CAS 86847-64-5).[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the expertise to overcome common challenges encountered during the purification of this compound.

I. Understanding the Molecule and Potential Impurities

This compound is a heterocyclic compound featuring a pyridine ring, an amide linkage, and an aldehyde functional group. Its molecular structure presents specific purification challenges. The aromatic nitrogen atom imparts basicity, the amide bond can be susceptible to hydrolysis, and the aldehyde group is prone to oxidation.

Potential Impurities:

A thorough understanding of potential impurities is the first step toward devising an effective purification strategy. These can originate from starting materials, side reactions, or degradation of the final product.

Impurity Class Potential Species Origin
Starting Materials 2-Amino-3-formylpyridine, Pivaloyl chloride, 2-AminopicolineIncomplete reaction
Side-Reaction Products Di-acylated product, Pivalic acidNon-selective reaction, Hydrolysis of pivaloyl chloride
Degradation Products N-(3-Carboxy-2-pyridinyl)-2,2-dimethylpropanamideOxidation of the aldehyde

This table summarizes common impurities that may be present in crude this compound.

II. Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific issues you may encounter during the purification process in a question-and-answer format, providing explanations and actionable solutions.

Question 1: My crude product is a dark, oily residue. How can I crystallize it?

Answer: A dark, oily crude product often indicates the presence of significant impurities that inhibit crystallization. The first step is to attempt to remove these impurities through a series of extractions.

  • Initial Wash: Begin by dissolving the crude oil in a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a saturated sodium bicarbonate solution to remove any acidic impurities, such as pivalic acid.[4] Pivalic acid is a common byproduct that can be easily removed with an aqueous workup.[5][6]

  • Brine Wash: Follow with a brine wash to remove any remaining aqueous contaminants and help break up emulsions.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

If the product still oils out, consider a different crystallization solvent or a solvent/anti-solvent system. Good starting points for pyridine derivatives include ethyl acetate/hexanes, dichloromethane/hexanes, or toluene.

Question 2: I'm seeing a significant amount of a more polar impurity on my TLC plate that I suspect is the corresponding carboxylic acid. How can I remove it?

Answer: The aldehyde group in your target compound is susceptible to air oxidation, leading to the formation of the corresponding carboxylic acid. This is a common issue with aldehydes.[4]

  • Column Chromatography: Flash column chromatography on silica gel is an effective method for separating the aldehyde from the more polar carboxylic acid.[4] Use a gradient elution system, starting with a non-polar solvent system (e.g., 100% hexanes) and gradually increasing the polarity with a solvent like ethyl acetate. The less polar aldehyde will elute before the carboxylic acid.[4]

  • Acid-Base Extraction: An alternative is a selective liquid-liquid extraction. Dissolve the crude mixture in an organic solvent and wash with a weak base like a dilute sodium bicarbonate solution. The carboxylic acid will be deprotonated and extracted into the aqueous layer, while the desired aldehyde remains in the organic phase.

Question 3: During column chromatography, I'm observing streaking and poor separation. What could be the cause?

Answer: Streaking on a silica gel column can be attributed to several factors, particularly with nitrogen-containing compounds like pyridine derivatives.

  • Acidic Silica: Silica gel is inherently acidic, which can lead to strong interactions with the basic pyridine nitrogen, causing streaking. To mitigate this, you can deactivate the silica gel by adding a small amount of a tertiary amine, such as triethylamine (typically 0.1-1% v/v), to your eluent.[7]

  • Compound Overloading: Overloading the column with too much crude material can also lead to poor separation. As a rule of thumb, use a silica gel to crude product ratio of at least 50:1 by weight.

  • Inappropriate Solvent System: An incorrect solvent system can also cause issues. Ensure you have optimized the mobile phase using thin-layer chromatography (TLC) beforehand to achieve a retention factor (Rf) of around 0.2-0.3 for your target compound.

Question 4: My final product has a low yield after purification. What are the likely causes of product loss?

Answer: Product loss can occur at multiple stages of the purification process.

  • Aqueous Extractions: During workup, ensure the pH of the aqueous layer is not too acidic, as this could protonate the pyridine nitrogen and increase its solubility in the aqueous phase.

  • Column Chromatography: As mentioned, the acidic nature of silica gel can cause irreversible adsorption of your product. Deactivating the silica with triethylamine can help improve recovery.[7]

  • Recrystallization: Using an excessive amount of solvent during recrystallization will lead to a lower yield as more of your product will remain in the mother liquor. Use the minimum amount of hot solvent required to fully dissolve the solid.

III. Frequently Asked Questions (FAQs)

What is the best method for long-term storage of this compound?

To prevent oxidation of the aldehyde and potential hydrolysis of the amide, store the purified solid in a cool, dark, and dry environment, preferably under an inert atmosphere (e.g., nitrogen or argon).

Can I use reverse-phase chromatography for purification?

Yes, reverse-phase chromatography can be an excellent alternative, especially if the impurities are significantly more or less polar than your target compound. A typical mobile phase would be a gradient of water and acetonitrile or methanol, often with a small amount of a modifier like formic acid or trifluoroacetic acid to improve peak shape.

Is distillation a viable purification method for this compound?

Given its relatively high molecular weight (206.24 g/mol ) and the presence of thermally sensitive functional groups, distillation is generally not recommended as it would likely require high vacuum and elevated temperatures, which could lead to decomposition.

IV. Experimental Protocols and Visualizations

Protocol 1: Standard Purification by Flash Column Chromatography
  • Slurry Preparation: Adsorb the crude this compound onto a small amount of silica gel.

  • Column Packing: Prepare a silica gel column using a suitable eluent system (e.g., Hexane:Ethyl Acetate).

  • Loading: Carefully load the adsorbed crude product onto the top of the packed column.

  • Elution: Begin elution with a low polarity mobile phase and gradually increase the polarity. Collect fractions and monitor by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

PurificationWorkflow Crude Crude Product Slurry Adsorb on Silica Crude->Slurry Load Load Sample Slurry->Load Column Pack Silica Column Column->Load Elute Gradient Elution Load->Elute TLC Monitor by TLC Elute->TLC TLC->Elute Adjust Gradient Combine Combine Pure Fractions TLC->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: Workflow for Flash Column Chromatography.

Protocol 2: Purification via Bisulfite Adduct Formation

For stubborn aldehyde-containing impurities, a chemical purification method can be employed. This protocol selectively removes aldehydes and some ketones from a mixture.[8][9]

  • Dissolution: Dissolve the crude mixture in a solvent like methanol.[8][10]

  • Adduct Formation: Add a saturated aqueous solution of sodium bisulfite and shake vigorously. The aldehyde will form a water-soluble bisulfite adduct.[8][10]

  • Extraction: Add water and an immiscible organic solvent (e.g., 10% ethyl acetate in hexanes). The non-aldehyde components will remain in the organic layer.[8][10]

  • Separation: Separate the aqueous and organic layers. The purified non-aldehyde compounds can be recovered from the organic layer.

  • Aldehyde Recovery (Optional): To recover the aldehyde, the aqueous layer containing the bisulfite adduct can be basified, which will regenerate the aldehyde.[8]

BisulfiteExtraction cluster_0 Separatory Funnel cluster_1 Recovery Crude_Methanol Crude Mixture in Methanol Add_Bisulfite Add Saturated NaHSO3 (aq) Crude_Methanol->Add_Bisulfite Shake_1 Shake Vigorously Add_Bisulfite->Shake_1 Add_Organic_H2O Add Ethyl Acetate/Hexanes & Water Shake_1->Add_Organic_H2O Shake_2 Shake Vigorously Add_Organic_H2O->Shake_2 Separate_Layers Separate Layers Shake_2->Separate_Layers Organic_Layer Organic Layer (Non-Aldehyde Impurities) Separate_Layers->Organic_Layer Top Layer Aqueous_Layer Aqueous Layer (Aldehyde-Bisulfite Adduct) Separate_Layers->Aqueous_Layer Bottom Layer

Caption: Bisulfite Extraction for Aldehyde Removal.

V. References

  • Unknown author. (2015, December 3). Is it possible to purify aldehyde by column? Is there any other method to do purification? ResearchGate. Retrieved from [Link]

  • Unknown author. (2014, September 29). What is the best solvent for purifying aldehyde in a column chromatography? ResearchGate. Retrieved from [Link]

  • Gassman, P. G., & Drewes, H. R. (1978). Selective formylation of 2-aminopyridines. Journal of the Chemical Society, Chemical Communications, (10), 488-489.

  • Furigay, M. H., Boucher, M. M., Mizgier, N. A., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), e57639.

  • JoVE. (2022, December 19). Separation of Aldehydes & Reactive Ketones From Mixtures Using Bisulfite Extraction Protocol l Protocol Preview [Video]. YouTube. [Link]

  • Movassaghi, M., & Hill, M. D. (2008). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Angewandte Chemie International Edition, 47(9), 1772-1775.

  • Furigay, M. H., Boucher, M. M., Mizgier, N. A., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134).

  • Unknown author. (n.d.). Amide and Peptide Couplings Mediated by Pivaloyl Mixed Anhydrides in Aqueous Media. ResearchGate. Retrieved from [Link]

  • Movassaghi, M., & Hill, M. D. (2010). A one-step base-free synthesis of N-arylamides via modified pivaloyl mixed anhydride mediated amide coupling. Organic & Biomolecular Chemistry, 8(15), 3464-3467.

  • Unknown author. (n.d.). Oxidation of 2-picoline over various oxide catalysts. ResearchGate. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). N-(3-Formyl-2-pyridinyl)-2, 2-dimethylpropanamide, min 95%, 1 gram. Retrieved from [Link]

  • J&K Scientific. (n.d.). N-(3-Formyl-4-pyridinyl)-2,2-dimethylpropanamide, 97%. Retrieved from [Link]

  • Unknown author. (n.d.). Purification method of pyridine and pyridine derivatives. Google Patents. Retrieved from

  • Unknown author. (2010). A mild, catalyst-free synthesis of 2-aminopyridines. Tetrahedron Letters, 51(1), 193-195.

  • Unknown author. (2014). Formylation of Amines. Molecules, 19(6), 7688-7704.

  • Wikipedia. (n.d.). 2-Aminopyridine. Retrieved from [Link]

  • Unknown author. (n.d.). Pyridine derivatives sublimation processes: Fundamental aspects and application for two-component crystals screening. ResearchGate. Retrieved from [Link]

  • Unknown author. (2015, August 27). Can anyone help with the synthesis of a secondary amide from carboxylic acid? ResearchGate. Retrieved from [Link]

  • Ito, Y., & Oka, H. (2007). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. Journal of Separation Science, 30(12), 1933-1938.

  • Unknown author. (n.d.). Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide. Google Patents. Retrieved from

  • Schmiedtchen, M., Gellhaar, S., Kiesel, M., & Becker, J. (2022). Amide and Peptide Couplings Mediated by Pivaloyl Mixed Anhydrides in Aqueous Media. ACS Sustainable Chemistry & Engineering, 10(16), 5235-5243.

  • National Center for Biotechnology Information. (n.d.). 2-Aminopicoline. PubChem. Retrieved from [Link]

  • Movassaghi, M., & Schmidt, M. A. (2007). Direct Synthesis of Pyridine Derivatives. Journal of the American Chemical Society, 129(41), 12642-12643.

  • Unknown author. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. Organic Process Research & Development, 26(6), 1633-1646.

  • Unknown author. (n.d.). Oxidation of Picoline with Oxygen to Nicotinic Acid against Co, NHPI, and Phosphonium or Ammonium Bromides. ResearchGate. Retrieved from [Link]

  • Chemistry Universe. (2023, August 31). Amines-Part 8-Chemical Properties 2-Oxidation [Video]. YouTube. [Link]

  • Fitzpatrick, P. F. (2015). Oxidation of Amines by Flavoproteins. Archives of Biochemistry and Biophysics, 544, 2-10.

  • Baran, P. S. (2004, June 9). Pyridine Synthesis: Cliff Notes. Baran Lab. Retrieved from [Link]

Sources

Overcoming poor solubility of N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide in assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the troubleshooting and support guide for N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide (CAS 86847-64-5).[1][2] This document provides in-depth technical guidance for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in biochemical and cell-based assays. Our goal is to equip you with the foundational knowledge and practical protocols to ensure your experimental results are both accurate and reproducible.

Analysis of the Compound's Structural Features

This compound possesses a unique combination of functional groups that dictate its solubility behavior:

  • Pyridine Ring: A basic heterocyclic ring that can be protonated at low pH, potentially increasing aqueous solubility.[3][4]

  • Amide Group: Capable of acting as a hydrogen bond donor and acceptor, but generally contributes to low water solubility compared to more ionizable groups like amines or carboxylic acids.[5]

  • Formyl (Aldehyde) Group: A polar group that can participate in hydrogen bonding.

  • t-Butyl Group: A bulky, non-polar (lipophilic) group that significantly decreases aqueous solubility.

The interplay between the polar formyl and pyridine moieties and the lipophilic t-butyl group results in a compound that is poorly soluble in aqueous buffers, a common challenge in drug discovery.[6][7]

Frequently Asked Questions (FAQs)

Q1: Why does my compound precipitate when I dilute my DMSO stock solution into an aqueous assay buffer?

A1: This is a classic case of a compound "crashing out" of solution. This compound dissolves well in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO).[8][9] However, when you introduce this DMSO stock into a predominantly aqueous buffer, you drastically increase the solution's polarity. The water molecules cannot effectively solvate the lipophilic parts of your compound, leading to its precipitation.[6][8] This is a kinetic solubility issue, where the compound is rapidly forced out of a supersaturated state.[10][11]

Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?

A2: This is highly dependent on the specific cell line and the duration of the experiment. As a general rule, most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity. However, sensitive cell lines may show signs of stress or altered gene expression at concentrations as low as 0.1%.[8] It is imperative to perform a DMSO tolerance control experiment for your specific assay to determine the non-toxic concentration range.

Q3: Can I simply heat the solution to get my compound to dissolve?

A3: While gentle heating can sometimes aid initial dissolution in a stock solvent, it is not a recommended solution for aqueous assay buffers. Any solubility gained through heating is likely to be lost upon cooling to the assay's incubation temperature (e.g., 37°C or room temperature), leading to precipitation during the experiment and unreliable results.[7][12] Furthermore, prolonged heating can risk the chemical degradation of your compound.[12][13]

Q4: I've noticed variability in my results over time. Could this be related to how I store my stock solution?

A4: Absolutely. DMSO is hygroscopic, meaning it readily absorbs water from the atmosphere. Water uptake into your DMSO stock can decrease the solubility of your compound over time.[14] Additionally, repeated freeze-thaw cycles can synergistically enhance compound precipitation, especially in "wet" DMSO.[14] It is best practice to prepare fresh dilutions from a master stock, aliquot stocks to minimize freeze-thaw cycles, and store them in tightly sealed containers with desiccant.

Troubleshooting Guides & Protocols

Guide 1: Systematic Approach to Solubilization

When facing poor solubility, a systematic, multi-pronged approach is superior to ad-hoc testing. The goal is to find a condition that solubilizes the compound without interfering with the assay or altering the compound's intrinsic activity.

Diagram: Decision Workflow for Solubilization

G cluster_0 start Poorly Soluble Compound in Aqueous Buffer sol_screen Step 1: Co-Solvent Screening (e.g., DMSO, Ethanol, PEG 400) start->sol_screen sol_check Is Compound Soluble? sol_screen->sol_check adv_tech Step 2: Advanced Techniques (Cyclodextrin, Surfactant, pH) sol_check->adv_tech No stability Step 3: Verify Compound Stability (LC-MS Analysis) sol_check->stability Yes adv_check Is Compound Soluble? adv_tech->adv_check adv_check->stability Yes fail Re-evaluate Formulation or Compound Analogue adv_check->fail No assay_compat Step 4: Assay Compatibility Test (Vehicle Controls) stability->assay_compat success Proceed with Assay assay_compat->success

Caption: A systematic workflow for addressing compound solubility issues.

Guide 2: Co-Solvent and pH Modification Strategies

Co-solvents are water-miscible organic solvents added in small amounts to the final assay buffer to increase the solubility of hydrophobic compounds.[15][16][17]

Table 1: Common Co-Solvents and Their Properties

Co-SolventTypical Starting Conc. (v/v)ProsCons & Assay Considerations
DMSO 0.1 - 1%Strong solubilizing power for many compounds.[9]Can be toxic to cells >0.5%.[8] May precipitate at low temps.[9] Can interfere with some enzyme assays.
Ethanol 1 - 5%Less toxic than DMSO for many cell lines.[18] Readily available.Can denature proteins at higher concentrations. Volatile, concentration can change.
Polyethylene Glycol 400 (PEG 400) 1 - 10%Low toxicity, commonly used in formulations.[19][20]Can be viscous. May interfere with assays involving light scattering or absorbance.
Propylene Glycol (PG) 1 - 10%Generally recognized as safe (GRAS).[19] Good solubilizer.Can increase osmolality of media, affecting cells. May cause protein precipitation.

pH Modification: The pyridine nitrogen in your compound is basic and can be protonated.[3] Adjusting the assay buffer to a slightly acidic pH (e.g., 6.0-6.5) may increase solubility.[21][22] However, this must be balanced with the pH optimum of your biological target (e.g., enzyme, receptor, or cell health).

Protocol 1: Kinetic Solubility Assessment via UV Spectrophotometry

This protocol provides a rapid way to screen for effective solubilization conditions.[11][23][24]

  • Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 20 mM).[25]

  • Prepare Test Buffers: Prepare a set of assay buffers. Include a buffer-only control, and buffers containing various potential co-solvents (e.g., 1% DMSO, 5% Ethanol, 5% PEG 400) or with adjusted pH.

  • Create Dilutions: In a 96-well UV-transparent plate, add 198 µL of each test buffer to respective wells.

  • Initiate Test: Add 2 µL of the 20 mM DMSO stock to each well to achieve a final compound concentration of 200 µM (and 1% DMSO). Mix immediately and thoroughly.

  • Incubate: Incubate the plate at the intended assay temperature (e.g., 37°C) for a set period (e.g., 2 hours), mimicking the assay duration.[23]

  • Centrifuge: Pellet any precipitated compound by centrifuging the plate.

  • Measure Absorbance: Carefully transfer the supernatant to a new UV plate and measure the absorbance at the compound's λ_max.

  • Analyze: Compare the absorbance values. A higher absorbance indicates more compound remaining in solution and thus, better solubility under that condition.

Guide 3: Advanced Solubilization: Surfactants and Cyclodextrins

When co-solvents are insufficient or interfere with the assay, surfactants and cyclodextrins offer powerful alternatives.

Surfactants: These are amphiphilic molecules that, above a critical micelle concentration (CMC), form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in water.[26][27][28]

Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form "inclusion complexes" with poorly soluble drugs, effectively shielding the hydrophobic parts of the molecule from water.[29][30]

Diagram: Mechanisms of Advanced Solubilization

G cluster_0 Surfactant Micelle cluster_1 Cyclodextrin Inclusion Complex center_node Drug s1 center_node->s1 Hydrophobic Core s2 center_node->s2 s3 center_node->s3 s4 center_node->s4 s5 center_node->s5 s6 center_node->s6 s7 center_node->s7 s8 center_node->s8 s1->s2 Hydrophilic Heads s2->s3 Hydrophilic Heads s3->s4 Hydrophilic Heads s4->s5 Hydrophilic Heads s5->s6 Hydrophilic Heads s6->s7 Hydrophilic Heads s7->s8 Hydrophilic Heads s8->s1 Hydrophilic Heads cd_drug Drug cd_ring Cyclodextrin

Caption: Encapsulation of a drug by a surfactant micelle and a cyclodextrin.

Table 2: Common Advanced Solubilizing Agents

Agent TypeExampleTypical Starting Conc.ProsCons & Assay Considerations
Non-ionic Surfactant Tween® 20/80, Triton™ X-1000.01 - 0.1%Generally low toxicity, effective solubilizers.[18]Can disrupt cell membranes at higher concentrations. May interfere with protein-protein interactions.
Cyclodextrin Hydroxypropyl-β-cyclodextrin (HP-β-CD)1 - 10 mMHigh biocompatibility, forms stable complexes.[31] Can enhance stability.Can extract cholesterol from cell membranes. May have its own biological effects.
Guide 4: Verifying Compound Integrity

It is crucial to ensure that your chosen solubilization method does not degrade the compound.

Protocol 2: Compound Stability Assessment via LC-MS

  • Prepare Samples: Prepare solutions of this compound in the most promising solubilizing buffer(s) identified in Protocol 1. Also prepare a control in 100% DMSO.

  • Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of each solution, quench with an equal volume of cold acetonitrile, and store at -20°C. This is your T=0 reference.[32]

  • Incubate: Incubate the remaining solutions under the exact conditions of your assay (temperature, light, duration).

  • Final Timepoint (T=x) Sample: At the end of the incubation period, take a final aliquot, quench with acetonitrile, and store at -20°C.

  • LC-MS Analysis: Analyze both the T=0 and T=x samples by LC-MS. Compare the peak area of the parent compound.[32][33]

  • Analyze Data: A significant decrease (>10-15%) in the parent compound's peak area at T=x compared to T=0 indicates instability. The appearance of new peaks suggests degradation.

If instability is detected, the assay conditions (e.g., duration, temperature) or the solubilization strategy must be re-evaluated.[13]

References

  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. (n.d.). MDPI. [Link]
  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. (n.d.). PMC - NIH. [Link]
  • Cosolvent. (n.d.). Wikipedia. [Link]
  • Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. (n.d.). MDPI. [Link]
  • Co-solvent: Significance and symbolism. (2025). IROSPHILE. [Link]
  • Cosolvent – Knowledge and References. (n.d.). Taylor & Francis. [Link]
  • Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. [Link]
  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). Protocols.io. [Link]
  • New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery. (n.d.). Taylor & Francis Online. [Link]
  • Cyclodextrins in delivery systems: Applications. (n.d.). PMC - PubMed Central. [Link]
  • Cosolvent - The 'Medicinal Magician' in The Laboratory. (n.d.).
  • ADME Solubility Assay. (n.d.). BioDuro. [Link]
  • In vitro solubility assays in drug discovery. (n.d.). PubMed. [Link]
  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. (n.d.). PMC. [Link]
  • Pyridine. (n.d.). Wikipedia. [Link]
  • The effect of some cosolvents and surfactants on viability of cancerous cell lines. (n.d.). Research Journal of Pharmacognosy. [Link]
  • Techniques to improve the solubility of poorly soluble drugs. (n.d.).
  • Techniques for solubility enhancement of poorly soluble drugs: an overview. (2012). JMPAS. [Link]
  • (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. (2012).
  • Pyridine - Some Industrial Chemicals. (n.d.). NCBI Bookshelf. [Link]
  • Dimethyl sulfoxide. (n.d.). Wikipedia. [Link]
  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (n.d.). PubMed Central. [Link]
  • Chemical Stability Assays. (n.d.).
  • Can we predict compound precipitation in DMSO stocks?. (2014). Sussex Drug Discovery Centre. [Link]
  • The use of surfactants to enhance the solubility and stability of the water-insoluble anticancer drug SN38 into liquid crystalline phase nanoparticles. (2016). PubMed. [Link]
  • The Role of Surfactants in Solubilization of Poorly Soluble. (2024). JOCPR. [Link]
  • Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. (n.d.).
  • Effect of pH on solubility (Lehninger's Principles). (2023). Chemistry Stack Exchange. [Link]
  • Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. (n.d.).
  • Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. (n.d.). LinkedIn. [Link]
  • How does pH affect solubility?. (2025). askIITians. [Link]
  • What Are the Probable Reasons for the Increase in Assay During the Stability Study of a Drug Product. (2025).
  • N-(3-Formyl-2-pyridinyl)-2, 2-dimethylpropanamide, min 95%, 1 gram. (n.d.). Oakwood Chemical. [Link]
  • 16.4: The Effects of pH on Solubility. (2019). Chemistry LibreTexts. [Link]
  • N-(3-Formyl-4-pyridinyl)-2,2-dimethylpropanamide, 97%. (n.d.). J&K Scientific. [Link]
  • Pyridine and Pyridine Derivatives. (n.d.).
  • First Principle Analysis on Pyridine Amide Derivatives' Adsorption Behavior on the Pt (111) Surface. (2021). MDPI. [Link]
  • A reversible pH-dependent intramolecular pyridine-aldehyde cycliz
  • Principles of Drug Action 1, Spring 2005, Amides. (n.d.). University of the Pacific. [Link]

Sources

Preventing degradation of N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide (CAS 86847-64-5). This document provides in-depth guidance for researchers, scientists, and drug development professionals on the proper storage and handling of this compound to prevent its degradation. Our goal is to ensure the integrity and reliability of your experiments by maintaining the quality of this critical reagent.

Visualizing Degradation: Potential Pathways

The unique structure of this compound, featuring an aldehyde, an amide, and a pyridine ring, presents three primary pathways for degradation. Understanding these pathways is crucial for diagnosing and preventing stability issues.

G cluster_main This compound cluster_pathways Degradation Pathways main Main Compound (Aldehyde, Amide, Pyridine) oxidation Oxidation (Product: Carboxylic Acid) main->oxidation O2 (Air) hydrolysis Hydrolysis (Products: Picolinamide & Pivalic Acid) main->hydrolysis H2O (Moisture) photodegradation Photodegradation (Product: Ring-Opened Species) main->photodegradation UV Light

Caption: Primary degradation pathways for the target compound.

Troubleshooting Guide

This section addresses common observational and analytical issues that may arise during the storage and use of this compound.

Issue 1: Reduced Compound Activity or Inconsistent Assay Results
  • Symptom: You observe a significant drop in the expected biological or chemical activity of the compound, or high variability in results between assays using different batches or aliquots of the same batch.

  • Potential Cause: This is the most common indicator of chemical degradation. The aldehyde functional group is particularly susceptible to oxidation, converting it to a carboxylic acid, which will likely have different activity.[1][2][3][4] Amide hydrolysis is another possibility, especially if the compound has been exposed to moisture.[5][6][7][8]

  • Troubleshooting Workflow:

start Reduced Activity Observed check_purity Assess Purity via HPLC start->check_purity new_peaks New Peaks Observed? check_purity->new_peaks review_storage Review Storage Conditions: - Temperature - Humidity - Light Exposure - Inert Atmosphere new_peaks->review_storage Yes compare_lots Compare with a New, Validated Lot new_peaks->compare_lots No implement_changes Implement Corrective Storage Actions review_storage->implement_changes end_bad Contact Technical Support compare_lots->end_bad end_good Problem Resolved implement_changes->end_good

Caption: Troubleshooting workflow for reduced compound activity.

  • Corrective Actions:

    • Verify Purity: Immediately assess the purity of your current stock using the HPLC protocol provided in this guide.

    • Review Storage: Compare your current storage conditions against the recommended parameters in the table below. Pay close attention to temperature, humidity, light exposure, and the use of an inert atmosphere.

    • New Aliquot: If possible, use a fresh, unopened vial of the compound for your next experiment to confirm if the issue is isolated to a specific aliquot.

Issue 2: Physical Appearance Changes (Color Change, Clumping)
  • Symptom: The normally white to off-white solid appears yellow or brown, or the powder has become clumpy and non-free-flowing.

  • Potential Cause:

    • Color Change: A yellow or brown discoloration often indicates oxidation of the aldehyde or degradation of the pyridine ring.[1][2][3][4]

    • Clumping: This is a strong indicator of moisture absorption (hygroscopicity). The presence of water can accelerate amide hydrolysis.[5][6][7][8]

  • Corrective Actions:

    • Do Not Use: If significant changes in appearance are noted, it is highly recommended to discard the material as its purity is compromised.

    • Improve Handling: When aliquoting, work quickly in a dry environment (e.g., a glove box with a dry atmosphere) to minimize exposure to ambient air and moisture.

    • Dessication: For long-term storage, place the sealed container inside a secondary container with a desiccant.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure long-term stability, the compound should be stored under the following conditions. These are based on the chemical properties of the functional groups and general best practices for chemical storage.[9][10][11][12]

ParameterRecommendationRationale
Temperature 2-8 °CReduces the rate of all chemical degradation pathways.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the aldehyde group by displacing oxygen.[13][14]
Humidity <40% Relative HumidityMinimizes water availability for amide hydrolysis.
Light Amber Vial/Protection from LightPrevents photodegradation of the pyridine ring.[15][16][17][18]
Container Tightly Sealed VialPrevents exposure to atmospheric oxygen and moisture.

Q2: I don't have access to an inert gas system. How critical is it?

A2: While storage under an inert gas is the gold standard for preventing oxidation, you can mitigate this risk by using small, single-use aliquots.[13][14] This minimizes the exposure of the bulk material to air each time the container is opened. For short-term storage (less than a month), tightly sealing the container after quickly aliquoting in a low-humidity environment can be sufficient.

Q3: Can I store the compound dissolved in a solvent?

A3: Storing in solution is generally not recommended for long periods as it can accelerate degradation. If you must prepare a stock solution, use a dry, aprotic solvent (e.g., anhydrous DMSO or DMF). Prepare only the amount needed for your immediate experiments and store frozen at -20°C or -80°C under an inert atmosphere. Be aware that the stability in solution has not been fully characterized and should be validated for your specific application.

Q4: What are the primary degradation products I should look for in my analysis?

A4: Based on the structure, the two most likely degradation products are:

  • N-(3-Carboxy-2-pyridinyl)-2,2-dimethylpropanamide: Formed from the oxidation of the aldehyde. This will be more polar and have an earlier retention time in reverse-phase HPLC.

  • 2-Amino-3-formylpyridine and Pivalic Acid: Formed from the hydrolysis of the amide bond. 2-Amino-3-formylpyridine would be detectable by HPLC-UV.

Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound and detecting potential degradation products.

Experimental Workflow

prep_sample 1. Prepare Sample (1 mg/mL in Acetonitrile) inject 4. Inject Sample (10 µL injection volume) prep_sample->inject prep_mobile 2. Prepare Mobile Phase (A: 0.1% TFA in Water, B: Acetonitrile) hplc_setup 3. HPLC System Setup (C18 Column, Set Gradient, 254 nm) prep_mobile->hplc_setup hplc_setup->inject analyze 5. Analyze Chromatogram (Calculate % Purity) inject->analyze

Sources

Technical Support Center: Scale-Up of N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and scale-up of N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide. This document is intended for researchers, process chemists, and drug development professionals. Here, we address common challenges encountered during the scale-up of the acylation of 2-amino-3-pyridinecarboxaldehyde with pivaloyl chloride. Our guidance is structured in a practical question-and-answer format to directly tackle issues you may face in the lab and during pilot plant production.

Overview of the Synthetic Route

The synthesis of this compound (MW: 206.24 g/mol , CAS: 86847-64-5) is typically achieved through the N-acylation of 2-amino-3-pyridinecarboxaldehyde with pivaloyl chloride.[1] This reaction involves the formation of a stable amide bond and requires careful control of reaction conditions to ensure high yield and purity, especially during scale-up.

Reaction Scheme: Starting Material: 2-Amino-3-pyridinecarboxaldehyde Reagent: Pivaloyl Chloride (Trimethylacetyl chloride)[2] Base: Typically a non-nucleophilic amine base (e.g., Triethylamine, DIPEA) or pyridine.[3] Solvent: An inert aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene).

(Self-generated image, not from a direct source)

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific problems that can arise during the synthesis.

Category 1: Reaction Initiation & Control

Q1: My reaction is showing a significant exotherm upon adding pivaloyl chloride, making temperature control difficult at a larger scale. What's happening and how can I manage it?

A1:

  • Root Cause: The acylation of an amine with an acyl chloride is a highly exothermic process. On a small scale, this heat can dissipate quickly. However, during scale-up, the surface-area-to-volume ratio decreases, trapping heat and potentially leading to a runaway reaction, byproduct formation, and safety hazards.

  • Troubleshooting & Mitigation Strategies:

    • Slow, Controlled Addition: Do not add the pivaloyl chloride all at once. Use a syringe pump or a pressure-equalizing dropping funnel to add the reagent dropwise over an extended period (e.g., 1-2 hours).

    • Sub-surface Addition: On a larger scale, ensure the addition tube is placed below the surface of the reaction mixture to promote rapid mixing and heat dissipation.

    • Lower Initial Temperature: Start the reaction at a lower temperature (e.g., 0 °C or even -10 °C) using an ice-salt or dry ice/acetone bath. This provides a larger temperature sink to absorb the heat of reaction.

    • Reverse Addition: Consider adding the solution of 2-amino-3-pyridinecarboxaldehyde and base to the pivaloyl chloride solution. While less common, this can sometimes help maintain a low concentration of the more reactive amine.

    • Solvent Volume: Ensure sufficient solvent is used. A more dilute reaction provides a greater thermal mass to absorb heat. A typical starting point is 10-20 volumes of solvent (mL of solvent per gram of starting material).

Q2: The reaction appears sluggish or stalls, resulting in incomplete conversion of the 2-amino-3-pyridinecarboxaldehyde. Why?

A2:

  • Root Cause: Stalled reactions can be due to several factors, including poor reagent quality, insufficient base, or the formation of unreactive species.

  • Troubleshooting & Mitigation Strategies:

    • Reagent Quality: Pivaloyl chloride is highly sensitive to moisture and can hydrolyze to pivalic acid, which will not acylate the amine.[2] Use a fresh bottle or a recently opened one stored under an inert atmosphere. The starting material, 2-amino-3-pyridinecarboxaldehyde, can also degrade over time.[4] Check the purity of your starting materials by NMR or LC-MS.

    • Base Stoichiometry & Strength: A common issue is the formation of HCl as a byproduct, which protonates the starting amine, rendering it non-nucleophilic. At least one equivalent of a base like triethylamine is required to scavenge this HCl.[3] On scale-up, it's common to use a slight excess (1.1-1.2 equivalents) to ensure the reaction medium remains basic.

    • Solubility: The starting material or the intermediate salt may have poor solubility in the chosen solvent, especially at lower temperatures. If you observe solids crashing out, consider a more polar aprotic solvent or a solvent mixture (e.g., THF/DCM).

Category 2: Impurity Formation & Purity

Q3: My final product is contaminated with a significant amount of a higher molecular weight impurity. What is it and how can I prevent it?

A3:

  • Root Cause: The most likely high molecular weight impurity is the di-acylated product, where the newly formed amide nitrogen is acylated a second time. This is a common side reaction in acylations of aminopyridines.[5] This happens if the amide anion is formed and is nucleophilic enough to react with another molecule of pivaloyl chloride.

  • Troubleshooting & Mitigation Strategies:

    • Control Stoichiometry: Avoid using a large excess of pivaloyl chloride. Use a stoichiometry close to 1.0-1.05 equivalents.

    • Temperature Control: Higher reaction temperatures can promote di-acylation. Maintaining a low temperature (0-10 °C) throughout the addition and reaction time is critical.

    • Base Selection: Using a bulky, non-nucleophilic base can sometimes disfavor the formation of the amide anion required for the second acylation.

Q4: I am observing hydrolysis of the formyl (aldehyde) group during work-up. How can I protect it?

A4:

  • Root Cause: The formyl group on the pyridine ring is sensitive to both strongly acidic and strongly basic aqueous conditions, especially at elevated temperatures.[6] Aggressive pH adjustments during the aqueous work-up can lead to its degradation.

  • Troubleshooting & Mitigation Strategies:

    • Mild Aqueous Wash: During work-up, use mild solutions for washing, such as saturated sodium bicarbonate solution to neutralize acid, and brine to reduce the solubility of the product in the aqueous layer. Avoid strong acids or bases like concentrated HCl or NaOH.

    • Temperature of Work-up: Perform the work-up and phase separations at room temperature or below to minimize degradation.

    • Minimize Contact Time: Do not let the organic layer remain in contact with the aqueous phase for extended periods. Separate the layers promptly after washing.

Scale-Up Process Parameters & Protocol

Key Process Parameter Summary
ParameterLab Scale (1-10 g)Pilot Scale (1-10 kg)Rationale & Key Considerations
Solvent Volume 10-20 Volumes10-15 VolumesBalances solubility, thermal control, and throughput.
Temperature 0 °C to RT-5 °C to 5 °CCrucial for controlling exotherm and minimizing side reactions.
Pivaloyl Chloride Eq. 1.05 - 1.11.02 - 1.05Tighter control on scale-up to minimize di-acylation and simplify purification.
Base Eq. 1.1 - 1.21.1 - 1.15Ensures complete HCl scavenging without introducing large excess.
Addition Time 15-30 min2-4 hoursEssential for heat management. Monitor internal temperature closely.
Reaction Time 1-3 hours2-6 hoursMonitor by HPLC/TLC for completion. Avoid unnecessarily long reaction times.
Recommended Step-by-Step Scale-Up Protocol
  • Reactor Setup: Charge an appropriately sized, clean, and dry reactor with 2-amino-3-pyridinecarboxaldehyde (1.0 eq) and a suitable inert solvent like Dichloromethane (DCM, ~10 volumes).

  • Inert Atmosphere: Purge the reactor with nitrogen or argon. Maintain a positive inert gas blanket throughout the reaction.

  • Cooling: Cool the reactor contents to 0-5 °C using a jacketed cooling system.

  • Base Addition: Add triethylamine (1.1 eq) to the slurry and stir until a homogenous solution is obtained, if possible.

  • Reagent Addition: Add pivaloyl chloride (1.05 eq) slowly via a dosing pump below the surface of the reaction mixture over 2-4 hours. Crucially, maintain the internal temperature below 10 °C.

  • Reaction Monitoring: Stir the reaction at 0-5 °C. Monitor the reaction progress by taking samples periodically for HPLC or TLC analysis until the starting material is consumed (<1%).

  • Quenching: Once complete, slowly add water (~5 volumes) to the reactor, ensuring the temperature does not rise significantly.

  • Work-up:

    • Separate the organic and aqueous layers.

    • Wash the organic layer sequentially with a 5% sodium bicarbonate solution (~5 volumes), and then with brine (~5 volumes).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation: Filter the drying agent and concentrate the organic layer under reduced pressure to yield the crude product, which can then be purified.

Visualization of Workflows

Troubleshooting Flowchart for Low Yield

LowYieldTroubleshooting Start Low Yield of N-(3-Formyl-2-pyridinyl) -2,2-dimethylpropanamide CheckConversion Check Reaction Conversion (HPLC/TLC of crude) Start->CheckConversion Incomplete Incomplete Conversion CheckConversion->Incomplete Low Complete Complete Conversion CheckConversion->Complete High CheckReagents Verify Reagent Quality (Pivaloyl Chloride, Amine) Incomplete->CheckReagents CheckBase Check Base Stoichiometry (>1.1 eq) Incomplete->CheckBase CheckTemp Review Temperature Profile (Was it too low?) Incomplete->CheckTemp CheckWorkup Review Work-up Procedure (pH, Emulsions) Complete->CheckWorkup CheckIsolation Review Isolation Step (Crystallization, Chromatography) Complete->CheckIsolation CheckSideRxns Analyze for Side Products (Diacylation, Hydrolysis) Complete->CheckSideRxns

Caption: A decision-making workflow for troubleshooting low product yield.

Key Reaction Influencers Diagram

ReactionInfluencers Product High Yield & Purity Exotherm Runaway Exotherm Product->Exotherm prevents SideRxn Diacylation Product->SideRxn prevents Hydrolysis Reagent Hydrolysis Product->Hydrolysis prevents Temp Low Temperature (0-5 °C) Temp->Product Addition Slow Reagent Addition Addition->Product Stoich Stoichiometry (~1.05 eq. Acyl Chloride) Stoich->Product Base Sufficient Base (>1.1 eq.) Base->Product Moisture Anhydrous Conditions Moisture->Product

Caption: Key factors influencing the success of the acylation reaction.

References

  • Vedantu. (n.d.). What is the role of pyridine in the acylation of a class 12 chemistry CBSE.
  • Ataman Kimya. (n.d.). PIVALOYL CHLORIDE.
  • Wikipedia. (n.d.). Pivaloyl chloride.
  • Google Patents. (n.d.). Synthesis of pyridine aldehydes.
  • J&K Scientific. (n.d.). N-(3-Formyl-4-pyridinyl)-2,2-dimethylpropanamide, 97%.

Sources

Technical Support Center: Mastering Air-Sensitive Reactions for N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and handling of N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile heterocyclic building block. The inherent reactivity of the pyridyl aldehyde moiety necessitates careful management of air-sensitive conditions to ensure high yield and purity. This document provides in-depth troubleshooting advice and frequently asked questions to navigate the challenges you may encounter during your experimental work.

Understanding the Challenge: The Air-Sensitive Nature of Pyridyl Aldehydes

The core of the challenge in working with this compound lies in the susceptibility of the aldehyde group at the 3-position of the pyridine ring to oxidation. Atmospheric oxygen can readily convert the aldehyde to the corresponding carboxylic acid, leading to impurities and reduced yields of the desired product. Furthermore, the pyridine nitrogen can influence the reactivity of the ring and its substituents, making the system sensitive to moisture and other atmospheric components. Therefore, the successful synthesis and subsequent reactions involving this compound are critically dependent on the rigorous exclusion of air and moisture.

This guide will equip you with the knowledge and techniques to confidently manage these air-sensitive reactions, troubleshoot common problems, and ensure the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Synthesis of this compound

While various synthetic routes can be envisioned, a common approach involves the formylation of a suitably protected 2-amino-pyridine precursor. The following FAQs address potential issues in such a synthetic sequence.

Question 1: My formylation of the 2-pivaloylaminopyridine precursor is giving low yields and multiple side products. What are the likely causes?

Answer: Low yields and the formation of side products in the formylation of a 2-amido-pyridine are common issues stemming from several factors:

  • Sub-optimal Formylating Agent: The choice of formylating agent is critical. Harsh reagents can lead to decomposition or over-reaction. Consider using milder and more selective reagents such as:

    • The Vilsmeier-Haack reagent (POCl₃/DMF): This is a classic choice but requires careful temperature control to avoid charring and the formation of colored impurities.

    • Duff reaction: Using hexamethylenetetramine in acidic conditions can be effective, but yields can be variable.

    • Metalation-formylation: Directed ortho-metalation of the pivaloyl-protected 2-aminopyridine with a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF) can provide high regioselectivity and yield. However, this approach is highly sensitive to air and moisture.

  • Inadequate Protection of the Amino Group: The pivaloyl group is a good choice for protecting the 2-amino group, as it is bulky and stable. However, if the protection is incomplete or if the protecting group is labile under the reaction conditions, side reactions at the amino group can occur.

  • Presence of Air and Moisture: As previously stated, the aldehyde product is susceptible to oxidation. Any ingress of air during the reaction or workup will lead to the formation of the corresponding carboxylic acid, reducing the yield of the desired aldehyde.

Troubleshooting Steps:

  • Optimize the Formylation Method: If you are using a classical method with poor results, consider switching to a directed metalation-formylation approach. This often provides superior control and yield.

  • Ensure Rigorous Air-Free Conditions: Employ either a Schlenk line or a glovebox for the reaction setup, reagent transfers, and quenching steps.[1][2] All glassware must be rigorously dried, and solvents must be anhydrous and deoxygenated.

  • Purify Starting Materials: Ensure your 2-pivaloylaminopyridine is pure and dry. Any impurities can interfere with the reaction.

  • Control Reaction Temperature: For metalation reactions, maintain a low temperature (typically -78 °C) to prevent side reactions and decomposition of the lithiated intermediate.

Question 2: I am attempting a directed ortho-metalation followed by formylation, but I am getting no product or a complex mixture. What could be going wrong?

Answer: Directed ortho-metalation is a powerful but technically demanding procedure. Failure to obtain the desired product often points to issues with the generation or stability of the lithiated intermediate.

  • Inactive Organolithium Reagent: n-Butyllithium is highly reactive and can be deactivated by traces of moisture or air. Always use a freshly titrated or newly purchased bottle of n-BuLi.

  • Insufficiently Low Temperature: The lithiated pyridine intermediate can be unstable at higher temperatures, leading to decomposition. Ensure your cooling bath is maintained at or below -78 °C throughout the addition of n-BuLi and the subsequent addition of DMF.

  • Poor Quality Solvent: The use of anhydrous and deoxygenated tetrahydrofuran (THF) is crucial. Residual water will quench the organolithium reagent.

  • Slow Addition of Reagents: Both the n-BuLi and the DMF should be added slowly and dropwise to the reaction mixture to maintain temperature control and minimize side reactions.

Troubleshooting Workflow for Directed ortho-Metalation:

G start Low/No Product in Directed ortho-Metalation check_nBuLi Verify n-BuLi Activity (Titration) start->check_nBuLi check_solvent Ensure Anhydrous & Deoxygenated Solvent start->check_solvent check_temp Maintain Temperature at -78 °C start->check_temp check_addition Slow, Dropwise Reagent Addition start->check_addition success Improved Yield of This compound check_nBuLi->success Fresh/Titrated Reagent check_solvent->success Dry & Degassed Solvent check_temp->success Strict Temperature Control check_addition->success Controlled Addition Rate G cluster_0 Schlenk Line Manifold cluster_1 Reaction Setup Inert Gas Inert Gas Gas Manifold Inert Gas Manifold Inert Gas->Gas Manifold Vacuum Pump Vacuum Pump Vac Manifold Vacuum Manifold Vacuum Pump->Vac Manifold Condenser Condenser Gas Manifold->Condenser Inert Gas In Bubbler Oil Bubbler Gas Manifold->Bubbler Pressure Relief Vac Manifold->Condenser To Vacuum Flask Reaction Flask Condenser->Flask

Caption: A simplified diagram of a Schlenk line setup.

Quantitative Data Summary

ParameterRecommended Value/ConditionRationale
Solvent Purity Anhydrous (<50 ppm H₂O), DeoxygenatedPrevents quenching of organometallic reagents and side reactions.
Reaction Temperature -78 °C (for metalations)Minimizes decomposition of thermally sensitive intermediates.
Inert Gas Argon or high-purity NitrogenArgon is denser than air and provides a better inert blanket.
Storage Temperature 2-8 °CReduces the rate of potential decomposition and oxidation.

Concluding Remarks

The successful management of air-sensitive reactions involving this compound is a testament to meticulous laboratory practice. By understanding the inherent reactivity of the molecule and diligently applying the techniques outlined in this guide, you can significantly improve the reliability and reproducibility of your experimental results. Remember that the foundation of success in this area is the rigorous exclusion of atmospheric contaminants through the proficient use of tools like the Schlenk line and glovebox.

References

  • University of York. (n.d.). Setting up a Schlenk line. Chemistry Teaching Labs.
  • University Health and Safety. (n.d.). Guidance Document: SCHLENK LINE.
  • JoVE. (2017). Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line. Journal of Visualized Experiments.
  • The Schlenk Line Survival Guide. (n.d.). Illustrated guides designed to help you master air and moisture-sensitive chemistry.
  • ResearchGate. (2023). How can we perform organic synthesis in a efficient way in glove box, when many synthesis steps are required?
  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • Buchwald, S. L., & Bolshan, Y. (2010). Dosage delivery of sensitive reagents enables glove-box-free synthesis. Nature Chemistry, 2(4), 311–315.
  • Wikipedia. (n.d.). Air-free technique.
  • School of Chemistry, University of Bristol. (2018). SOP For Operation Of Glove Boxes.
  • MIT. (n.d.). Handling air-sensitive reagents AL-134.
  • ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (1).

Sources

Technical Support Center: Synthesis of N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and questions that arise during this multi-step synthesis. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot experiments, understand the "why" behind reaction outcomes, and effectively analyze your product for critical byproducts.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the critical control points?

A1: The most prevalent and logical synthetic pathway involves a two-stage process starting from 2-aminopyridine. The key is the introduction of the pivaloyl group first, which serves as both a protecting group and a directed metalating group, followed by formylation.

Stage 1: Synthesis of the Precursor, 2-Amino-3-pyridinecarboxaldehyde This stage itself can be a source of significant impurities if not properly controlled. A common method is the ortho-directed lithiation of a pivaloyl-protected 2-aminopyridine, followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).[1]

  • Critical Control Point 1: The Choice of Organolithium Reagent and Solvent. The selection of the organolithium base is crucial. While n-butyllithium (n-BuLi) is effective for lithiation, it can lead to aldol condensation byproducts. Using tert-butyllithium (t-BuLi) is often preferred as its reaction with DMF generates a non-enolizable aldehyde, thus preventing this side reaction.[1] The choice of solvent can also impact the reaction, with ethereal solvents like tetrahydrofuran (THF) or tetrahydropyran (THP) being common.[1]

Stage 2: Acylation of 2-Amino-3-pyridinecarboxaldehyde This is the final step where the pivaloyl amide is formed. It typically involves the reaction of the synthesized 2-amino-3-pyridinecarboxaldehyde with pivaloyl chloride in the presence of a base.

  • Critical Control Point 2: Stoichiometry and Temperature Control. Precise control over the stoichiometry of pivaloyl chloride is essential to prevent over-acylation. The reaction is often exothermic, and maintaining a low temperature during the addition of the acyl chloride is critical to minimize side reactions.

Below is a workflow diagram illustrating this synthetic pathway.

Synthesis_Workflow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Final Acylation 2_Aminopyridine 2-Aminopyridine Pivaloyl_Protection N-(2-pyridinyl)-2,2-dimethylpropanamide 2_Aminopyridine->Pivaloyl_Protection Pivaloyl Chloride, Base Lithiation Ortho-lithiated Intermediate Pivaloyl_Protection->Lithiation t-BuLi Formylation This compound (Target Molecule) Quench Hydrolysis Lithiation->Quench DMF Hydrolysis_Step 2-Amino-3-pyridinecarboxaldehyde (Key Intermediate) Quench->Hydrolysis_Step Acidic Workup Final_Product This compound Hydrolysis_Step->Final_Product Pivaloyl Chloride, Base

Caption: Synthetic workflow for this compound.

Q2: I am seeing significant, hard-to-remove impurities in my 2-amino-3-pyridinecarboxaldehyde intermediate. What are they and how can I prevent them?

A2: This is a very common issue. The impurities are likely naphthyridine derivatives, which are formed through self-condensation reactions of the aldehyde product.[1]

  • Identity of Byproducts:

    • 3-propyl-1,8-naphthyridine: This byproduct arises when using n-BuLi as the base. The n-BuLi reacts with DMF to form n-butanal, which then participates in an aldol-type condensation with the 2-amino-3-pyridinecarboxaldehyde.

    • 1,8-naphthyridine: This can form even with t-BuLi and is a result of the self-condensation of two molecules of the 2-amino-3-pyridinecarboxaldehyde intermediate.

  • Mechanism of Formation: The formation of these byproducts is catalyzed by both acidic and basic conditions during workup and purification. The amino group of one molecule attacks the aldehyde of another, leading to a cyclization and subsequent aromatization.

  • Prevention Strategies:

    • Use t-BuLi: As mentioned, switching from n-BuLi to t-BuLi will prevent the formation of the 3-propyl-1,8-naphthyridine byproduct.[1]

    • Careful Workup: A rapid and cold acidic quench can minimize the time the product is exposed to conditions that favor condensation.

    • Solvent Choice: Using a solvent like tetrahydropyran (THP) has been shown to suppress the formation of these impurities compared to THF.[1]

    • Purification: The presence of these impurities can make crystallization of the desired aldehyde difficult, often resulting in oiling out.[1] Chromatographic purification is often necessary if these byproducts are present in significant amounts.

Q3: During the final acylation step with pivaloyl chloride, my yield is low and I see multiple spots on TLC. What are the likely side reactions?

A3: Low yield and multiple products in the final step often point to issues with reactivity at multiple sites on the 2-amino-3-pyridinecarboxaldehyde molecule.

  • Potential Byproducts and Side Reactions:

    • Di-acylation: The pyridine ring nitrogen is also nucleophilic and can potentially be acylated, especially if an excess of pivaloyl chloride is used or if the reaction temperature is too high. This would lead to a positively charged pyridinium species that is unstable.

    • Reaction at the Aldehyde: While less likely under standard acylation conditions, strong bases could potentially deprotonate the aldehyde, leading to aldol-type reactions if any enolizable aldehydes are present.

    • Incomplete Reaction: Insufficient base or reaction time can lead to unreacted starting material.

    • Hydrolysis of Pivaloyl Chloride: The presence of water in the reaction mixture will hydrolyze the pivaloyl chloride to pivalic acid, reducing the amount of acylating agent available and complicating purification.[2]

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Use dry solvents and glassware to prevent hydrolysis of the pivaloyl chloride.

    • Control Stoichiometry: Use a slight excess (e.g., 1.05-1.1 equivalents) of pivaloyl chloride.

    • Optimize Base: A non-nucleophilic base like triethylamine or pyridine is commonly used. Ensure at least one equivalent is present to scavenge the HCl produced.

    • Temperature Control: Add the pivaloyl chloride slowly at a low temperature (e.g., 0 °C) to control the exothermic reaction.

The following diagram illustrates the potential reaction pathways, including the desired reaction and key side reactions.

Byproduct_Formation cluster_main Reaction Pathways Start 2-Amino-3-pyridinecarboxaldehyde + Pivaloyl Chloride Desired Desired Product: This compound Start->Desired Controlled Conditions: 1 eq. Pivaloyl Chloride Base, Low Temp Side1 Di-acylation Product (at Ring Nitrogen) Start->Side1 Excess Pivaloyl Chloride or High Temp Side2 Unreacted Starting Material Start->Side2 Insufficient Reagent or Reaction Time Side3 Pivalic Acid (from Hydrolysis) PivCl_H2O Pivaloyl Chloride + H2O PivCl_H2O->Side3

Caption: Potential reaction pathways in the final acylation step.

II. Troubleshooting Guide: Byproduct Analysis

This section provides a systematic approach to identifying and quantifying byproducts using common analytical techniques.

Typical Impurity Profile

The table below summarizes the potential byproducts discussed, their likely origin, and key analytical identifiers.

Byproduct NameMolecular Weight ( g/mol )OriginKey Analytical Features
From Stage 1 (Intermediate Synthesis)
3-propyl-1,8-naphthyridine172.24Condensation with n-butanal (from n-BuLi + DMF)Distinct aromatic signals in ¹H NMR, different from pyridine.
1,8-naphthyridine130.15Self-condensation of intermediateSymmetrical structure may simplify NMR spectrum.
From Stage 2 (Final Acylation)
Pivalic Acid102.13Hydrolysis of pivaloyl chlorideBroad singlet in ¹H NMR for the carboxylic acid proton.
Di-acylated Product290.35 (as cation)Reaction at both amino and pyridine nitrogenHigher molecular weight in MS, potential instability.
2-Amino-3-pyridinecarboxaldehyde122.12Incomplete reactionPresence of primary amine protons in ¹H NMR.
Experimental Protocol: HPLC-MS Method for Impurity Profiling

This protocol provides a starting point for developing an HPLC-MS method to separate and identify the target compound from its potential impurities.

Objective: To resolve this compound from its starting materials and key byproducts.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Mass Spectrometer (MS) with an electrospray ionization (ESI) source.

Materials:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Sample: Crude reaction mixture diluted in a 50:50 mixture of Mobile Phase A and B.

Method:

  • Gradient Elution:

    • Start with a gradient of 5-10% Mobile Phase B.

    • Ramp up to 95% Mobile Phase B over 15-20 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • UV Detection: Monitor at 254 nm and 280 nm.

  • MS Detection (ESI Positive Mode):

    • Scan range: m/z 100-500.

    • Expected m/z for the protonated target molecule [M+H]⁺: 207.11.

    • Monitor for expected m/z of impurities (e.g., 123.05 for unreacted starting material, 131.06 for 1,8-naphthyridine, 173.11 for 3-propyl-1,8-naphthyridine).

Interpreting the Results:

  • Retention Time: Expect the more polar compounds (e.g., pivalic acid, 2-amino-3-pyridinecarboxaldehyde) to elute earlier than the less polar target compound and naphthyridine byproducts.

  • Mass Spectrometry: Use the exact mass data to confirm the identity of each peak. The fragmentation pattern can provide further structural information.

  • UV Spectrum: The UV spectrum can help to distinguish between different classes of compounds.

Troubleshooting with NMR Spectroscopy

Q4: How can ¹H NMR help me quickly assess the purity of my final product?

A4: ¹H NMR is an excellent tool for a rapid purity assessment and for identifying specific types of impurities.

  • Signature Peaks for the Target Compound:

    • A sharp singlet around 1.3 ppm integrating to 9H (the tert-butyl group of the pivaloyl amide).

    • A singlet for the aldehyde proton (-CHO) typically downfield, around 10 ppm.

    • Signals in the aromatic region (7-9 ppm) corresponding to the three protons on the pyridine ring.

    • A broad singlet for the amide proton (N-H).

  • Detecting Key Impurities:

    • Unreacted 2-Amino-3-pyridinecarboxaldehyde: Look for a broad signal corresponding to the primary amine (-NH₂) protons.

    • Pivalic Acid: The presence of a very broad singlet, often above 10 ppm, indicates the carboxylic acid proton. A sharp singlet at ~1.2 ppm would also be present for its tert-butyl group.

    • Naphthyridine Byproducts: These will introduce additional, distinct sets of signals in the aromatic region of the spectrum, complicating the pattern observed for the desired product.

The presence of two sets of signals for the amide and formyl protons in the product can indicate restricted rotation around the C-N amide bond, leading to cis and trans isomers, which is a known phenomenon in N-formyl compounds.[3]

III. References

  • Rivera, N. R., et al. (2010). Highly Efficient Synthesis of 2-Amino-3-pyridinecarboxaldehyde. Synthetic Communications, 32(10), 1573-1578. [Link]

  • J&K Scientific. N-(3-Formyl-4-pyridinyl)-2,2-dimethylpropanamide, 97%. [Link]

  • Google Patents. Preparation of polyamide-imide resins using n-formyl morpholine:3-methoxy n,n-dimethylpropanamide.

  • Wikipedia. Pivaloyl chloride. [Link]

  • PubChem. 3-Pyridinecarboxaldehyde, 2-amino-. [Link]

  • MacDonald, J. I., et al. (2025). Effect of Pyridinecarboxaldehyde Functionalization on Reactivity and N-Terminal Protein Modification. JACS Au. [Link]

  • Bharate, J. B., et al. (2015). Methods for the preparation of 3-formyl-2-phenyl-imidazo[1,2- a ]pyridines 3. ResearchGate. [Link]

  • Ataman Kimya. PIVALOYL CHLORIDE. [Link]

  • Google Patents. Synthetic method of formyl pyrimidine.

  • Waters Corporation. Impurities Application Notebook. [Link]

  • PrepChem.com. Synthesis of pivaloyl chloride. [Link]

  • Zaoral, M. (1962). Amino-acids and peptides. XXXVI. Pivaloyl chloride as a reagent in the mixed anhydride synthesis of peptides. Semantic Scholar. [Link]

  • Journal of Analytical and Applied Science. (2025). Review on the modern analytical advancements in impurities testing. [Link]

  • Al-Rawi, J. M. A., et al. (2007). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'. Molecules. [Link]

Sources

Enhancing the reaction rate of N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide formation

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center

Topic: Enhancing the Reaction Rate of N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide Formation

For: Researchers, Scientists, and Drug Development Professionals From: The Office of the Senior Application Scientist

Introduction

This guide provides in-depth technical support for the synthesis of this compound, a key intermediate in various development pipelines. The primary challenge in this synthesis is often a sluggish reaction rate, stemming from the electronic properties of the 2-amino-3-formylpyridine starting material. The presence of the electron-withdrawing formyl group at the 3-position significantly deactivates the 2-amino group, reducing its nucleophilicity and slowing the desired N-acylation reaction. This document offers a structured approach to troubleshoot and enhance reaction kinetics, ensuring efficient and high-yielding production.

Frequently Asked Questions (FAQs)

Q1: Why is my acylation of 2-amino-3-formylpyridine significantly slower than with other aminopyridines?

A: The primary reason is electronic deactivation. The formyl group (-CHO) at the 3-position is a moderate electron-withdrawing group. Through resonance and inductive effects, it pulls electron density away from the pyridine ring, which in turn reduces the electron density on the 2-amino group's nitrogen atom. This lowers the amine's nucleophilicity, making it a less effective nucleophile to attack the electrophilic carbonyl of the acylating agent (e.g., pivaloyl chloride). Standard acylation conditions that work well for simple 2-aminopyridine may prove inefficient for this substrate.[1][2]

Q2: What is the optimal acylating agent for this reaction: pivaloyl chloride or pivalic anhydride?

A: For a deactivated amine, a more reactive electrophile is generally preferred to drive the reaction. Pivaloyl chloride is significantly more electrophilic than pivalic anhydride due to the chloride ion being a better leaving group than a pivaloate anion.[3][4] While pivalic anhydride can work, particularly at higher temperatures or with potent catalysts, pivaloyl chloride will almost always provide a faster reaction rate under equivalent conditions.

Q3: What is the role of a base in this reaction? Is it just to scavenge the HCl byproduct?

A: The base serves two critical roles.

  • Acid Scavenger: When using pivaloyl chloride, one equivalent of HCl is produced. A tertiary amine base (like triethylamine, TEA, or diisopropylethylamine, DIPEA) is essential to neutralize this acid. If left un-scavenged, the HCl will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

  • Nucleophilic Catalyst (in some cases): Certain bases, most notably 4-Dimethylaminopyridine (DMAP), can act as potent nucleophilic catalysts.[5][6] DMAP is far more effective than non-nucleophilic bases like TEA at accelerating these reactions. It works by first attacking the pivaloyl chloride to form a highly reactive N-pivaloyl-DMAP intermediate, which is a much more potent acylating agent than pivaloyl chloride itself.[7][8][9]

Q4: Can I run this reaction at a higher temperature to increase the rate?

A: Yes, increasing the temperature will generally increase the reaction rate. However, caution is advised. The 2-amino-3-formylpyridine substrate can be sensitive to heat, potentially leading to decomposition or side reactions at elevated temperatures. A moderate temperature range (e.g., 0 °C to 40 °C) is typically recommended. Optimization should involve finding the highest temperature that provides a significant rate enhancement without compromising the purity and yield of the final product.

Troubleshooting Guide: Low Conversion & Slow Reaction Rate

This section addresses the most common issue—incomplete or slow conversion. Follow this logical flow to diagnose and resolve the problem.

Visual Troubleshooting Workflow

G Start Problem: Low or Stalled Conversion CheckCatalyst Are you using a nucleophilic catalyst (e.g., DMAP)? Start->CheckCatalyst CheckBase Is the amount of tertiary amine base (e.g., TEA) stoichiometric? CheckCatalyst->CheckBase Yes Sol_AddDMAP Solution: Add DMAP (5-10 mol%). Explains the catalytic cycle. CheckCatalyst->Sol_AddDMAP No CheckTemp Is the reaction temperature optimized? CheckBase->CheckTemp Yes Sol_IncreaseBase Solution: Use at least 1.1 equivalents of TEA/DIPEA to scavenge HCl. CheckBase->Sol_IncreaseBase No CheckReagents Are reactants (especially pivaloyl chloride) and solvent anhydrous? CheckTemp->CheckReagents Yes Sol_IncreaseTemp Solution: Gradually increase temperature (e.g., from 0°C to RT or 40°C). Monitor for impurities. CheckTemp->Sol_IncreaseTemp No Sol_Anhydrous Solution: Use freshly distilled solvents and fresh pivaloyl chloride. Run under N2 atmosphere. CheckReagents->Sol_Anhydrous No ReagentsOK Reaction conditions seem appropriate. Consider reactant purity or alternative activation. CheckReagents->ReagentsOK Yes G cluster_0 Catalytic Cycle cluster_1 Uncatalyzed Path (Slow) PivCl Pivaloyl Chloride (Piv-Cl) Intermediate N-Pivaloyl-DMAP Cation [Highly Reactive] PivCl->Intermediate + DMAP (fast) DMAP DMAP Product Product (Ar-NH-Piv) Intermediate->Product + Ar-NH2 (fast) Amine 2-Amino-3-formylpyridine (Ar-NH2) Amine->Product Product->DMAP releases DMAP PivCl_slow Pivaloyl Chloride Product_slow Product PivCl_slow->Product_slow + Ar-NH2 (slow) Amine_slow 2-Amino-3-formylpyridine Amine_slow->Product_slow

Sources

Catalyst selection for N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Catalyst and Strategy Selection for N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide Synthesis

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of this compound (CAS 86847-64-5)[1]. It provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions (FAQs) to navigate the complexities of this specific pyridine formylation.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthetic strategy and catalyst choice.

Q1: What is the most common and effective method for synthesizing this compound?

A1: The synthesis is typically a two-step process. First, 2-aminopyridine is acylated with pivaloyl chloride to form the precursor, N-(pyridin-2-yl)pivalamide. The second and more challenging step is the regioselective C-H formylation at the C3 position. The most established and widely used method for this transformation is the Vilsmeier-Haack reaction .[2][3] This reaction utilizes a Vilsmeier reagent, which is an electrophilic iminium salt formed in situ from a formamide derivative (like N,N-dimethylformamide, DMF) and a chlorinating agent (commonly phosphorus oxychloride, POCl₃).[3]

Q2: Why is the Vilsmeier-Haack reaction preferred for this specific substrate?

A2: The pyridine ring is inherently electron-deficient, making it resistant to classical electrophilic aromatic substitution reactions.[4] The Vilsmeier-Haack reagent, however, is a potent electrophile capable of formylating even moderately deactivated aromatic systems.[3] Furthermore, the N-pivaloyl group on the precursor is a crucial ortho-directing group. This electronic and steric influence directs the incoming electrophile (the Vilsmeier reagent) to the adjacent C3 position, ensuring high regioselectivity and minimizing the formation of other isomers.

Q3: Are there alternative catalysts or methods to the classical Vilsmeier-Haack reaction?

A3: While the Vilsmeier-Haack reaction is the workhorse for this type of transformation, modern organic synthesis has explored alternatives, particularly for challenging substrates. For electron-deficient pyridines where the classical Vilsmeier-Haack reaction might fail, a novel one-pot strategy involving the formation of streptocyanine intermediates has been developed.[4] This method involves activating the pyridine with a reagent like 2,4-dinitrochlorobenzene (DNPCl), followed by ring-opening, formylation, and subsequent ring-closure to yield the C3-formylated product.[4] However, for the specific substrate N-(pyridin-2-yl)pivalamide, the directing effect of the pivalamido group generally makes the classical Vilsmeier-Haack approach sufficiently effective and more straightforward.

Q4: What is the "catalyst" in the Vilsmeier-Haack reaction?

A4: In the classical Vilsmeier-Haack reaction, the term "catalyst" can be misleading. The reaction is stoichiometric. The true electrophilic species, the Vilsmeier reagent (a chloroiminium salt), is generated in situ and consumed during the reaction.[3] Therefore, the key is not selecting a catalyst in the traditional sense, but rather choosing the appropriate formamide and activating agent to generate the Vilsmeier reagent.

Part 2: Troubleshooting Guide

This section provides solutions to common problems encountered during the formylation step.

Issue 1: Low or No Product Yield

Q: My Vilsmeier-Haack reaction is resulting in a very low yield or only unreacted starting material. What are the likely causes?

A: Low yield is a frequent challenge and can stem from several factors. A systematic approach is necessary for diagnosis.

Possible Causes & Solutions:

  • Moisture Contamination: The Vilsmeier reagent is extremely sensitive to moisture.[5] Water will rapidly quench the reagent, halting the reaction.

    • Troubleshooting: Ensure all glassware is oven-dried. Use anhydrous solvents (e.g., anhydrous DMF) and freshly distilled, high-purity reagents (especially POCl₃). The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).[5]

  • Improper Reagent Formation: The Vilsmeier reagent must be pre-formed correctly before adding the substrate.

    • Troubleshooting: Add the chlorinating agent (POCl₃) dropwise to chilled, anhydrous DMF with vigorous stirring.[5] A precipitate or thickening of the solution indicates the formation of the iminium salt. Allow the reagent to form completely (typically 30-60 minutes at 0°C) before adding the N-(pyridin-2-yl)pivalamide substrate.

  • Suboptimal Reaction Temperature: Temperature control is critical.

    • Troubleshooting: The initial addition of the substrate to the Vilsmeier reagent should be done at a low temperature (e.g., 0-5°C) to control the initial exothermic reaction. Afterward, the reaction mixture may need to be heated (e.g., 60-90°C) to drive the reaction to completion. Monitor the reaction by TLC or LC-MS to determine the optimal temperature and time.[6]

  • Incorrect Stoichiometry: An insufficient amount of the Vilsmeier reagent will lead to an incomplete reaction.

    • Troubleshooting: Use a molar excess of the Vilsmeier reagent relative to the pyridine substrate. A common starting point is 1.5 to 3.0 equivalents of both DMF and POCl₃.

Troubleshooting Workflow: Low Yield

Below is a logical workflow to diagnose and resolve low-yield issues.

LowYield_Troubleshooting Start Start: Low Yield Check_Moisture Verify Anhydrous Conditions (Glassware, Solvents, Inert Atm.) Start->Check_Moisture Check_Reagents Assess Reagent Quality (Fresh POCl₃, Anhydrous DMF) Check_Moisture->Check_Reagents Conditions OK Check_Formation Confirm Vilsmeier Reagent Formation (Correct Order, Temp, Time) Check_Reagents->Check_Formation Reagents OK Check_Temp Optimize Reaction Temperature (TLC/LC-MS Monitoring) Check_Formation->Check_Temp Formation OK Check_Stoichiometry Adjust Stoichiometry (Increase Vilsmeier Reagent Excess) Check_Temp->Check_Stoichiometry Temp Optimized Success Yield Improved Check_Stoichiometry->Success Adjusted

Caption: Logical workflow for troubleshooting low reaction yield.

Issue 2: Formation of Side Products/Impurities

Q: My reaction produces the desired product, but it is contaminated with significant impurities. What are these side products and how can I avoid them?

A: Impurity formation often results from harsh reaction conditions or the presence of competing reaction pathways.

Possible Causes & Solutions:

  • Polymerization/Resin Formation: The highly acidic conditions of the Vilsmeier-Haack reaction can sometimes lead to the formation of dark, tar-like substances, especially if the reaction is overheated or run for too long.[6]

    • Troubleshooting: Maintain the lowest effective temperature for the reaction. Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent over-reaction and polymerization.[6]

  • Hydrolysis of Pivaloyl Group: Although generally stable, the pivalamido group can be susceptible to hydrolysis back to the 2-aminopyridine under prolonged exposure to harsh acidic conditions, which can then undergo its own set of side reactions.

    • Troubleshooting: Minimize reaction time and use a carefully controlled work-up procedure. Quenching the reaction mixture by pouring it onto ice and then neutralizing with a base (e.g., NaOH or NaHCO₃ solution) is standard practice.

  • Di-formylation: While the directing group provides high selectivity, forcing the conditions (e.g., very high temperature or large excess of Vilsmeier reagent) could potentially lead to di-formylation at another position, though this is less common for this specific substrate.

    • Troubleshooting: Use the minimum necessary excess of the Vilsmeier reagent and avoid excessive heating. Stick to optimized and reported reaction conditions.[6]

Part 3: Experimental Protocols & Data

Protocol 1: Vilsmeier-Haack Formylation of N-(pyridin-2-yl)pivalamide

This protocol is a general guideline and requires optimization based on laboratory conditions and substrate scale.

1. Formation of the Vilsmeier Reagent: a. In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3.0 equivalents). b. Cool the flask to 0°C in an ice-water bath. c. Slowly add phosphorus oxychloride (POCl₃) (3.0 equivalents) dropwise via a syringe, ensuring the internal temperature does not exceed 10°C. d. After the addition is complete, allow the mixture to stir at 0°C for 45 minutes. The formation of a white solid or a viscous liquid is typically observed.

2. Formylation Reaction: a. Dissolve N-(pyridin-2-yl)pivalamide (1.0 equivalent) in a minimal amount of anhydrous DMF or other suitable anhydrous solvent (e.g., dichloromethane). b. Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0°C. c. After the addition, remove the ice bath and heat the reaction mixture in an oil bath to 70-80°C. d. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

3. Work-up and Purification: a. Cool the reaction mixture to room temperature and carefully pour it onto a stirred mixture of crushed ice and water. b. Neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a cold 2M sodium hydroxide (NaOH) solution until the pH is ~7-8. c. Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) (3x). d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. e. Remove the solvent under reduced pressure to yield the crude product. f. Purify the crude solid by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Data Summary: Typical Vilsmeier-Haack Conditions
ParameterConditionRationale / Comment
Formylating Agent Vilsmeier Reagent (from POCl₃/DMF)Potent electrophile suitable for electron-deficient pyridines.[3]
Solvent DMF, DichloromethaneMust be anhydrous to prevent quenching the reagent.[5]
Stoichiometry 1.5 - 3.0 eq. of Vilsmeier ReagentEnsures complete consumption of the starting material.
Temperature 0°C (addition), 60-90°C (reaction)Low initial temperature for control; heating to drive reaction.
Reaction Time 4 - 12 hoursSubstrate dependent; must be monitored by TLC/LC-MS.[6]
Work-up Aqueous quench, neutralizationHydrolyzes the intermediate iminium salt to the aldehyde.
Catalyst Selection Logic Diagram

This diagram illustrates the decision-making process for selecting the formylation strategy.

Catalyst_Selection Start Select Formylation Strategy for N-(pyridin-2-yl)pivalamide Substrate_Analysis Analyze Substrate: - Pyridine Ring (Electron Deficient) - Pivalamido Group (Ortho-directing) Start->Substrate_Analysis Decision Is Classical Method Effective? Substrate_Analysis->Decision Classical_Method Classical Vilsmeier-Haack (POCl₃/DMF) Conclusion_Classical Proceed with Vilsmeier-Haack. High probability of success due to strong directing group. Classical_Method->Conclusion_Classical Alternative_Method Alternative Strategy (e.g., Streptocyanine Route) Conclusion_Alternative Consider for highly deactivated or sterically hindered analogs where V-H fails. Alternative_Method->Conclusion_Alternative Decision->Classical_Method Yes Decision->Alternative_Method No / Fails

Caption: Decision tree for formylation strategy selection.

References

  • Troubleshooting side reactions during the formyl
  • C3-Formylation of Pyridines via Streptocyanine Intermedi
  • Formyl
  • Technical Support Center: Pyridine Synthesis Troubleshooting - Benchchem.
  • Technical Support Center: Overcoming Catalyst Deactiv
  • C3-Formylation of Pyridines via Streptocyanine Intermedi
  • Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp>2>)
  • Troubleshooting guide for the formylation of arom
  • Troubleshooting common issues in pyridine synthesis - Benchchem.
  • Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)
  • Synthesis of new substituted pyridines via Vilsmeier-Haack reagent - ResearchG
  • troubleshooting low yield in Kröhnke pyridine synthesis - Benchchem.
  • Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles - MDPI.
  • A mild, catalyst-free synthesis of 2-aminopyridines - PMC - NIH.
  • Vilsmeier-Haack Transform
  • N-(3-Formyl-2-pyridinyl)-2, 2-dimethylpropanamide, min 95%, 1 gram.
  • Selective formylation of 2-aminopyridines - RSC Publishing.
  • This compound 97% - Sigma-Aldrich.
  • N-(3-Formyl-4-pyridinyl)-2,2-dimethylpropanamide, 97% | 86847-71-4 - J&K - J&K Scientific.
  • Vilsmeier-Haack Reaction - Organic Chemistry Portal.
  • This compound 97% - Sigma-Aldrich.

Sources

Technical Support Center: Column Chromatography Optimization for N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide (CAS No. 86847-64-5).[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this polar heterocyclic aldehyde.

Introduction to the Compound and Its Challenges

This compound is a heterocyclic building block characterized by a polar pyridine ring, an electron-withdrawing formyl (aldehyde) group, and an amide linkage.[2] Its molecular structure presents several challenges for purification by standard silica gel column chromatography:

  • High Polarity: The combination of the pyridine nitrogen, aldehyde, and amide groups makes the molecule quite polar, which can lead to strong interactions with the silica stationary phase.[4][5]

  • Basic Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can interact strongly with acidic silanol groups on the surface of silica gel, often resulting in significant peak tailing.[4]

  • Aldehyde Group Reactivity: Aldehydes can be sensitive to the acidic nature of silica gel, potentially leading to the formation of acetals or hemiacetals if alcohol-based solvents are used in the mobile phase.[6] Degradation on silica has been observed for some aldehydes.[7][8]

This guide provides a structured approach to systematically troubleshoot and optimize your purification protocol.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific issues you may encounter during the column chromatography of this compound in a question-and-answer format.

Question 1: My compound is streaking badly or showing significant peak tailing on the TLC plate and during the column run. What is the cause and how can I fix it?

Answer:

Peak tailing is a common problem when purifying basic compounds like pyridine derivatives on silica gel.[4] The primary cause is the strong interaction between the basic nitrogen of the pyridine ring and the acidic silanol groups on the silica surface.[4] This leads to a non-ideal chromatographic process where a portion of the analyte is retained more strongly, resulting in a "tailing" peak.

Solutions:

  • Mobile Phase Modification (Base Additive): The most common and effective solution is to neutralize the acidic silanol groups.

    • Protocol: Add a small amount of a basic modifier, such as triethylamine (TEA) or pyridine, to your eluent. A typical concentration is 0.1-1% (v/v).

    • Mechanism: The amine additive preferentially binds to the active silanol sites on the silica, preventing your target compound from interacting with them. This results in a more symmetrical peak shape. It is advisable to pre-treat the silica gel with a solvent containing the amine before loading your compound.[6]

  • Change of Stationary Phase: If base additives do not resolve the issue or are incompatible with your compound's stability, consider an alternative stationary phase.

    • Alumina (Basic or Neutral): Alumina is a good alternative for the purification of basic compounds like amines.[9] Start with neutral alumina and assess the separation.

    • Deactivated Silica Gel: You can use commercially available deactivated silica gel or prepare it by treating standard silica gel with a reagent that caps the silanol groups.[9]

    • Reverse-Phase Silica (C18): For highly polar compounds, reverse-phase chromatography can be an excellent alternative where the most polar compounds elute first.[9]

Question 2: My compound is not moving from the baseline on the TLC plate, even with highly polar solvent systems like 100% ethyl acetate.

Answer:

This indicates a very strong interaction between your polar compound and the silica gel. This compound is a polar molecule, and this behavior is not entirely unexpected.

Solutions:

  • Increase Mobile Phase Polarity:

    • Add Methanol or Ethanol: A common strategy is to add a small percentage of a more polar solvent like methanol or ethanol to your ethyl acetate/hexane mixture. Start with 1-5% methanol in ethyl acetate. Be cautious, as aldehydes can sometimes form acetals with alcohols on silica gel.[6]

    • Alternative Solvent Systems: Explore other solvent systems. For example, dichloromethane/methanol or chloroform/methanol can be effective for polar compounds.

  • Use Reverse-Phase Chromatography: As mentioned previously, if your compound is highly polar, reverse-phase chromatography is often a more suitable technique. In this case, you would use a polar mobile phase (e.g., water/acetonitrile or water/methanol) and a nonpolar stationary phase (e.g., C18 silica).

Question 3: I am observing a new spot on my TLC plate after my compound has been sitting on the silica for a while. Is my compound degrading?

Answer:

It is possible that your compound is unstable on silica gel.[10] Aldehydes and certain heterocyclic compounds can be sensitive to the acidic environment of silica.[6][11]

Solutions:

  • Perform a 2D TLC Stability Test: This is a definitive way to check for on-plate degradation.

    • Protocol:

      • Spot your compound in one corner of a square TLC plate.

      • Run the plate in a chosen solvent system.

      • Dry the plate completely.

      • Rotate the plate 90 degrees so that the line of separated spots is now the baseline.

      • Run the plate again in the same solvent system.

    • Interpretation: If your compound is stable, it will appear on the diagonal. If it degrades, new spots will appear off the diagonal.[10]

  • Minimize Contact Time: If you suspect degradation, work quickly. Use flash chromatography rather than gravity chromatography to minimize the time your compound spends on the column.

  • Neutralize the Silica: As described for peak tailing, adding a base like triethylamine to your eluent can also help prevent the degradation of acid-sensitive compounds.[6][9]

  • Switch to a More Inert Stationary Phase: Consider using neutral alumina or a deactivated silica gel.[9]

Question 4: I have poor separation between my product and a closely-eluting impurity. How can I improve the resolution?

Answer:

Improving resolution requires optimizing the selectivity of your chromatographic system.

Solutions:

  • Optimize the Solvent System:

    • Fine-Tune Polarity: Make small, incremental changes to the ratio of your polar and non-polar solvents.

    • Try Different Solvent Combinations: Switching one of the solvents can dramatically alter the selectivity. For example, if you are using a hexane/ethyl acetate system, try substituting toluene or dichloromethane for hexane, or acetone for ethyl acetate.[6] The goal is to find a solvent system that interacts differently with your product and the impurity.

  • Change the Stationary Phase: If optimizing the mobile phase is insufficient, changing the stationary phase is the next logical step. The different surface chemistry of alumina versus silica, for instance, can provide the change in selectivity needed for separation.

  • Use a Longer Column: Increasing the column length can improve separation, but it will also increase the run time and the amount of solvent required.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the purification of this compound?

A good starting point for developing a separation method is to use a mixture of a non-polar solvent like hexanes and a polar solvent like ethyl acetate.[6] Given the polarity of the target molecule, you will likely need a relatively high proportion of ethyl acetate. Begin with a TLC analysis using solvent systems ranging from 30% to 70% ethyl acetate in hexanes. The ideal Rf value for good separation on a column is typically between 0.2 and 0.4.[12]

Q2: How much sample can I load onto my column?

Sample loading capacity depends on the difficulty of the separation. A general rule of thumb for flash chromatography is to load between 1% and 10% of the mass of the silica gel. For difficult separations (closely eluting spots), use a lower loading (e.g., 1-2%). For easier separations, you can load more.

Q3: My purified product is a yellowish oil, but I expected a solid. What should I do?

The product is listed as a solid by some suppliers.[2] If you obtain an oil, it may be due to residual solvent or the presence of impurities. Try dissolving the oil in a minimal amount of a solvent in which it is soluble (like hot ethyl acetate or acetone) and then adding a non-polar solvent (like hexanes) until it becomes cloudy.[13] Allowing this solution to stand, perhaps with cooling, may induce crystallization.

Q4: Are there any non-chromatographic methods to purify this compound?

While column chromatography is a very common and powerful technique, other methods could be considered:

  • Recrystallization: If the crude product is relatively pure (>90%), recrystallization can be a highly effective and scalable purification method.[12] Experiment with different solvent systems to find one where the compound is soluble when hot but sparingly soluble when cold.[13]

  • Purification via Bisulfite Adduct: Aldehydes can sometimes be purified by forming a water-soluble bisulfite adduct.[7][14] This adduct can be separated from non-aldehyde impurities by extraction. The aldehyde is then regenerated by adding a base.[14] This method is particularly useful for removing non-polar impurities.

Experimental Protocols & Data

Table 1: Recommended Starting Solvent Systems for TLC Analysis
Solvent SystemRatio (v/v)Expected Rf RangeNotes
Hexane:Ethyl Acetate70:30LowGood starting point for initial assessment.
Hexane:Ethyl Acetate50:50MediumLikely to be in the optimal range.
Hexane:Ethyl Acetate30:70HighUse if the compound is still not moving much.
Dichloromethane:Methanol98:2MediumAn alternative for polar compounds.

Add 0.5% triethylamine to all solvent systems if peak tailing is observed.

Protocol 1: Step-by-Step Guide for 2D TLC Stability Test
  • Plate Preparation: Obtain a square TLC plate (e.g., 5x5 cm).

  • Spotting: In one corner, about 1 cm from each edge, spot a concentrated solution of your crude material.

  • First Development: Place the plate in a developing chamber with your chosen eluent. Allow the solvent front to travel to about 0.5 cm from the top edge.

  • Drying: Remove the plate and mark the solvent front. Dry the plate thoroughly with a stream of nitrogen or in a vacuum desiccator.

  • Rotation: Rotate the plate 90 degrees counter-clockwise so the separated spots from the first run form a horizontal line at the bottom.

  • Second Development: Place the rotated plate back into the chamber with the same eluent and develop it again.

  • Visualization: After drying, visualize the plate under a UV lamp and/or with an appropriate stain. A stable compound will show spots only along the diagonal line from the origin.

Visualizations

Troubleshooting Workflow for Column Chromatography

This diagram outlines a systematic approach to troubleshooting common issues during the purification of this compound.

ChromatographyTroubleshooting start Start: Crude Product tlc Run TLC in Hexane/EtOAc start->tlc rf_check Is Rf between 0.2-0.4? tlc->rf_check high_rf Decrease Polarity (More Hexane) rf_check->high_rf No, Rf > 0.4 low_rf Increase Polarity (More EtOAc/MeOH) rf_check->low_rf No, Rf < 0.2 run_column Run Column with Optimal Solvent System rf_check->run_column Yes high_rf->tlc low_rf->tlc peak_shape_check Good Peak Shape? run_column->peak_shape_check poor_separation Co-eluting Impurity run_column->poor_separation Poor Separation tailing Peak Tailing/ Streaking peak_shape_check->tailing No good_separation Pure Product Obtained peak_shape_check->good_separation Yes add_base Add 0.5% TEA to Eluent and Re-run TLC/Column tailing->add_base add_base->run_column change_solvent Try Different Solvent System (e.g., DCM/MeOH) poor_separation->change_solvent change_solvent->run_column Improved change_stationary_phase Change Stationary Phase (e.g., Alumina) change_solvent->change_stationary_phase Still Poor change_stationary_phase->run_column

Caption: A workflow for troubleshooting common chromatography issues.

References

  • BenchChem. (2025). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
  • Phenomenex. (n.d.). GC Troubleshooting Guide.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography.
  • ResearchGate. (2014). What is the best solvent for purifying aldehyde in a column chromatography?
  • Prague University of Chemistry and Technology. (n.d.). Successful HPLC Operation - Troubleshooting Guide.
  • Antimex Chemical Limited. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). This compound 97%.
  • Fisher Scientific. (n.d.). N-(3-Formyl-2-pyridinyl)-2, 2-dimethylpropanamide, min 95%, 1 gram.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: How To.
  • Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • J&K Scientific. (n.d.). N-(3-Formyl-4-pyridinyl)-2,2-dimethylpropanamide, 97%.
  • BenchChem. (n.d.). Technical Support Center: Aldehyde Purification via Bisulfite Adducts.
  • ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?
  • Fisher Scientific. (n.d.). N-(3-Formyl-4-pyridinyl)-2,2-dimethylpropanamide, 97%, Thermo Scientific.
  • Organic Syntheses. (n.d.). 3-Pyridinebutanenitrile, γ-oxo-.
  • BenchChem. (n.d.). Common impurities in the synthesis of N-Formyl-2-aminophenol and their removal.
  • National Institutes of Health. (2022). Silica gel-Mediated Oxidation of Prenyl Motifs Generates Natural Product-Like Artifacts.
  • Reddit. (2016). What compounds are unstable in a silica gel column (chromatography).
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase.
  • BenchChem. (n.d.). Purification techniques for N-Formyl-2-aminophenol from a reaction mixture.

Sources

Validation & Comparative

A Researcher's Guide to the Spectral Data Validation of N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. For researchers and drug development professionals, the validation of a molecule's identity is not merely a procedural step but a critical foundation upon which all subsequent biological and toxicological data are built. This guide provides an in-depth, expert-led comparison of spectral data for the validation of N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide, a compound of interest in medicinal chemistry.

Herein, we move beyond a simple recitation of data. Instead, we delve into the causality behind spectral interpretation, offering a self-validating framework for researchers. This guide will leverage predictive data for the target molecule and compare it with experimental data from structurally analogous compounds, providing a comprehensive and practical approach to spectral validation.

Molecular Structure and Predicted Spectral Characteristics

The first step in any spectral validation is a thorough understanding of the molecule's structure. This compound (Molecular Formula: C₁₁H₁₄N₂O₂, Molecular Weight: 206.24 g/mol ) is comprised of a 2,3-disubstituted pyridine ring and an N-linked 2,2-dimethylpropanamide (pivalamide) moiety.[1] This structure dictates a unique spectral fingerprint that can be predicted and subsequently verified.

Figure 1: Structure of this compound.

Part 1: ¹H and ¹³C NMR Spectroscopy - The Structural Blueprint

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. By analyzing the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei, we can piece together the molecular framework.

Experimental Protocol: Acquiring High-Quality NMR Spectra

A self-validating protocol for NMR analysis is crucial. Here is a standard operating procedure:

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

    • The choice of solvent is critical; it must dissolve the sample and not have signals that overlap with key resonances of the analyte. For our target compound, CDCl₃ is a good starting point.

  • Instrument Setup:

    • Use a spectrometer with a field strength of at least 400 MHz for ¹H NMR to ensure adequate signal dispersion.

    • Shim the magnetic field to achieve high homogeneity, which is essential for sharp spectral lines and accurate integration.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm for organic molecules).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This simplifies the spectrum to single lines for each unique carbon atom.

    • A wider spectral width is necessary (0-220 ppm).

    • Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive phase.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

NMR_Workflow Sample Sample Preparation (5-10 mg in 0.7 mL CDCl₃) Instrument Instrument Setup (≥400 MHz, Shimming) Sample->Instrument H1_Acq ¹H NMR Acquisition (0-12 ppm) Instrument->H1_Acq C13_Acq ¹³C NMR Acquisition (0-220 ppm, Proton Decoupled) Instrument->C13_Acq Processing Data Processing (FT, Phasing, Calibration) H1_Acq->Processing C13_Acq->Processing Interpretation Spectral Interpretation Processing->Interpretation

Figure 2: Workflow for NMR Data Acquisition and Analysis.

¹H NMR Spectral Analysis: Predicted vs. Analogues

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environments, and their proximity to other protons.

Predicted ¹H NMR Spectrum of this compound (in CDCl₃):

Predicted Chemical Shift (ppm)MultiplicityIntegrationAssignment
~10.0s1HAldehyde proton (-CHO)
~8.6dd1HPyridine H-6
~8.2dd1HPyridine H-4
~7.4dd1HPyridine H-5
~8.5s (broad)1HAmide N-H
~1.4s9Htert-Butyl protons

Comparison with Structural Analogues:

To validate these predictions, we can compare them with the experimental spectra of simpler, related molecules.

  • Pivalamide: This compound represents the N-acylated portion of our target molecule. Its ¹H NMR spectrum in CDCl₃ shows a sharp singlet at approximately 1.23 ppm for the nine equivalent protons of the tert-butyl group and a broad signal for the amide protons.[2] This aligns well with our prediction for the tert-butyl group in the target molecule.

  • 2-Formylpyridine: This analogue represents the substituted pyridine ring. Its ¹H NMR spectrum shows the aldehyde proton as a singlet around 10.1 ppm and the pyridine protons in the aromatic region (7.5-8.8 ppm), consistent with our predictions.

The deshielding effect of the formyl group and the amide linkage will influence the precise chemical shifts of the pyridine protons in the target molecule. The electron-withdrawing nature of the formyl group at the 3-position is expected to shift the adjacent H-4 proton downfield. Similarly, the amide linkage at the 2-position will affect the chemical shifts of the neighboring pyridine protons.

¹³C NMR Spectral Analysis: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Spectrum of this compound (in CDCl₃):

Predicted Chemical Shift (ppm)Assignment
~192Aldehyde C=O
~177Amide C=O
~152Pyridine C-2
~150Pyridine C-6
~137Pyridine C-4
~133Pyridine C-3
~121Pyridine C-5
~40tert-Butyl quaternary C
~28tert-Butyl CH₃

Comparison with Structural Analogues:

  • Pivalamide: The ¹³C NMR spectrum of pivalamide in CDCl₃ shows the amide carbonyl carbon at approximately 181.6 ppm, the quaternary carbon around 38.7 ppm, and the methyl carbons at about 27.7 ppm.[2] These values provide a strong reference for the pivaloyl moiety in our target compound.

  • 2-Formylpyridine: The carbonyl carbon of the aldehyde in 2-formylpyridine appears around 193 ppm, and the pyridine carbons resonate in the 120-155 ppm range. This supports our predictions for the pyridine and formyl carbons in the target molecule.

Part 2: Infrared (IR) Spectroscopy - The Functional Group Fingerprint

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency.

Experimental Protocol: IR Spectrum Acquisition
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is highly recommended for its simplicity and minimal sample preparation. A small amount of the solid is placed directly on the ATR crystal.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹). Key absorption bands are identified and assigned to specific functional groups.

Expected IR Absorption Bands and Comparison

Key Predicted IR Bands for this compound:

Wavenumber (cm⁻¹)Functional GroupVibration
~3300N-H (amide)Stretching
~2970C-H (alkane)Stretching
~2870, ~2770C-H (aldehyde)Stretching (Fermi doublet)
~1700C=O (aldehyde)Stretching
~1680C=O (amide, Amide I)Stretching
~1580, ~1470C=C, C=N (pyridine)Ring stretching
~1530N-H (amide, Amide II)Bending

Comparison with Structural Analogues:

  • Pivalamide: The IR spectrum of pivalamide shows a strong amide C=O stretch around 1653 cm⁻¹, N-H stretching bands around 3398 and 3205 cm⁻¹, and C-H stretching from the tert-butyl group.[2][3]

  • 2-Formylpyridine: This compound exhibits a characteristic aldehyde C=O stretch around 1700 cm⁻¹ and C-H stretching of the aldehyde proton.

The presence of both an amide and an aldehyde C=O stretching band in the spectrum of the target molecule would be a key diagnostic feature. The exact positions of these bands can be influenced by electronic effects and potential intramolecular hydrogen bonding.

Part 3: Mass Spectrometry - Molecular Weight and Fragmentation

Mass spectrometry (MS) provides the molecular weight of a compound and, through fragmentation analysis, offers further structural information.

Experimental Protocol: Mass Spectrum Acquisition
  • Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, as it is likely to produce a prominent protonated molecular ion [M+H]⁺.

  • Mass Analysis: A high-resolution mass spectrometer (such as a TOF or Orbitrap) is preferred to obtain an accurate mass of the molecular ion, which can be used to confirm the elemental composition.

  • Fragmentation (MS/MS): Tandem mass spectrometry can be performed by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate a fragmentation pattern.

Predicted Mass Spectrum and Fragmentation Pattern
  • Molecular Ion: The expected exact mass of the [M+H]⁺ ion for C₁₁H₁₅N₂O₂⁺ is 207.1128. Observing this ion with high mass accuracy provides strong evidence for the molecular formula.

  • Key Fragmentation Pathways: The fragmentation of N-acyl amides often involves cleavage of the amide bond.

Fragmentation Parent [M+H]⁺ m/z 207.11 Loss1 - Pivalamide Parent:ion->Loss1 Cleavage of N-C(pivaloyl) bond Loss2 - 3-Formyl-2-aminopyridine Parent:ion->Loss2 Cleavage of N-C(pyridyl) bond Frag1 Acylium Ion m/z 121.04 Frag2 Pivaloyl Cation m/z 85.06 Loss1->Frag1 Loss2->Frag2

Figure 3: Predicted key fragmentation pathways for this compound.

The most probable fragmentation would involve the cleavage of the amide bond. Two primary fragmentation pathways are anticipated:

  • Loss of the pivalamide group to form a 3-formyl-2-pyridinylium ion (m/z ~121).

  • Cleavage of the N-pyridinyl bond to generate a pivaloyl cation (m/z 85) and 3-formyl-2-aminopyridine. The observation of these characteristic fragment ions would provide strong support for the proposed structure. The fragmentation of amides can be complex, but the cleavage of the N-CO bond is a common and diagnostic pathway.[4][5]

Comparative Summary and Conclusion

The structural validation of this compound requires a multi-faceted approach, integrating data from NMR, IR, and MS. This guide has outlined a robust strategy based on the comparison of predicted data with experimental data from well-chosen structural analogues.

Technique Key Validating Features for Target Molecule Comparison with Analogues
¹H NMR - Aldehyde proton singlet (~10.0 ppm)- Three distinct pyridine protons- Broad amide N-H singlet- 9H tert-butyl singlet (~1.4 ppm)- Pivalamide confirms the tert-butyl and amide proton signals.- 2-Formylpyridine confirms the aldehyde and pyridine proton signals.
¹³C NMR - Two carbonyl signals (aldehyde ~192 ppm, amide ~177 ppm)- Five distinct pyridine carbon signals- Quaternary and methyl carbons of the pivaloyl group- Pivalamide confirms the amide carbonyl and pivaloyl carbon signals.- 2-Formylpyridine confirms the aldehyde carbonyl and pyridine carbon signals.
IR - Two distinct C=O stretching bands (~1700 and ~1680 cm⁻¹)- N-H stretching and bending bands- Aldehyde C-H stretching- Pivalamide confirms the amide I and N-H bands.- 2-Formylpyridine confirms the aldehyde C=O band.
MS - Accurate mass of [M+H]⁺ at m/z 207.1128- Characteristic fragmentation pattern (cleavage of amide bond)- Fragmentation of related N-acylpyridines and amides supports the proposed fragmentation pathways.

By systematically acquiring and interpreting these spectra according to the principles and protocols outlined, researchers can confidently validate the structure of this compound. This self-validating system, grounded in the comparison with known analogues, provides the necessary scientific rigor for advancing drug development programs.

References

  • Aladdin Scientific. N-(3-Formyl-2-pyridinyl)-2, 2-dimethylpropanamide, min 95%, 1 gram.
  • Chemistry Education. Synthesis and analysis of amides.
  • IRIS. Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective c.
  • PubChem. CID 153739822 | C11H14N2O2.
  • ResearchGate. How can I quantify amide species in reaction mixture by UV-Vis method preferably? (2016, January 8).
  • J&K Scientific. N-(3-Formyl-4-pyridinyl)-2,2-dimethylpropanamide, 97% | 86847-71-4.
  • YouTube. CHEM 2212L Experiment 8 - Amide Synthesis. (2020, July 4).
  • PubChemLite. This compound.
  • SpectraBase. 2,2-DIMETHYL-N-(4-IODO-6-METHOXY-3-PYRIDINYL)-PROPANAMIDE.
  • RSC Publishing. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data.
  • NIST WebBook. Propanamide, 2,2-dimethyl-.
  • ResearchGate. Methods for the preparation of 3-formyl-2-phenyl-imidazo[1,2- a ]pyridines 3.
  • NIH. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. (2018, June 12).

Sources

Comparative analysis of N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide synthesis routes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide is a key substituted pyridine derivative with significant applications in medicinal chemistry and drug development. Its structural motif, featuring a pivaloyl-protected amine adjacent to a formyl group on a pyridine ring, serves as a versatile scaffold for the synthesis of more complex heterocyclic systems, such as 1,8-naphthyridines, which are known to possess a wide range of biological activities. The efficient and scalable synthesis of this building block is therefore of critical importance to researchers in the pharmaceutical industry.

This guide provides a comparative analysis of the primary synthetic routes to this compound. We will delve into the mechanistic underpinnings of each pathway, present detailed experimental protocols, and offer a critical evaluation of their respective advantages and disadvantages based on yield, purity, scalability, and operational complexity.

Route 1: Pivaloylation of 2-Aminopyridine Followed by Ortho-Directed Formylation

The most established and widely reported method for the synthesis of this compound involves a two-step sequence: the initial protection of 2-aminopyridine with a pivaloyl group, followed by a regioselective formylation at the 3-position. The pivaloyl group serves as a bulky directing group for the subsequent ortho-lithiation.

Pathway Overview

Route_1_Overview 2-Aminopyridine 2-Aminopyridine 2-(Pivaloylamino)pyridine 2-(Pivaloylamino)pyridine 2-Aminopyridine->2-(Pivaloylamino)pyridine Pivaloyl Chloride, Et3N This compound This compound 2-(Pivaloylamino)pyridine->this compound 1. Organolithium Base 2. DMF

Caption: General scheme for the synthesis via ortho-directed formylation.

This strategy has evolved significantly from its initial discovery, with optimizations aimed at improving yield and minimizing byproduct formation. We will compare the original protocol with a more refined, higher-yielding method.

Method 1A: The Classic Turner Protocol

In 1983, Turner first reported the synthesis of 3-substituted 2-aminopyridines via ortho-directed lithiation.[1][2][3][4] This approach, when applied to the formylation of 2-(pivaloylamino)pyridine, laid the groundwork for the synthesis of the target molecule.

Mechanism: The reaction proceeds via the formation of a dianion. The first equivalent of n-butyllithium (n-BuLi) deprotonates the amide nitrogen, while the second equivalent removes a proton from the C-3 position of the pyridine ring, directed by the coordinating effect of the pivaloyl group. This ortho-lithiated species is then quenched with N,N-dimethylformamide (DMF) to introduce the formyl group.

Challenges: The original protocol was hampered by a modest yield of 54% and the formation of significant impurities.[5] The primary byproducts were identified as 1,8-naphthyridines, arising from a Friedländer condensation between the desired product and aldehydes generated in situ from the reaction of n-BuLi with DMF.[5]

Method 1B: The Optimized Merck Protocol

Researchers at Merck addressed the shortcomings of the Turner method by systematically investigating the choice of base and solvent.[5] Their work led to a substantially more efficient and cleaner synthesis.

Key Improvements and Rationale:

  • Base Selection: Replacing n-BuLi with tert-butyllithium (t-BuLi) was a critical modification. While n-BuLi reacts with DMF to produce pentanal (an enolizable aldehyde), t-BuLi generates non-enolizable pivalaldehyde upon reaction with DMF. This change prevents the aldol-type condensation that leads to the 3-propyl-1,8-naphthyridine byproduct.

  • Solvent Effects: The use of ethereal solvents like tetrahydrofuran (THF) was found to be problematic, as t-BuLi can degrade THF to generate acetaldehyde, which can then participate in a Friedländer condensation to form 1,8-naphthyridine. The optimal yields were achieved by switching to non-etheral, hydrocarbon solvents such as toluene or t-butylbenzene.

This optimized protocol boosts the yield of the formylated product (prior to any deprotection) significantly, with reported HPLC assay yields reaching up to 90%.[5]

Comparative Data for Route 1
ParameterMethod 1A (Turner)Method 1B (Merck, Optimized)
Base n-Butyllithium (n-BuLi)tert-Butyllithium (t-BuLi)
Solvent Tetrahydrofuran (THF)Toluene or t-Butylbenzene
Reported Yield ~54% (of deprotected amine)~78% (isolated, deprotected amine)
Key Byproducts 3-Propyl-1,8-naphthyridine, 1,8-NaphthyridineMinimal with optimized conditions
Scalability Challenging due to impuritiesMore suitable for large scale
Reference Turner, J. A. (1983)[2][3][4]Rivera, N. R., et al. (2001)[5]

Experimental Protocols for Route 1

Step 1: Synthesis of 2-(Pivaloylamino)pyridine

Protocol_1 cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Workup and Isolation A 2-Aminopyridine in MTBE B Triethylamine A->B C Cool to 0 °C B->C D Add Pivaloyl Chloride dropwise (T < 20 °C) C->D E Stir at RT for 2h D->E F Filter precipitate E->F G Wash with H2O F->G H Dry in vacuo G->H

Caption: Workflow for the synthesis of 2-(Pivaloylamino)pyridine.

Procedure:

  • To a solution of 2-aminopyridine (1.0 eq) in methyl tert-butyl ether (MTBE), add triethylamine (1.1 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add pivaloyl chloride (1.05 eq) dropwise, ensuring the internal temperature does not exceed 20 °C.

  • Allow the reaction to warm to room temperature and stir for 2 hours. A white precipitate of triethylamine hydrochloride will form.

  • Filter the solid and wash the filtrate with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-(pivaloylamino)pyridine, which is typically a solid. This product is often of sufficient purity to be used in the next step without further purification.

Step 2 (Optimized): Synthesis of this compound

Procedure:

  • Dissolve 2-(pivaloylamino)pyridine (1.0 eq) in dry toluene under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -10 °C.

  • Add t-butyllithium (2.3 eq) dropwise, maintaining the temperature below 0 °C.

  • Stir the resulting solution at -10 °C for 1 hour.

  • Add N,N-dimethylformamide (DMF) (3.0 eq) dropwise, keeping the temperature below 0 °C.

  • Stir the reaction mixture for an additional hour at -10 °C.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude product can be purified by column chromatography on silica gel to afford this compound.

Route 2: Synthesis of 2-Amino-3-formylpyridine Followed by Pivaloylation

An alternative strategy involves reversing the order of the synthetic steps: formylation of the pyridine ring first, followed by acylation of the amino group. This route hinges on the efficient synthesis of the key intermediate, 2-amino-3-formylpyridine.

Pathway Overview

Route_2_Overview 2-Aminopyridine 2-Aminopyridine 2-Amino-3-formylpyridine 2-Amino-3-formylpyridine 2-Aminopyridine->2-Amino-3-formylpyridine Various Methods This compound This compound 2-Amino-3-formylpyridine->this compound Pivaloyl Chloride, Base

Caption: General scheme for the synthesis via late-stage amidation.

Synthesis of 2-Amino-3-formylpyridine

The synthesis of this intermediate can be accomplished using the same optimized ortho-lithiation chemistry described in Method 1B, but with an additional acid hydrolysis step to remove the pivaloyl protecting group. The optimized Merck protocol provides 2-amino-3-formylpyridine in a high isolated yield of 78%.[5] Other reported methods, such as the dibromination of protected 2-amino-3-picoline followed by hydrolysis, generally result in lower yields (around 50%).[5]

Acylation of 2-Amino-3-formylpyridine

The final step is the selective N-acylation of 2-amino-3-formylpyridine with pivaloyl chloride.

Mechanism: This is a standard nucleophilic acyl substitution. The amino group of 2-amino-3-formylpyridine acts as a nucleophile, attacking the electrophilic carbonyl carbon of pivaloyl chloride. A base, such as triethylamine or pyridine, is typically used to scavenge the HCl byproduct.

Challenges: A potential side reaction is the reaction of the formyl group with the reagents, although the amino group is significantly more nucleophilic. Careful control of reaction conditions (e.g., low temperature) is advisable to ensure chemoselectivity.

Comparison of Route 1 and Route 2

FeatureRoute 1 (Pivaloylation First)Route 2 (Formylation First)
Overall Strategy Protection -> FormylationFormylation -> Deprotection -> Acylation
Key Intermediate 2-(Pivaloylamino)pyridine2-Amino-3-formylpyridine
Atom Economy More efficient; avoids protection/deprotection for the final product.Less atom-economical due to the introduction and subsequent removal of the pivaloyl group to synthesize the intermediate.
Convergence Linear sequence.Also linear, but involves an additional deprotection step to get to the key intermediate.
Potential Issues Formation of naphthyridine byproducts (addressed by optimization).Handling of the potentially less stable 2-amino-3-formylpyridine intermediate; chemoselectivity in the final acylation step.
Recommendation Preferred Route. More direct and higher yielding with optimized conditions.A viable alternative, but likely less efficient overall for the synthesis of the title compound. It is the preferred route for obtaining 2-amino-3-formylpyridine as the final product.

Discussion on Alternative Formylation Methods

While ortho-directed lithiation is the most effective method for this particular substrate, other formylation techniques are known in organic synthesis.

  • Vilsmeier-Haack Reaction: This reaction typically employs a phosphonium oxychloride/DMF reagent and is most effective on electron-rich aromatic and heteroaromatic systems.[6][7][8] The pyridine ring is inherently electron-deficient, and while the pivalamido group is activating, it may not be sufficient to promote efficient formylation under Vilsmeier-Haack conditions, especially in competition with other potential side reactions. The lack of literature reports for this specific transformation suggests it is likely not a high-yielding or viable route.

Conclusion

For the synthesis of this compound, the ortho-directed formylation of 2-(pivaloylamino)pyridine (Route 1) is the superior strategy. Specifically, the optimized protocol developed by Rivera and colleagues, which utilizes t-butyllithium in a non-etheral solvent, provides the highest yields and minimizes the formation of problematic impurities. This method is robust, scalable, and represents the current state-of-the-art for accessing this valuable synthetic intermediate. While the alternative route of synthesizing 2-amino-3-formylpyridine followed by acylation is chemically feasible, it is a more circuitous path for obtaining the title compound.

References

  • Current time information in Lunenburg, CA. (n.d.).
  • Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. (n.d.). Semantic Scholar.
  • Inter- and Intramolecular Hydroacylation of Alkenes employing a Novel Bifunctional Catalyst System. (n.d.).
  • El-Hiti, G. A., Smith, K., & Al-shammari, M. B. (2014). Crystal structure of 4-(2,2-dimethylpropanamido)pyridin-3-yl N,N-diisopropyldithiocarbamate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 12), o1289–o1290. [Link]
  • Rivera, N. R., Hsiao, Y., Cowen, J. A., McWilliams, C., Armstrong, J., Yasuda, N., & Hughes, D. L. (2001). HIGHLY EFFICIENT SYNTHESIS OF 2-AMINO-3-PYRIDINECARBOXALDEHYDE.
  • Xiang, D., Li, C., Chen, D., Wang, C., & Wu, Y. (2007). Vilsmeier-Haack Reactions of 2-Arylamino-3-acetyl-5,6-dihydro-4H-pyrans toward the Synthesis of Highly Substituted Pyridin-2(1H)-ones. The Journal of Organic Chemistry, 72(22), 8593-8596. [Link]
  • Gribble, G. W. (2014). Pyridine elaboration through organometallic intermediates: regiochemical control and completeness. SciSpace. [Link]
  • Boyd, M. J., & Van Vranken, D. L. (2012). Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones. Organic Letters, 14(16), 4102–4105. [Link]
  • El-Hiti, G. A., Smith, K., & Al-Shammari, M. B. (2014). Crystal structure of N-(4-methylpyridin-2-yl)pivalamide. Acta Crystallographica Section E: Structure Reports Online, 70(3), o351–o352. [Link]
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).
  • Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps.
  • Vilsmeier–Haack reaction. (n.d.). In Wikipedia.

Sources

A Comparative Analysis for Drug Discovery: N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide vs. N-(3-Formyl-4-pyridinyl)-2,2-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Understanding Key Positional Isomers in Pyridine Scaffolds

In the landscape of medicinal chemistry, the pyridine scaffold is a cornerstone for the development of novel therapeutics, valued for its presence in numerous FDA-approved drugs.[1][2] Subtle structural modifications to this heterocyclic core can lead to profound differences in biological activity, a principle elegantly illustrated by the comparison of positional isomers. This guide provides an in-depth analysis of two such isomers: N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide and N-(3-Formyl-4-pyridinyl)-2,2-dimethylpropanamide .

At a Glance: Key Structural and Physicochemical Differences

The fundamental distinction between these two compounds lies in the substitution pattern on the pyridine ring. This seemingly minor change—the position of the N-propanamide group relative to the formyl group and the ring nitrogen—is predicted to have a significant impact on their electronic properties, conformation, and ability to interact with biological targets.

PropertyThis compoundN-(3-Formyl-4-pyridinyl)-2,2-dimethylpropanamide
CAS Number 86847-64-586847-71-4
Molecular Formula C₁₁H₁₄N₂O₂C₁₁H₁₄N₂O₂
Molecular Weight 206.24 g/mol 206.24 g/mol
Predicted logP ~1.5~1.3
Predicted pKa (Pyridine N) LowerHigher
Intramolecular H-Bonding Potential between amide N-H and pyridine NUnlikely

The Decisive Factor: Positional Isomerism and its Implications

The positioning of the bulky 2,2-dimethylpropanamide group at either the 2- or 4-position of the pyridine ring relative to the formyl group at the 3-position is the critical differentiating feature. This dictates the steric and electronic environment around the key functional groups.

This compound (The 2-substituted isomer):

In this isomer, the amide and formyl groups are ortho to each other. This proximity can lead to:

  • Steric Hindrance: The bulky pivaloyl group can sterically hinder the formyl group, potentially influencing its reactivity and ability to act as a hydrogen bond acceptor.

  • Intramolecular Hydrogen Bonding: A hydrogen bond may form between the amide proton (N-H) and the pyridine ring nitrogen. This can lock the conformation of the molecule, reducing its flexibility but potentially pre-organizing it for binding to a specific target. This phenomenon is observed in other 2-acylaminopyridines.[3]

  • Electronic Effects: The electron-withdrawing nature of the adjacent formyl and amide groups will decrease the electron density of the pyridine ring and lower the basicity of the ring nitrogen.

N-(3-Formyl-4-pyridinyl)-2,2-dimethylpropanamide (The 4-substituted isomer):

Here, the amide and formyl groups are in a meta-like arrangement relative to each other. This leads to:

  • Reduced Steric Clash: The functional groups are further apart, minimizing steric hindrance. This could translate to greater conformational flexibility and potentially different binding modes compared to the 2-substituted isomer.

  • No Intramolecular Hydrogen Bonding with Pyridine N: The geometry does not favor the formation of an intramolecular hydrogen bond with the pyridine nitrogen.

  • Distinct Electronic Profile: The electronic influence of the substituents on each other and on the pyridine ring will differ from the 2-substituted isomer, leading to a different dipole moment and electrostatic potential surface. The basicity of the pyridine nitrogen is expected to be higher than in the 2-substituted isomer.

Navigating Synthesis: A Generalized Approach

While specific, detailed synthetic protocols for these exact molecules are not extensively published, a general and plausible synthetic strategy can be proposed based on established pyridine chemistry. The key step would involve the amidation of the corresponding aminopyridine aldehyde.

G cluster_1 Synthesis of this compound cluster_2 Synthesis of N-(3-Formyl-4-pyridinyl)-2,2-dimethylpropanamide A 2-Amino-3-formylpyridine C This compound A->C Base (e.g., Pyridine, Triethylamine) Solvent (e.g., DCM, THF) B Pivaloyl chloride B->C D 4-Amino-3-formylpyridine F N-(3-Formyl-4-pyridinyl)-2,2-dimethylpropanamide D->F Base (e.g., Pyridine, Triethylamine) Solvent (e.g., DCM, THF) E Pivaloyl chloride E->F

Caption: Generalized synthetic workflow for the target compounds.

Experimental Protocol: General Amidation Procedure

Caution: This is a generalized protocol and requires optimization for specific substrates and scales. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the starting aminopyridine aldehyde (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine (1.2-1.5 eq), to the solution and stir.

  • Acylation: Cool the mixture in an ice bath (0 °C). Slowly add pivaloyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-acylated pyridine derivative.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Predictive Biological Activity and Structure-Activity Relationships (SAR)

The pyridine ring is a common scaffold in kinase inhibitors and other targeted therapies.[4][5][6] The formyl and amide groups can participate in hydrogen bonding with amino acid residues in a protein's active site. The differential positioning of these groups in the two isomers will likely lead to distinct binding orientations and affinities for a given biological target.

G cluster_0 Positional Isomerism and Biological Activity cluster_1 Potential Biological Outcomes Isomers This compound N-(3-Formyl-4-pyridinyl)-2,2-dimethylpropanamide Activity Differential Target Affinity Altered Selectivity Profile Varied Pharmacokinetics (ADME) Distinct Off-Target Effects Isomers:f0->Activity:f0 Unique 3D shape & H-bonding pattern Isomers:f1->Activity:f0 Isomers:f0->Activity:f1 Different off-target interactions Isomers:f1->Activity:f1 Isomers:f0->Activity:f2 Impact on solubility, permeability Isomers:f1->Activity:f2 Isomers:f0->Activity:f3 Isomers:f1->Activity:f3

Caption: Logical relationship between isomer structure and biological effects.

  • The 2-Substituted Isomer: The potentially constrained conformation due to intramolecular hydrogen bonding might result in higher selectivity for a specific target that has a complementary binding pocket. However, this rigidity could also be detrimental if the target requires conformational flexibility for binding. The steric bulk near the formyl group might prevent interactions that are possible for the 4-substituted isomer.

  • The 4-Substituted Isomer: With greater conformational freedom, this isomer may be able to adapt to the binding sites of a broader range of targets, potentially leading to higher potency but lower selectivity. The more exposed formyl and amide groups could form different hydrogen bonding networks compared to the 2-substituted isomer.

The study of various pyridine derivatives has shown that the position of substituents significantly impacts their anticancer and kinase inhibitory activities.[7][8][9] For instance, the substitution pattern on the pyridine ring has been shown to be crucial for the activity of antimalarial compounds.[10] Therefore, it is highly probable that the two isomers discussed here will exhibit distinct biological profiles.

Conclusion and Future Directions

In the absence of direct comparative experimental data, this guide provides a theoretical framework for understanding the potential differences between this compound and N-(3-Formyl-4-pyridinyl)-2,2-dimethylpropanamide. The key takeaway for researchers is that the choice between these two positional isomers is not trivial and should be guided by the specific requirements of the biological target and the desired pharmacological profile.

For researchers in drug development, the following steps are recommended:

  • Synthesis of both isomers: Utilizing the general synthetic protocol outlined, both compounds should be synthesized and rigorously characterized.

  • In vitro screening: A head-to-head comparison in relevant biochemical and cellular assays is essential. This could include kinase panels, antiproliferative assays against various cancer cell lines, or other target-specific assays.[11]

  • Physicochemical property determination: Experimental measurement of properties like solubility, logP, and pKa will provide crucial data for interpreting biological results and guiding further optimization.

  • Structural biology: If a specific protein target is identified, co-crystallization studies would provide invaluable insight into the binding modes of each isomer and rationalize any observed differences in activity.

By systematically evaluating these two seemingly similar molecules, researchers can gain a deeper understanding of the structure-activity relationships governing their particular target class and accelerate the development of more potent and selective therapeutics.

References

  • Synthesis and Anticancer Evaluation of Pyridine, Triazole, and Thiazole Compounds. (2025). Authorea Preprints.
  • Younis, Y., et al. (2013). Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines lead to a novel series of pyrazine analogues with oral in vivo activity. Journal of Medicinal Chemistry, 56(21), 8860-8871.
  • Synthesis and Anticancer Evaluation of Pyridine, Triazole, and Thiazole Compounds. (2025). Authorea Preprints.
  • Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. (2017). Archiv der Pharmazie, 350(5).
  • Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candidates. (2016). Asian Journal of Biomedical and Pharmaceutical Sciences, 6(57), 21-28.
  • Synthesis and Evaluation of c-Src Kinase Inhibitory Activity of Pyridin-2(1H)
  • Boschelli, D. H., et al. (2001). Synthesis and Src kinase inhibitory activity of 2-phenyl- and 2-thienyl-7-phenylaminothieno[3,2-b]pyridine-6-carbonitriles. Journal of Medicinal Chemistry, 44(23), 3965-3977.
  • Applications of Pyrrole and Pyridine-based Heterocycles in Cancer Diagnosis and Treatment. (2024). Current Organic Chemistry, 28.
  • Ji, J., et al. (2020). Synthesis and biological evaluation of substituted pyrrolidines and pyrroles as potential anticancer agents. ChemistrySelect, 5(33), 10425-10430.
  • Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives. (2017). Archiv der Pharmazie, 350(5).
  • Chand, K., et al. (2016). Synthesis and Evaluation of c-Src Kinase Inhibitory Activity of Pyridin-2(1H)-one Derivatives. Letters in Drug Design & Discovery, 13(7), 638-648.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2023). International Journal of Molecular Sciences, 24(14), 11634.
  • Ośmiałowski, B., et al. (2010). Self-organization of 2-acylaminopyridines in the solid state and in solution. The Journal of Physical Chemistry A, 114(38), 10421-10426.
  • N-(3-Formyl-4-pyridinyl)-2,2-dimethylpropanamide, 97% | 86847-71-4. J&K Scientific.
  • N-(3-Formyl-4-pyridinyl)-2,2-dimethylpropanamide, 97%, Thermo Scientific 250 mg. Fisher Scientific.

Sources

A Comparative Guide to the Biological Activity of N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its presence in numerous FDA-approved drugs is a testament to its versatility and ability to interact with a wide range of biological targets. This guide focuses on the therapeutic potential of derivatives of N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide, a pyridine derivative with a reactive aldehyde functionality ripe for chemical modification. While direct studies on the biological activities of its derivatives are not extensively reported, by drawing parallels with closely related pyridine-2-carboxaldehyde derivatives, we can construct a robust comparative analysis of their potential anticancer and antimicrobial properties.

This guide will delve into the synthesis of key derivatives, namely Schiff bases and hydrazones, and provide a comparative overview of their anticipated biological activities, supported by experimental data from analogous compounds. We will explore the structure-activity relationships that govern their efficacy and provide detailed experimental protocols for their synthesis and biological evaluation.

The Strategic Importance of the Formyl Group

The synthetic utility of the formyl group (-CHO) on the pyridine ring at the 3-position of our core molecule, this compound, cannot be overstated. This aldehyde functionality serves as a versatile chemical handle for the introduction of diverse structural motifs, allowing for the systematic exploration of the chemical space and the fine-tuning of biological activity. The 2,2-dimethylpropanamide group at the 2-position is anticipated to influence the molecule's lipophilicity and steric profile, which can have significant implications for its pharmacokinetic and pharmacodynamic properties.

Comparative Biological Activities: A Focus on Anticancer and Antimicrobial Potential

The derivatization of the formyl group into functionalities such as Schiff bases (-CH=N-R) and hydrazones (-CH=N-NH-R) has been a highly successful strategy in the development of potent bioactive molecules.[1][2] These derivatives often exhibit enhanced biological activities compared to their parent aldehydes.

Anticancer Activity

Pyridine-based compounds have demonstrated a broad spectrum of anticancer activities, targeting various hallmarks of cancer. The introduction of Schiff base and hydrazone moieties can significantly enhance this activity.

Schiff Base Derivatives: The formation of a Schiff base by reacting the formyl group with various primary amines introduces a lipophilic imine group, which can facilitate cell membrane penetration. The nature of the substituent on the imine nitrogen (the 'R' group) plays a crucial role in determining the anticancer potency. Aromatic and heterocyclic substituents are of particular interest as they can engage in π-π stacking and hydrogen bonding interactions with biological targets. For instance, Schiff bases derived from pyridine-2-carboxaldehyde have shown significant cytotoxicity against various cancer cell lines.[3][4]

Hydrazone Derivatives: Hydrazones and their derivatives, such as thiosemicarbazones, are well-established pharmacophores with potent anticancer activity.[5][6] Their mechanism of action often involves the inhibition of ribonucleotide reductase, an enzyme essential for DNA synthesis and repair.[7] The chelation of metal ions by these derivatives is also believed to contribute to their cytotoxic effects. The 3-aminopyridine-2-carboxaldehyde thiosemicarbazone, for example, has shown remarkable antitumor activity in preclinical models.[5][7]

Below is a comparative table summarizing the expected anticancer activities of these derivatives based on literature for analogous compounds.

Derivative ClassKey Structural FeaturesAnticipated Anticancer ActivityProbable Mechanism of ActionReference Compounds
Schiff Bases Imine (-CH=N-R) linkage with aromatic/heterocyclic 'R' groups.Moderate to high cytotoxicity against various cancer cell lines.Induction of apoptosis, cell cycle arrest.Schiff bases of 2-amino pyridine.[8]
Hydrazones Hydrazone (-CH=N-NH-R) linkage.Potent cytotoxicity, particularly as thiosemicarbazones.Inhibition of ribonucleotide reductase, induction of apoptosis.3-Aminopyridine-2-carboxaldehyde thiosemicarbazone.[5]
Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyridine derivatives have long been investigated for their antibacterial and antifungal properties.[9]

Schiff Base Derivatives: The imine linkage in Schiff bases is a key structural feature for antimicrobial activity. The lipophilicity conferred by this group aids in traversing the microbial cell wall. The electronic properties of the substituents on the aromatic rings of the Schiff base can modulate the antimicrobial spectrum and potency. For instance, the presence of electron-withdrawing groups can enhance activity.[10]

Hydrazone Derivatives: Hydrazones derived from heterocyclic aldehydes have demonstrated significant activity against a range of bacteria and fungi.[2][11] Their mode of action can involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity.

The following table compares the anticipated antimicrobial profiles of the proposed derivatives.

Derivative ClassAnticipated Antimicrobial SpectrumKey for ActivityReference Compounds
Schiff Bases Broad-spectrum, including Gram-positive and Gram-negative bacteria.Lipophilicity of the imine group and electronic nature of substituents.Schiff bases of 2-amino pyridine.[8]
Hydrazones Active against bacteria and fungi.Ability to chelate metal ions and inhibit microbial enzymes.Hydrazone derivatives of various aldehydes.[2][11]

Structure-Activity Relationship (SAR) Insights

Based on the extensive research on pyridine derivatives, several key SAR trends can be extrapolated to the derivatives of this compound.[12]

  • The Pyridine Nitrogen: The nitrogen atom in the pyridine ring is a crucial hydrogen bond acceptor, facilitating interactions with biological targets.

  • The 2,2-dimethylpropanamide Group: This bulky, lipophilic group is likely to influence the overall shape and solubility of the molecule, which can impact its ability to fit into the active sites of enzymes or receptors.

  • Substituents on the Schiff Base/Hydrazone Moiety: The nature of the 'R' group introduced via the formyl group will be a primary determinant of biological activity. Aromatic rings with electron-withdrawing or -donating groups, as well as heterocyclic moieties, can be systematically varied to optimize potency and selectivity. Studies have shown that the presence of -OH, -OCH3, and -NH2 groups can enhance antiproliferative activity, while halogens or bulky groups may decrease it.[12]

Experimental Protocols

To facilitate further research in this area, detailed, step-by-step methodologies for the synthesis of key derivatives and their biological evaluation are provided below.

Synthesis of Schiff Base Derivatives

This protocol describes a general method for the synthesis of Schiff bases from this compound.[8]

Protocol:

  • Dissolution: Dissolve equimolar amounts of this compound and the desired primary amine in ethanol.

  • Catalysis: Add a catalytic amount of glacial acetic acid to the mixture.

  • Reflux: Reflux the reaction mixture for 2-4 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate out of the solution.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and recrystallize from a suitable solvent to obtain the pure Schiff base.

Synthesis of Hydrazone Derivatives

This protocol outlines a general procedure for the synthesis of hydrazones.[13]

Protocol:

  • Reactant Preparation: Dissolve this compound in a suitable solvent such as ethanol or methanol.

  • Addition of Hydrazine/Hydrazide: Add an equimolar amount of the desired hydrazine or hydrazide derivative to the solution.

  • Reaction: Heat the mixture to reflux for 1-3 hours.

  • Product Formation: Monitor the reaction by TLC. The hydrazone product is typically a solid that precipitates upon cooling.

  • Work-up: Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry.

  • Purification: If necessary, purify the product by recrystallization.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Antimicrobial Activity: Broth Microdilution Method for MIC Determination

This method determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

Protocol:

  • Compound Dilution: Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizing the Path Forward: Diagrams for Clarity

To better illustrate the concepts discussed, the following diagrams are provided.

Synthesis_Workflow Core N-(3-Formyl-2-pyridinyl)- 2,2-dimethylpropanamide Amine Primary Amine (R-NH2) Core->Amine Condensation (+H+) Hydrazine Hydrazine/Hydrazide (R-NHNH2) Core->Hydrazine Condensation Schiff_Base Schiff Base Derivative Amine->Schiff_Base Hydrazone Hydrazone Derivative Hydrazine->Hydrazone

Caption: Synthetic routes to Schiff base and hydrazone derivatives.

Biological_Evaluation_Workflow cluster_synthesis Synthesis cluster_anticancer Anticancer Evaluation cluster_antimicrobial Antimicrobial Evaluation Derivative Synthesized Derivatives (Schiff Bases & Hydrazones) Cell_Lines Cancer Cell Lines Derivative->Cell_Lines Microbes Bacterial & Fungal Strains Derivative->Microbes MTT MTT Assay Cell_Lines->MTT IC50 IC50 Determination MTT->IC50 MIC_Assay Broth Microdilution Microbes->MIC_Assay MIC MIC Determination MIC_Assay->MIC

Caption: Workflow for biological evaluation of synthesized derivatives.

SAR_Logic Core Core Scaffold (Pyridine Ring) Activity Biological Activity (Anticancer/Antimicrobial) Core->Activity Influences Binding Substituent Substituent 'R' on Schiff Base/Hydrazone Substituent->Activity Modulates Potency & Selectivity

Caption: Logical relationship in Structure-Activity Relationship studies.

Conclusion

While the direct derivatization of this compound is an underexplored area, the wealth of data on analogous pyridine-2-carboxaldehyde derivatives provides a strong foundation for predicting the biological potential of its Schiff base and hydrazone derivatives. The synthetic accessibility of these derivatives, coupled with the established anticancer and antimicrobial activities of the pyridine scaffold, makes this a promising avenue for drug discovery. The provided experimental protocols and SAR insights offer a clear roadmap for researchers to embark on the synthesis and evaluation of this novel class of compounds, potentially leading to the identification of new therapeutic leads.

References

  • Structure-function relationships for a new series of pyridine-2-carboxaldehyde thiosemicarbazones on ribonucleotide reductase activity and tumor cell growth in culture and in vivo. [Link]
  • Synthesis and biological evaluation of novel hydrazone derivatives for the tre
  • SYNTHESIS AND BIOLOGICAL EVALUATION OF HYDRAZONE DERIV
  • Development of a multi-target anticancer Sn(ii) pyridine-2-carboxaldehyde thiosemicarbazone complex. [Link]
  • Synthesis and Biological Evaluation of Hydrazone Deriv
  • Synthesis, Biological Evaluation and Theoretical Studies of Hydrazone Deriv
  • Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. [Link]
  • synthesis, characterization and biological evaluation of three new schiff bases derived
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • Novel amide functionalized pyridine derivatives and their anticancer activity and molecular docking studies. [Link]
  • Hydrazones: Synthesis, biological activity and their spectral characteriz
  • Design, Synthesis, In Vitro Biological Activity Evaluation and Stabilized Nanostructured Lipid Carrier Formulation of Newly Synthesized Schiff Bases-Based TMP Moieties. [Link]
  • Synthesis, characterization and antimicrobial activity of some new N-formyl tetrahydropyrimidine deriv
  • Synthesis, docking study and antimicrobial activity evaluation of pyridyl amides of thieno[2,3-d]pyrimidine-4-carboxylic acid. [Link]
  • Structure-activity relationship study of the synthesized pyridine and thienopyridine (4–15) compounds. [Link]
  • N-(3-Formyl-2-pyridinyl)-2, 2-dimethylpropanamide, min 95%, 1 gram. [Link]
  • Pyridine Compounds with Antimicrobial and Antiviral Activities. [Link]
  • Synthesis and Evaluation of Biological Activities of Schiff Base Derivatives of 4-Aminoantipyrine and Cinnamaldehydes. [Link]
  • Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity rel
  • Synthesis, spectral and microbial studies of some novel schiff base deriv

Sources

A Senior Application Scientist's Guide to Purity Assessment of N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction: The Criticality of Purity in Pharmaceutical Intermediates

In the landscape of drug development, the purity of a synthetic intermediate like N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide is not merely a quality metric; it is a foundational pillar of safety and efficacy. This compound, with CAS Number 86847-64-5, serves as a crucial building block in the synthesis of more complex active pharmaceutical ingredients (APIs).[1][2][3] Impurities, even at trace levels, can carry forward through synthetic steps, potentially altering the pharmacological and toxicological profile of the final drug product.[4] Therefore, a robust, multi-faceted analytical strategy is imperative to ensure its purity, identity, and quality.

This guide provides an in-depth comparison of orthogonal analytical techniques for the comprehensive purity assessment of this compound. We will move beyond procedural descriptions to explore the scientific rationale behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals. Our approach is grounded in the principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH) guidelines.[5][6][7][8][9]

The Orthogonal Approach: A Mandate for Confidence

Relying on a single analytical technique for purity determination is a precarious strategy. Each method possesses inherent biases and limitations. An impurity that co-elutes with the main peak in High-Performance Liquid Chromatography (HPLC) may be readily quantifiable by Quantitative Nuclear Magnetic Resonance (qNMR). This is the essence of an orthogonal approach: utilizing multiple, independent analytical techniques that measure the same attribute based on different chemical or physical principles.[10][11][12] This strategy significantly enhances the confidence in the purity value by ensuring that what one method might miss, another will detect.

Our comparative guide will focus on the three pillars of modern purity analysis:

  • High-Performance Liquid Chromatography (HPLC): The workhorse for purity and impurity profiling.[13][14]

  • Quantitative Nuclear Magnetic Resonance (qNMR): A powerful primary method for unambiguous and accurate purity assignment.[15][16][17]

  • Mass Spectrometry (MS): Unrivaled for its sensitivity and ability to identify and characterize unknown impurities.[18][19][20][21]

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Impurity Separation

HPLC is the cornerstone of purity analysis in the pharmaceutical industry due to its high resolving power, sensitivity, and robustness.[14][21][22] For this compound, a reversed-phase HPLC (RP-HPLC) method is the logical starting point, leveraging the compound's moderate polarity.

Causality Behind the Method: Why These Choices?
  • Reversed-Phase (C18 Column): The compound possesses both hydrophobic (t-butyl group, pyridine ring) and polar (formyl, amide groups) functionalities, making it well-suited for retention and separation on a C18 stationary phase. This phase provides a versatile and robust platform for resolving the main component from both more polar and less polar impurities.[23]

  • UV Detection: The pyridine ring is an excellent chromophore, allowing for sensitive detection using a UV-Vis detector, typically in the range of 254-280 nm. A photodiode array (PDA) detector is highly recommended to assess peak purity and develop spectral libraries for impurities.

  • Gradient Elution: A gradient of a weak organic solvent (e.g., acetonitrile) and an aqueous buffer is crucial. This approach ensures that a wide range of potential impurities, from polar starting materials to non-polar byproducts, are eluted with good peak shape and within a reasonable runtime.[24]

Self-Validating HPLC Protocol for Purity Determination

This protocol is designed as a self-validating system by incorporating system suitability tests (SSTs) to ensure the analytical setup is performing correctly before sample analysis, a key tenet of ICH guidelines.[5][9]

Objective: To determine the purity of this compound and quantify related impurities by area percent.

Instrumentation & Materials:

  • HPLC system with gradient pump, autosampler, column oven, and PDA detector.

  • C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Solvents: Acetonitrile (HPLC grade), Water (HPLC grade), Formic Acid.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Diluent: 50:50 Acetonitrile/Water.

Step-by-Step Methodology:

  • System Preparation:

    • Purge the system with the mobile phases.

    • Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 30 minutes at a flow rate of 1.0 mL/min.

    • Set the column oven temperature to 30°C.

    • Set the PDA detector to collect data from 200-400 nm, with a primary monitoring wavelength of 260 nm.

  • System Suitability Test (SST):

    • Prepare an SST solution containing ~0.5 mg/mL of the analyte and spike it with a small amount (~0.1%) of a known, related impurity if available.

    • Inject the SST solution five times.

    • Acceptance Criteria:

      • Relative Standard Deviation (RSD) of the main peak area < 2.0%.

      • Tailing factor for the main peak between 0.8 and 1.5.

      • Theoretical plates > 2000.

      • Resolution between the main peak and the spiked impurity > 2.0.

  • Sample Preparation:

    • Accurately weigh and dissolve the synthesized compound in the sample diluent to a final concentration of approximately 0.5 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Run:

    • Inject the prepared sample solution.

    • Gradient Program:

      • 0-20 min: 5% to 95% B

      • 20-25 min: Hold at 95% B

      • 25.1-30 min: Return to 5% B and re-equilibrate.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

    • Use the PDA data to check for peak purity of the main component, which helps to identify co-eluting impurities.[25]

Quantitative NMR (qNMR): An Absolute Purity Assessment

Unlike chromatographic methods that provide a relative purity based on area percent, qNMR is a primary ratio method capable of determining absolute purity without needing a reference standard of the analyte itself.[15][17][26] The principle is straightforward: the integral area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[16]

Causality Behind the Method: Why These Choices?
  • Internal Standard: A high-purity, stable internal standard with non-overlapping signals is essential. Maleic acid or dimethyl sulfone are excellent choices as they are non-volatile, stable, and have simple singlet peaks in regions that are typically clear in the ¹H NMR spectrum of the analyte.

  • ¹H NMR: Proton NMR is the most common choice for qNMR due to the high natural abundance (99.99%) and sensitivity of the ¹H nucleus.[16]

  • Long Relaxation Delay (D1): A long delay (typically 5-7 times the longest T1 relaxation time of the protons being integrated) between pulses is critical to ensure complete relaxation of all nuclei. This guarantees that the signal intensity is directly and solely proportional to the number of protons, which is the foundation of accurate quantification.

Self-Validating qNMR Protocol for Purity Determination

Objective: To determine the absolute mass purity of this compound using an internal standard.

Instrumentation & Materials:

  • NMR Spectrometer (≥400 MHz).

  • High-precision analytical balance.

  • Internal Standard (IS): Maleic acid (certified purity ≥99.5%).

  • Deuterated Solvent: Dimethyl Sulfoxide-d6 (DMSO-d6).

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh ~15 mg of the synthesized compound (m_analyte) into a clean vial.

    • Accurately weigh ~10 mg of the maleic acid internal standard (m_IS) into the same vial.

    • Dissolve the mixture in ~0.7 mL of DMSO-d6.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum.

    • Key Parameters:

      • Pulse Angle: 90°

      • Relaxation Delay (D1): 30-60 seconds (must be optimized).

      • Number of Scans: ≥ 16 (for good signal-to-noise).

  • Data Processing:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Carefully integrate the signals.

      • For the analyte, integrate a well-resolved, unique signal. The singlet from the formyl proton (-CHO) around 10 ppm is an ideal choice (I_analyte).

      • For the internal standard, integrate the singlet from the two vinyl protons of maleic acid (I_IS).

  • Purity Calculation:

    • The purity of the analyte (P_analyte) is calculated using the following formula[16]: P_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS

    • Where:

      • I: Integral value.

      • N: Number of protons for the integrated signal (N_analyte = 1 for the formyl proton; N_IS = 2 for maleic acid).

      • M: Molar mass (M_analyte = 206.24 g/mol ; M_IS = 116.07 g/mol ).[1]

      • m: Mass weighed.

      • P_IS: Purity of the internal standard.

Mass Spectrometry (MS): The Ultimate Tool for Impurity Identification

While HPLC separates impurities and qNMR quantifies the main component, Mass Spectrometry provides definitive structural information, making it indispensable for identifying unknown impurities.[18][19] When coupled with a liquid chromatography system (LC-MS), it becomes an exceptionally powerful tool for impurity profiling.[4][21]

Causality Behind the Method: Why These Choices?
  • Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for a moderately polar molecule like this compound. It typically produces a protonated molecular ion [M+H]+, allowing for straightforward determination of the molecular weight of the parent compound and any impurities.

  • High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap or TOF analyzers provide highly accurate mass measurements. This allows for the determination of the elemental composition of an impurity, which is a critical step in elucidating its structure.[18][20]

Workflow for Impurity Identification using LC-MS

G cluster_0 LC-MS Analysis cluster_1 Data Processing cluster_2 Structure Elucidation A Inject Sample into LC-MS B Separate Components (HPLC) A->B C Detect Ions (MS) B->C D Extract Ion Chromatograms for Impurity m/z C->D E Determine Accurate Mass of Impurity D->E F Propose Elemental Composition E->F G Consider Reaction Pathway (Starting Materials, Byproducts) F->G H Propose Putative Structure G->H I Confirm via Tandem MS (MS/MS) Fragmentation H->I

Example Application: Imagine the HPLC-UV analysis shows a small impurity peak. The LC-MS data reveals this peak has an [M+H]+ ion at m/z 223.25, which is 16 Da higher than the analyte's [M+H]+ of 207.25. High-resolution analysis confirms the formula is C11H14N2O3. This strongly suggests the impurity is an oxidized form of the parent compound, likely where the formyl group (-CHO) has been oxidized to a carboxylic acid group (-COOH). This level of insight is crucial for synthetic route optimization to minimize its formation.

Comparative Analysis and Integrated Strategy

No single method is sufficient. A truly robust purity assessment relies on the intelligent integration of these orthogonal techniques.

FeatureHPLC-UV/PDAQuantitative NMR (qNMR)LC-MS
Primary Purpose Separation & relative quantification of impuritiesAbsolute quantification of the main componentIdentification & structural elucidation of impurities
Strengths High resolving power, robust, widely availableAbsolute method, no analyte reference standard needed, structurally specificHigh sensitivity, provides molecular weight & structural data
Weaknesses Relative quantification, co-elution can hide impuritiesLower sensitivity than HPLC, requires pure internal standard, less effective for complex mixturesQuantification can be complex and requires specific standards
Regulatory Standing Gold standard for purity/impurity control[13][14]Increasingly recognized as a primary method by pharmacopeias[15][26]Essential for impurity characterization and identification[4][18]
Recommended Integrated Purity Assessment Workflow

The following workflow ensures a comprehensive and defensible purity assessment of this compound.

G start Synthesized Batch of This compound hplc 1. HPLC-PDA Screening (Purity by Area %) start->hplc qnmr 2. qNMR Analysis (Absolute Purity) start->qnmr lcms 3. LC-MS Analysis (Impurity ID) hplc->lcms If unknown peaks > 0.1% decision Purity > 99.0%? Impurities < 0.1%? qnmr->decision lcms->decision pass Batch Passes Release for Next Step decision->pass Yes fail Batch Fails Investigate & Repurify decision->fail No

This structured, orthogonal approach ensures not only that the purity value is accurate but also that the impurity profile is well-understood and controlled, aligning with the highest standards of scientific integrity and regulatory expectation.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
  • Quality Guidelines.
  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
  • The benefits of high-resolution mass spectrometry for impurity profiling. LGC. [Link]
  • A Guide to Quantit
  • Mass spectrometry in impurity profiling.
  • ICH Q2 Analytical Method Valid
  • Confident pharmaceutical impurity profiling using high-res mass spec.
  • How to determine the purity of newly synthesized organic compound?
  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. [Link]
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]
  • Impurity Profiling and Characterization for Generic Project Submission to USFDA.
  • Orthogonal Projection Approach Applied to Peak Purity Assessment. Analytical Chemistry. [Link]
  • Stimuli Article (qNMR). US Pharmacopeia (USP). [Link]
  • Top 5 Methods of Assessing Chemical Purity. Moravek, Inc. [Link]
  • Why Is HPLC Ideal for Chemical Purity Testing? Moravek, Inc. [Link]
  • Quantitative NMR Spectroscopy. University of Oxford. [Link]
  • Separation, Purification, and Identification of Organic Compounds. Chemistry LibreTexts. [Link]
  • Orthogonal method in pharmaceutical product analysis. Alphalyse. [Link]
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks. [Link]
  • Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities.
  • What is a Particle Analysis "Orthogonal Method"? Fluid Imaging Technologies. [Link]
  • Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. LCGC. [Link]
  • Analysis of pharmaceuticals and drug related impurities using Agilent instrument
  • Comprehensive Insights into High-Performance Liquid Chromatography for Pharmaceutical Analysis: Focus on Genotoxic Impurities. Preprints.org. [Link]
  • N-(3-Formyl-4-pyridinyl)-2,2-dimethylpropanamide, 97%. J&K Scientific. [Link]

Sources

Cross-validation of analytical methods for N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Cross-Validation of Analytical Methods for N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide

Introduction: The Critical Role of Method Validation in Pharmaceutical Analysis

In the landscape of drug development and manufacturing, the reliability of analytical data is paramount. Every decision, from impurity profiling in early-stage synthesis to final product release, is underpinned by the accuracy and precision of the analytical methods employed. For a compound such as this compound, which may serve as a critical intermediate or be identified as a potential impurity in a drug substance, establishing robust analytical control is not merely a regulatory requirement; it is a scientific necessity.

This guide provides a comprehensive framework for the cross-validation of two distinct analytical methods for the quantification of this compound. We will explore the comparison between a widely used High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a more sensitive and specific Ultra-High-Performance Liquid Chromatography with tandem Mass Spectrometry (UHPLC-MS/MS) method. The objective is to ensure that data generated across different laboratories or by different techniques are equivalent and reliable, a cornerstone of analytical method lifecycle management.

The principles and protocols outlined herein are grounded in the authoritative guidelines established by the International Council for Harmonisation (ICH), specifically the ICH Q2(R1) guideline on the Validation of Analytical Procedures.

Methodology 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is the workhorse of quality control laboratories due to its robustness, cost-effectiveness, and reliability. The formyl and pyridinyl groups in the target analyte contain chromophores, making it amenable to UV detection.

Experimental Protocol: HPLC-UV
  • Chromatographic System: Agilent 1260 Infinity II LC System or equivalent.

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution: 20% B to 80% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • UV Detection: 275 nm.

  • Standard Preparation: A stock solution of this compound is prepared in a 50:50 mixture of acetonitrile and water. Calibration standards are prepared by serial dilution to cover the expected concentration range.

Methodology 2: Ultra-High-Performance Liquid Chromatography with Mass Spectrometry (UHPLC-MS/MS)

For applications requiring higher sensitivity and specificity, such as low-level impurity quantification or analysis in complex biological matrices, UHPLC-MS/MS is the gold standard. It provides mass-based confirmation, eliminating potential interferences that might co-elute with the analyte in a UV-based method.

Experimental Protocol: UHPLC-MS/MS
  • Chromatographic System: Waters ACQUITY UPLC I-Class System or equivalent.

  • Mass Spectrometer: Waters Xevo TQ-S micro Triple Quadrupole Mass Spectrometer or equivalent.

  • Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution: 10% B to 90% B over 3 minutes.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • MRM Transitions: Specific parent-daughter ion transitions for the analyte would be determined by infusion and optimization (e.g., Quantifier and Qualifier ions).

Cross-Validation Framework: A Head-to-Head Comparison

Cross-validation is performed to compare the performance of two distinct analytical procedures. The core principle is to analyze the same set of samples using both methods and evaluate the agreement of the results. The validation parameters outlined below are assessed for both methods according to ICH Q2(R1) guidelines.

Specificity & Selectivity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • HPLC-UV: Specificity is demonstrated by showing that the analyte peak is free from co-eluting peaks from a placebo and known impurities. Peak purity analysis using a photodiode array (PDA) detector is essential.

  • UHPLC-MS/MS: This technique offers inherently higher specificity. By monitoring a unique Multiple Reaction Monitoring (MRM) transition, the method can selectively detect the analyte even if other compounds co-elute chromatographically.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a given range.

  • Protocol: A minimum of five concentration levels, spanning 50% to 150% of the expected working concentration, are prepared and injected in triplicate.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should not be significantly different from zero.

Accuracy

Accuracy reflects the closeness of the test results to the true value. It is typically assessed by a recovery study.

  • Protocol: Samples are spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery is then calculated.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the measure of the random error of a method and is assessed at two levels:

  • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval. This is determined by performing at least six replicate measurements of the same sample at 100% of the target concentration.

  • Intermediate Precision: Expresses the variation within the same laboratory, but on different days, with different analysts, or on different equipment.

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

Detection Limit (LOD) and Quantitation Limit (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Determination: These are typically determined based on the signal-to-noise ratio (S/N), where a ratio of 3:1 is common for LOD and 10:1 for LOQ.

Robustness

Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage.

  • Protocol: Key parameters are varied, such as mobile phase composition (±2%), column temperature (±5°C), and flow rate (±10%).

  • Acceptance Criteria: The system suitability parameters (e.g., peak asymmetry, theoretical plates) should remain within acceptable limits, and the results should not be significantly impacted.

Visualizing the Validation Workflow

G cluster_Methods Analytical Methods cluster_Validation ICH Q2(R1) Validation Parameters cluster_CrossVal Cross-Validation cluster_Outcome Outcome HPLC_UV HPLC-UV Method Specificity Specificity HPLC_UV->Specificity Linearity Linearity & Range HPLC_UV->Linearity Accuracy Accuracy HPLC_UV->Accuracy Precision Precision HPLC_UV->Precision LOD_LOQ LOD / LOQ HPLC_UV->LOD_LOQ Robustness Robustness HPLC_UV->Robustness UHPLC_MS UHPLC-MS/MS Method UHPLC_MS->Specificity UHPLC_MS->Linearity UHPLC_MS->Accuracy UHPLC_MS->Precision UHPLC_MS->LOD_LOQ UHPLC_MS->Robustness Cross_Val Analyze Identical Samples Specificity->Cross_Val Linearity->Cross_Val Accuracy->Cross_Val Precision->Cross_Val LOD_LOQ->Cross_Val Robustness->Cross_Val Equivalence Demonstrate Method Equivalence Cross_Val->Equivalence

Caption: Workflow for the validation and cross-comparison of two analytical methods.

Comparative Data Summary

The following table summarizes the expected performance data from the validation of the two methods. These are representative values designed to illustrate the typical trade-offs between the techniques.

Validation ParameterHPLC-UV MethodUHPLC-MS/MS MethodCommentary
Specificity Peak Purity > 99.5%No interference at MRM transitionMS/MS is inherently more specific.
Linearity (r²) 0.99950.9998Both methods show excellent linearity.
Range 1.0 - 100 µg/mL0.1 - 100 ng/mLUHPLC-MS/MS provides a significantly lower range.
Accuracy (% Recovery) 99.5 ± 1.5%100.2 ± 1.2%Both methods are highly accurate.
Precision (RSD) ≤ 1.5%≤ 1.8%Both methods are highly precise.
LOQ 1.0 µg/mL0.1 ng/mLThe sensitivity of MS/MS is superior by orders of magnitude.
Robustness PassedPassedBoth methods are robust to minor variations.
Logical Relationship of Validation Parameters

The validation parameters are not independent. A change in one can affect others, highlighting the need for a holistic validation approach.

G Specificity Specificity Linearity Linearity Specificity->Linearity ensures true response Accuracy Accuracy Linearity->Accuracy depends on Precision Precision Linearity->Precision depends on Precision->Accuracy impacts LOQ Limit of Quantitation LOQ->Accuracy defines lower limit of LOQ->Precision defines lower limit of

A Senior Application Scientist's Guide: Comparing the Reactivity of 2-Pyridinyl vs. 4-Pyridinyl Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and materials scientists, the pyridine ring is a cornerstone of molecular design. However, the seemingly subtle shift of a substituent from the 2- to the 4-position can profoundly alter a molecule's reactivity, dictating the success or failure of a synthetic route and the ultimate properties of the final compound. This guide provides an in-depth, objective comparison of the reactivity of 2-pyridinyl and 4-pyridinyl isomers, grounded in fundamental principles and supported by experimental evidence. We will dissect the electronic and steric factors that govern their behavior in key chemical transformations, offering field-proven insights to inform your experimental design.

The Foundation: Electronic and Steric Divergence

The reactivity of any position on the pyridine ring is a direct consequence of the nitrogen heteroatom's influence. This influence manifests as a combination of electronic and steric effects, which differ significantly between the 2- (ortho) and 4- (para) positions.

Electronic Landscape: An Electron-Deficient Arena

The pyridine nitrogen is more electronegative than carbon, exerting a powerful electron-withdrawing effect on the ring through two primary mechanisms:

  • Inductive Effect (-I): The nitrogen atom pulls electron density from adjacent sigma (σ) bonds. This effect is distance-dependent, being strongest at the adjacent 2- and 6-positions.

  • Resonance Effect (-M): The nitrogen atom can withdraw pi (π) electron density from the ring, particularly from the 2- and 4-positions, as shown by the resonance structures below.[1][2] This delocalization creates partial positive charges (δ+) at these sites, rendering them electron-deficient and thus susceptible to attack by nucleophiles.[3]

The consequence of these effects is a heavily polarized ring that is generally deactivated towards electrophilic attack but activated for nucleophilic substitution, especially at the 2- and 4-positions.[4][5]

Caption: Resonance delocalization in pyridine creates electron deficiency at the 2- and 4-positions.

While both positions are electron-deficient, theoretical calculations and experimental observations suggest the 4-position is often slightly more electron-poor than the 2-position.[6] This can be rationalized by considering the stability of the resonance contributors; the charge separation in the contributor with δ+ at the 4-position is greater than for the 2-position.

The basicity of the pyridine nitrogen, quantified by the pKa of its conjugate acid, is a reliable indicator of the electronic environment. Electron-withdrawing groups on the ring decrease basicity, while electron-donating groups increase it.

Table 1: Comparative pKa Values of Substituted Pyridinium Ions

Substituent (R) pKa (2-R-PyridineH+) pKa (4-R-PyridineH+)
-H 5.23[5] 5.23[5]
-CH₃ 5.97 6.02
-Cl 0.72 3.83
-CN -0.26 1.90
-NH₂ 6.86 9.17

Source: pKa values compiled from various sources.[7][8] Note how substituents at the 4-position exert a more pronounced electronic effect on the nitrogen's basicity compared to the 2-position.

Steric Considerations: The Crowded Ortho Position

The most significant physical difference between the two isomers is steric hindrance.[9] The 2-position is flanked by the nitrogen atom, whose lone pair occupies a significant volume of space. This proximity creates a sterically crowded environment that can impede the approach of bulky reagents or catalysts.[10][11] In contrast, the 4-position is relatively unhindered and accessible. This steric factor is often the decisive element controlling reactivity, especially in coordination chemistry and metal-catalyzed reactions.[12]

Reactivity in Nucleophilic Aromatic Substitution (SNA_r)

SNA_r is a hallmark reaction of electron-deficient heterocycles like pyridine. The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[13][14]

Verdict: For SNA_r, both the 2- and 4-positions are highly activated. The 4-position is generally more reactive due to its greater electron deficiency and lower steric hindrance, allowing for a faster rate of nucleophilic attack.[15]

The key to this reactivity is the ability of the pyridine nitrogen to stabilize the negative charge of the Meisenheimer intermediate through resonance, which is possible for attack at the 2- and 4-positions but not the 3-position.[4][13]

Caption: SNA_r mechanism at C-2 and C-4, highlighting the crucial nitrogen-stabilized intermediate.

Experimental Protocol: Competitive SNA_r of 2- and 4-Chloropyridine

This protocol provides a method to directly compare the reaction rates.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve equimolar amounts (e.g., 10 mmol) of 2-chloropyridine and 4-chloropyridine in a suitable solvent (e.g., 50 mL of ethanol). Add an internal standard (e.g., 5 mmol of dodecane) for chromatographic analysis.

  • Reaction Initiation: Add a slightly sub-stoichiometric amount of the nucleophile (e.g., 8 mmol of sodium methoxide in methanol) to the flask. The sub-stoichiometric amount ensures the reaction is competed for the limiting reagent.

  • Monitoring: Heat the mixture to a constant temperature (e.g., 60 °C). At regular time intervals (e.g., 15, 30, 60, 120 minutes), withdraw a 0.5 mL aliquot.

  • Quenching & Analysis: Immediately quench each aliquot by adding it to a vial containing 1 mL of dilute HCl. Analyze the quenched samples by GC-MS or HPLC to determine the relative consumption of 2-chloropyridine vs. 4-chloropyridine and the formation of the corresponding methoxy-pyridine products.[16]

  • Data Interpretation: Plot the concentration of reactants and products over time. A faster depletion of 4-chloropyridine and a more rapid formation of 4-methoxypyridine will quantitatively demonstrate its higher reactivity.

Table 2: Expected Outcome of Competitive SNA_r Experiment

Time Point [4-Chloropyridine] (Relative) [2-Chloropyridine] (Relative) Conclusion
t = 0 1.00 1.00 Initial state
t = 30 min 0.65 0.85 4-isomer reacts faster

| t = 120 min | 0.20 | 0.60 | Reactivity difference is significant |

Reactivity in Metal-Catalyzed Cross-Coupling

Transition metal-catalyzed cross-coupling reactions are indispensable for C-C and C-heteroatom bond formation.[17] In this arena, the differences between the 2- and 4-isomers become stark, primarily due to steric hindrance and the coordinating ability of the nitrogen atom.

Verdict: The 4-pyridinyl isomer is almost always significantly more reactive and less problematic in cross-coupling reactions. The 2-pyridinyl isomer is notoriously challenging due to steric hindrance and catalyst inhibition.[18]

The catalytic cycle for reactions like Suzuki or Buchwald-Hartwig coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination. For 2-halopyridines, two major problems arise:

  • Hindered Oxidative Addition: The steric bulk around the 2-position can slow down the initial, often rate-limiting, oxidative addition of the palladium catalyst to the C-X bond.

  • Catalyst Inhibition/Poisoning: The nitrogen lone pair of the 2-halopyridine substrate, or more potently, the 2,2'-bipyridyl product, can act as a strong chelating ligand for the metal catalyst.[18] This coordination can form a highly stable, off-cycle complex, effectively removing the active catalyst from the reaction and shutting down turnover.

G cluster_inhib Inhibition Pathway (for 2-Pyridyl) Cat Pd(0)L_n OA Oxidative Addition Cat->OA Dead Stable Off-Cycle Pd-N Complex Cat->Dead Coordination I1 R-Pd(II)-X OA->I1 Trans Transmetalation (R'-M) I1->Trans I2 R-Pd(II)-R' Trans->I2 RE Reductive Elimination I2->RE RE->Cat Catalyst Regeneration Prod Product (R-R') RE->Prod Inhib 2-Pyridyl Substrate/Product Inhib->Dead

Caption: A generic cross-coupling cycle, illustrating the potential for catalyst inhibition by 2-pyridinyl species.

Experimental Protocol: Comparative Suzuki Coupling of 2- and 4-Bromopyridine
  • Setup: Prepare two identical reaction vessels. To each, add 4-bromopyridine (5 mmol) or 2-bromopyridine (5 mmol), phenylboronic acid (6 mmol, 1.2 equiv), and a palladium catalyst such as Pd(PPh₃)₄ (0.25 mmol, 5 mol%).

  • Reagents: Add a base (e.g., 15 mmol of K₂CO₃) and a solvent mixture (e.g., 40 mL of toluene and 10 mL of water).

  • Reaction: Purge both vessels with an inert gas (N₂ or Ar) and heat to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the reactions by TLC or GC-MS.

  • Workup: After the reaction is complete (or after a set time, e.g., 12 hours), cool the mixtures, separate the layers, extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry with MgSO₄, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by column chromatography and compare the isolated yields.

Table 3: Expected Outcome of Comparative Suzuki Coupling

Substrate Typical Reaction Time Typical Isolated Yield Key Challenge
4-Bromopyridine 2-4 hours >90% None

| 2-Bromopyridine | 12-24 hours | 40-70% | Catalyst inhibition, slow reaction |

Coordination Chemistry: A Tale of Two Ligands

As ligands for transition metals, the isomeric pyridyls exhibit fundamentally different behaviors, driven by the geometric constraints of the ring.

Verdict: 2-Pyridyl groups are prized for their ability to form stable five-membered chelate rings with a metal center, a capability the 4-pyridyl isomer lacks. 4-Pyridyl ligands excel as linear linkers or bridging units.

  • 2-Pyridinyl Ligands: When a second donor atom is present at the 2-position of a substituent (as in 2,2'-bipyridine or 2-pyridylphosphines), the molecule can act as a bidentate chelating ligand.[19][20] This "chelate effect" leads to thermodynamically very stable metal complexes that are central to catalysis, photochemistry, and materials science.

  • 4-Pyridinyl Ligands: Due to the para relationship between the nitrogen and the point of attachment, a 4-pyridyl group cannot chelate. It functions as a monodentate ligand, similar to pyridine itself, or more commonly as a rigid, linear bridging ligand to construct coordination polymers and metal-organic frameworks (MOFs).[21][22]

G cluster_2 2-Pyridyl Coordination cluster_4 4-Pyridyl Coordination M Metal Center Chelate Chelation (e.g., with 2,2'-Bipyridine) M->Chelate Mono Monodentate Binding M->Mono Bridge Bridging Ligand (Forms Polymers/MOFs) M->Bridge M2 Metal Center Bridge->M2

Caption: Distinct coordination modes of 2-pyridyl (chelating) vs. 4-pyridyl (monodentate/bridging) ligands.

Summary and Strategic Implications

The choice between a 2-pyridinyl and a 4-pyridinyl isomer is a critical decision in synthetic planning. Understanding their intrinsic differences in reactivity allows for the rational design of reaction conditions and the prediction of potential challenges.

Table 4: Summary of Reactivity Comparison

Feature 2-Pyridinyl Isomer 4-Pyridinyl Isomer Dominant Factor
SNA_r Reactivity Activated, but can be slower Highly activated, generally faster Electronic & Steric
Cross-Coupling Challenging, slow, prone to catalyst inhibition Efficient, fast, and reliable Steric & Coordination
Coordination Forms stable chelates (if bidentate) Acts as monodentate or bridging ligand Geometric
Steric Hindrance High Low Positional

| Primary Challenge | Steric bulk and N-coordination | Generally unproblematic | - |

References
  • Filo. (2025). Explain the following: i) Positions 2 and 4 are more susceptible to nucl...
  • Benchchem. (n.d.). A Comparative Guide to the Reactivity of Pyridine-2-, 3-, and 4-Sulfonic Acids.
  • Chemistry Stack Exchange. (2017). Why is the 2-position of pyridine electron richer than the 4 position.
  • ResearchGate. (n.d.).
  • Chemistry Stack Exchange. (2018).
  • ResearchGate. (n.d.). Nucleophilic Substitutions of Nitroarenes and Pyridines: New Insight and New.
  • Chemistry LibreTexts. (2024). 24.9: Heterocyclic Amines.
  • Benchchem. (n.d.).
  • Chemistry Stack Exchange. (2014). Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution?.
  • ResearchGate. (2010).
  • ResearchGate. (n.d.). (PDF)
  • YouTube. (2020). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity..
  • Wikipedia. (n.d.). Pyridine.
  • PubMed Central (PMC). (n.d.).
  • Guidechem. (n.d.). Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution?.
  • ACS Publications. (n.d.). Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines.
  • Effect of atomic Charge on pka 's of Substituted pyridines. (n.d.).
  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.).
  • Chemical Papers. (n.d.).
  • PubMed Central (PMC). (n.d.).
  • American Chemical Society. (n.d.). Coordination Chemistry of the 2-Pyridyldiphosphine Ligands, (py)2P(CH(CH2)3CH)P(py)2 and (py)2P(CH2)2P(py)2 (py = 2-Pyridyl), wi.
  • Direct Experimental Evidence for Alkoxyl Radicals Reacting as Hydrogen
  • RSC Publishing. (2020). Pyridylic anions are soft nucleophiles in the palladium-catalyzed C(sp3)
  • PubMed. (2021). Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra.
  • PubMed. (2014). Pyridine coordination chemistry for molecular assemblies on surfaces.
  • ResearchGate. (n.d.).
  • PubMed Central (PMC). (n.d.).
  • ResearchGate. (2021).
  • MDPI. (n.d.). Synthesis of Substituted 2-Pyridyl-4-phenylquinolines.
  • Wikipedia. (n.d.). Transition metal pyridine complexes.
  • ACS Publications. (2026).
  • Cu/Fe-Catalyzed Carbon-Carbon and Carbon-Hetero
  • ACS Publications. (n.d.).
  • MDPI. (2021).
  • Khan Academy. (2013).
  • ACS Publications. (2022).

Sources

Efficacy of N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide as a SARS-CoV 3CL protease inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Evaluation of a Critical Antiviral Target in the Post-Pandemic Era

Introduction

The global scientific community's concerted efforts to combat the COVID-19 pandemic have underscored the pivotal role of antiviral therapeutics. Among the viral proteins identified as prime targets for drug development, the SARS-CoV-2 3C-like protease (3CLpro), also known as the main protease (Mpro), has emerged as a linchpin in the viral replication cycle. This cysteine protease is indispensable for the proteolytic processing of viral polyproteins into functional non-structural proteins, a critical step for viral replication and propagation.[1] Its highly conserved nature across coronaviruses and the absence of a close human homologue make it an attractive and specific target for antiviral intervention.[2][3]

This guide provides a comprehensive comparison of leading SARS-CoV-2 3CLpro inhibitors, offering researchers, scientists, and drug development professionals a data-driven overview of their efficacy, mechanisms of action, and the experimental methodologies used for their evaluation. While this guide aims to be a valuable resource for the evaluation of novel 3CLpro inhibitors, it is important to note that a thorough search of the current scientific literature and chemical databases reveals no publicly available data on the efficacy of N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide as a SARS-CoV-2 3CL protease inhibitor. Therefore, this compound will not be a central focus of the comparative analysis. Instead, we will establish a robust framework for evaluation by focusing on well-characterized, clinically relevant inhibitors, namely Nirmatrelvir and Ensitrelvir.

The Central Role of 3CL Protease in the SARS-CoV-2 Lifecycle

The replication of SARS-CoV-2 begins with the entry of the virus into the host cell and the release of its positive-sense single-stranded RNA genome.[4][5] This genomic RNA is then translated into two large polyproteins, pp1a and pp1ab. The 3CL protease, along with the papain-like protease (PLpro), is responsible for cleaving these polyproteins at specific sites to release 16 non-structural proteins (nsps) that are essential for forming the viral replication and transcription complex (RTC).[1][6] By inhibiting the enzymatic activity of 3CLpro, the viral replication cycle is effectively halted.

SARS_CoV_2_Replication_Cycle cluster_host_cell Host Cell cluster_inhibition Therapeutic Intervention Entry 1. Viral Entry & Uncoating Translation 2. Translation of Viral Polyproteins (pp1a/pp1ab) Entry->Translation Viral RNA Release Proteolysis 3. Proteolytic Cleavage by 3CLpro & PLpro Translation->Proteolysis RTC 4. Replication & Transcription Complex (RTC) Formation Proteolysis->RTC Functional nsps Replication 5. Genome Replication & Subgenomic RNA Synthesis RTC->Replication Assembly 6. Virion Assembly Replication->Assembly New Viral Genomes & mRNAs Release 7. Viral Release (Exocytosis) Assembly->Release Inhibitor 3CLpro Inhibitor (e.g., Nirmatrelvir, Ensitrelvir) Inhibitor->Proteolysis Blocks Cleavage Inhibition_Mechanisms cluster_covalent Covalent Inhibition (Nirmatrelvir) cluster_noncovalent Non-Covalent Inhibition (Ensitrelvir) Covalent_Inhibitor Nirmatrelvir (Nitrile Warhead) Active 3CLpro (Cys145-SH) Covalent_Complex Reversible Covalent Adduct (Cys145-S-C=N-Inhibitor) Covalent_Inhibitor->Covalent_Complex Nucleophilic Attack NonCovalent_Inhibitor Ensitrelvir Active 3CLpro NonCovalent_Complex Enzyme-Inhibitor Complex (Non-covalent Interactions) NonCovalent_Inhibitor->NonCovalent_Complex Binding FRET_Assay_Workflow Start Prepare Reagents (Enzyme, Substrate, Inhibitor) Dispense Dispense Inhibitor & Enzyme into 96-well Plate Start->Dispense Incubate Pre-incubate for Inhibitor Binding Dispense->Incubate Add_Substrate Add FRET Substrate to Initiate Reaction Incubate->Add_Substrate Measure Measure Fluorescence (Kinetic Reading) Add_Substrate->Measure Analyze Calculate Reaction Rates & % Inhibition Measure->Analyze Calculate_IC50 Determine IC50 from Dose-Response Curve Analyze->Calculate_IC50

Figure 3: Experimental workflow for a FRET-based 3CL protease inhibition assay.

2. Cell-Based Antiviral Assay: Cytopathic Effect (CPE) Reduction

This assay assesses the ability of a compound to protect host cells from virus-induced death.

Principle: SARS-CoV-2 infection leads to a cytopathic effect (CPE), causing cell rounding, detachment, and eventual death. An effective antiviral agent will inhibit viral replication and thus reduce or prevent CPE, leading to increased cell viability.

[3][7]Detailed Protocol:

  • Cell Culture and Virus Propagation:

    • Maintain a susceptible cell line (e.g., Vero E6) in appropriate culture medium.

    • Prepare a stock of SARS-CoV-2 with a known titer (e.g., TCID50/mL).

  • Assay Procedure (96-well plate format):

    • Seed Vero E6 cells in a 96-well plate and allow them to adhere overnight.

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the culture medium from the cells and add the compound dilutions.

    • Infect the cells with SARS-CoV-2 at a low multiplicity of infection (MOI) (e.g., 0.001-0.01). [7][8] * Include uninfected cells (no virus, no compound) as a 100% viability control and infected cells (virus, no compound) as a 0% viability control.

    • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator, or until significant CPE is observed in the virus control wells.

[7][8]3. Quantification of Cell Viability:

  • Add a cell viability reagent (e.g., CellTiter-Glo®, which measures ATP levels) to each well. [6][9] * Measure the luminescence or absorbance according to the reagent manufacturer's instructions.
  • Data Analysis:

    • Normalize the data to the control wells (100% and 0% viability).

    • Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Conclusion and Future Directions

The development of potent and selective SARS-CoV-2 3CL protease inhibitors represents a landmark achievement in antiviral drug discovery. Nirmatrelvir and Ensitrelvir stand as testament to the power of targeting this critical viral enzyme, offering effective oral therapeutic options for the management of COVID-19. While the efficacy of this compound as a 3CLpro inhibitor remains to be elucidated, the experimental framework detailed in this guide provides a clear and robust pathway for the evaluation of this and other novel candidate compounds.

Future research will undoubtedly focus on the discovery of next-generation 3CLpro inhibitors with improved pharmacokinetic profiles, broader activity against a wider range of coronaviruses, and a higher barrier to the development of viral resistance. The continued application of rigorous in vitro and cell-based assays, as outlined herein, will be paramount to the success of these endeavors and our preparedness for future coronavirus outbreaks.

References

  • Nirmatrelvir exerts distinct antiviral potency against different human coronaviruses. Signal Transduction and Targeted Therapy. [Link]
  • Schematic diagram showing the replication cycle of SARS-CoV-2.
  • Schematic diagram showing the replication cycle of SARS-CoV-2. (1)...
  • Ensitrelvir is effective against SARS-CoV-2 3CL protease mutants circulating globally.
  • Antiviral activity of nirmatrelvir against four coronaviruses in cell...
  • COVID-19: Coronavirus replication, pathogenesis, and therapeutic strategies.
  • Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63. Bio-protocol. [Link]
  • The Remarkable Selectivity of Nirmatrelvir.
  • SARS-CoV-2 Cytopathic Effect Assay.
  • Impact of SARS-CoV-2 3CL Protease Mutations on Nirmatrelvir Inhibitory Efficiency. Computational Insights into Potential Resistance Mechanisms. ChemRxiv. [Link]
  • SARS-CoV-2 Life Cycle: Stages and Inhibition Targets. Antibodies-online.com. [Link]
  • Advances and challenges in using nirmatrelvir and its derivatives against SARS-CoV-2 infection. Acta Pharmaceutica Sinica B. [Link]
  • The impact of SARS-CoV-2 3CL protease mutations on nirmatrelvir inhibitory efficiency. Computational insights into potential resistance mechanisms. Physical Chemistry Chemical Physics. [Link]
  • Potential SARS-CoV-2 3CLpro inhibitors from chromene, flavonoid and hydroxamic acid compound based on FRET assay, docking and pharmacophore studies. Journal of Biomolecular Structure and Dynamics. [Link]
  • SARS-CoV-2 3CLpro mutations selected in a VSV-based system confer resistance to nirmatrelvir, ensitrelvir, and GC376. Science Advances. [Link]
  • Nirmatrelvir-resistant SARS-CoV-2 variants with high fitness in an infectious cell culture system. Science. [Link]
  • Screening of drugs by FRET analysis identifies inhibitors of SARS-CoV 3CL protease. Antiviral Research. [Link]
  • The impact of SARS-CoV-2 3CL protease mutations on nirmatrelvir inhibitory efficiency. Computational insights into potential resistance mechanisms. Physical Chemistry Chemical Physics. [Link]
  • Nirmatrelvir, Molnupiravir, and Remdesivir maintain potent in vitro activity against the SARS-CoV-2 Omicron variant. bioRxiv. [Link]
  • SARS-CoV-2. Wikipedia. [Link]
  • COVID-19 CPE. reframeDB. [Link]
  • SARS CoV-2 CPE Cytotoxicity Assay. reframeDB. [Link]
  • SARS-CoV-2 cytopathic effect (CPE).
  • Ensitrelvir is effective against SARS-CoV-2 3CL protease mutants circulating globally.
  • Impact of SARS-CoV-2 3CL Protease Mutations on Nirmatrelvir Inhibitory Efficiency. Computational Insights into Potential Resistance Mechanisms.
  • The history, mechanism, and perspectives of nirmatrelvir (PF-07321332): an orally bioavailable main protease inhibitor used in combination with ritonavir to reduce COVID-19-related hospitalizations. Journal of Biomedical Science. [Link]
  • Efficacy comparison of 3CL protease inhibitors ensitrelvir and nirmatrelvir against SARS-CoV-2 in vitro and in vivo. Journal of Antimicrobial Chemotherapy. [Link]
  • Efficacy comparison of 3CL protease inhibitors ensitrelvir and nirmatrelvir against SARS-CoV-2 in vitro and in vivo. ScienceOpen. [Link]
  • The Substitutions L50F, E166A, and L167F in SARS-CoV-2 3CLpro Are Selected by a Protease Inhibitor In Vitro and Confer Resistance To Nirmatrelvir.
  • Molecular mechanism of ensitrelvir inhibiting SARS-CoV-2 main protease and its variants.
  • In vitro selection and analysis of SARS-CoV-2 nirmatrelvir resistance mutations contributing to clinical virus resistance surveillance. Cell Research. [Link]
  • Resistance mechanisms of SARS-CoV-2 3CLpro to the non-covalent inhibitor WU-04. bioRxiv. [Link]
  • Identification of Inhibitors of SARS-CoV-2 3CL-Pro Enzymatic Activity Using a Small Molecule in Vitro Repurposing Screen.
  • Development of Highly Potent Noncovalent Inhibitors of SARS-CoV-2 3CLpro. bioRxiv. [Link]
  • Efficacy and Safety of Ensitrelvir in Patients With Mild-to-Moderate Coronavirus Disease 2019: The Phase 2b Part of a Randomized. Clinical Infectious Diseases. [Link]
  • Development of Highly Potent Noncovalent Inhibitors of SARS-CoV-2 3CLpro. ACS Central Science. [Link]
  • SARS-CoV-2 Mpro inhibitor ensitrelvir: asymmetrical cross-resistance with nirmatrelvir and emerging resistance hotspots. The Journal of Antimicrobial Chemotherapy. [Link]
  • Development of Highly Potent Noncovalent Inhibitors of SARS-CoV-2 3CLpro. ACS Central Science. [Link]
  • Pharmacokinetic and Pharmacodynamic Analysis of the 3CL Protease Inhibitor Ensitrelvir in a SARS-CoV-2 Infection Mouse Model. Viruses. [Link]

Sources

Comparative Benchmarking of N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide Against Known Sirtuin 2 (SIRT2) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive benchmarking analysis of the novel compound, N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide, against a panel of well-characterized inhibitors of Sirtuin 2 (SIRT2). This document is intended for researchers, scientists, and drug development professionals interested in the discovery of novel therapeutics targeting pathways regulated by SIRT2.

Introduction: The Therapeutic Potential of SIRT2 Inhibition

Sirtuin 2 (SIRT2) is a member of the sirtuin family of NAD+-dependent protein deacetylases.[1] Primarily localized in the cytoplasm, SIRT2 plays a critical role in a variety of cellular processes, including cell cycle regulation, cytoskeletal dynamics, and the response to oxidative stress.[1][2] Given its involvement in the pathophysiology of neurodegenerative diseases and various cancers, SIRT2 has emerged as a compelling target for therapeutic intervention.[2][3] The development of potent and selective SIRT2 inhibitors is a key objective in the quest for novel treatments for these conditions.[3]

This guide introduces this compound, a compound with structural motifs suggestive of potential interaction with the NAD+ binding pocket of sirtuins. We present a hypothetical, yet scientifically rigorous, benchmarking of this compound against established SIRT2 inhibitors to evaluate its potential as a novel therapeutic agent.

Comparative Analysis of SIRT2 Inhibitors

The efficacy of a novel inhibitor is best understood when compared directly with existing compounds. Here, we benchmark this compound against four known SIRT2 inhibitors: AGK2, AK-7, SirReal2, and TM.[2]

Table 1: In Vitro Potency and Selectivity of SIRT2 Inhibitors

CompoundSIRT2 IC₅₀ (µM)SIRT1 IC₅₀ (µM)SIRT3 IC₅₀ (µM)Selectivity (SIRT1/SIRT2)Selectivity (SIRT3/SIRT2)
This compound 0.5 (Hypothetical) >50 >50 >100x >100x
AGK23.5[4][5]30[4]91[4]~8.6x~26x
AK-715.5[6][7]Not specifiedNot specifiedNot specifiedNot specified
SirReal20.23[2]>100>100>435x>435x
TM0.038[2]25>25~658x>658x

Note: Data for this compound is hypothetical and for illustrative purposes.

From this comparison, the hypothetical data suggests that this compound could be a potent and selective SIRT2 inhibitor, comparable to SirReal2 and more selective than AGK2. While not as potent as the mechanism-based inhibitor TM, its distinct chemical scaffold may offer alternative pharmacological properties.[2]

SIRT2 Signaling Pathway

The following diagram illustrates the central role of SIRT2 in deacetylating key protein targets and the mechanism by which inhibitors block this activity.

Sirt2_Pathway SIRT2 Signaling Pathway cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects SIRT2 SIRT2 Tubulin α-Tubulin SIRT2->Tubulin p53 p53 SIRT2->p53 NAM Nicotinamide SIRT2->NAM Tubulin_Ac Acetylated α-Tubulin Tubulin_Ac->Tubulin Deacetylation Microtubule Microtubule Stability Tubulin->Microtubule p53_Ac Acetylated p53 p53_Ac->p53 Deacetylation CellCycle Cell Cycle Arrest p53->CellCycle Apoptosis Apoptosis p53->Apoptosis NAD NAD+ NAD->SIRT2 Cofactor Inhibitor N-(3-Formyl-2-pyridinyl)- 2,2-dimethylpropanamide Inhibitor->SIRT2 Inhibition

Caption: SIRT2 deacetylates substrates like α-tubulin and p53.

Experimental Protocols

To ensure the trustworthiness of our findings, we outline the detailed methodologies for the key experiments that would be conducted to generate the comparative data.

In Vitro SIRT2 Enzymatic Assay

This protocol describes a fluorogenic assay to determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against recombinant human SIRT2.

Workflow Diagram:

Assay_Workflow SIRT2 Enzymatic Assay Workflow start Start prepare_reagents Prepare Reagents: - Assay Buffer - SIRT2 Enzyme - Fluorogenic Substrate - NAD+ - Inhibitor Dilutions start->prepare_reagents plate_setup Plate Setup (384-well): - Add Inhibitor Dilutions - Add SIRT2 Enzyme prepare_reagents->plate_setup incubation1 Incubate (15 min, RT) plate_setup->incubation1 reaction_start Start Reaction: - Add Substrate/NAD+ Mix incubation1->reaction_start incubation2 Incubate (60 min, 37°C) reaction_start->incubation2 reaction_stop Stop Reaction: - Add Developer Solution incubation2->reaction_stop incubation3 Incubate (15 min, RT) reaction_stop->incubation3 read_plate Read Fluorescence (Ex: 360nm, Em: 460nm) incubation3->read_plate analyze_data Data Analysis: - Plot Dose-Response Curve - Calculate IC50 read_plate->analyze_data end End analyze_data->end

Caption: Workflow for determining in vitro SIRT2 inhibitory activity.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series in assay buffer (50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂) to achieve final concentrations ranging from 1 nM to 100 µM.

  • Reaction Setup: In a 384-well black plate, add 5 µL of each inhibitor dilution. To this, add 20 µL of recombinant human SIRT2 enzyme (e.g., BPS Bioscience) diluted in assay buffer.

  • Pre-incubation: Gently mix and incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

  • Reaction Initiation: Add 25 µL of a substrate/NAD+ mixture containing a fluorogenic acetylated peptide substrate and NAD+ to all wells.

  • Enzymatic Reaction: Incubate the plate at 37°C for 60 minutes.

  • Development: Stop the reaction by adding 50 µL of developer solution containing a protease to cleave the deacetylated substrate, releasing the fluorophore. Incubate at room temperature for 15 minutes.

  • Data Acquisition: Measure fluorescence intensity using a plate reader with excitation at ~360 nm and emission at ~460 nm.

  • Data Analysis: Plot the fluorescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cell-Based α-Tubulin Acetylation Assay

This protocol assesses the ability of the test compound to inhibit SIRT2 activity in a cellular context by measuring the acetylation level of its substrate, α-tubulin.

Step-by-Step Protocol:

  • Cell Culture: Plate a suitable cell line (e.g., HeLa or SH-SY5Y) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of this compound (or known inhibitors) for 4-6 hours.

  • Cell Lysis: Wash the cells with PBS and then lyse them in RIPA buffer containing protease and deacetylase inhibitors.

  • Western Blotting:

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against acetylated α-tubulin and total α-tubulin (as a loading control) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities for acetylated and total α-tubulin. The ratio of acetylated to total α-tubulin indicates the level of SIRT2 inhibition.

Discussion and Future Directions

The hypothetical benchmarking data positions this compound as a promising candidate for a novel SIRT2 inhibitor. Its theoretical high selectivity over other sirtuin isoforms (SIRT1 and SIRT3) is a particularly desirable trait, as off-target inhibition can lead to unwanted side effects.

The next logical steps in the evaluation of this compound would be:

  • Confirmation of Direct Target Engagement: Employ biophysical techniques such as Surface Plasmon Resonance (SPR) or Thermal Shift Assays (TSA) to confirm direct binding to SIRT2.

  • Mechanism of Inhibition Studies: Conduct enzyme kinetic studies to determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to the substrate or NAD+.

  • In Vivo Efficacy Studies: Evaluate the compound in animal models of diseases where SIRT2 inhibition has shown therapeutic benefit, such as Parkinson's disease or specific cancers.[3][8]

  • Pharmacokinetic Profiling: Assess the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to determine its drug-likeness.

References

  • AK-7 - SIRT2 inhibitor, AMS.MC-1429-1 | Amsbio. (n.d.). Amsbio.
  • Mai, H., et al. (2020). Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities. ACS Omega, 5(2), 1043-1051.
  • Chopra, V., et al. (2012). The sirtuin 2 inhibitor AK-7 is neuroprotective in Huntington's disease mouse models. Cell Reports, 2(6), 1492-1497.
  • George, S., et al. (2020). Discovery of Selective SIRT2 Inhibitors as Therapeutic Agents in B-Cell Lymphoma and Other Malignancies. Journal of Medicinal Chemistry, 63(3), 1040-1063.
  • Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities. (n.d.). ResearchGate.
  • Stankovic, S., et al. (2022). SIRT2i_Predictor: A Machine Learning-Based Tool to Facilitate the Discovery of Novel SIRT2 Inhibitors. International Journal of Molecular Sciences, 23(15), 8565.
  • Comparison of IC50 and selectivity of SIRT2 inhibitors. (n.d.). ResearchGate.
  • N-(3-Formyl-4-pyridinyl)-2,2-dimethylpropanamide, 97% | 86847-71-4. (n.d.). J&K Scientific.
  • N-(3-Formyl-2-pyridinyl)-2, 2-dimethylpropanamide, min 95%, 1 gram. (n.d.). LabAlley.
  • N-(3-Formyl-4-pyridinyl)-2,2-dimethylpropanamide, 97%, Thermo Scientific 250 mg. (n.d.). Fisher Scientific.
  • This compound 97%. (n.d.). MilliporeSigma.

Sources

A Comparative Guide to the Structural Activity Relationship (SAR) of 2-Aminopyridine Analogs as Potent JAK2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Janus kinase (JAK) family of non-receptor tyrosine kinases, particularly JAK2, plays a pivotal role in cytokine signaling pathways that govern cell proliferation, differentiation, and immunity. Dysregulation of the JAK2-STAT signaling pathway is a known driver in various myeloproliferative neoplasms, making it a well-validated therapeutic target. The 2-aminopyridine scaffold has emerged as a promising starting point for the development of potent and selective JAK2 inhibitors.

This guide will delve into the nuanced effects of structural modifications on the inhibitory activity of 2-aminopyridine analogs, supported by experimental data from peer-reviewed literature and established research protocols.

The Critical Role of JAK2 in Cellular Signaling

The JAK-STAT signaling cascade is a primary mechanism for transducing extracellular signals into transcriptional changes within the nucleus. The process is initiated by the binding of cytokines to their specific receptors, leading to receptor dimerization and the subsequent activation of receptor-associated JAKs through trans-phosphorylation. Activated JAKs then phosphorylate specific tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once recruited, STATs are themselves phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and ultimately the regulation of target gene expression.[1][2]

Dysregulation of this pathway, often due to mutations such as the JAK2V617F mutation, leads to constitutive kinase activity and is a key factor in the pathogenesis of myeloproliferative neoplasms.[3] Consequently, the development of small molecule inhibitors that target the ATP-binding site of JAK2 is a key therapeutic strategy.[3]

Below is a diagram illustrating the canonical JAK2-STAT5 signaling pathway.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK2_inactive JAK2 (inactive) Receptor->JAK2_inactive 2. Receptor Dimerization & JAK2 Recruitment STAT5_inactive STAT5 Receptor->STAT5_inactive 5. STAT5 Recruitment JAK2_active JAK2 (active) JAK2_inactive->JAK2_active 3. Trans-phosphorylation (Activation) JAK2_active->Receptor 4. Receptor Phosphorylation STAT5_active p-STAT5 STAT5_inactive->STAT5_active 6. STAT5 Phosphorylation by active JAK2 STAT5_dimer p-STAT5 Dimer STAT5_active->STAT5_dimer 7. Dimerization DNA DNA STAT5_dimer->DNA 8. Nuclear Translocation Inhibitor 2-Aminopyridine Inhibitor Inhibitor->JAK2_active Inhibition Gene_Expression Target Gene Expression DNA->Gene_Expression 9. Gene Transcription Synthesis_Workflow Start 2-Aminopyridine Starting Material Step1 Amide Coupling (Carboxylic Acid, HBTU, DIPEA) Start->Step1 Intermediate1 Amide Intermediate Step1->Intermediate1 Step2 Cyclization (e.g., POCl3) Intermediate1->Step2 Intermediate2 Cyclized Core Step2->Intermediate2 Step3 Final Functionalization (e.g., Suzuki Coupling with Boronic Acid) Intermediate2->Step3 Final_Product Final 2-Aminopyridine Analog Step3->Final_Product

Caption: A general synthetic workflow for the preparation of 2-aminopyridine derivatives.

Step-by-Step Protocol:

  • Amide Coupling:

    • To a solution of a substituted 2-aminopyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add a substituted carboxylic acid (1.1 eq), N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) (1.2 eq), and N,N-diisopropylethylamine (DIPEA) (2.0 eq).

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amide intermediate. [3]2. Cyclization:

    • Dissolve the crude amide intermediate in a suitable solvent (e.g., toluene).

    • Add a cyclizing agent (e.g., phosphorus oxychloride).

    • Heat the reaction mixture at reflux for 4-8 hours.

    • Cool the reaction to room temperature and carefully quench with a saturated solution of sodium bicarbonate.

    • Extract the product with an organic solvent, dry, and concentrate to obtain the crude cyclized core. [3]3. Final Functionalization (e.g., Suzuki Coupling):

    • To a solution of the cyclized core (1.0 eq) and a boronic acid derivative (1.2 eq) in a mixture of toluene and water, add a palladium catalyst (e.g., Pd(PPh3)4) (0.05 eq) and a base (e.g., sodium carbonate) (2.0 eq).

    • Heat the mixture under an inert atmosphere at 80-100°C for 8-16 hours.

    • After cooling, separate the organic layer, wash with water and brine, dry, and concentrate.

    • Purify the final product by column chromatography. [3]

Biological Evaluation Protocols

This time-resolved fluorescence resonance energy transfer (TR-FRET) based assay is a robust method for determining the affinity of inhibitors to the ATP-binding site of a kinase. [4] Protocol Overview:

  • Prepare Reagents:

    • Prepare a 1X Kinase Buffer A solution from the 5X stock.

    • Dilute the JAK2 enzyme to the desired concentration in Kinase Buffer A.

    • Prepare serial dilutions of the test compounds in DMSO and then further dilute in Kinase Buffer A.

    • Prepare the LanthaScreen™ Eu-anti-tag antibody and Alexa Fluor™ 647-labeled tracer at the appropriate concentrations in Kinase Buffer A.

  • Assay Procedure:

    • In a 384-well plate, add 5 µL of each test compound dilution.

    • Add 5 µL of the diluted JAK2 enzyme/antibody mixture to each well.

    • Add 5 µL of the diluted tracer to each well to initiate the binding reaction.

    • Incubate the plate for 1 hour at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 615 nm.

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. [4]

This assay measures the ability of a compound to inhibit JAK2-mediated phosphorylation of STAT5 in a cellular context. [2][5] Protocol Overview:

  • Cell Culture and Treatment:

    • Culture a JAK2-dependent cell line (e.g., HEL cells, which harbor the JAK2V617F mutation) in appropriate media.

    • Plate the cells in a 96-well plate and starve them of serum or cytokines if necessary to reduce basal STAT5 phosphorylation.

    • Treat the cells with serial dilutions of the test compounds for a predetermined time (e.g., 1-2 hours).

  • Cell Lysis and Detection:

    • Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates.

    • Use a phospho-STAT5 specific ELISA kit or a flow cytometry-based assay to quantify the levels of phosphorylated STAT5.

  • Data Analysis:

    • Normalize the phospho-STAT5 signal to the total STAT5 signal or a housekeeping protein.

    • Calculate the percent inhibition of STAT5 phosphorylation for each compound concentration.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the cellular IC50 value. [2][5]

This assay determines the effect of the compounds on the proliferation of a cancer cell line that is dependent on JAK2 signaling. [6] Protocol Overview:

  • Cell Seeding:

    • Seed a JAK2-dependent cell line (e.g., HEL cells) in a 96-well plate at an appropriate density.

    • Allow the cells to attach and resume growth overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the test compounds.

    • Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).

  • Cell Viability Measurement:

    • Add a viability reagent such as MTT, MTS, or a resazurin-based reagent to the wells.

    • Incubate according to the manufacturer's instructions.

    • Measure the absorbance or fluorescence on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition of cell proliferation for each compound concentration relative to untreated control cells.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. [6]

Conclusion

The 2-aminopyridine scaffold represents a versatile and promising starting point for the development of potent and selective JAK2 inhibitors. The structural activity relationship studies highlighted in this guide demonstrate that careful optimization of substituents on the pyridine core and the appended side chains can lead to significant improvements in both potency and selectivity. The detailed experimental protocols provided herein offer a practical framework for researchers to synthesize and evaluate novel 2-aminopyridine analogs, thereby accelerating the discovery of next-generation JAK2 inhibitors for the treatment of myeloproliferative neoplasms and other diseases driven by aberrant JAK2 signaling.

References

  • Role of JAK2/STAT3 Signaling Pathway in the Tumorigenesis, Chemotherapy Resistance, and Treatment of Solid Tumors: A Systemic Review. PMC - PubMed Central. [Link]
  • Design, synthesis and structure-activity relationship study of aminopyridine derivatives as novel inhibitors of Janus kinase 2. PubMed. [Link]
  • Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines in T cells. Protocols.io. [Link]
  • Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors.
  • Development of a STAT5 phosphorylation assay as a rapid bioassay to assess interleukin-7 potency. PubMed. [Link]
  • Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors. PubMed. [Link]
  • Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and deriv
  • Molecular modeling of novel 2-aminopyridine derivatives as potential JAK2 inhibitors: a rational strategy for promising anticancer agents. PubMed. [Link]
  • Discovery of novel 2-aminopyridine derivatives as ROS1 and ALK dual inhibitors to combat drug-resistant mutants including ROS1G2032R and ALKG1202R. NIH. [Link]
  • Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hem
  • Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy.
  • Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors.

Sources

A Comparative Guide to the Synthesis of N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient and cost-effective synthesis of key intermediates is paramount. N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide, a valuable building block in medicinal chemistry, presents multiple synthetic avenues. This guide provides an in-depth, objective comparison of the most viable synthetic pathways, offering experimental data, cost-benefit analyses, and field-proven insights to inform your strategic decisions in the laboratory and at scale.

Introduction: The Significance of this compound

This compound is a key intermediate in the synthesis of a variety of biologically active compounds. Its unique structure, featuring a pyridine ring with an ortho-formyl and an adjacent pivaloyl-protected amine, makes it a versatile precursor for constructing complex heterocyclic systems, which are prevalent in many drug molecules. The choice of synthetic route to this intermediate can significantly impact project timelines, costs, and the overall sustainability of a drug development program.

This guide will dissect two primary synthetic strategies, evaluating them on metrics of cost, yield, safety, and environmental impact. We will also explore potential greener alternatives to traditional, more hazardous methodologies.

Pathway 1: Direct Acylation of 2-Amino-3-formylpyridine

This pathway is a straightforward approach that begins with the commercially available 2-amino-3-formylpyridine. The core of this synthesis is the selective N-acylation of the amino group with pivaloyl chloride.

Experimental Protocol: Acylation of 2-Amino-3-formylpyridine
  • Reaction Setup: To a solution of 2-amino-3-formylpyridine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (nitrogen or argon), add a non-nucleophilic base such as triethylamine (1.1 eq).

  • Addition of Acylating Agent: Cool the reaction mixture to 0 °C. Slowly add pivaloyl chloride (1.05 eq) dropwise, maintaining the temperature below 5 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield this compound.

Causality Behind Experimental Choices: The use of a non-nucleophilic base like triethylamine is crucial to scavenge the hydrochloric acid generated during the reaction without competing with the aminopyridine for the acylating agent. The reaction is performed at a low temperature to control the exothermicity of the acylation and minimize potential side reactions.

Cost-Benefit Analysis of Pathway 1
MetricAnalysis
Cost of Starting Materials The primary cost driver is 2-amino-3-formylpyridine. While commercially available, its price can be significant, especially at a larger scale. Pivaloyl chloride and triethylamine are relatively inexpensive.[1][2][3]
Yield and Purity This pathway is expected to provide a good to excellent yield (typically >80%) of the desired product with high purity after a single purification step.
Simplicity and Time Efficiency As a one-step synthesis from a commercially available advanced intermediate, this pathway is highly time-efficient and operationally simple.
Safety and Environmental Impact Pivaloyl chloride is a corrosive and flammable liquid that requires careful handling in a well-ventilated fume hood.[4] The use of chlorinated solvents like dichloromethane should be minimized where possible in favor of greener alternatives.

Diagram of Pathway 1

Pathway 1 2-Amino-3-formylpyridine 2-Amino-3-formylpyridine This compound This compound 2-Amino-3-formylpyridine->this compound Pivaloyl Chloride, Et3N Pathway 2 2-Aminopyridine 2-Aminopyridine N-(2-pyridinyl)-2,2-dimethylpropanamide N-(2-pyridinyl)-2,2-dimethylpropanamide 2-Aminopyridine->N-(2-pyridinyl)-2,2-dimethylpropanamide Pivaloyl Chloride, Et3N This compound This compound N-(2-pyridinyl)-2,2-dimethylpropanamide->this compound 1. n-BuLi 2. DMF

Sources

A Senior Application Scientist's Guide to the Synthesis of N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide: A Reproducibility Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the reliable synthesis of key intermediates is paramount. N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide, a pivotal building block in the synthesis of various pharmaceutical agents, presents a case study in the importance of methodological nuance for achieving reproducible, high-yield outcomes. This guide provides an in-depth analysis of the published synthesis methods, focusing on the critical experimental parameters that govern success and reproducibility. We will dissect the key chemical transformations, offer insights into potential pitfalls, and provide a detailed, field-tested protocol.

Introduction: The Significance of this compound

This compound, with the CAS Number 86847-64-5, is a heterocyclic aldehyde.[1] Its structure, featuring a pyridine ring substituted with a formyl group and a pivalamide protecting group, makes it a versatile precursor for the construction of more complex molecular architectures, particularly in the realm of medicinal chemistry. The formyl group serves as a handle for a variety of transformations, including reductive aminations and condensations, while the pivalamide group offers steric hindrance and protection of the amine functionality. The reliable and scalable synthesis of this intermediate is therefore a critical step in many drug discovery and development pipelines.

The Primary Synthetic Route: Directed Ortho-Metalation

The most efficient and widely cited method for the synthesis of this compound proceeds via a directed ortho-metalation strategy. This powerful technique allows for the regioselective functionalization of aromatic rings by employing a directing group to guide a strong base to deprotonate a specific ortho-position. In this case, the pivaloylamino group on the pyridine ring directs the lithiation to the C-3 position.

A seminal paper by Rivera et al. in Synthetic Communications details a highly efficient process for the synthesis of the downstream product, 2-amino-3-pyridinecarboxaldehyde, for which our target compound is the direct precursor.[2] The synthesis of what the authors refer to as "formyl pivalamide 3" is the crucial step for our purposes.[2]

The Two-Step Synthesis at a Glance:

The overall synthesis can be broken down into two key steps:

  • Pivaloylation of 2-Aminopyridine: The synthesis begins with the protection of the amino group of 2-aminopyridine with a pivaloyl group. This step is crucial as the resulting pivalamide is an excellent directing group for the subsequent lithiation.

  • Directed Ortho-Metalation and Formylation: The pivaloyl-protected aminopyridine then undergoes ortho-lithiation using a strong organolithium base, followed by quenching the resulting organolithium species with an electrophile, in this case, N,N-dimethylformamide (DMF), to introduce the formyl group.

Synthesis_Workflow cluster_0 Step 1: Pivaloylation cluster_1 Step 2: Ortho-Metalation & Formylation 2-Aminopyridine 2-Aminopyridine Reaction_1 Pivaloylation 2-Aminopyridine->Reaction_1 Pivaloyl_Chloride Pivaloyl Chloride Pivaloyl_Chloride->Reaction_1 2-(Pivaloylamino)pyridine 2-(Pivaloylamino)pyridine Reaction_1->2-(Pivaloylamino)pyridine Reaction_2 Ortho-lithiation & Formylation 2-(Pivaloylamino)pyridine->Reaction_2 n-BuLi n-Butyllithium n-BuLi->Reaction_2 DMF N,N-Dimethylformamide DMF->Reaction_2 Target_Molecule N-(3-Formyl-2-pyridinyl)- 2,2-dimethylpropanamide Reaction_2->Target_Molecule

Figure 1: Overall synthetic workflow.

Detailed Experimental Protocol and Reproducibility Analysis

The following protocol is based on the principles outlined by Rivera et al. and general best practices for ortho-lithiation reactions.[2]

Step 1: Synthesis of 2-(Pivaloylamino)pyridine

Materials:

  • 2-Aminopyridine

  • Pivaloyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 2-aminopyridine in anhydrous DCM and pyridine at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add pivaloyl chloride dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield 2-(pivaloylamino)pyridine as a white solid.

Causality and Reproducibility Insights:

  • Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is critical to prevent the hydrolysis of pivaloyl chloride.

  • Base: Pyridine acts as a base to neutralize the HCl generated during the reaction, driving the reaction to completion.

  • Purity of Starting Material: The purity of 2-aminopyridine is important for achieving a high yield of the desired product.

Step 2: Synthesis of this compound

Materials:

  • 2-(Pivaloylamino)pyridine

  • n-Butyllithium (n-BuLi) in hexanes

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Tetrahydrofuran (THF, anhydrous)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 2-(pivaloylamino)pyridine in anhydrous THF at -78 °C under an inert atmosphere, add n-BuLi dropwise. A color change to deep red or brown is typically observed, indicating the formation of the lithiated species.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Add anhydrous DMF dropwise, ensuring the temperature remains below -70 °C.

  • Continue stirring at -78 °C for another 1-2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Causality and Reproducibility Insights:

  • Strictly Anhydrous and Anaerobic Conditions: Organolithium reagents like n-BuLi are extremely reactive towards water and oxygen. Failure to maintain strictly anhydrous and anaerobic conditions is the most common reason for failed or low-yielding reactions. All glassware must be oven- or flame-dried, and solvents must be freshly distilled from an appropriate drying agent.

  • Temperature Control: The low temperature (-78 °C, typically achieved with a dry ice/acetone bath) is crucial to prevent side reactions, such as the addition of n-BuLi to the pyridine ring, and to ensure the stability of the lithiated intermediate.

  • Rate of Addition: The slow, dropwise addition of both n-BuLi and DMF is important for maintaining temperature control and preventing localized high concentrations of reagents.

  • Purity of Reagents: The quality of the n-BuLi solution is critical. It should be titrated before use to determine its exact molarity. The DMF must be anhydrous, as any water will quench the organolithium intermediate.

  • Quenching: Quenching at low temperature is important to protonate the intermediate alkoxide formed after the addition of DMF, without causing degradation of the product.

Figure 2: Mechanism of the directed ortho-metalation and formylation. (Note: Placeholder images are used in the DOT script. In a real application, these would be replaced with actual chemical structure images.)

Comparison of Synthesis Parameters

While the directed ortho-metalation approach is the most prominent, variations in reaction conditions can significantly impact the outcome. The following table summarizes key parameters and their potential effects on the synthesis.

ParameterStandard ConditionVariationImpact on Reproducibility and Yield
Base n-Butyllithium (n-BuLi)s-BuLi, t-BuLi, LDAStronger or more hindered bases can sometimes improve regioselectivity but may also lead to more side reactions. Reproducibility depends on the consistent quality and titration of the base.
Solvent Tetrahydrofuran (THF)Diethyl ether, TolueneTHF is generally the solvent of choice due to its good solvating properties for organolithium species at low temperatures. Other solvents may affect the solubility of intermediates and the reaction rate.
Temperature -78 °C-40 °C to 0 °CHigher temperatures can lead to a loss of regioselectivity and increased side reactions, such as nucleophilic addition of the alkyllithium to the pyridine ring. Strict adherence to low temperatures is crucial for reproducibility.
Electrophile N,N-Dimethylformamide (DMF)Other formylating agentsDMF is a mild and efficient formylating agent. While other electrophiles could be used to introduce different functional groups, for the synthesis of the target aldehyde, DMF is the standard.
Quenching Agent Saturated aq. NH4ClWater, Dilute acidSaturated ammonium chloride is a mild proton source that effectively quenches the reaction without causing significant degradation of the product.

Conclusion

The synthesis of this compound via directed ortho-metalation is a robust and efficient method. However, its successful and reproducible execution hinges on meticulous attention to experimental detail. The paramount importance of anhydrous and anaerobic conditions, precise temperature control, and the use of high-purity reagents cannot be overstated. By understanding the underlying chemical principles and the critical parameters outlined in this guide, researchers can confidently and reproducibly synthesize this valuable intermediate for their drug discovery and development endeavors.

References

  • El-Gazzar, A. B. A., et al. "DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES." HETEROCYCLES, vol. 91, no. 3, 2015, p. 479.
  • Rivera, Nelo R., et al. "HIGHLY EFFICIENT SYNTHESIS OF 2-AMINO-3-PYRIDINECARBOXALDEHYDE." Synthetic Communications, vol. 31, no. 10, 2001, pp. 1573-1579.
  • Taylor & Francis Online. Synthetic Communications, Volume 31, Issue 10 (2001). [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe handling and disposal of N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide (CAS No. 86847-64-5). As researchers and drug development professionals, our commitment to safety extends beyond the bench to the responsible management of chemical waste. This guide is structured to provide a clear, logical workflow, ensuring that every step is grounded in established safety protocols and regulatory compliance.

Core Safety Directives: Understanding the Hazard Profile

Before handling or disposing of any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound is a combustible solid with a specific set of health hazards that dictate its handling and disposal requirements.

Key Hazards:

  • Skin Irritation (H315): Causes skin irritation upon contact.

  • Eye Irritation (H319): Causes serious eye irritation.

  • Skin Sensitization (H317): May cause an allergic skin reaction.

  • Respiratory Irritation (H335): May cause respiratory irritation if inhaled.

  • Aquatic Hazard: Classified as WGK 3, indicating it is highly hazardous to water. This classification strictly prohibits disposal into sanitary sewer systems.

The presence of a pyridine ring suggests that upon combustion, toxic gases, including nitrogen oxides, may be produced.[1] It is imperative to handle this compound with the appropriate personal protective equipment and within a controlled environment.

Hazard ClassificationGHS CodeDescriptionSource
Skin IrritationH315Causes skin irritation
Serious Eye IrritationH319Causes serious eye irritation
Skin SensitizationH317May cause an allergic skin reaction
Specific Target Organ ToxicityH335May cause respiratory irritation
Water Hazard ClassWGK 3Highly hazardous to water

Waste Characterization and Regulatory Compliance

Under the Resource Conservation and Recovery Act (RCRA), all chemical waste generators are legally required to determine if their waste is hazardous.[2][3][4] This process is the foundational step for proper disposal.

Is this compound waste considered hazardous?

While this specific compound may not be explicitly named on the EPA's F, K, P, or U lists, it must be evaluated for hazardous characteristics:[2][3]

  • Ignitability: It is a combustible solid, but does not meet the criteria for a flammable solid.

  • Corrosivity: Not classified as corrosive.

  • Reactivity: While some amides can be highly reactive (e.g., sodium amide), this compound is not known to be dangerously reactive under normal conditions.[5] However, it should not be mixed with strong oxidizing agents or acids.[6]

  • Toxicity: The primary concern. Its potential to cause skin, eye, and respiratory irritation, along with its high water hazard classification, strongly supports managing it as a hazardous waste.

Procedural Guide: From Bench to Final Disposal

This section provides a step-by-step protocol for the safe collection, storage, and disposal of waste generated from this compound.

Step 1: Personal Protective Equipment (PPE)

Adherence to proper PPE is non-negotiable. The Occupational Safety and Health Administration (OSHA) mandates that employers provide, and employees use, appropriate protective equipment.[7][8][9]

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves for integrity before each use.[10]

  • Eye and Face Protection: Use safety glasses with side shields at a minimum. For operations with a risk of splashing or dust generation, a face shield is required.

  • Skin and Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.

  • Respiratory Protection: For handling significant quantities of the solid or if dust is generated, a NIOSH-approved N95 dust mask or a respirator should be used. All handling of the solid powder should be performed in a certified chemical fume hood to minimize inhalation exposure.[11]

Step 2: Waste Segregation and Container Management

Proper segregation prevents dangerous chemical reactions and ensures compliant disposal.[7]

  • Waste Stream: Designate a specific waste stream for "Non-Halogenated Organic Solids."

  • Container Selection:

    • Use a container made of a material compatible with the chemical waste. High-density polyethylene (HDPE) is a suitable choice.[3]

    • The container must have a secure, tight-fitting screw cap to prevent leaks and spills.[2][3]

    • Ensure the container is in good condition, free from cracks or corrosion.[2]

  • Labeling:

    • All waste containers must be clearly labeled as soon as the first drop of waste is added.[7]

    • The label must include the words "Hazardous Waste" and a complete list of the chemical contents by full name (no abbreviations).

    • Indicate the specific hazards (e.g., "Irritant," "Skin Sensitizer").

Step 3: On-Site Accumulation

Waste must be accumulated at or near the point of generation in what the EPA terms a Satellite Accumulation Area (SAA).[12]

  • Keep Containers Closed: Waste containers must remain sealed at all times except when actively adding waste.[3][13]

  • Storage Location: Store the waste container in a secondary containment bin within a designated and labeled area, away from heat sources and incompatible materials like strong acids or oxidizers.[7]

  • Volume Limits: A maximum of 55 gallons of hazardous waste may be stored in an SAA. Once this limit is reached, the container must be moved to a central accumulation area within three days.[12]

Step 4: Spill Management

Accidents can happen. A clear and practiced spill response plan is crucial.

  • Minor Spills (Solid Powder):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an inert absorbent material like sand or vermiculite. Do not use combustible materials like paper towels to absorb the bulk powder.[5][6]

    • Carefully sweep the material into a designated hazardous waste container using non-sparking tools.[5]

    • Decontaminate the area with a suitable solvent and then soap and water. All cleanup materials must be disposed of as hazardous waste.

  • Major Spills:

    • Evacuate the immediate area.[10]

    • Notify your institution's Environmental Health and Safety (EHS) office immediately.[5]

    • Prevent entry into the area.

Step 5: Final Disposal Protocol

Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[2]

  • Request Pickup: Once your waste container is full or your project is complete, submit a chemical waste pickup request to your institution's EHS department or certified hazardous waste contractor.[12]

  • Documentation: Ensure all paperwork, such as a hazardous waste manifest, is completed accurately. This document tracks the waste from its point of generation to its final disposal facility, a "cradle-to-grave" requirement.[2][13][14]

  • Professional Handling: The final disposal will be carried out by licensed professionals via methods such as high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).

Disposal Decision Workflow

The following diagram illustrates the critical decision-making process for the disposal of this compound waste.

DisposalWorkflow start_node start_node process_node process_node decision_node decision_node waste_node waste_node end_node end_node start Waste Generation (e.g., residual solid, contaminated labware) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe classify Classify Waste: Is it Hazardous? ppe->classify collect Collect in Labeled, Compatible Container 'Non-Halogenated Organic Solid' classify->collect Yes (Irritant, WGK 3) store Store in Satellite Accumulation Area (SAA) collect->store spill Spill Occurs? store->spill spill_proc Follow Spill Management Protocol spill->spill_proc Yes full Container Full? spill->full No spill_proc->store full->store No pickup Request Pickup by EHS / Certified Contractor full->pickup Yes manifest Complete Hazardous Waste Manifest pickup->manifest end Final Disposal (Incineration at TSDF) manifest->end

Caption: Decision workflow for compliant disposal of this compound waste.

By adhering to this structured protocol, you ensure the safety of yourself and your colleagues, protect the environment, and maintain full compliance with federal and local regulations.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Pyridine.
  • BenchChem. (2025). Proper Disposal of Sodium Amide: A Step-by-Step Guide for Laboratory Professionals.
  • US Bio-Clean. (n.d.). OSHA Compliance For Laboratories.
  • GOV.UK. (2024). Pyridine: general information.
  • NJ.gov. (2002). HAZARD SUMMARY.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Pyridine | Public Health Statement.
  • ChemicalBook. (2019). Pyridine-Health Hazards and Toxicity.
  • Goodway Technologies. (2022). The Complete Beginners Guide to Chemical Disposal.
  • Purdue University. (n.d.). Hazardous Waste Disposal Guidelines.
  • MedPro Disposal. (n.d.). Are You In Compliance With Proper Lab Waste Disposal Regulations?.
  • MilliporeSigma. (n.d.). This compound 97%.
  • SDS Manager. (n.d.). This compound.
  • J&K Scientific. (2024). N-(3-Formyl-4-pyridinyl)-2,2-dimethylpropanamide, 97%.
  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide.
  • Chemistry For Everyone. (2025). What Regulations Govern Hazardous Waste Management?.
  • CP Lab Safety. (n.d.). Amides Waste Compatibility: Key Insights for Safe Disposal.
  • Sigma-Aldrich. (n.d.). This compound 97%.
  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance.
  • University of Maryland. (n.d.). Disposal of Outdated Chemicals in the Laboratory - Potentially Explosive Compounds.
  • University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Michigan State University. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual.
  • ChemicalBook. (2025). This compound | 86847-64-5.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
  • ChemScene. (2021). Safety Data Sheet.
  • National Center for Biotechnology Information (NCBI). (n.d.). OSHA Laboratory Standard.
  • University of Wisconsin-Milwaukee. (n.d.). SOP-for-Sodium-Amide-1.docx.
  • National Center for Biotechnology Information (PubChem). (2025). CID 153739822 | C11H14N2O2.
  • Sigma-Aldrich. (n.d.). This compound 97%.
  • Antimex Chemical Limited. (n.d.). This compound.
  • Santa Cruz Biotechnology. (n.d.). This compound | CAS 86847-64-5.
  • Thermo Fisher Scientific. (n.d.). N-(3-Formyl-4-pyridinyl)-2,2-dimethylpropanamide, 97%.

Sources

Navigating the Safe Handling of N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the dynamic field of drug development, the meticulous handling of novel chemical entities is paramount. This guide provides an in-depth, procedural framework for the safe management of N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide (CAS Number: 86847-64-5), ensuring both personal safety and experimental integrity.[1][2] Moving beyond generic safety data sheets, this document elucidates the causality behind each recommendation, empowering you with the expertise to handle this compound with confidence and precision.

Hazard Assessment and Triage: Understanding the Risks

This compound is a solid powder that presents a multi-faceted hazard profile that demands rigorous adherence to safety protocols.[1][2] The primary risks associated with this compound are:

  • Skin Irritation (H315): Direct contact with the skin can cause irritation.[1][3]

  • Eye Irritation (H319): The powder can cause serious eye irritation upon contact.[1][3]

  • Respiratory Irritation (H335): Inhalation of the dust may lead to respiratory tract irritation.[1][3]

  • Potential for Skin Sensitization (H317): Repeated exposure may cause an allergic skin reaction in some individuals.[1][3]

Given these hazards, the core principle of handling this compound is the prevention of direct contact and aerosol generation. All operations should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4]

The Personal Protective Equipment (PPE) Ensemble: Your First Line of Defense

A multi-layered approach to PPE is essential. The selection of appropriate PPE is not merely a checklist item but a critical variable in mitigating exposure.

PPE ComponentSpecificationRationale
Primary Gloves Nitrile glovesProvides good resistance to a range of chemicals and offers a balance of dexterity and protection for general handling.[4][5]
Secondary Gloves Thicker, chemical-resistant gloves (e.g., Neoprene or Butyl rubber)To be worn over primary gloves, especially during bulk handling or when there is a higher risk of splashes or prolonged contact. This double-gloving strategy provides an added layer of protection.[4]
Eye Protection Safety goggles with side-shields or a full-face shieldEssential to protect against airborne particles and accidental splashes. A face shield offers broader protection for the entire face.[4]
Respiratory Protection A NIOSH-approved N95 dust mask or a half-mask respirator with P100 particulate filtersCrucial for preventing the inhalation of fine powders, especially during weighing and transfer operations where dust generation is likely.[1][6][7] The choice between a dust mask and a respirator depends on the scale of the operation and the potential for aerosolization.
Protective Clothing A long-sleeved laboratory coatTo protect the skin and personal clothing from contamination.[5]

PPE_Workflow cluster_ppe PPE Donning Sequence Lab Coat Lab Coat Primary Gloves (Nitrile) Primary Gloves (Nitrile) Lab Coat->Primary Gloves (Nitrile) Secondary Gloves (Neoprene/Butyl) Secondary Gloves (Neoprene/Butyl) Primary Gloves (Nitrile)->Secondary Gloves (Neoprene/Butyl) Respirator (N95/P100) Respirator (N95/P100) Secondary Gloves (Neoprene/Butyl)->Respirator (N95/P100) Eye Protection (Goggles/Face Shield) Eye Protection (Goggles/Face Shield) Respirator (N95/P100)->Eye Protection (Goggles/Face Shield)

Operational Protocols: A Step-by-Step Guide

Weighing and Aliquoting

The process of weighing solid compounds presents the highest risk of aerosolization. Therefore, this step must be performed with utmost care within a ventilated enclosure.

  • Preparation: Designate a specific area within the chemical fume hood for weighing. Cover the work surface with disposable bench paper.

  • Tare the Container: Use a container with a secure lid. Tare the container on the analytical balance.

  • Powder Transfer: In the fume hood, carefully transfer the desired amount of this compound into the tared container using a clean spatula. Minimize the drop height to reduce dust formation.

  • Secure and Weigh: Securely close the container lid before removing it from the fume hood to the balance for weighing.

  • Cleaning: After weighing, decontaminate the spatula and any other utensils used.

Dissolution

The addition of solvent to a powder should be controlled to prevent splashing and ensure efficient dissolution.

  • Solvent First: Add the desired solvent to the reaction vessel within the fume hood.

  • Controlled Addition: Slowly add the weighed this compound to the solvent while stirring. Adding the powder to the solvent, rather than the other way around, helps to prevent the formation of difficult-to-dissolve clumps.[8]

  • Rinsing: If the weighing container is to be reused, rinse it with a small amount of the solvent and add the rinsing to the reaction vessel to ensure a complete transfer.

Handling_Workflow cluster_weighing Weighing Protocol cluster_dissolution Dissolution Protocol A Prepare Fume Hood B Tare Lidded Container A->B C Transfer Powder in Hood B->C D Secure Lid & Weigh C->D E Add Solvent to Vessel D->E Proceed to Dissolution F Slowly Add Powder w/ Stirring E->F G Rinse Weighing Container F->G

Spill Management and Decontamination: A Proactive Approach

Accidents can happen, and a well-defined spill response plan is crucial.

Minor Spill (Small amount of powder)
  • Alert and Isolate: Alert personnel in the immediate area. Isolate the spill area.

  • Don PPE: Ensure you are wearing the full PPE ensemble described in Section 2.

  • Containment: Gently cover the spill with absorbent material, such as vermiculite or sand, to prevent further dispersal.[9]

  • Cleanup: Carefully scoop the absorbent material and spilled powder into a labeled, sealable waste container. Avoid creating dust. For residual powder, wet a paper towel with a suitable solvent to wipe the area.[10]

  • Decontaminate: Clean the spill area with soap and water.[11]

Decontamination of Equipment

All equipment that has come into contact with this compound must be decontaminated.

  • Initial Rinse: Rinse glassware and equipment with a suitable solvent that is known to dissolve the compound. Collect this rinsate as hazardous waste.

  • Thorough Cleaning: Wash the equipment with soap and water.[11]

  • Final Rinse: Rinse with deionized water.

Disposal Plan: Responsible Waste Management

All waste materials, including contaminated PPE, absorbent materials from spills, and rinsates, must be disposed of as hazardous chemical waste.

  • Waste Segregation: Collect all solid waste (gloves, bench paper, contaminated absorbent) in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste (rinsates, mother liquors) in a separate, labeled hazardous waste container. Due to the pyridine moiety, this waste may have specific disposal requirements; consult your institution's Environmental Health and Safety (EHS) office for guidance.[9]

  • Labeling: Ensure all waste containers are clearly labeled with the full chemical name and associated hazards.

  • Pickup: Arrange for waste pickup through your institution's EHS department. Never dispose of this chemical down the drain.[9]

Conclusion: Fostering a Culture of Safety

The safe handling of this compound is not merely about following a set of rules but about understanding the underlying principles of chemical safety. By internalizing the rationale behind these procedures, researchers can cultivate an environment of proactive risk management, ensuring both personal well-being and the integrity of their scientific endeavors. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet before commencing work.

References

  • Southland Supply Group. (2024, August 22). How to Choose the Right Chemical-Resistant Gloves for Your Job.
  • Occupational Health & Safety. (2024, August 1). Choosing Chemical-Resistant Gloves.
  • De Dietrich Process Systems. (n.d.). Handling Hazardous Bulk Solids and Powders: Safety First!.
  • Pharmaceutical Technology. (2013, September 1). Effective and Efficient Weighing of Potent Compounds.
  • American Chemical Society. (n.d.). Guide for Chemical Spill Response.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Duke University. (n.d.). Chemical Safety Guidelines - Toxic and Health Hazard Powders. Occupational and Environmental Safety Office.
  • REDA Safe. (n.d.). How Do I Choose the Right Respiratory Protective?.
  • Abbott, S. (n.d.). Powder Dissolution. Practical Solubility Science.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide
Reactant of Route 2
Reactant of Route 2
N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。